molecular formula C25H45O4P B078301 Dolichol phosphate CAS No. 12698-55-4

Dolichol phosphate

Cat. No.: B078301
CAS No.: 12698-55-4
M. Wt: 440.6 g/mol
InChI Key: GYBNOAFGEKAZTA-QOLULZROSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dolichol phosphate is a fundamental, long-chain polyisoprenyl lipid that serves as an essential carbohydrate carrier in the biosynthesis of N-linked glycoproteins within the endoplasmic reticulum. Its primary research value lies in its critical role in the dolichol pathway, where it acts as a membrane anchor for the assembly of the core oligosaccharide (Glc₃Man₉GlcNAc₂). This process is initiated by the enzymatic transfer of GlcNAc-1-P to this compound, forming Dol-PP-GlcNAc, and proceeds through a series of glycosyl transfers on both the cytosolic and luminal sides of the ER membrane. Researchers utilize high-purity this compound to study the intricate mechanisms of protein N-glycosylation, a post-translational modification vital for protein folding, quality control, intracellular trafficking, and cell-cell recognition. Investigations often focus on how disruptions in this pathway, due to deficiencies in this compound availability or metabolism, contribute to a class of rare inherited disorders known as Congenital Disorders of Glycosylation (CDGs). Furthermore, this compound is indispensable in in vitro reconstitution assays to elucidate the specific function and kinetics of glycosyltransferases involved in the pathway. Supplied as a high-quality reagent, it enables scientists to probe the biochemical basis of cellular signaling, host-pathogen interactions, and the molecular etiology of various metabolic diseases, providing crucial insights for fundamental cell biology and therapeutic development.

Properties

CAS No.

12698-55-4

Molecular Formula

C25H45O4P

Molecular Weight

440.6 g/mol

IUPAC Name

[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenyl] dihydrogen phosphate

InChI

InChI=1S/C25H45O4P/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-29-30(26,27)28/h11,13,15,17,25H,7-10,12,14,16,18-20H2,1-6H3,(H2,26,27,28)/b22-13+,23-15+,24-17-

InChI Key

GYBNOAFGEKAZTA-QOLULZROSA-N

SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O

Isomeric SMILES

CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O

Synonyms

dolichol monophosphate
dolichyl monophosphate
dolichyl phosphate

Origin of Product

United States

Foundational & Exploratory

The Central Role of Dolichol Phosphate in N-Linked Glycosylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-linked glycosylation is a fundamental and highly conserved post-translational modification essential for the proper folding, stability, trafficking, and function of a vast number of eukaryotic proteins. This intricate process, initiated in the endoplasmic reticulum (ER), is critically dependent on the lipid carrier, dolichol phosphate. This technical guide provides an in-depth exploration of the function of this compound in N-linked glycosylation, detailing its role as a scaffold for the synthesis of the precursor oligosaccharide, the enzymatic steps of the this compound cycle, and the topological challenges of this pathway. We present a compilation of quantitative data on enzyme kinetics and cellular concentrations of this compound and its derivatives. Furthermore, detailed experimental protocols for the investigation of this pathway are provided, alongside visualizations of the key processes to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: The this compound Scaffold

N-linked glycosylation is the covalent attachment of a complex oligosaccharide, or glycan, to the nitrogen atom of an asparagine (Asn) residue within a nascent polypeptide chain. This process is not a direct assembly of sugars onto the protein. Instead, a precursor oligosaccharide, with the conserved structure Glc₃Man₉GlcNAc₂, is first synthesized on a long-chain polyisoprenoid lipid carrier embedded in the ER membrane: this compound.[1][2]

This compound serves as a hydrophobic anchor, facilitating the assembly of the hydrophilic oligosaccharide precursor at the membrane-cytosol interface and its subsequent translocation into the ER lumen. The cyclical utilization and regeneration of this compound is a central feature of this pathway, known as the this compound cycle.[1]

The this compound Cycle: A Stepwise Assembly of the Precursor Oligosaccharide

The synthesis of the Glc₃Man₉GlcNAc₂-PP-dolichol precursor is a highly ordered process that occurs in two distinct stages, separated by the ER membrane.

Cytoplasmic Assembly: Building the Core Glycan

The cycle begins on the cytoplasmic face of the ER.[1]

  • Initiation: The process is initiated by the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to this compound (Dol-P), forming GlcNAc-PP-dolichol. This reaction is catalyzed by the GlcNAc-1-phosphotransferase (GPT), a key regulatory enzyme in the pathway.[3]

  • Elongation: A second GlcNAc residue is added, followed by the sequential addition of five mannose (Man) residues from GDP-mannose. These reactions are catalyzed by a series of mannosyltransferases, including ALG1, ALG2, and ALG11.[4][5] This results in the formation of the intermediate Man₅GlcNAc₂-PP-dolichol.

Translocation into the ER Lumen

The Man₅GlcNAc₂-PP-dolichol intermediate is then translocated across the ER membrane into the lumen. This "flipping" is a critical, protein-mediated event, with the Rft1 protein identified as a key flippase.[1]

Luminal Elongation and Transfer to the Polypeptide

Once in the ER lumen, the oligosaccharide is further elongated.[1]

  • Mannosylation and Glucosylation: Four additional mannose residues and three terminal glucose (Glc) residues are added. The donors for these sugars are not nucleotide sugars directly, but rather dolichol-phosphate-mannose (Dol-P-Man) and dolichol-phosphate-glucose (Dol-P-Glc). These activated monosaccharides are synthesized on the cytoplasmic side of the ER and then flipped into the lumen.[1][6]

  • The Final Precursor: The fully assembled precursor oligosaccharide is Glc₃Man₉GlcNAc₂-PP-dolichol.

  • Transfer to the Protein: The entire oligosaccharide is transferred en bloc from dolichol pyrophosphate to the side-chain amide nitrogen of an asparagine residue within the consensus sequence Asn-X-Ser/Thr (where X can be any amino acid except proline) of a nascent polypeptide. This crucial step is catalyzed by the oligosaccharyltransferase (OST) complex.[1][7]

Recycling of Dolichol Pyrophosphate

After the transfer of the oligosaccharide, the remaining dolichol pyrophosphate (Dol-PP) is dephosphorylated to this compound by a phosphatase, making it available for a new round of precursor synthesis on the cytoplasmic side of the ER.[8]

Quantitative Data

A comprehensive understanding of the N-linked glycosylation pathway requires quantitative data on the enzymes and intermediates involved. The following tables summarize key kinetic parameters and cellular concentrations reported in the literature.

EnzymeOrganism/TissueSubstrateKmVmaxReference
Oligosaccharyltransferase (OST) C. lari (bacterial)Peptide2.60 ± 0.28 µM2.20 ± 0.07 peptide/s[9]
CaninePeptide (N-X-T)--[10]
CaninePeptide (N-X-S)--[10]
This compound Mannose Synthase (DPMS) S. cerevisiaeGDP-Mannose--[3]
E. histolyticaGDP-Mannose5.0 µM (unphosphorylated)50 pmol/min/mg[11]
E. histolyticaGDP-Mannose6.5 µM (phosphorylated)133 pmol/min/mg[11]
Human Alg2 (hAlg2) HumanM₂Gn₂ (α-1,3)-PPhy15.1 µM-[4]
HumanM₂Gn₂ (α-1,6)-PPhy136.7 µM-[4]
Table 1: Kinetic Parameters of Key Enzymes in N-Linked Glycosylation. This table provides a summary of reported Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for key enzymes involved in the this compound cycle.
MoleculeTissue/Cell LineConcentrationReference
Dolichol Human Adrenal Gland1.5 - 7.1 mg/g tissue[12]
Human Pancreas1.5 - 7.1 mg/g tissue[12]
Human Pituitary Gland1.5 - 7.1 mg/g tissue[12]
Human Testis1.5 - 7.1 mg/g tissue[12]
Human Thyroid Gland1.5 - 7.1 mg/g tissue[12]
Mouse Testis160 µg/g tissue[13]
Mouse Preputial Glands1270 µg/g tissue[13]
Dolichyl Phosphate (Dol-P) Human Tissues1 - 9% of total dolichol[12]
Mouse Kidneys (1-month-old)-[14]
Mouse Kidneys (24-month-old)7-fold increase from 1-month-old[14]
Mouse Liver (1-month-old)-[14]
Mouse Liver (24-month-old)6-fold decrease from 1-month-old[14]
Regenerating Rat Liver (Day 1)Lower than normal liver[15]
Regenerating Rat Liver (Day 3-5)Increased from normal liver[15]
CHO Cells7.5 pmol/10⁶ cells (total dolichol)[16]
Table 2: Cellular and Tissue Concentrations of Dolichol and Dolichyl Phosphate. This table summarizes the reported concentrations of dolichol and its phosphorylated form in various biological samples.

Experimental Protocols

The study of this compound and its role in N-linked glycosylation employs a variety of biochemical and analytical techniques.

In Vitro Oligosaccharyltransferase (OST) Assay

Objective: To measure the activity of the OST complex and characterize its substrate specificity.

Methodology:

  • Preparation of Components:

    • OST Enzyme: A detergent-solubilized microsomal fraction containing the OST complex is prepared from a suitable source, such as yeast or mammalian cells.

    • Lipid-Linked Oligosaccharide (LLO) Donor: A preparation of Glc₃Man₉GlcNAc₂-PP-dolichol is obtained either through purification from biological sources or via chemoenzymatic synthesis. The LLO can be radiolabeled for detection.

    • Acceptor Peptide: A synthetic peptide containing the Asn-X-Ser/Thr consensus sequence is used as the acceptor substrate. The peptide can be fluorescently labeled for non-radioactive detection.

  • Reaction: The OST enzyme, LLO donor, and acceptor peptide are incubated together in a reaction buffer containing appropriate detergents and divalent cations (e.g., Mn²⁺) to support enzyme activity.

  • Analysis:

    • Radiolabeling: If a radiolabeled LLO is used, the reaction products are separated by SDS-PAGE, and the glycosylated peptide is detected by autoradiography or phosphorimaging.

    • Fluorescence: If a fluorescently labeled peptide is used, the products are separated by SDS-PAGE, and the glycosylated peptide is visualized and quantified using a fluorescence imager.[17]

Metabolic Labeling of Glycoproteins

Objective: To study the synthesis and processing of N-linked glycans in living cells.

Methodology:

  • Labeling: Cultured cells are incubated in a medium containing a radiolabeled sugar precursor, such as [³H]-mannose or [³⁵S]-methionine (to label the protein backbone).[2]

  • Lysis and Immunoprecipitation: After the labeling period, cells are lysed, and the glycoprotein of interest is isolated by immunoprecipitation using a specific antibody.

  • Analysis: The immunoprecipitated glycoprotein is subjected to SDS-PAGE, and the radiolabeled protein is detected by autoradiography. The size shift of the protein upon treatment with endoglycosidases (e.g., Endo H or PNGase F), which remove N-linked glycans, can confirm glycosylation.

Isolation and Analysis of Dolichol-Linked Oligosaccharides (LLOs)

Objective: To isolate and characterize the different LLO intermediates.

Methodology:

  • Extraction: Lipids, including LLOs, are extracted from cells or tissues using a series of solvent extractions with chloroform/methanol/water mixtures.

  • Purification: The crude lipid extract is subjected to chromatographic techniques, such as DEAE-cellulose chromatography or high-performance liquid chromatography (HPLC) on a silica-based column, to separate the different LLO species based on the size and charge of the oligosaccharide.

  • Analysis:

    • Thin-Layer Chromatography (TLC): TLC can be used for a rapid, qualitative analysis of the LLO profile.[18]

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the precise mass and composition of the isolated LLOs.[16]

Visualizations

N-Linked Glycosylation Pathway

N_Linked_Glycosylation cluster_cytoplasm Cytoplasm cluster_membrane ER Membrane cluster_lumen ER Lumen DolP Dolichol-P GlcNAc_PP_Dol GlcNAc-PP-Dol DolP->GlcNAc_PP_Dol UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->GlcNAc_PP_Dol GPT (ALG7) Man5GlcNAc2_PP_Dol Man₅GlcNAc₂-PP-Dol GlcNAc_PP_Dol->Man5GlcNAc2_PP_Dol ALG1, ALG2, ALG11 Rft1 Rft1 (Flippase) Man5GlcNAc2_PP_Dol->Rft1 GDP_Man GDP-Man GDP_Man->Man5GlcNAc2_PP_Dol Man5GlcNAc2_PP_Dol_lumen Man₅GlcNAc₂-PP-Dol Rft1->Man5GlcNAc2_PP_Dol_lumen Glc3Man9GlcNAc2_PP_Dol Glc₃Man₉GlcNAc₂-PP-Dol Man5GlcNAc2_PP_Dol_lumen->Glc3Man9GlcNAc2_PP_Dol ALG3, ALG9, ALG12, ALG6, ALG8, ALG10 Glycoprotein Glycoprotein Glc3Man9GlcNAc2_PP_Dol->Glycoprotein OST Dol_PP Dol-PP Glc3Man9GlcNAc2_PP_Dol->Dol_PP DolP_Man Dol-P-Man DolP_Man->Glc3Man9GlcNAc2_PP_Dol DolP_Glc Dol-P-Glc DolP_Glc->Glc3Man9GlcNAc2_PP_Dol Nascent_Polypeptide Nascent Polypeptide (Asn-X-Ser/Thr) Nascent_Polypeptide->Glycoprotein Dol_P_lumen Dol-P Dol_PP->Dol_P_lumen Phosphatase Dol_P_lumen->DolP Recycling

Caption: The N-linked glycosylation pathway.

Experimental Workflow for LLO Analysis

LLO_Analysis_Workflow start Biological Sample (Cells or Tissue) extraction Solvent Extraction (Chloroform/Methanol/Water) start->extraction purification Chromatographic Purification (e.g., DEAE-Cellulose) extraction->purification analysis Analysis purification->analysis tlc Thin-Layer Chromatography (TLC) analysis->tlc Qualitative hplc High-Performance Liquid Chromatography (HPLC) analysis->hplc Quantitative ms Mass Spectrometry (MS) analysis->ms Structural end LLO Profile and Quantification tlc->end hplc->end ms->end

Caption: Workflow for LLO analysis.

Conclusion

This compound is an indispensable component of the N-linked glycosylation pathway, acting as a lipid anchor and carrier for the assembly of the precursor oligosaccharide. The intricate this compound cycle, spanning the cytoplasm and lumen of the endoplasmic reticulum, ensures the precise and efficient synthesis of the Glc₃Man₉GlcNAc₂ oligosaccharide, which is then transferred to nascent proteins. A thorough understanding of the enzymes, intermediates, and regulation of this pathway is crucial for researchers in cell biology and for professionals in drug development, as defects in N-linked glycosylation are associated with a range of human diseases. The experimental protocols and quantitative data presented in this guide provide a valuable resource for the continued investigation of this fundamental cellular process.

References

The Linchpin of Glycosylation: A Technical Guide to Dolichol Phosphate's Role as a Glycosyl Carrier Lipid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-linked glycosylation is a pivotal post-translational modification, profoundly impacting protein folding, stability, trafficking, and function. Central to this intricate process is dolichol phosphate, a long-chain polyisoprenoid lipid that serves as a membrane-anchored carrier for the assembly of a precursor oligosaccharide. This technical guide provides a comprehensive overview of the function of this compound in glycosylation, with a focus on the this compound cycle. It details the biosynthesis of dolichol, the enzymatic steps of lipid-linked oligosaccharide (LLO) assembly, and the topological challenges of this pathway within the endoplasmic reticulum. Furthermore, this guide presents quantitative data on the cellular concentrations of dolichol and its derivatives, and the kinetics of key enzymes involved in the cycle. Detailed experimental protocols for the extraction, purification, and analysis of dolichol-linked intermediates are also provided to facilitate further research in this vital area of cell biology and drug development.

Introduction: The Central Role of this compound

N-linked glycosylation commences in the endoplasmic reticulum (ER) with the covalent attachment of a pre-assembled oligosaccharide, Glc₃Man₉GlcNAc₂, to nascent polypeptide chains at specific asparagine residues. This complex glycan is not synthesized directly on the protein but is first meticulously constructed on a lipid carrier, this compound (Dol-P). Dolichol, a long-chain unsaturated polyisoprenoid alcohol, is an essential component of this process.

The assembly of the dolichol-linked oligosaccharide (LLO) occurs through a series of enzymatic reactions known as the this compound cycle. This cycle involves the sequential addition of monosaccharides from nucleotide sugar donors to Dol-P, the translocation of the LLO intermediate across the ER membrane, and the eventual transfer of the completed oligosaccharide to a target protein. Following this transfer, dolichol pyrophosphate (Dol-PP) is recycled back to Dol-P to initiate a new round of LLO synthesis.

Defects in the this compound cycle are the underlying cause of a group of rare genetic disorders known as Congenital Disorders of Glycosylation (CDG), which present with a wide array of severe clinical symptoms. A thorough understanding of dolichol's function and the enzymes involved in its metabolism is therefore of paramount importance for both fundamental research and the development of therapeutic interventions for these and other related diseases.

The this compound Cycle: A Stepwise Assembly

The synthesis of the Glc₃Man₉GlcNAc₂ precursor oligosaccharide is a highly organized sequence of reactions occurring on the ER membrane. This process can be divided into two principal stages: assembly on the cytoplasmic face and subsequent elongation within the ER lumen, culminating in the transfer to the protein.

Cytoplasmic Assembly

The cycle begins on the cytoplasmic face of the ER. The first step is the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to this compound, a reaction that can be inhibited by the antibiotic tunicamycin. This is followed by the sequential addition of another N-acetylglucosamine residue and five mannose residues, forming the intermediate Man₅GlcNAc₂-PP-Dol.

Translocation and Luminal Elongation

The Man₅GlcNAc₂-PP-Dol intermediate is then translocated across the ER membrane into the lumen. The precise mechanism of this "flipping" is an active area of research, with proteins like Rft1 believed to be involved. Once in the ER lumen, the oligosaccharide chain is further extended by the addition of four more mannose residues and three glucose residues. These sugar donors are also dolichol-linked, in the form of dolichol-phosphate-mannose (Dol-P-Man) and dolichol-phosphate-glucose (Dol-P-Glc).

En Bloc Transfer and Recycling

The fully assembled Glc₃Man₉GlcNAc₂-PP-dolichol is then transferred en bloc to specific asparagine residues within the consensus sequence Asn-X-Ser/Thr of a nascent polypeptide chain. This crucial transfer is catalyzed by the multi-subunit enzyme complex, oligosaccharyltransferase (OST). After the transfer, the resulting dolichol pyrophosphate (Dol-PP) is dephosphorylated to this compound (Dol-P) by the enzyme dolichol pyrophosphate phosphatase (DOLPP1), making it available for a new round of oligosaccharide synthesis.

This compound Cycle cluster_cytoplasm Cytoplasm cluster_er_lumen ER Lumen Dol_P Dolichol-P GlcNAc_PP_Dol GlcNAc-PP-Dol Dol_P->GlcNAc_PP_Dol UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->GlcNAc_PP_Dol DPAGT1 GDP_Man GDP-Man Man5GlcNAc2_PP_Dol_cyto Man₅GlcNAc₂-PP-Dol GDP_Man->Man5GlcNAc2_PP_Dol_cyto GlcNAc2_PP_Dol GlcNAc₂-PP-Dol GlcNAc_PP_Dol->GlcNAc2_PP_Dol ALG13/14 GlcNAc2_PP_Dol->Man5GlcNAc2_PP_Dol_cyto ALG1/ALG2/ALG11 Man5GlcNAc2_PP_Dol_lumen Man₅GlcNAc₂-PP-Dol Man5GlcNAc2_PP_Dol_cyto->Man5GlcNAc2_PP_Dol_lumen RFT1 (Flippase) Man9GlcNAc2_PP_Dol Man₉GlcNAc₂-PP-Dol Man5GlcNAc2_PP_Dol_lumen->Man9GlcNAc2_PP_Dol ALG3/ALG9/ALG12 Glc3Man9GlcNAc2_PP_Dol Glc₃Man₉GlcNAc₂-PP-Dol Man9GlcNAc2_PP_Dol->Glc3Man9GlcNAc2_PP_Dol ALG6/ALG8/ALG10 Glycoprotein Glycoprotein Glc3Man9GlcNAc2_PP_Dol->Glycoprotein OST Dol_PP Dolichol-PP Glc3Man9GlcNAc2_PP_Dol->Dol_PP Protein Nascent Polypeptide (Asn-X-Ser/Thr) Protein->Glycoprotein Dol_P_lumen Dolichol-P Dol_PP->Dol_P_lumen DOLPP1 Dol_P_lumen->Dol_P Recycling Dol_P_Man Dol-P-Man Dol_P_Man->Man9GlcNAc2_PP_Dol Dol_P_Glc Dol-P-Glc Dol_P_Glc->Glc3Man9GlcNAc2_PP_Dol

Caption: The this compound Cycle in N-linked Glycosylation.

Beyond N-linked Glycosylation: Other Roles of this compound

The function of this compound is not limited to N-linked glycosylation. Dolichol-P-mannose, synthesized from Dol-P and GDP-mannose, serves as a mannosyl donor in several other critical glycosylation pathways.

  • O-Mannosylation: In this process, mannose is directly attached to serine or threonine residues of proteins. Dol-P-Man is the donor for this modification, which is essential for the function of proteins like α-dystroglycan in mammalian cells.

  • C-Mannosylation: This is a rare modification where a mannose residue is attached to the indole ring of a tryptophan residue via a C-C bond. Dol-P-Man has been identified as the precursor for this reaction.

  • GPI-Anchor Biosynthesis: Glycosylphosphatidylinositol (GPI) anchors tether proteins to the cell membrane. Dol-P-Man is required for the synthesis of the GPI anchor precursor.

Dolichol_Phosphate_Derivatives cluster_pathways Glycosylation Pathways Dol_P Dolichol-P Dol_P_Man Dol-P-Man Dol_P->Dol_P_Man GDP_Man GDP-Man GDP_Man->Dol_P_Man DPMS N_Glycosylation N-linked Glycosylation (luminal elongation) Dol_P_Man->N_Glycosylation O_Mannosylation O-Mannosylation Dol_P_Man->O_Mannosylation C_Mannosylation C-Mannosylation Dol_P_Man->C_Mannosylation GPI_Anchor GPI-Anchor Biosynthesis Dol_P_Man->GPI_Anchor

Caption: Dolichol-P-Mannose as a key donor in multiple glycosylation pathways.

Quantitative Data

The cellular concentrations of this compound and the yields of dolichol-linked oligosaccharides are critical parameters in understanding the dynamics of glycosylation.

Table 1: Cellular Concentrations of Dolichyl Phosphates

Cell TypeDolichyl Phosphate Chain LengthConcentration (pg/µL of methylated standard)Reference
HeLa CellsC70 to C105Low (5), Medium (20), High (50)
S. cerevisiaeC65 to C95 (C75 and C80 dominant)Not specified

Table 2: Yields of Purified Dolichol-Linked Oligosaccharides from Mutant Yeast Strains

Oligosaccharide StructureYeast StrainYield (nmol per chromatographic run)HomogeneityReference
Glc₃Man₉GlcNAc₂-PP-DolWild-type5 - 1585 - 98%
Man₉GlcNAc₂-PP-Dolalg3 mutant5 - 1585 - 98%
Man₅GlcNAc₂-PP-Dolalg3 mutant5 - 1585 - 98%

Clinical Relevance: Congenital Disorders of Glycosylation

Deficiencies in the enzymes of the this compound cycle lead to a class of genetic diseases known as Congenital Disorders of Glycosylation (CDG). These disorders are typically multisystemic and can be life-threatening.

  • CDG-Ie: Caused by a deficiency in dolichol-phosphate-mannose synthase (DPM1), leading to an accumulation of the Man₅GlcNAc₂-PP-Dol intermediate. Patients present with severe developmental delay, seizures, and dysmorphic features.

  • DOLK-CDG (CDG-Im): Results from mutations in the DOLK gene, which encodes dolichol kinase. This leads to a reduced supply of this compound, affecting the entire N-glycosylation pathway. A common manifestation is severe dilated cardiomyopathy.

  • DPAGT1-CDG (CDG-Ij): Caused by a deficiency in the UDP-GlcNAc:dolichol-phosphate GlcNAc-1-P transferase, the enzyme that initiates the this compound cycle.

Experimental Protocols

The study of the this compound cycle has been enabled by a variety of sophisticated experimental techniques.

Isolation and Characterization of Dolichol-Linked Oligosaccharides

Objective: To purify dolichol-linked oligosaccharides (DLOs) from biological sources for structural and functional analysis.

Methodology:

  • Homogenization and Extraction:

    • Tissues (e.g., bovine pancreas) or yeast cells are homogenized in a suitable buffer.

    • A series of solvent extractions using chloroform/methanol/water mixtures is performed to separate lipids from other cellular components.

  • Chromatographic Purification:

    • The lipid extract is subjected to column chromatography (e.g., aminopropyl silica) to separate DLOs based on the size of the attached oligosaccharide.

    • Fractions are collected and analyzed for the presence of DLOs.

In Vitro Oligosaccharyltransferase (OST) Assay

Objective: To measure the activity of OST and to characterize its substrates.

Methodology:

  • Preparation of Components:

    • OST Enzyme: A detergent-solubilized membrane fraction containing OST is prepared from yeast cells or other sources.

    • LLO Donor: A crude or purified preparation of lipid-linked oligosaccharide (e.g., Glc₃Man₉GlcNAc₂-PP-Dol) is used.

    • Acceptor Peptide: A synthetic peptide containing the N-glycosylation sequon (Asn-X-Thr/Ser) is fluorescently or radioactively labeled.

  • Reaction: The OST enzyme, LLO donor, and labeled acceptor peptide are incubated together in a reaction buffer.

  • Analysis:

    • The reaction products are separated from the unreacted peptide substrate by SDS-PAGE.

    • The formation of the glycopeptide product is detected and quantified by fluorescence imaging or autoradiography of the gel.

OST_Assay_Workflow cluster_components Reaction Components OST OST Enzyme Incubation Incubation OST->Incubation LLO LLO Donor (Glc₃Man₉GlcNAc₂-PP-Dol) LLO->Incubation Peptide Labeled Acceptor Peptide (Asn-X-Ser/Thr) Peptide->Incubation SDS_PAGE SDS-PAGE Separation Incubation->SDS_PAGE Detection Detection & Quantification SDS_PAGE->Detection

Caption: Workflow for the In Vitro Oligosaccharyltransferase (OST) Assay.
Pulse-Chase Analysis of N-linked Glycosylation

Objective: To follow the synthesis and processing of N-linked oligosaccharides on glycoproteins over time.

Methodology:

  • Metabolic Labeling:

    • Pulse: Cells are incubated for a short period with a radiolabeled sugar precursor, such as [³H]mannose, which is incorporated into newly synthesized oligosaccharides.

    • Chase: The radioactive medium is replaced with a medium containing an excess of unlabeled precursor. This "chases" the label through the glycosylation pathway.

  • Isolation:

    • At various time points during the chase, cells are lysed.

    • Specific glycoproteins of interest can be isolated by immunoprecipitation.

  • Analysis:

    • N-linked oligosaccharides are enzymatically released from the glycoproteins using endoglycosidases (e.g., PNGase F).

    • The released oligosaccharides are separated and analyzed by techniques such as HPLC to determine their size and composition at each time point.

Pulse_Chase_Workflow Pulse Pulse: Incubate cells with [³H]mannose Chase Chase: Incubate cells in unlabeled medium Pulse->Chase Lysis Cell Lysis at Different Time Points Chase->Lysis Immunoprecipitation Immunoprecipitation (optional) Lysis->Immunoprecipitation Release Enzymatic Release of N-linked Oligosaccharides Lysis->Release Immunoprecipitation->Release Analysis Separate and Analyze Oligosaccharides by HPLC Release->Analysis

Caption: Experimental Workflow for Pulse-Chase Analysis of N-linked Glycosylation.

Conclusion and Future Directions

The elucidation of the this compound cycle has provided profound insights into a fundamental cellular process. The experimental approaches detailed in this whitepaper have been instrumental in building our current understanding. However, many questions remain. The precise mechanisms of flippase action, the regulation of the this compound pool, and the interplay between glycosylation and protein quality control are active areas of research. For drug development professionals, a deep understanding of this pathway is critical, as defects in glycosylation are associated with a growing number of human diseases, and the enzymes of the this compound cycle represent

The Dolichol Phosphate Biosynthesis Pathway in Mammalian Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dolichol phosphate biosynthesis pathway is a critical metabolic route in mammalian cells, essential for the synthesis of N-linked glycoproteins, GPI anchors, and other vital glycoconjugates. This compound (Dol-P) acts as a lipid carrier for the assembly of oligosaccharide chains in the endoplasmic reticulum (ER). Dysregulation of this pathway is implicated in a class of rare metabolic disorders known as congenital disorders of glycosylation (CDGs) and may play a role in other pathologies, making it a pathway of significant interest for researchers and drug development professionals. This guide provides a comprehensive overview of the core pathway, quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Core Biosynthesis Pathway

The synthesis of this compound originates from the mevalonate pathway, which is also responsible for cholesterol biosynthesis. The initial steps are shared until the formation of farnesyl pyrophosphate (FPP), a key branch point intermediate.[1] From FPP, the dedicated dolichol biosynthesis pathway involves a series of elongation and modification steps primarily occurring on the cytoplasmic face of the endoplasmic reticulum.[1]

The key enzymatic steps in the mammalian this compound biosynthesis pathway are:

  • Elongation of Farnesyl Pyrophosphate (FPP): The first committed step is the sequential condensation of isopentenyl pyrophosphate (IPP) units to FPP, catalyzed by cis-prenyltransferase (also known as dehydrodolichyl diphosphate synthase, DHDDS). This enzyme elongates the polyisoprenoid chain to produce dehydrodolichyl diphosphate.[2][3] In mammals, cis-prenyltransferase is a heteromeric enzyme complex.[3]

  • Reduction of the α-isoprene unit: The α-isoprene unit of the newly synthesized polyisoprenoid is saturated by a reductase, a step that is characteristic of dolichol.[4]

  • Dephosphorylation: The resulting dehydrodolichyl diphosphate is then dephosphorylated to dolichol.

  • Phosphorylation of Dolichol: The final step is the phosphorylation of dolichol to form this compound (Dol-P), catalyzed by dolichol kinase (DOLK) .[1][5] This reaction utilizes CTP as the phosphate donor and is a critical regulatory point in the pathway.[1][5]

This compound is then utilized by various glycosyltransferases as a lipid anchor for the assembly of the oligosaccharide precursor for N-linked glycosylation. The first step in this utilization is the transfer of N-acetylglucosamine-1-phosphate to Dol-P, catalyzed by dolichyl-phosphate N-acetylglucosaminephosphotransferase (DPAGT1) .[6][7] Subsequently, other monosaccharides, such as mannose and glucose, are added from their respective dolichol-phosphate carriers (dolichol-phosphate-mannose and dolichol-phosphate-glucose) to build the complete oligosaccharide chain.[8][9]

Subcellular Localization

The enzymes of the this compound biosynthesis pathway are primarily localized to the endoplasmic reticulum, with the active sites of many of these enzymes facing the cytoplasm.[1] This localization is crucial as it positions the synthesis of Dol-P in close proximity to the machinery for protein glycosylation. Studies have also detected dolichol and its derivatives in other cellular compartments, including the Golgi apparatus, lysosomes, and mitochondria, suggesting a complex intracellular trafficking and distribution of these lipids.[1][10]

Quantitative Data

The following tables summarize key quantitative data related to the this compound biosynthesis pathway in mammalian cells.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrate(s)KmVmaxCell/Tissue TypeReference(s)
Dolichol Kinase (DOLK)Dolichol~10 µM-Rat Liver[11]
Dolichol Kinase (DOLK)CTP--Rat Liver[11]
Dolichyl-Phosphate N-Acetylglucosaminephosphotransferase (DPAGT1)UDP-GlcNAc~20 µM~0.5 molecules/enzyme/minHuman (recombinant)[6]
Dolichyl-Phosphate N-Acetylglucosaminephosphotransferase (DPAGT1)This compound~10 µM-Human (recombinant)[6]
This compound Mannose Synthase (DPMS)GDP-MannoseLowered by ~35% under low CO2-Capillary Endothelial Cells[9]

Note: Comprehensive kinetic data for all mammalian enzymes in this pathway is limited. The provided values are based on available literature and may vary depending on the specific experimental conditions.

Table 2: Dolichol and this compound Levels in Mammalian Tissues

TissueDolichol (µg/g wet weight)Dolichyl Phosphate (as % of total dolichol)SpeciesReference(s)
Human Brain--Human[12]
Human Adrenal GlandHigh-Human[12]
Human Pituitary GlandHigh-Human[12]
Human TestisHigh-Human[12]
Rat Liver--Rat[12]
HeLa Cells-~0.008% of membrane lipidsHuman[13]
S. cerevisiae--Yeast[13]

Note: Dolichol and dolichyl phosphate levels can vary significantly between tissues and with age.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Protocol 1: Subcellular Fractionation for Enzyme Localization

This protocol describes the isolation of nuclei, mitochondria, and microsomal fractions from mammalian cells or tissues to determine the subcellular localization of pathway enzymes.[10][14][15]

Materials:

  • Cell or tissue sample

  • Fractionation Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 2 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)

  • Dounce homogenizer or syringe with a narrow-gauge needle

  • Centrifuge and ultracentrifuge

  • TBS with 0.1% SDS for lysate preparation

Procedure:

  • Homogenize cells or tissue in ice-cold fractionation buffer using a Dounce homogenizer or by passing the cell suspension through a 27-gauge needle multiple times.[14]

  • Incubate the homogenate on ice for 20-30 minutes.[14]

  • Nuclear Fraction: Centrifuge the homogenate at 700-800 x g for 10 minutes at 4°C. The pellet contains the nuclei. Wash the pellet with fractionation buffer and re-centrifuge. Resuspend the final nuclear pellet in TBS with 0.1% SDS.

  • Mitochondrial Fraction: Transfer the supernatant from the nuclear spin to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C. The pellet contains the mitochondria. Wash the pellet and resuspend in TBS with 0.1% SDS.[15]

  • Microsomal Fraction: Transfer the supernatant from the mitochondrial spin to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomes (ER and Golgi fragments). Resuspend the microsomal pellet in an appropriate buffer for subsequent enzyme assays.

  • The final supernatant contains the cytosolic fraction.

  • Determine the protein concentration of each fraction using a standard protein assay (e.g., Bradford or BCA). The purity of the fractions should be assessed by Western blotting for marker proteins of each organelle.

Protocol 2: Dolichol Kinase (DOLK) Activity Assay

This assay measures the CTP-dependent phosphorylation of dolichol to this compound.[5][16]

Materials:

  • Microsomal fraction (from Protocol 1)

  • Dolichol (substrate)

  • [γ-32P]CTP (radiolabeled phosphate donor)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Scintillation cocktail and counter

  • TLC plates (e.g., silica gel 60) and developing solvent (e.g., chloroform:methanol:water, 65:25:4)

Procedure:

  • Set up the reaction mixture containing assay buffer, a known amount of microsomal protein, and dolichol.

  • Initiate the reaction by adding [γ-32P]CTP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a solution to extract the lipids (e.g., chloroform:methanol, 2:1).

  • Separate the radiolabeled this compound from unreacted [γ-32P]CTP by thin-layer chromatography (TLC).

  • Visualize the TLC plate by autoradiography and excise the spot corresponding to this compound.

  • Quantify the radioactivity in the excised spot using a scintillation counter.

  • Calculate the specific activity of dolichol kinase as pmol of phosphate incorporated per mg of protein per minute.

Protocol 3: cis-Prenyltransferase (DHDDS) Activity Assay

This assay measures the incorporation of [14C]IPP into long-chain polyprenyl diphosphates.[17]

Materials:

  • Microsomal fraction

  • Farnesyl pyrophosphate (FPP, acceptor substrate)

  • [14C]Isopentenyl pyrophosphate ([14C]IPP, donor substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • TLC plates and developing solvent

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, microsomal protein, and FPP.

  • Start the reaction by adding [14C]IPP.

  • Incubate at 37°C for 1-2 hours.

  • Stop the reaction and extract the lipids.

  • Analyze the products by TLC. The radiolabeled long-chain polyprenyl diphosphates will migrate differently from the substrates.

  • Quantify the radioactivity in the product bands using a phosphorimager or by scraping the bands and using a scintillation counter.

  • Express the enzyme activity as pmol of IPP incorporated per mg of protein per hour.

Protocol 4: Quantification of Dolichol and this compound by LC-MS

This protocol provides a method for the sensitive and specific quantification of dolichol and this compound species in cultured cells using liquid chromatography-mass spectrometry (LC-MS).[13][18][19][20]

Materials:

  • Cultured mammalian cells

  • Internal standards (e.g., non-endogenous polyprenol phosphate)

  • Solvents for lipid extraction (e.g., chloroform, methanol, water)

  • Derivatization agent for this compound (e.g., trimethylsilyldiazomethane - TMSD)

  • LC-MS system with a C18 reverse-phase column

Procedure:

  • Cell Lysis and Lipid Extraction:

    • Harvest a known number of cells.

    • Add the internal standard.

    • Perform a two-phase lipid extraction using a chloroform:methanol:water system.[13]

    • The lower organic phase will contain the dolichol and this compound.

  • Derivatization of this compound:

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the dried lipids in a suitable solvent and add TMSD to methylate the phosphate group of this compound. This step improves its chromatographic properties and ionization efficiency in positive ion mode mass spectrometry.[18][19]

  • LC-MS Analysis:

    • Inject the derivatized sample onto a C18 column.

    • Use a gradient of solvents (e.g., acetonitrile/water and isopropanol/acetonitrile with ammonium acetate and formic acid) to separate the different dolichol and methylated this compound species based on their chain length.[20]

    • Detect the analytes using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

  • Quantification:

    • Generate a standard curve using known amounts of dolichol and this compound standards.

    • Calculate the concentration of each dolichol and this compound species in the sample by comparing their peak areas to the standard curve and normalizing to the internal standard and cell number.

Mandatory Visualizations

Signaling Pathway Diagram

Dolichol_Phosphate_Biosynthesis cluster_ER Endoplasmic Reticulum (Cytoplasmic Face) Mevalonate Pathway Mevalonate Pathway FPP FPP cis_PT cis-Prenyltransferase (DHDDS) FPP->cis_PT IPP IPP IPP->cis_PT Dehydrodolichyl_DP Dehydrodolichyl_DP Reducer Reductase Dehydrodolichyl_DP->Reducer Dolichol Dolichol DOLK Dolichol Kinase (DOLK) Dolichol->DOLK Dol_P This compound (Dol-P) DPAGT1 DPAGT1 Dol_P->DPAGT1 UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->DPAGT1 GlcNAc_PP_Dol GlcNAc-PP-Dol To_Glycosylation To N-linked Glycosylation GlcNAc_PP_Dol->To_Glycosylation cis_PT->Dehydrodolichyl_DP Phosphatase Phosphatase Reducer->Phosphatase Phosphatase->Dolichol DOLK->Dol_P DPAGT1->GlcNAc_PP_Dol

Caption: The mammalian this compound biosynthesis pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_Biochemical_Assays Biochemical Assays cluster_Metabolite_Quantification Metabolite Quantification Start Mammalian Cells/Tissues Homogenization Cell/Tissue Homogenization Start->Homogenization Lipid_Extraction Lipid Extraction Start->Lipid_Extraction Subcellular_Fractionation Subcellular Fractionation (Protocol 1) Homogenization->Subcellular_Fractionation Enzyme_Assay Enzyme Activity Assays (Protocols 2 & 3) Subcellular_Fractionation->Enzyme_Assay Protein_Quantification Protein Quantification Enzyme_Assay->Protein_Quantification Data_Analysis1 Calculate Specific Activity Enzyme_Assay->Data_Analysis1 Derivatization Derivatization (for Dol-P) Lipid_Extraction->Derivatization LC_MS LC-MS Analysis (Protocol 4) Derivatization->LC_MS Data_Analysis2 Quantify Dolichol & This compound LC_MS->Data_Analysis2

Caption: Workflow for studying this compound biosynthesis.

Conclusion

The this compound biosynthesis pathway is a fundamental process in mammalian cells with direct implications for protein glycosylation and cellular function. This guide has provided a detailed overview of the pathway, including quantitative data and robust experimental protocols, to serve as a valuable resource for researchers and professionals in the field. A thorough understanding of this pathway is crucial for elucidating the mechanisms of related diseases and for the development of novel therapeutic strategies. The provided diagrams offer a clear visual representation of the core pathway and experimental approaches, facilitating a deeper comprehension of this intricate cellular process.

References

regulation of the dolichol phosphate salvage pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Regulation of the Dolichol Phosphate Pool and Recycling Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dolichyl phosphate (Dol-P) is a critical lipid carrier that is essential for multiple co- and post-translational protein modification pathways within the endoplasmic reticulum (ER), including N-linked glycosylation, O- and C-mannosylation, and the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. The cellular availability of Dol-P is a rate-limiting factor for these fundamental processes, making the regulation of its synthesis, degradation, and recycling a crucial aspect of cellular homeostasis.[1][2][3] This technical guide provides a comprehensive examination of the core enzymatic machinery that governs the this compound pool. We will delve into the key enzymes—dolichol kinase (DOLK), dolichyl-phosphatase, and dolichyl-diphosphate phosphatase (DOLPP1)—that constitute the "this compound cycle." This document summarizes key quantitative data, provides detailed experimental protocols for the analysis of this pathway, and presents visual diagrams of the core regulatory cycle and associated workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Centrality of the this compound Cycle

The synthesis of the oligosaccharide precursor (Glc₃Man₉GlcNAc₂-PP-Dolichol) for N-linked glycosylation occurs on the ER membrane, anchored by dolichyl phosphate.[4][5] This process, along with other dolichol-dependent glycosylation events, relies on a readily available pool of Dol-P.[2][6] The regulation of this pool is not a simple linear pathway but a dynamic cycle involving phosphorylation, dephosphorylation, and recycling. The key players in this cycle are:

  • Dolichol Kinase (DOLK): Catalyzes the synthesis of Dol-P from free dolichol.

  • Dolichyl-phosphatase: Mediates the degradation of Dol-P back to dolichol.

  • Dolichyl-diphosphate Phosphatase (DOLPP1): Recycles dolichyl-diphosphate (Dol-PP), a product of N-glycosylation, back into the usable Dol-P pool.

Understanding the intricate balance and regulation of these enzymes is paramount, as defects can lead to severe human diseases, such as the Congenital Disorders of Glycosylation (CDGs).[7][8]

Core Regulatory Enzymes and Pathways

The maintenance of the Dol-P pool is controlled by the coordinated action of three key enzymes that form a regulatory cycle.

Dolichol Kinase (DOLK): The Phosphorylation Step

Dolichol kinase (EC 2.7.1.108) is the enzyme responsible for the final, committed step in the de novo synthesis of dolichyl phosphate.[9] It catalyzes the CTP-dependent phosphorylation of dolichol.[8][9] In humans, this enzyme is encoded by the DOLK gene, while its ortholog in yeast is SEC59.[8][9] DOLK is an integral membrane protein located in the endoplasmic reticulum, the site of N-glycosylation.[7][10] Mutations that result in reduced or absent DOLK activity lead to DOLK-CDG (formerly CDG-Im), a severe multi-systemic disorder, underscoring the enzyme's critical role.[7][8][11]

Dolichyl-phosphatase: The Dephosphorylation Step

Dolichyl-phosphatase (EC 3.1.3.51) counteracts the action of DOLK by catalyzing the hydrolysis of dolichyl phosphate to release free dolichol and inorganic phosphate.[12] This enzyme has been found to be most concentrated in the plasma membrane, with additional activity in the microsomes and nuclei.[1][13] This spatial separation from the primary site of Dol-P synthesis and utilization in the ER suggests a sophisticated mechanism for regulating distinct cellular pools of dolichol and its phosphorylated form, potentially preventing a futile cycle of synthesis and degradation.

Dolichyl-diphosphate Phosphatase (DOLPP1): The Recycling Step

Following the transfer of the complete oligosaccharide chain from Dol-PP to a nascent polypeptide by the oligosaccharyltransferase (OST) complex, Dol-PP is released within the ER lumen.[2] To re-enter the biosynthetic pathway, this Dol-PP must be converted back to Dol-P. This crucial recycling step is catalyzed by dolichyl-diphosphate phosphatase.[2] The human enzyme, DOLPP1 (the ortholog of yeast Cwh8), removes the terminal phosphate from Dol-PP, regenerating Dol-P for subsequent rounds of glycosylation.[2] This recycling mechanism is vital for maintaining the Dol-P pool, especially under conditions of high glycoprotein synthesis.[2]

Dolichol_Phosphate_Cycle Dol Dolichol DolP Dolichyl Phosphate (Dol-P) Dol:e->DolP:w DolP:w->Dol:e DolPP Dolichyl Diphosphate (Dol-PP) DolP->DolPP Lipid-Linked Oligosaccharide Synthesis DolPP:n->DolP:s DOLPP1 (Recycling) Glycoprotein N-linked Glycoprotein DolPP->Glycoprotein Oligosaccharyl- transferase (OST)

The this compound Cycle.

Mechanisms of Regulation

The activity of the this compound cycle is regulated at multiple levels, ensuring that the supply of Dol-P meets cellular demand.

  • Tissue-Specific Regulation: There is clear evidence for tissue-specific control mechanisms. Dolichol kinase activity in the brain is dependent on calcium (Ca²⁺) and is regulated by the calcium-binding protein calmodulin.[14] In contrast, the liver enzyme does not require Ca²⁺ and is not affected by calmodulin inhibitors, indicating a distinct regulatory system.[14]

  • Developmental and Cell-Cycle Control: The dolichol pathway is subject to developmental programming. In the developing rat brain, dolichol kinase specific activity increases threefold postnatally, which correlates with a striking thirteen-fold increase in Dol-P levels, suggesting that DOLK is a principal determinant of the cellular Dol-P concentration during this period.[15] Furthermore, the activities of both dolichol kinase and dolichyl-diphosphate phosphatase have been shown to be dependent on the cell cycle.[8]

  • Subcellular Compartmentalization: The distinct subcellular locations of the biosynthetic and degradative enzymes provide a powerful means of regulation. DOLK is localized to the ER, where its product is immediately available for glycosylation.[7][10] Conversely, the primary localization of dolichyl-phosphatase to the plasma membrane may serve to regulate the overall cellular dolichol levels without interfering directly with the ER-specific pool of Dol-P required for glycosylation.[1][13]

Quantitative Analysis of the this compound Pool

Quantitative data provides critical insights into the dynamics and regulation of the this compound pool across different tissues and conditions.

ParameterOrganism/TissueValueReference
Total Dol-P Concentration Rat Liver2.9 ± 0.9 nmol/g[16]
Human Liver10.8 µg/g[17]
Human Testis169 µg/g[17]
Phosphorylated Dolichol (% of total) Human Liver~2%[18]
Human Testis~10%[18]
Rat Liver~18%[18]
Rat Liver Microsomes~31%[18]
Age-Related Changes (Mouse) Kidney Dol-P (24 vs 1 month)7-fold increase[19]
Liver Dol-P (24 vs 1 month)6-fold decrease[19]
Table 1: Dolichol and Dolichyl Phosphate Content in Various Tissues.
ParameterEnzymeConditionValueReference
Specific Activity Change Dolichol KinaseRat Brain (30 days vs postnatal)3-fold increase[15]
Apparent Km Dolichyl-phosphataseRat Liver Microsomes0.15 mM[20]
Residual Activity Dolichol Kinase (mutant)DOLK-CDG Patient Fibroblasts2% - 4% of control[21]
Table 2: Kinetic and Activity Data for Regulatory Enzymes.

Key Experimental Protocols

Analyzing the this compound pathway requires specialized methodologies. Below are detailed protocols for key experiments.

Protocol: Quantification of Dolichyl Phosphates by LC-MS

This modern method allows for the sensitive and specific quantification of various Dol-P species based on their isoprene chain length.[17][22][23]

Materials:

  • Cultured cells (e.g., ~10⁶ HeLa cells) or tissue homogenate.

  • Solvents: Dichloromethane, Methanol, Water (LC-MS grade).

  • 155 mM ammonium bicarbonate buffer.

  • Trimethylsilyldiazomethane (TMSD) solution (2.0 M in hexanes).

  • LC-MS system with a reverse-phase C18 column.

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 0.1% formic acid and 10 mM ammonium acetate.

  • Mobile Phase B: Isopropanol/Water (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate.

Procedure:

  • Sample Preparation: Harvest and wash cells. Suspend the cell pellet in 200 µL of 155 mM ammonium bicarbonate buffer. For tissues, homogenize appropriately.

  • Lipid Extraction: Perform a biphasic lipid extraction using a dichloromethane:methanol mixture. Collect the lower organic phase containing the lipids.

  • Phosphate Methylation: Dry the lipid extract under nitrogen. Reconstitute in a dichloromethane:methanol mixture and add TMSD solution. Incubate for 30 minutes at room temperature to methylate the phosphate group of Dol-P. This step improves chromatographic behavior and ionization efficiency.

  • LC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Column Temperature: 55°C.

    • Flow Rate: 0.1 mL/min.

    • Gradient: A typical gradient would be: 40% B (0-3 min), linear gradient to 54% B (3-9 min), linear gradient to 90% B (9.1-17 min), hold at 90% B (17-27.5 min), then return to initial conditions and re-equilibrate.[22]

    • MS Detection: Use a high-resolution mass spectrometer operating in positive ion mode, monitoring for the specific m/z values of the methylated Dol-P species.

LCMS_Workflow start Start: Cultured Cells or Tissue step1 Cell Lysis / Homogenization start->step1 step2 Lipid Extraction (Dichloromethane/Methanol) step1->step2 step3 Collect Organic Phase step2->step3 step4 Dry Extract (Nitrogen Stream) step3->step4 step5 Phosphate Methylation with TMSD step4->step5 step6 RPLC-HRMS Analysis step5->step6 end End: Quantified Dol-P Species step6->end

Workflow for LC-MS Quantification of Dol-P.
Protocol: Dolichol Kinase (DOLK) Activity Assay

This assay measures the enzymatic activity of DOLK by quantifying the transfer of a radiolabeled phosphate group from CTP to dolichol.[21]

Materials:

  • Crude cell extracts from control and experimental fibroblasts.

  • Reaction Buffer: Tris-HCl buffer (pH 7.5) containing Triton X-100, MgCl₂, and NaF.

  • Substrates: Dolichol (exogenous), [γ-³²P]CTP (radiolabeled).

  • Quenching Solution: Chloroform/Methanol (2:1, v/v).

  • DEAE-cellulose for chromatography.

  • Scintillation cocktail and counter.

Procedure:

  • Enzyme Preparation: Prepare crude cell extracts from fibroblasts by sonication or detergent lysis.

  • Reaction Setup: In a microfuge tube, combine the cell extract with the reaction buffer containing dolichol.

  • Initiate Reaction: Start the reaction by adding [γ-³²P]CTP. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding chloroform/methanol (2:1).

  • Product Separation: Extract the lipids. Separate the radiolabeled product, [³²P]Dol-P, from the unreacted [γ-³²P]CTP using DEAE-cellulose column chromatography. Dol-P binds to the column and can be eluted with a high-salt buffer.

  • Quantification: Measure the radioactivity of the eluted [³²P]Dol-P using liquid scintillation counting. Compare the activity in patient/experimental samples to that of controls.

DOLK_Assay_Workflow start Start: Crude Cell Extract step1 Incubate with Dolichol and [γ-³²P]CTP at 37°C start->step1 step2 Quench Reaction (Chloroform/Methanol) step1->step2 step3 Lipid Extraction step2->step3 step4 DEAE-Cellulose Chromatography step3->step4 step5 Elute [³²P]Dol-P Product step4->step5 step6 Liquid Scintillation Counting step5->step6 end End: DOLK Activity (cpm/mg protein) step6->end

Workflow for Dolichol Kinase (DOLK) Assay.
Protocol: Pulse-Chase Analysis of Dolichol Metabolism

This classic technique is used to study the rate of synthesis and turnover of dolichol and its phosphorylated derivatives.[24]

Materials:

  • Rat liver slices or cultured cells.

  • Pulse Medium: Culture medium containing a radiolabeled precursor, such as [³H]mevalonolactone.

  • Chase Medium: Culture medium containing a high concentration of unlabeled mevalonolactone.

  • Solvents for lipid extraction (e.g., chloroform/methanol).

  • HPLC or TLC system for separating different lipid species.

Procedure:

  • Pulse Labeling: Incubate the liver slices or cells in the pulse medium for a short period (e.g., 5-10 minutes). During this time, the [³H]mevalonolactone is incorporated into newly synthesized isoprenoid lipids, including polyprenyl phosphates and dolichyl phosphates.

  • Chase: Remove the pulse medium, wash the cells/slices, and add the chase medium. The unlabeled precursor prevents further incorporation of radioactivity, allowing the fate of the labeled molecules to be tracked over time.

  • Time Points: Harvest samples at various time points during the chase (e.g., 0, 30, 60, 90 minutes).

  • Lipid Extraction and Analysis: At each time point, extract the lipids from the samples. Separate the different lipid classes (e.g., polyprenyl phosphate, dolichyl phosphate, free dolichol) using HPLC or TLC.

  • Quantification and Interpretation: Quantify the amount of radioactivity in each lipid fraction at each time point. A decrease of radioactivity in a precursor pool (e.g., polyprenyl phosphate) with a concurrent increase in a product pool (e.g., dolichyl phosphate) demonstrates the precursor-product relationship and allows for the calculation of metabolic flux.[24]

Pulse_Chase_Workflow start Start: Cultured Cells or Tissue Slices step1 Pulse Labeling: Short incubation with [³H]mevalonolactone start->step1 step2 Chase: Incubate with excess unlabeled mevalonolactone step1->step2 step3 Harvest Samples at Multiple Time Points step2->step3 step4 Lipid Extraction step3->step4 step5 Separation of Lipids (HPLC or TLC) step4->step5 step6 Quantify Radioactivity in each Lipid Fraction step5->step6 end End: Metabolic Flux Data step6->end

Workflow for Pulse-Chase Analysis.

Implications for Drug Development and Disease

The critical role of the this compound cycle in cellular function makes it a significant area of interest for drug development and understanding disease pathogenesis.

  • Congenital Disorders of Glycosylation (CDGs): As mentioned, mutations in the DOLK gene are a direct cause of DOLK-CDG, a severe inherited disorder.[7][21] Understanding the regulation of this pathway is essential for developing potential therapeutic strategies for this and other CDGs related to dolichol metabolism.

  • Neurodegeneration and Aging: The metabolism of dolichol changes significantly with age and in neurodegenerative diseases.[4][19] During normal aging, dolichol levels tend to increase in the human brain.[4] Conversely, in Alzheimer's disease, dolichol levels are decreased while dolichyl phosphate levels are increased, suggesting an alteration in the kinase/phosphatase balance that may reflect an increased glycosylation rate or an attempt to protect the brain from oxidative stress.[4]

  • Therapeutic Targets: The enzymes of the dolichol pathway are potential therapeutic targets. For example, tunicamycin is an antibiotic that inhibits the first step of N-glycosylation (the transfer of GlcNAc-1-phosphate to Dol-P), effectively blocking the utilization of the Dol-P pool.[6] While too toxic for systemic use, it serves as a powerful research tool and a proof-of-concept for targeting this pathway. Modulating the activity of DOLK or the phosphatases could offer a more nuanced approach to controlling glycosylation in diseases like cancer, where altered glycosylation is a common feature.

Conclusion

The regulation of the this compound salvage and recycling pathway is a highly dynamic and complex process, central to cellular protein modification. The maintenance of the Dol-P pool is governed by the precise, and often tissue-specific, interplay between dolichol kinase (DOLK), dolichyl-phosphatase, and the recycling enzyme DOLPP1. The quantitative and methodological data presented here highlight the intricate control mechanisms at play. For researchers and drug development professionals, a deep and technical understanding of this cycle is not only crucial for deciphering the fundamentals of cell biology but also for identifying novel therapeutic targets for a range of human diseases rooted in glycosylation defects.

References

The Cellular Choreography of Dolichol Phosphate Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolichol phosphate, a pivotal lipid carrier in the synthesis of N-linked glycoproteins, undergoes a highly compartmentalized and regulated biosynthetic pathway. Understanding the precise subcellular localization of the enzymes involved in its synthesis is critical for elucidating the mechanisms of protein glycosylation and for the development of therapeutic strategies targeting associated disorders. This technical guide provides a comprehensive overview of the cellular geography of this compound synthesis, presenting quantitative data on enzyme distribution, detailed experimental protocols for localization studies, and visual representations of the key pathways and workflows. The synthesis is predominantly orchestrated at the endoplasmic reticulum, with specific enzymatic activities also detected in other organelles, suggesting a complex interplay and transport system governing this compound homeostasis.

The Core Pathway: A Spatially Organized Assembly Line

The de novo synthesis of this compound originates from the mevalonate pathway and culminates in a series of reactions primarily localized to the endoplasmic reticulum (ER). The key enzymes involved exhibit distinct subcellular distributions, ensuring an efficient and regulated flow of intermediates.

Dehydrodolichyl Diphosphate Synthase (cis-Prenyltransferase)

The initial committed step in dolichol synthesis is catalyzed by dehydrodolichyl diphosphate synthase, also known as cis-prenyltransferase. This enzyme elongates farnesyl diphosphate (FPP) with multiple isopentenyl diphosphate (IPP) units. In eukaryotic cells, this activity is predominantly found in the endoplasmic reticulum.[1] Studies in rat liver have shown that the long-chain prenyltransferase activity is exclusively localized to the microsomal fraction, which is primarily composed of ER vesicles.[2] The active site of cis-prenyltransferase is oriented towards the cytoplasm, where its substrates, FPP and IPP, are synthesized.[1]

In yeast, two isoforms of cis-prenyltransferase, Rer2p and Srt1p, exhibit different subcellular localizations. Rer2p is localized to the ER, while Srt1p is found in lipid particles, suggesting specialized roles for dolichol synthesis in different cellular compartments.

Dolichol Kinase (DOLK)

The final step in the de novo synthesis of this compound is the phosphorylation of dolichol, catalyzed by dolichol kinase (DOLK). This CTP-dependent enzyme is also primarily an ER-resident protein.[3] Studies on rat liver microsomes have confirmed a high specific activity of dolichol kinase in this fraction.[4][5] Like cis-prenyltransferase, the active site of dolichol kinase faces the cytoplasm. The enzyme's activity has also been detected in the inner mitochondrial membrane, suggesting a role for this compound in mitochondrial glycosylation processes.[6]

Dolichyl Phosphate Phosphatase

The recycling of this compound is crucial for maintaining the pool of this essential lipid carrier. Dolichyl phosphate phosphatase catalyzes the dephosphorylation of dolichyl phosphate to dolichol. In rat liver, the highest specific activity for this enzyme is found in the plasma membrane.[7] However, significant activity is also present in the Golgi apparatus, smooth endoplasmic reticulum (SER), and rough endoplasmic reticulum (RER).[8]

Quantitative Distribution of Key Enzymes

The following tables summarize the quantitative data on the specific activities of key enzymes in the this compound synthesis pathway across different subcellular fractions from rat liver.

Table 1: Specific Activity of Dolichol Kinase in Rat Liver Subcellular Fractions

Subcellular FractionSpecific Activity (pmol/min/mg protein)Reference
Rough Endoplasmic Reticulum (RER)High[4]
Smooth Endoplasmic Reticulum (SER)High[4]
Golgi ApparatusLow[4]
MicrosomesHigh[5][7]
Inner Mitochondrial MembranePresent[6]
Plasma MembraneLow[7]
NucleiPresent[7]

Table 2: Specific Activity of Dolichyl Phosphate Phosphatase in Rat Liver Subcellular Fractions

Subcellular FractionSpecific Activity (nmol/h/mg protein)Reference
Plasma MembraneHighest[7]
Golgi ApparatusHigh[8]
Smooth Endoplasmic Reticulum (SER)Moderate[8]
Rough Endoplasmic Reticulum (RER)Low[8]
MicrosomesPresent[7]
NucleiPresent[7]

Visualizing the Pathway and Workflows

This compound Synthesis Pathway

Dolichol_Phosphate_Synthesis cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_lumen ER Lumen Mevalonate Mevalonate Pathway FPP Farnesyl Diphosphate (FPP) Mevalonate->FPP IPP Isopentenyl Diphosphate (IPP) Mevalonate->IPP cis_PT cis-Prenyltransferase (DHDDS) FPP->cis_PT IPP->cis_PT Dolichol Dolichol DOLK Dolichol Kinase (DOLK) Dolichol->DOLK CTP CTP CTP->DOLK CDP CDP ER_Membrane Dehydrodolichyl_PP Dehydrodolichyl Diphosphate cis_PT->Dehydrodolichyl_PP Reductase Reductase Dehydrodolichyl_PP->Reductase Reductase->Dolichol Dolichol_P This compound Glycosylation N-linked Glycosylation Dolichol_P->Glycosylation Glycan Carrier DOLK->CDP DOLK->Dolichol_P

Caption: De novo synthesis of this compound on the cytoplasmic face of the ER.

Experimental Workflow: Subcellular Fractionation

Subcellular_Fractionation Start Homogenize Cells/Tissues Centrifuge1 Low-speed centrifugation (e.g., 1,000 x g) Start->Centrifuge1 Pellet1 Pellet: Nuclei, Cytoskeletons Centrifuge1->Pellet1 Supernatant1 Supernatant Centrifuge1->Supernatant1 Centrifuge2 Medium-speed centrifugation (e.g., 10,000 x g) Supernatant1->Centrifuge2 Pellet2 Pellet: Mitochondria, Lysosomes Centrifuge2->Pellet2 Supernatant2 Supernatant Centrifuge2->Supernatant2 Centrifuge3 High-speed centrifugation (e.g., 100,000 x g) Supernatant2->Centrifuge3 Pellet3 Pellet: Microsomes (ER, Golgi) Centrifuge3->Pellet3 Supernatant3 Supernatant: Cytosol Centrifuge3->Supernatant3 Gradient Sucrose Density Gradient Centrifugation Pellet3->Gradient Fractions ER, Golgi Fractions Gradient->Fractions

Caption: Workflow for isolating subcellular fractions by differential centrifugation.

Experimental Workflow: Protease Protection Assay

Protease_Protection_Assay Start Isolate Microsomes Intact Intact Microsomes Start->Intact Detergent Microsomes + Detergent Start->Detergent Protease_Intact + Protease Intact->Protease_Intact Protease_Detergent + Protease Detergent->Protease_Detergent Analysis_Intact Analyze Protein Integrity (e.g., Western Blot) Protease_Intact->Analysis_Intact Analysis_Detergent Analyze Protein Integrity (e.g., Western Blot) Protease_Detergent->Analysis_Detergent Result_Protected Result: Protein Protected (Lumenal Domain) Analysis_Intact->Result_Protected Result_Digested Result: Protein Digested (Cytoplasmic Domain) Analysis_Detergent->Result_Digested

Caption: Logic of a protease protection assay to determine protein topology.

Experimental Protocols

Subcellular Fractionation of Rat Liver for ER Isolation

Objective: To isolate a microsomal fraction enriched in endoplasmic reticulum from rat liver for subsequent enzyme assays.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • High-sucrose buffer: 1.3 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Resuspension buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4)

  • Dounce homogenizer with a loose-fitting pestle

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors

  • Bradford protein assay reagents

Procedure:

  • Perfuse the rat liver with ice-cold saline to remove blood.

  • Excise the liver, weigh it, and mince it in 4 volumes of ice-cold homogenization buffer.

  • Homogenize the minced liver using a Dounce homogenizer with 10-15 strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant (post-nuclear supernatant).

  • Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and lysosomes.

  • Collect the supernatant (post-mitochondrial supernatant) and layer it over an equal volume of high-sucrose buffer.

  • Centrifuge at 100,000 x g for 60 minutes at 4°C. The microsomal fraction will form a pellet at the bottom of the tube.

  • Carefully aspirate the supernatant and the sucrose cushion.

  • Resuspend the microsomal pellet in a minimal volume of resuspension buffer.

  • Determine the protein concentration of the microsomal fraction using the Bradford assay.

  • Aliquot and store the microsomal fraction at -80°C for future use.

Protease Protection Assay to Determine Enzyme Topology

Objective: To determine the orientation of an enzyme within the ER membrane.

Materials:

  • Isolated microsomal fraction

  • Trypsin (protease)

  • Trypsin inhibitor (e.g., soybean trypsin inhibitor)

  • Triton X-100 (detergent)

  • SDS-PAGE reagents and Western blot apparatus

  • Primary antibody against the enzyme of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Divide the microsomal fraction into three aliquots:

    • Control (no treatment)

    • Trypsin treatment

    • Trypsin + Triton X-100 treatment

  • For the trypsin treatment, add trypsin to the microsomal suspension to a final concentration of 100 µg/mL. Incubate on ice for 30 minutes.

  • For the trypsin + Triton X-100 treatment, first add Triton X-100 to a final concentration of 1% (v/v) to solubilize the membranes. Then, add trypsin to a final concentration of 100 µg/mL and incubate on ice for 30 minutes.

  • Stop the protease digestion in the treated samples by adding a 5-fold excess of trypsin inhibitor.

  • Prepare all samples for SDS-PAGE by adding sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Perform a Western blot using the primary antibody against the enzyme of interest and the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescence substrate and visualize the results.

Interpretation:

  • Cytoplasmic domain: The protein will be degraded in the presence of trypsin alone.

  • Lumenal domain: The protein will be protected from trypsin digestion in the absence of detergent but will be degraded when the membrane is solubilized with Triton X-100.

Immunofluorescence Microscopy for Enzyme Localization

Objective: To visualize the subcellular localization of a specific enzyme involved in this compound synthesis.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative: 4% paraformaldehyde in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 1% BSA in PBS

  • Primary antibody against the enzyme of interest

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Antifade mounting medium

Procedure:

  • Wash the cells on coverslips three times with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 30 minutes.

  • Incubate the cells with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips on microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope with appropriate filters.

Conclusion

The synthesis of this compound is a highly organized process with key enzymes strategically positioned within the cell, primarily on the cytoplasmic face of the endoplasmic reticulum. This precise localization ensures the efficient production of this vital lipid carrier for protein glycosylation. The presence of related enzymatic activities in other organelles highlights the complexity of dolichol metabolism and trafficking. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate cellular choreography of this compound synthesis and its implications in health and disease.

References

The Central Role of Dolichol Phosphate in Protein Folding and Quality Control: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of dolichol phosphate in the intricate processes of protein folding and quality control within the endoplasmic reticulum (ER). A thorough understanding of this pathway is paramount for researchers in cell biology, scientists investigating protein misfolding diseases, and professionals in drug development targeting cellular stress and glycosylation-related disorders.

Introduction: The this compound Cycle and N-Linked Glycosylation

N-linked glycosylation, a pivotal post-translational modification, is initiated by the this compound cycle. This compound, a long-chain polyisoprenoid lipid, acts as a membrane-anchored carrier for the assembly of a precursor oligosaccharide, Glc₃Man₉GlcNAc₂.[1][2] This complex glycan is synthesized in a stepwise manner on the ER membrane and then transferred en bloc to nascent polypeptide chains by the oligosaccharyltransferase (OST) complex.[1][3] This initial glycosylation event is not merely a decorative modification but a crucial signal that dictates the fate of the glycoprotein, guiding its proper folding and subsequent transit through the secretory pathway.[4]

Defects in the biosynthesis of the dolichol-linked oligosaccharide precursor lead to a group of inherited metabolic disorders known as Congenital Disorders of Glycosylation (CDG).[5] These disorders are characterized by decreased occupancy of glycosylation sites on proteins, leading to a wide range of severe clinical manifestations.[5][6]

The Calnexin/Calreticulin Cycle: Glycan-Dependent Protein Folding

Upon transfer to a polypeptide, the terminal glucose residues of the N-linked glycan are sequentially trimmed by glucosidases I and II.[7] This processing generates a monoglucosylated glycan (Glc₁Man₉GlcNAc₂) that is recognized by the lectin chaperones calnexin (a transmembrane protein) and calreticulin (a soluble ER luminal protein).[7][8] This interaction initiates the calnexin/calreticulin cycle, a key quality control checkpoint for newly synthesized glycoproteins.

Binding to calnexin or calreticulin prevents the aggregation of folding intermediates and retains them within the ER, providing an opportunity for proper conformational maturation.[7] These chaperones also recruit other folding factors, such as the thiol oxidoreductase ERp57, which facilitates the formation of correct disulfide bonds.[7]

Once the glycoprotein has achieved its correctly folded state, the final glucose residue is removed by glucosidase II, leading to its release from the calnexin/calreticulin cycle and allowing its exit from the ER.[7] However, if the protein remains misfolded, it is recognized by the enzyme UDP-glucose:glycoprotein glucosyltransferase (UGGT).[9][10] UGGT acts as a folding sensor, re-glucosylating the N-glycan of misfolded proteins and thereby directing them back to the calnexin/calreticulin cycle for another attempt at proper folding.[2][9] This cycle of de-glucosylation and re-glucosylation continues until the protein is either correctly folded or targeted for degradation.

Calnexin_Calreticulin_Cycle cluster_ER Endoplasmic Reticulum Lumen Nascent_Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Monoglucosylated_Glycoprotein Monoglucosylated Glycoprotein (Glc1Man9GlcNAc2) Nascent_Glycoprotein->Monoglucosylated_Glycoprotein Glucosidase I & II Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Monoglucosylated_Glycoprotein->Calnexin_Calreticulin Correctly_Folded_Protein Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded_Protein Folding & Glucosidase II Misfolded_Protein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Protein Release ER_Exit ER Exit Correctly_Folded_Protein->ER_Exit UGGT UGGT Misfolded_Protein->UGGT Recognition ERAD ERAD Pathway Misfolded_Protein->ERAD Mannose Trimming UGGT->Monoglucosylated_Glycoprotein Re-glucosylation

Caption: The Calnexin/Calreticulin Cycle for Glycoprotein Folding.

ER-Associated Degradation (ERAD): The Fate of Terminally Misfolded Glycoproteins

Glycoproteins that repeatedly fail to achieve their native conformation are eventually targeted for degradation through the ER-associated degradation (ERAD) pathway.[8] A key signal for entry into the ERAD pathway is the trimming of mannose residues from the N-linked glycan by ER mannosidases.[11] This mannose trimming is thought to act as a "timer," where prolonged residence in the ER due to misfolding allows for sufficient mannose removal to create a degradation signal.

The trimmed mannose structures are recognized by specific lectins, such as OS-9 and XTP3-B, which are components of the ERAD machinery.[8] These lectins deliver the terminally misfolded glycoprotein to a membrane-associated ubiquitin ligase complex, such as the HRD1-SEL1L complex.[8] The misfolded protein is then retro-translocated from the ER lumen into the cytosol, where it is polyubiquitinated and subsequently degraded by the 26S proteasome.[8]

ERAD_Pathway cluster_ER_Cytosol ER Lumen vs. Cytosol cluster_ER_Lumen ER Lumen cluster_Cytosol Cytosol Misfolded_Glycoprotein Terminally Misfolded Glycoprotein Mannose_Trimming ER Mannosidases Misfolded_Glycoprotein->Mannose_Trimming Trimmed_Glycoprotein Trimmed Glycoprotein Mannose_Trimming->Trimmed_Glycoprotein OS9_XTP3B OS-9 / XTP3-B Trimmed_Glycoprotein->OS9_XTP3B Recognition HRD1_SEL1L HRD1-SEL1L Complex OS9_XTP3B->HRD1_SEL1L Delivery Ubiquitination Polyubiquitination HRD1_SEL1L->Ubiquitination Retro-translocation Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The ER-Associated Degradation (ERAD) Pathway for Misfolded Glycoproteins.

Quantitative Data Summary

Defects in the this compound pathway have quantifiable consequences on cellular processes. The following tables summarize key quantitative data from studies on congenital disorders of glycosylation and experimental models of glycosylation defects.

ParameterControl/Wild-TypeCDG Patient/MutantFold ChangeReference
N-Glycosylation Site Occupancy (Transferrin) 98-100%ReducedVaries with disease severity[6]
Dol-P-Man Synthase Activity 100%~5%~20-fold decrease[12]
Apparent Km for GDP-Man (Dol-P-Man Synthase) Normal~6-fold higher6[12]
ER Mannosidase I Inhibition Effect on Misfolded Protein Degradation Normal degradationSuppressed degradation-[11]
Chronic ER Mannosidase I Inhibition on Misfolded Protein Accumulation Baseline3-fold accumulation3[11]

Table 1: Quantitative Effects of this compound Pathway Defects on Glycosylation and Protein Quality Control.

UPR MarkerUnstressed/ControlGlycosylation StressFold InductionReference
GRP78/BiP Protein Level BaselineIncreasedVaries[13]
Phospho-eIF2α LowIncreasedVaries[4]
Spliced XBP1 mRNA LowIncreasedVaries[14]
Cleaved ATF6 LowIncreasedVaries[15]

Table 2: Induction of Unfolded Protein Response (UPR) Markers in Response to Glycosylation Defects.

Experimental Protocols

Pulse-Chase Analysis of Glycoprotein Folding and Degradation

This method is used to follow a cohort of newly synthesized proteins over time to assess their folding, modification, and stability.

Materials:

  • Cell culture medium (DMEM)

  • Dialyzed fetal bovine serum (FBS)

  • [³⁵S]methionine/cysteine labeling mix

  • Chase medium (DMEM with excess unlabeled methionine and cysteine)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibody specific to the protein of interest

  • Protein A/G-agarose beads

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager or autoradiography film

Protocol:

  • Culture cells to 80-90% confluency.

  • Starve cells in methionine/cysteine-free DMEM for 30-60 minutes.

  • Pulse: Add [³⁵S]methionine/cysteine labeling mix to the starvation medium and incubate for a short period (e.g., 5-15 minutes) to label newly synthesized proteins.[16][17]

  • Chase: Remove the labeling medium and add pre-warmed chase medium.[16][17]

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), wash the cells with ice-cold PBS and lyse them in lysis buffer.[17]

  • Clarify the lysates by centrifugation.

  • Perform immunoprecipitation by incubating the lysates with the specific antibody, followed by the addition of protein A/G-agarose beads to capture the antibody-protein complexes.[18]

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the samples by SDS-PAGE and autoradiography or phosphorimaging to visualize the radiolabeled protein at different chase times. The rate of disappearance of the protein band indicates its degradation rate, while changes in mobility can indicate modifications such as glycan trimming.[16]

Pulse_Chase_Workflow Cell_Culture 1. Cell Culture Starvation 2. Starvation Cell_Culture->Starvation Pulse 3. Pulse with [35S]met/cys Starvation->Pulse Chase 4. Chase with unlabeled met/cys Pulse->Chase Lysis 5. Cell Lysis at Time Points Chase->Lysis Immunoprecipitation 6. Immunoprecipitation Lysis->Immunoprecipitation SDS_PAGE 7. SDS-PAGE Immunoprecipitation->SDS_PAGE Analysis 8. Autoradiography/ Phosphorimaging SDS_PAGE->Analysis

Caption: Experimental Workflow for Pulse-Chase Analysis.
Co-Immunoprecipitation of ER Chaperones and Substrate Proteins

This technique is used to identify and confirm protein-protein interactions, such as the binding of a misfolded glycoprotein to calnexin.

Materials:

  • Cell lysate

  • Antibody specific to the "bait" protein (e.g., calnexin)

  • Isotype control antibody

  • Protein A/G-agarose beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Prepare cell lysate using a gentle lysis buffer to preserve protein-protein interactions.[19][20]

  • Pre-clear the lysate by incubating with protein A/G-agarose beads to reduce non-specific binding.[19]

  • Incubate the pre-cleared lysate with the antibody against the bait protein or an isotype control antibody.[21]

  • Add protein A/G-agarose beads to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove unbound proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein ("prey"). The presence of the prey protein in the sample immunoprecipitated with the bait antibody, but not in the control, indicates an interaction.

Western Blot Analysis of UPR Markers

This method is used to detect the activation of the unfolded protein response (UPR) by measuring the levels of key signaling proteins.

Materials:

  • Cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against UPR markers (e.g., phospho-PERK, phospho-eIF2α, ATF6, XBP1s, CHOP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Prepare cell lysates and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.[4]

  • Block the membrane to prevent non-specific antibody binding.[4]

  • Incubate the membrane with a primary antibody specific for a UPR marker.[4][14]

  • Wash the membrane to remove unbound primary antibody.

  • Incubate with an HRP-conjugated secondary antibody.[4]

  • Wash the membrane again.

  • Add chemiluminescent substrate and detect the signal using an imaging system. Increased levels of UPR markers in treated or mutant cells compared to controls indicate ER stress.[14]

Conclusion and Future Directions

The this compound pathway is fundamental to cellular homeostasis, serving as the gateway to N-linked glycosylation, which in turn is a critical determinant of protein folding and quality control. Disruptions in this pathway have profound consequences, leading to the accumulation of misfolded proteins, ER stress, and a range of human diseases. The experimental approaches detailed in this guide provide a framework for investigating the intricate interplay between this compound metabolism and the cellular machinery that ensures protein fidelity.

Future research will likely focus on further elucidating the regulatory mechanisms that control this compound availability and the precise molecular signals that triage glycoproteins between folding, re-folding, and degradation pathways. For drug development professionals, a deeper understanding of these processes will be instrumental in designing novel therapeutic strategies for congenital disorders of glycosylation and other protein misfolding diseases. The continued application of advanced quantitative proteomics and genetic tools will undoubtedly unravel further complexities of this elegant and essential biological pathway.

References

The De Novo Synthesis of Dolichol Phosphate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Enzymatic Steps, Experimental Methodologies, and Quantitative Data for Drug Development Professionals, Researchers, and Scientists.

The de novo synthesis of dolichol phosphate is a fundamental cellular process, critical for the biosynthesis of glycoproteins, which play vital roles in cell signaling, immunology, and development. This technical guide provides a comprehensive overview of the core enzymatic steps of this pathway, detailed experimental protocols for key assays, and a summary of relevant quantitative data to support research and drug development efforts targeting this essential metabolic route.

The Core Enzymatic Pathway of De Novo this compound Synthesis

The synthesis of this compound begins with farnesyl pyrophosphate (FPP), a key intermediate in the mevalonate pathway, and proceeds through a series of enzymatic reactions primarily located on the cytoplasmic face of the endoplasmic reticulum. The pathway can be broken down into four principal stages: elongation, dephosphorylation, reduction, and phosphorylation.

Elongation: The initial and committing step is the sequential addition of isopentenyl pyrophosphate (IPP) units to FPP in a cis-configuration. This process is catalyzed by cis-isoprenyltransferase (also known as dehydrodolichyl diphosphate synthase), creating a long-chain polyprenyl pyrophosphate.

Dephosphorylation: The resulting polyprenyl pyrophosphate is then dephosphorylated to polyprenol. This reaction is carried out by one or more polyprenyl pyrophosphate phosphatases .

Reduction: The α-isoprene unit of polyprenol is subsequently reduced to form dolichol. This saturation reaction is catalyzed by polyprenol reductase (also known as steroid 5α-reductase 3 or SRD5A3).

Phosphorylation: In the final step, dolichol is phosphorylated to yield the biologically active this compound. This reaction is catalyzed by dolichol kinase , utilizing CTP as the phosphate donor.

Below is a diagram illustrating the enzymatic steps in the de novo synthesis of this compound.

Dolichol_Phosphate_Synthesis cluster_0 De Novo Synthesis Pathway FPP Farnesyl Pyrophosphate (FPP) PPP Polyprenyl Pyrophosphate FPP->PPP cis-Isoprenyltransferase IPP Isopentenyl Pyrophosphate (IPP) IPP->PPP Polyprenol Polyprenol PPP->Polyprenol Polyprenyl Pyrophosphate Phosphatase Dolichol Dolichol Polyprenol->Dolichol Polyprenol Reductase DolP This compound Dolichol->DolP Dolichol Kinase

De novo synthesis of this compound.

Quantitative Data on this compound Synthesis

Understanding the quantitative aspects of the this compound synthesis pathway is crucial for assessing its regulation and identifying potential targets for therapeutic intervention. The following tables summarize key quantitative data related to the enzymes and intermediates of this pathway.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrate(s)K_m_V_max_Organism/System
Dolichol KinaseDolichol22.8 µM[1]Not ReportedHuman[1]
CTP3.5 µM[1]Not ReportedHuman[1]

Table 2: Cellular Concentrations of Intermediates

IntermediateConcentrationCell/Tissue Type
Farnesyl Pyrophosphate (FPP)0.125 ± 0.010 pmol/10^6^ cells[2]NIH3T3 cells[2]
Geranylgeranyl Pyrophosphate (GGPP)0.145 ± 0.008 pmol/10^6^ cells[2]NIH3T3 cells[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Assay for cis-Isoprenyltransferase Activity

This protocol is adapted from methods used to measure the activity of cis-prenyltransferases.

Objective: To determine the enzymatic activity of cis-isoprenyltransferase by measuring the incorporation of radiolabeled isopentenyl pyrophosphate into long-chain polyprenyl pyrophosphates.

Materials:

  • Enzyme source (e.g., microsomal fraction or purified enzyme)

  • [1-¹⁴C]Isopentenyl pyrophosphate (IPP)

  • Farnesyl pyrophosphate (FPP)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 2 mM DTT)

  • Stop solution (e.g., 60% ethanol in water)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, a known concentration of FPP, and the enzyme source.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [1-¹⁴C]IPP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Extract the lipid products with an organic solvent (e.g., chloroform/methanol, 2:1, v/v).

  • Wash the organic phase to remove unincorporated [1-¹⁴C]IPP.

  • Evaporate the organic solvent and resuspend the lipid products in a scintillation cocktail.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of radioactivity incorporated over time.

Assay for Polyprenol Reductase Activity

This protocol is based on methods for measuring the conversion of polyprenol to dolichol.

Objective: To measure the activity of polyprenol reductase by monitoring the conversion of a polyprenol substrate to dolichol.

Materials:

  • Enzyme source (e.g., microsomal fraction)

  • Polyprenol substrate

  • NADPH

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.0, containing 1 mM EDTA)

  • Extraction solvent (e.g., hexane/isopropanol, 3:2, v/v)

  • HPLC system with a UV or mass spectrometric detector

Procedure:

  • Prepare a reaction mixture containing reaction buffer, the polyprenol substrate, and the enzyme source.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding the extraction solvent.

  • Vortex and centrifuge to separate the phases.

  • Collect the organic phase and evaporate to dryness.

  • Resuspend the lipid extract in a suitable solvent for HPLC analysis.

  • Separate and quantify the polyprenol and dolichol using HPLC.

  • Calculate the enzyme activity based on the amount of dolichol produced.

Assay for Dolichol Kinase Activity

This protocol is adapted from established methods for measuring dolichol kinase activity.

Objective: To determine the activity of dolichol kinase by measuring the incorporation of radiolabeled phosphate from [γ-³²P]CTP into dolichol.

Materials:

  • Enzyme source (e.g., microsomal fraction)

  • Dolichol substrate

  • [γ-³²P]CTP

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1% Triton X-100)

  • Stop solution (e.g., chloroform/methanol/0.9% NaCl, 3:48:47, v/v/v)

  • DEAE-cellulose columns

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, dolichol, and the enzyme source.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [γ-³²P]CTP.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Extract the lipids with chloroform/methanol.

  • Apply the lipid extract to a DEAE-cellulose column to separate this compound from unreacted [γ-³²P]CTP.

  • Elute the this compound from the column.

  • Quantify the radioactivity in the eluate using a scintillation counter.

  • Calculate the enzyme activity based on the amount of ³²P incorporated into dolichol.

Assay for Polyprenyl Pyrophosphate Phosphatase Activity

This protocol is a general method for assaying phosphatase activity and can be adapted for polyprenyl pyrophosphate phosphatase.

Objective: To measure the activity of polyprenyl pyrophosphate phosphatase by detecting the release of inorganic phosphate.

Materials:

  • Enzyme source (e.g., microsomal fraction)

  • Polyprenyl pyrophosphate substrate

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0, containing 5 mM MgCl₂)

  • Malachite green reagent for phosphate detection

  • Phosphate standard solution

Procedure:

  • Prepare a reaction mixture containing reaction buffer, the polyprenyl pyrophosphate substrate, and the enzyme source.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the malachite green reagent.

  • Incubate at room temperature for color development.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm).

  • Create a standard curve using the phosphate standard solution.

  • Calculate the amount of phosphate released and determine the enzyme activity.

This guide provides a foundational understanding of the de novo synthesis of this compound, offering valuable insights and practical methodologies for researchers in academia and the pharmaceutical industry. Further investigation into the regulation and kinetic properties of the enzymes in this pathway will be crucial for the development of novel therapeutic strategies targeting diseases associated with aberrant glycoprotein synthesis.

References

The Crucial Role of Dolichol Phosphate in Congenital Disorders of Glycosylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital Disorders of Glycosylation (CDG) are a group of rare, inherited metabolic disorders caused by defects in the synthesis of glycans and the attachment of these glycans to lipids and proteins. A critical player in many of these pathways is dolichol phosphate, a long-chain polyisoprenoid lipid that serves as a lipid carrier for the assembly of oligosaccharide chains. Deficiencies in the biosynthesis or utilization of this compound lead to a subset of CDG with often severe, multi-systemic clinical presentations. This technical guide provides a comprehensive overview of the involvement of this compound in CDG, focusing on the core molecular mechanisms, associated genetic defects, diagnostic methodologies, and the current understanding of the pathophysiology of these debilitating disorders.

Introduction: The Central Role of this compound in Glycosylation

Glycosylation is a fundamental post-translational modification essential for the proper folding, function, and localization of a vast number of proteins. The N-linked glycosylation pathway, a major focus in CDG, begins in the endoplasmic reticulum (ER) with the assembly of a lipid-linked oligosaccharide (LLO) precursor on a this compound anchor.[1] This LLO, with the final structure Glc₃Man₉GlcNAc₂, is then transferred en bloc to nascent polypeptide chains.

This compound's role extends beyond being a passive carrier; its availability is a rate-limiting step in N-glycosylation.[1] Furthermore, dolichol-phosphate-mannose (Dol-P-Man) and dolichol-phosphate-glucose (Dol-P-Glc) serve as mannose and glucose donors for the elongation of the LLO in the ER lumen, as well as for other glycosylation pathways such as O- and C-mannosylation and the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[2][3] Consequently, defects in the synthesis or transport of this compound have profound and widespread effects on cellular function, leading to the complex pathologies observed in CDG.

The Dolichol Biosynthesis Pathway and its Defects in CDG

The synthesis of this compound is a multi-step process that begins with the mevalonate pathway, the same pathway responsible for cholesterol biosynthesis. A series of enzymatic reactions leads to the formation of polyprenol, which is then converted to dolichol. The final step is the phosphorylation of dolichol to form the active this compound. Defects in several enzymes along this pathway are now recognized as causes of specific CDG subtypes.

Dolichol_Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 Dolichol Synthesis Farnesyl-PP Farnesyl-PP Polyprenol-PP Polyprenol-PP Farnesyl-PP->Polyprenol-PP cis-Prenyltransferase (DHDDS/NUS1) Polyprenol Polyprenol Polyprenol-PP->Polyprenol Dephosphorylation Dolichol Dolichol Polyprenol->Dolichol Polyprenol Reductase (SRD5A3) SRD5A3_defect SRD5A3-CDG (CDG-Iq) Polyprenol->SRD5A3_defect Dolichol-P Dolichol-P Dolichol->Dolichol-P Dolichol Kinase (DOLK) DOLK_defect DOLK-CDG (CDG-Im) Dolichol->DOLK_defect

Figure 1: Dolichol Biosynthesis Pathway and Associated CDGs.

Congenital Disorders of Glycosylation Involving this compound

This section details the specific CDG subtypes arising from defects in the synthesis and utilization of this compound. For each disorder, the genetic basis, enzymatic defect, biochemical phenotype, and clinical presentation are discussed.

DOLK-CDG (CDG-Im): A Defect in the Final Phosphorylation Step
  • Genetic Basis: Mutations in the DOLK gene.[4][5]

  • Enzymatic Defect: Deficiency of dolichol kinase, the enzyme that catalyzes the final step in the de novo synthesis of this compound by phosphorylating dolichol.[1][6] This leads to a reduced pool of this compound available for all glycosylation pathways that depend on it.

  • Biochemical Phenotype: Patients with DOLK-CDG show a type I pattern on transferrin isoelectric focusing, indicating a defect in the assembly of the LLO precursor.[6] Mutations in the DOLK gene can lead to a 96% to 98% reduction in dolichol kinase activity.[7]

  • Clinical Presentation: DOLK-CDG is a severe disorder, often leading to death in early infancy.[1][8] The clinical spectrum is broad and can be categorized into three main presentations: (1) a cardiac phenotype dominated by dilated cardiomyopathy; (2) a neurological phenotype with seizures and intellectual disability; and (3) a severe multisystemic form.[9] Ichthyosis (dry, scaly skin) is a common feature across all presentations.[9]

SRD5A3-CDG (CDG-Iq): Impaired Conversion of Polyprenol to Dolichol
  • Genetic Basis: Mutations in the SRD5A3 gene.[10][11]

  • Enzymatic Defect: Deficiency of polyprenol reductase, the enzyme responsible for the reduction of the α-isoprene unit of polyprenol to form dolichol.[11][12] This defect leads to an accumulation of polyprenol and a reduced synthesis of dolichol, thereby limiting the availability of this compound.

  • Biochemical Phenotype: Patients typically show a type I pattern on transferrin isoelectric focusing.[10] A characteristic biochemical finding is an increased concentration of polyprenols in plasma and a decreased dolichol-to-polyprenol ratio.[13] In fibroblasts from SRD5A3-CDG patients, the total this compound content can be significantly decreased, for instance by 41.5%.[13]

  • Clinical Presentation: SRD5A3-CDG is a multi-system disorder with symptoms often appearing in infancy.[10] Common features include neurological abnormalities (ataxia, hypotonia, intellectual disability), early-onset visual impairment and other ophthalmological issues, distinctive facial features, and skin abnormalities.[10][14] To date, approximately 50 cases have been reported in the literature.[10][14]

DPM1, DPM2, and DPM3-CDG: Defects in Dolichol-Phosphate-Mannose (DPM) Synthesis

The synthesis of Dol-P-Man from this compound and GDP-mannose is catalyzed by the dolichol-phosphate-mannose synthase (DPMS) complex, which consists of three subunits: DPM1 (the catalytic subunit), DPM2, and DPM3 (stabilizing subunits).[15][16] Defects in the genes encoding these subunits lead to distinct but related CDG subtypes.

  • DPM1-CDG (CDG-Ie):

    • Genetic Basis: Mutations in the DPM1 gene.[17][18]

    • Enzymatic Defect: Deficiency of the catalytic subunit of DPMS, leading to a severe reduction in Dol-P-Man synthesis.[17] Patient fibroblasts can show an approximately 95% deficiency in DPMS activity.[10][19] In some cases, an 80% reduction in DPM1 activity has been observed.[20]

    • Biochemical Phenotype: Accumulation of the Man₅GlcNAc₂-PP-dolichol intermediate is a hallmark, as Dol-P-Man is required for further mannosylation steps in the ER lumen.[11][17]

    • Clinical Presentation: DPM1-CDG is a severe disorder with developmental delay, seizures, and dysmorphic features.[17] Some patients may also present with a congenital muscular dystrophy phenotype, bridging CDG with dystroglycanopathies.[15][21]

  • DPM2-CDG and DPM3-CDG:

    • Genetic Basis: Mutations in the DPM2 and DPM3 genes, respectively.

    • Enzymatic Defect: Deficiency of the stabilizing subunits of the DPMS complex, leading to reduced overall enzyme activity.

    • Biochemical Phenotype: Similar to DPM1-CDG, a defect in Dol-P-Man synthesis is observed, leading to impaired N-glycosylation and other Dol-P-Man-dependent pathways.

    • Clinical Presentation: These are also severe, multi-systemic disorders. DPM3-CDG, for example, can present as an α-dystroglycanopathy, highlighting the critical role of O-mannosylation in muscle function.[19]

MPDU1-CDG (CDG-If): A Defect in Dol-P-Man and Dol-P-Glc Utilization
  • Genetic Basis: Mutations in the MPDU1 gene.[22]

  • Enzymatic Defect: MPDU1 is an ER membrane protein thought to be essential for the proper utilization of Dol-P-Man and Dol-P-Glc within the ER lumen, possibly by acting as a flippase or chaperone.[22][23] Its deficiency leads to the accumulation of earlier LLO intermediates.

  • Biochemical Phenotype: Patient fibroblasts accumulate truncated LLOs, such as Man₅GlcNAc₂-PP-dolichol and Man₉GlcNAc₂-PP-dolichol.[3][6]

  • Clinical Presentation: MPDU1-CDG is a severe disorder characterized by psychomotor retardation, seizures, failure to thrive, and skin abnormalities.[4] Some patients also exhibit features of dystroglycanopathy.[3][23]

Quantitative Data Summary

The following tables summarize the key quantitative biochemical findings in various this compound-related CDGs.

Table 1: Enzyme Activity in this compound-Related CDGs

CDG SubtypeGeneEnzymePatient Cell TypeResidual Activity (% of Control)Reference(s)
DOLK-CDG DOLKDolichol KinaseFibroblasts2 - 4%[7]
DPM1-CDG DPM1Dol-P-Man SynthaseFibroblasts~5%[10][17][19]
DPM1-CDG DPM1Dol-P-Man SynthaseFibroblasts20%[20]
DPM1-CDG DPM1Dol-P-Man SynthaseFibroblasts6%[11]

Table 2: Metabolite Levels in this compound-Related CDGs

CDG SubtypeGeneMetabolitePatient SampleFindingReference(s)
SRD5A3-CDG SRD5A3This compoundFibroblasts41.5% decrease[13]
SRD5A3-CDG SRD5A3PolyprenolPlasmaIncreased[13]
DPM1-CDG DPM1Man₅GlcNAc₂-PP-DolFibroblastsAccumulation[11][17]
MPDU1-CDG MPDU1Man₅GlcNAc₂-PP-DolFibroblastsAccumulation[3][6]
MPDU1-CDG MPDU1Man₉GlcNAc₂-PP-DolFibroblastsAccumulation[3][6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the diagnosis and research of this compound-related CDGs.

Transferrin Isoelectric Focusing (IEF)

Transferrin IEF is a primary screening method for many CDGs. It separates transferrin isoforms based on their isoelectric point, which is determined by the number of sialic acid residues on their N-glycans. In CDG-I, a lack of entire glycan chains leads to an increase in asialo- and disialo-transferrin isoforms.

Generalized Protocol:

  • Sample Preparation: Serum samples are treated with iron to ensure uniform charge.

  • Isoelectric Focusing: Samples are run on a polyacrylamide gel with a pH gradient.

  • Immunofixation: Transferrin isoforms are visualized by immunofixation with an anti-transferrin antibody.

  • Analysis: The pattern of transferrin isoforms is compared to that of a healthy control.

IEF_Workflow Serum_Sample Serum Sample Iron_Saturation Iron Saturation Serum_Sample->Iron_Saturation IEF_Gel Isoelectric Focusing Iron_Saturation->IEF_Gel Immunofixation Immunofixation IEF_Gel->Immunofixation Analysis Analysis of Isoforms Immunofixation->Analysis

Figure 2: General workflow for Transferrin Isoelectric Focusing.
Lipid-Linked Oligosaccharide (LLO) Analysis by HPLC

Analysis of LLO intermediates is crucial for pinpointing the specific enzymatic defect in the N-glycosylation pathway.

Generalized Protocol:

  • Metabolic Labeling: Patient fibroblasts are cultured with a radiolabeled sugar precursor (e.g., [³H]-mannose).

  • Lipid Extraction: LLOs are extracted from the cells using a chloroform/methanol/water mixture.

  • Oligosaccharide Release: The oligosaccharide portion is cleaved from the this compound anchor.

  • HPLC Analysis: The released oligosaccharides are separated by high-performance liquid chromatography (HPLC) and detected by their radioactivity.

  • Profile Analysis: The elution profile of the patient's LLOs is compared to that of a healthy control to identify accumulating intermediates.

Enzyme Activity Assays

Measuring the activity of specific enzymes in patient-derived cells (e.g., fibroblasts) is essential for confirming a diagnosis.

Generalized Dol-P-Man Synthase Assay Protocol:

  • Microsome Preparation: Microsomal fractions are isolated from cultured fibroblasts.

  • Reaction Mixture: The microsomes are incubated with radiolabeled GDP-mannose and exogenous this compound in a suitable buffer.

  • Reaction Termination and Extraction: The reaction is stopped, and the lipid-soluble product (Dol-P-Man) is extracted.

  • Quantification: The amount of radiolabeled Dol-P-Man is quantified by scintillation counting.

  • Activity Calculation: The enzyme activity is calculated relative to the protein concentration of the microsomal preparation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of this compound in multiple glycosylation pathways and how defects in its metabolism lead to the pathophysiology of CDG.

Dolichol_P_Central_Role cluster_synthesis Dolichol-P Synthesis cluster_utilization Dolichol-P Utilization cluster_pathways Glycosylation Pathways cluster_phenotype Clinical Phenotype Dolichol Dolichol Dolichol-P Dolichol-P Dolichol->Dolichol-P DOLK DPM_Synthase DPM Synthase (DPM1/2/3) Dolichol-P->DPM_Synthase Substrate N_Glycosylation N-Glycosylation (LLO Synthesis) Dolichol-P->N_Glycosylation LLO Anchor DOLK DOLK DOLK_defect DOLK-CDG DOLK->DOLK_defect SRD5A3 SRD5A3 SRD5A3_defect SRD5A3-CDG SRD5A3->SRD5A3_defect Polyprenol Polyprenol Polyprenol->Dolichol SRD5A3 Dol-P-Man_Glc Dol-P-Man / Dol-P-Glc MPDU1 MPDU1 Dol-P-Man_Glc->MPDU1 Utilization DPM_Synthase->Dol-P-Man_Glc DPM_defect DPM-CDGs DPM_Synthase->DPM_defect MPDU1->N_Glycosylation O_Mannosylation O-Mannosylation MPDU1->O_Mannosylation C_Mannosylation C-Mannosylation MPDU1->C_Mannosylation GPI_Anchor GPI Anchor Synthesis MPDU1->GPI_Anchor MPDU1_defect MPDU1-CDG MPDU1->MPDU1_defect CDG_Phenotype Multi-systemic Disease (Neurological, Cardiac, Skin, etc.) N_Glycosylation->CDG_Phenotype O_Mannosylation->CDG_Phenotype C_Mannosylation->CDG_Phenotype GPI_Anchor->CDG_Phenotype

Figure 3: Centrality of this compound Metabolism in CDG.

Conclusion and Future Directions

The study of this compound involvement in CDG has significantly advanced our understanding of the molecular basis of these complex disorders. The identification of specific genetic defects and their biochemical consequences has paved the way for improved diagnostic strategies and has provided insights into the critical roles of glycosylation in human health. However, many challenges remain. The precise mechanisms by which defects in a ubiquitous molecule like this compound lead to tissue-specific pathologies are still not fully understood. Further research is needed to elucidate these mechanisms and to develop targeted therapeutic interventions. Potential therapeutic avenues may include substrate supplementation, chaperone therapies to stabilize mutant enzymes, or gene therapy approaches. The continued investigation of the intricate pathways of dolichol metabolism will undoubtedly be crucial for improving the lives of individuals affected by these devastating disorders.

References

Dolichol Phosphate: A Potential Biomarker in the Landscape of Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and lysosomal storage diseases, represent a significant and growing global health challenge. A critical unmet need in the field is the identification of robust biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. Emerging evidence points to the dysregulation of lipid metabolism as a key pathophysiological component in many of these disorders. Within this complex landscape, dolichol phosphate (Dol-P), a critical lipid carrier in the synthesis of N-linked glycoproteins, is garnering increasing attention as a potential biomarker. This technical guide provides a comprehensive overview of the role of this compound in neurodegeneration, detailing quantitative data, experimental protocols, and associated biochemical pathways.

The Central Role of this compound in Cellular Function

This compound is a long-chain polyisoprenoid that functions as a lipid carrier for the assembly of oligosaccharide chains destined for N-linked glycosylation of proteins in the endoplasmic reticulum (ER). This process is fundamental for the correct folding, stability, and function of a vast number of proteins. The availability of this compound is a rate-limiting step in this pathway, and its metabolism is tightly regulated. Disruptions in the dolichol pathway can lead to the accumulation of misfolded proteins and ER stress, cellular pathologies that are increasingly implicated in neurodegenerative diseases.[1][2]

Quantitative Alterations of this compound in Neurodegenerative Diseases

Quantitative analysis of dolichol and its phosphorylated form in brain tissue has revealed significant alterations in several neurodegenerative conditions. These changes, particularly in Alzheimer's disease and certain lysosomal storage diseases, underscore the potential of this compound as a disease-specific biomarker.

Disease StateBrain RegionAnalyteChange vs. ControlReference
Alzheimer's DiseaseRegions with morphological changesDolichyl-PIncreased[3]
Alzheimer's DiseaseAll regions studiedDolicholDecreased[3]
Canine Ceroid Lipofuscinosis (end-stage)BrainDolichyl phosphate113 +/- 24 µg/g (diseased) vs. 20-35 µg/g (control)[4]
Late Infantile Ceroid Lipofuscinosis (human, age 5)BrainDolichyl phosphate153 µg/g (diseased) vs. 26 µg/g (control)[4]
Juvenile Ceroid Lipofuscinosis (human, age 19)BrainDolichyl phosphate382 µg/g (diseased) vs. 26 µg/g (control)[4]

Table 1: Quantitative Changes in Dolichol and Dolichyl Phosphate in Neurodegenerative Diseases. This table summarizes the reported quantitative alterations of dolichol and dolichyl phosphate in brain tissue from individuals with Alzheimer's disease and canine and human forms of ceroid lipofuscinosis, as compared to control subjects.

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. Several methods have been developed, primarily relying on high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Extraction and Quantification of this compound from Brain Tissue by HPLC

This protocol is adapted from established methods for the analysis of dolichols from brain tissue.[1]

1. Tissue Homogenization and Lipid Extraction: a. Rapidly dissect brain tissue in the cold and freeze immediately on dry ice. b. To the frozen sample, add approximately 10 volumes of cold 0.1 M perchloric acid and homogenize immediately. c. For small specimens, disrupt the tissue by probe sonication. d. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. e. Collect the supernatant for analysis.

2. Sample Delipidation: a. Extract the brain homogenate twice with 2 volumes of butanol:diisopropyl ether (2:3). b. To the lower phase, add chloroform and methanol (3:1.5). Discard the upper phase and wash the lower phase. c. Repeat the extraction to ensure complete recovery of dolichols.

3. Release of Oligosaccharides and Purification: a. Release oligosaccharides from the lipid extract by mild acid hydrolysis. b. Purify the this compound fraction using appropriate chromatographic techniques, such as column chromatography.

4. HPLC Analysis: a. Reconstitute the purified this compound fraction in a suitable solvent for HPLC analysis. b. Utilize a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase gradient for separation. c. Detect this compound using a UV detector, typically at a low wavelength (around 210 nm). d. Quantify the amount of this compound by comparing the peak area to that of a known standard.

Protocol 2: Quantification of Dolichol Phosphates by LC-MS with Phosphate Methylation

This protocol is based on a rapid and sensitive method utilizing trimethylsilyldiazomethane (TMSD)-based phosphate methylation.[5][6]

1. Sample Preparation and Alkaline Hydrolysis: a. For cultured cells (~1 million), collect by trypsinization and wash. b. Resuspend the cell pellet in 155 mM ammonium bicarbonate buffer. c. Add an internal standard (e.g., polyprenol phosphate C60). d. Initiate alkaline hydrolysis by adding 0.5 mL of 15 M KOH and incubate at 85°C for 60 minutes with shaking.

2. Lipid Extraction: a. Induce phase partitioning by adding 1 mL of methanol and 4 mL of dichloromethane. b. Continue hydrolysis for 60 minutes at 40°C. c. Wash the lower phase four times with a dichloromethane/methanol/water mixture (3:48:47, v/v/v). d. Evaporate the lower phase to dryness under a stream of nitrogen.

3. Phosphate Methylation: a. Dissolve the dried lipid extract in 200 µL of dichloromethane:methanol (6.5:5.2, v/v). b. Add 10 µL of TMSD and incubate for 40 minutes at room temperature. c. Neutralize the excess TMSD with 1 µL of acetic acid.

4. LC-MS Analysis: a. Reconstitute the dried, methylated sample in methanol. b. Perform reverse-phase liquid chromatography using a C18 column and a suitable gradient of mobile phases (e.g., acetonitrile/water and isopropanol/acetonitrile with ammonium acetate and formic acid). c. Detect the methylated dolichol phosphates using a high-resolution mass spectrometer. d. Quantify the different this compound species based on their specific mass-to-charge ratios and the signal from the internal standard.

Signaling Pathways and Logical Relationships

The role of this compound as a biomarker is intrinsically linked to its central position in fundamental cellular pathways. Understanding these pathways is critical for interpreting changes in this compound levels and for identifying potential therapeutic targets.

This compound Biosynthesis Pathway

The de novo synthesis of this compound begins with the mevalonate pathway and involves a series of enzymatic steps primarily located on the cytoplasmic face of the ER.

Dolichol_Biosynthesis Mevalonate Mevalonate FPP Farnesyl pyrophosphate Mevalonate->FPP Mevalonate Pathway Polyprenol_PP Polyprenol pyrophosphate FPP->Polyprenol_PP cis-Prenyltransferase Polyprenol Polyprenol Polyprenol_PP->Polyprenol Phosphatase Dolichol Dolichol Polyprenol->Dolichol Polyprenol Reductase Dol_P This compound Dolichol->Dol_P Dolichol Kinase

Caption: De novo biosynthesis pathway of this compound.

N-Glycosylation Pathway

This compound is the lipid carrier upon which the precursor oligosaccharide for N-linked glycosylation is assembled. This process spans the ER membrane.

N_Glycosylation cluster_cytoplasm Cytoplasm cluster_er_lumen ER Lumen Dol_P Dolichol-P Dol_PP_GlcNAc Dol-PP-GlcNAc Dol_P->Dol_PP_GlcNAc DPAGT1 UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Dol_PP_GlcNAc Dol_PP_GlcNAc2 Dol-PP-GlcNAc2 Dol_PP_GlcNAc->Dol_PP_GlcNAc2 Dol_PP_Man5GlcNAc2 Dol-PP-Man5GlcNAc2 Dol_PP_GlcNAc2->Dol_PP_Man5GlcNAc2 Flipped_Intermediate Dol-PP-Man5GlcNAc2 Dol_PP_Man5GlcNAc2->Flipped_Intermediate Flippase GDP_Man GDP-Man GDP_Man->Dol_PP_Man5GlcNAc2 Complete_Oligo Glc3Man9GlcNAc2-PP-Dol Flipped_Intermediate->Complete_Oligo Dol_P_Man Dol-P-Man Dol_P_Man->Complete_Oligo Dol_P_Glc Dol-P-Glc Dol_P_Glc->Complete_Oligo Glycoprotein Glycoprotein Complete_Oligo->Glycoprotein Oligosaccharyl- transferase (OST) Nascent_Protein Nascent Polypeptide (Asn-X-Ser/Thr) Nascent_Protein->Glycoprotein Biomarker_Workflow Patient_Samples Patient Samples (Brain Tissue, CSF, Plasma) Lipid_Extraction Lipid Extraction Patient_Samples->Lipid_Extraction Quantification Dol-P Quantification (HPLC, LC-MS) Lipid_Extraction->Quantification Data_Analysis Statistical Analysis (Comparison with Controls) Quantification->Data_Analysis Candidate_Biomarker Candidate Biomarker Identification Data_Analysis->Candidate_Biomarker Validation Validation in Independent Cohorts Candidate_Biomarker->Validation Clinical_Assay Clinical Assay Development Validation->Clinical_Assay

References

The Evolutionary Bedrock of Glycosylation: A Technical Guide to the Conservation of Dolichol Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-linked glycosylation is a fundamental post-translational modification, critical for the proper folding, function, and trafficking of a vast number of eukaryotic and archaeal proteins.[1][2] Central to this intricate process is the lipid carrier, dolichol phosphate, upon which the precursor oligosaccharide is assembled.[1][2] The synthesis of this compound is a multi-step enzymatic pathway that is remarkably conserved across the domains of life, highlighting its ancient origins and indispensable role in cellular function.[3][4] This technical guide provides an in-depth exploration of the evolutionary conservation of this compound synthesis, presenting key quantitative data, detailed experimental protocols, and pathway visualizations to support research and drug development endeavors. Understanding the evolutionary conservation of this pathway not only illuminates fundamental aspects of cell biology but also presents opportunities for the development of novel therapeutics targeting this essential process.[5]

The this compound Synthesis Pathway: An Evolutionary Perspective

The biosynthesis of this compound begins with the assembly of a polyprenyl pyrophosphate backbone, followed by reduction and phosphorylation. This core pathway, while exhibiting some domain-specific variations, is fundamentally conserved.

1. Polyprenyl Pyrophosphate Synthesis: The initial steps are shared with other isoprenoid biosynthetic pathways, starting from acetyl-CoA to produce farnesyl pyrophosphate (FPP).[6] The key enzyme family responsible for elongating FPP to create the long-chain polyprenyl pyrophosphate is the cis-prenyltransferases (cis-PTs) .[4] These enzymes catalyze the sequential addition of isopentenyl pyrophosphate (IPP) units in a cis configuration.[4]

  • Eukaryotes and Archaea: In many eukaryotes and archaea, the functional cis-prenyltransferase is a heterodimeric complex.[4][7] In humans, this complex consists of a catalytic subunit, Dehydrodolichyl Diphosphate Synthase (DHDDS), and a regulatory subunit, NgBR (also known as NUS1).[4][8] The yeast orthologs are Rer2 (catalytic) and Nus1 (regulatory).[4]

  • Bacteria: Bacteria typically possess a homodimeric cis-prenyltransferase, Undecaprenyl Pyrophosphate Synthase (UPPS), which synthesizes a shorter C55 polyprenol phosphate (bactoprenol phosphate) that functions as a lipid carrier in cell wall biosynthesis.[3][9]

2. Reduction to Dolichol: A key distinction between dolichols and other polyprenols is the saturation of the α-isoprene unit.[3] In eukaryotes, this reduction is catalyzed by the enzyme Steroid 5α-Reductase 3 (SRD5A3) .[6] This step is crucial for the proper function of dolichol in N-glycosylation.

3. Phosphorylation to this compound: The final step is the phosphorylation of dolichol to form the active lipid carrier, this compound. This reaction is catalyzed by Dolichol Kinase (DOLK) , a CTP-dependent enzyme located in the endoplasmic reticulum.[6]

Quantitative Data on this compound Synthesis

Table 1: Dolichol Chain Length Distribution Across Species

The chain length of dolichol is species-specific and reflects the evolutionary adaptation of the glycosylation machinery.

Organism DomainSpeciesPredominant Dolichol Chain Length (Isoprene Units)Reference
Eukaryota Homo sapiens (Human)18-21[10]
Saccharomyces cerevisiae (Yeast)14-17[10]
Arabidopsis thaliana (Plant)14-23[10]
Glycine max (Soybean)17-18[1]
Archaea Haloferax volcanii11-12 (C55-C60)[11]
Table 2: Kinetic Parameters of Key Enzymes in this compound Synthesis

Kinetic analysis of the enzymes involved in this compound synthesis provides insights into their efficiency and substrate specificity.

EnzymeOrganismSubstrateKmVmax / kcatReference
Dolichol-Phosphate Mannose Synthase (DPMS) Homo sapiensGDP-MannoseComparable to rat liver-[10]
Saccharomyces cerevisiaeDolichol-P~2-fold increase with shorter chains-[10]
cis-Prenyltransferase (UPPS) Escherichia coliFPP--[4]
Table 3: Orthologs of Human this compound Synthesis Genes in Model Organisms

The high degree of conservation is evident in the presence of orthologous genes across diverse eukaryotic species.

Human GeneProtein FunctionS. cerevisiae OrthologD. melanogaster OrthologC. elegans OrthologA. thaliana OrthologReference
DHDDS cis-Prenyltransferase (catalytic)RER2, SRT1CG9461F55A12.5At2g17750[4]
NUS1 cis-Prenyltransferase (regulatory)NUS1NgBRF28D1.5At1g78710[4]
SRD5A3 Polyprenol Reductase-CG32126Y47D3A.24At3g06550[6]
DOLK Dolichol KinaseSEC59CG7922F53F4.5At3g45200[6]
DPM1 Dolichol-Phosphate Mannose Synthase (catalytic)DPM1Dpm1dpm-1DPMS1
DPM2 Dolichol-Phosphate Mannose Synthase (regulatory)-Dpm2dpm-2DPMS2[12]
DPM3 Dolichol-Phosphate Mannose Synthase (stabilizing)-Dpm3dpm-3DPMS3[12]

Signaling Pathways and Logical Relationships

The synthesis of this compound is a linear metabolic pathway. The following diagram illustrates the core enzymatic steps.

Dolichol_Phosphate_Synthesis cluster_0 Mevalonate Pathway cluster_1 Dolichol Synthesis Pathway (ER) Acetyl-CoA Acetyl-CoA Farnesyl-PP Farnesyl-PP Acetyl-CoA->Farnesyl-PP Multiple Steps Polyprenyl-PP Polyprenyl-PP Farnesyl-PP->Polyprenyl-PP cis-Prenyltransferase (DHDDS/NUS1) Polyprenol Polyprenol Polyprenyl-PP->Polyprenol Phosphatase Dolichol Dolichol Polyprenol->Dolichol Polyprenol Reductase (SRD5A3) Dolichol-P Dolichol-P Dolichol->Dolichol-P Dolichol Kinase (DOLK) N-linked Glycosylation N-linked Glycosylation Dolichol-P->N-linked Glycosylation

Core enzymatic steps of the this compound synthesis pathway.

Experimental Protocols

Protocol 1: In Vitro cis-Prenyltransferase Activity Assay

This protocol outlines the measurement of cis-prenyltransferase activity by monitoring the incorporation of radiolabeled isopentenyl pyrophosphate (IPP) into polyprenyl pyrophosphates.[13]

cis_Prenyltransferase_Assay start Prepare Microsomal or Lipid Droplet Fractions step1 Incubate Fractions with: - Farnesyl Pyrophosphate (FPP) - [14C]-Isopentenyl Pyrophosphate ([14C]-IPP) - Reaction Buffer start->step1 step2 Incubate at 37°C step1->step2 step3 Stop Reaction (e.g., with EDTA or acid) step2->step3 step4 Extract Lipids (e.g., with chloroform/methanol) step3->step4 step5 Separate Reaction Products by Thin Layer Chromatography (TLC) step4->step5 step6 Visualize and Quantify Radiolabeled Polyprenyl Pyrophosphates (Autoradiography or Phosphorimaging) step5->step6 end Determine Enzyme Activity step6->end

Workflow for in vitro cis-prenyltransferase activity assay.

Methodology:

  • Preparation of Enzyme Source: Isolate microsomal or lipid droplet fractions from cells or tissues of interest as these are the primary sites of dolichol synthesis.[13]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Enzyme source (microsomal or lipid droplet fraction)

    • Farnesyl pyrophosphate (FPP) as the initial acceptor substrate.

    • Radiolabeled [14C]-Isopentenyl pyrophosphate ([14C]-IPP) as the elongating substrate.

    • Reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂ and a detergent like Triton X-100).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution such as EDTA (to chelate Mg²⁺) or by acid hydrolysis.

  • Lipid Extraction: Extract the lipid products using an organic solvent mixture, such as chloroform/methanol.

  • Product Separation: Separate the extracted lipids by thin-layer chromatography (TLC) on a silica gel plate.

  • Detection and Quantification: Visualize the radiolabeled polyprenyl pyrophosphate products by autoradiography or phosphorimaging. The amount of radioactivity incorporated is proportional to the enzyme activity.[13]

Protocol 2: Dolichol-Phosphate Mannose (DPM) Synthase Assay

This assay measures the activity of DPM synthase by quantifying the transfer of radiolabeled mannose from GDP-mannose to this compound.[14]

DPM_Synthase_Assay start Prepare Microsomal Membranes step1 Incubate Microsomes with: - this compound (Dol-P) - GDP-[14C]Mannose - Reaction Buffer start->step1 step2 Incubate at 37°C step1->step2 step3 Stop Reaction (e.g., addition of chloroform/methanol) step2->step3 step4 Extract Lipids step3->step4 step5 Wash Aqueous Phase to Remove Unreacted GDP-[14C]Mannose step4->step5 step6 Quantify Radioactivity in the Organic (Lipid) Phase (Scintillation Counting) step5->step6 end Determine DPM Synthase Activity step6->end

Workflow for dolichol-phosphate mannose (DPM) synthase assay.

Methodology:

  • Preparation of Microsomes: Prepare microsomal membranes from cell or tissue lysates by differential centrifugation.[14]

  • Reaction Mixture: Set up a reaction containing:

    • Microsomal protein.

    • Exogenous this compound.

    • GDP-[14C]mannose.

    • Reaction buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂ and a detergent).

  • Incubation: Incubate the reaction at 37°C.

  • Extraction: Terminate the reaction and extract lipids using a chloroform/methanol/water partitioning system.

  • Washing: Wash the organic phase to remove any unincorporated GDP-[14C]mannose.

  • Quantification: Measure the radioactivity in the organic phase using liquid scintillation counting. The amount of incorporated radioactivity is proportional to the DPM synthase activity.

Protocol 3: Phylogenetic Analysis of this compound Synthesis Enzymes

This protocol provides a general workflow for conducting a phylogenetic analysis of a protein family, such as the cis-prenyltransferases, using publicly available tools.[15][16]

Phylogenetic_Analysis_Workflow start Identify Homologous Protein Sequences (e.g., using BLASTp on NCBI) step1 Download Sequences in FASTA Format start->step1 step2 Perform Multiple Sequence Alignment (e.g., using ClustalW or MUSCLE in MEGA) step1->step2 step3 Select Best-Fit Model of Protein Evolution (e.g., using Model Test in MEGA or RAxML) step2->step3 step4 Construct Phylogenetic Tree (e.g., Maximum Likelihood or Neighbor-Joining in MEGA) step3->step4 step5 Assess Tree Reliability (Bootstrap Analysis) step4->step5 step6 Visualize and Interpret Phylogenetic Tree step5->step6 end Infer Evolutionary Relationships step6->end

Workflow for phylogenetic analysis of protein sequences.

Methodology:

  • Sequence Retrieval: Identify homologous protein sequences of interest (e.g., DHDDS, NUS1) from various species using a tool like BLASTp at the National Center for Biotechnology Information (NCBI). Download the sequences in FASTA format.[15]

  • Multiple Sequence Alignment (MSA): Align the retrieved sequences using software such as ClustalW or MUSCLE, which are integrated into phylogenetic analysis packages like MEGA (Molecular Evolutionary Genetics Analysis).[15][16] The alignment is crucial for identifying conserved regions and calculating evolutionary distances.

  • Model Selection: Determine the best-fit model of protein evolution for the aligned sequences. This can be done using tools like Model Test within MEGA or RAxML, which evaluate various substitution models.[15][17]

  • Tree Building: Construct the phylogenetic tree using a statistical method such as Maximum Likelihood or Neighbor-Joining, implemented in software like MEGA or RAxML.[15][17]

  • Bootstrap Analysis: Assess the statistical support for the branches of the phylogenetic tree by performing a bootstrap analysis (typically with 1000 replicates).[15]

  • Visualization and Interpretation: Visualize the resulting phylogenetic tree, with bootstrap values indicated on the branches, to infer the evolutionary relationships between the protein sequences.

Implications for Drug Development

The high degree of conservation and the essential nature of the this compound synthesis pathway make it an attractive target for the development of novel therapeutic agents.

  • Antifungal and Antiparasitic Agents: Minor but significant differences between the fungal/parasitic and human enzymes in this pathway could be exploited to develop specific inhibitors.

  • Oncology: The increased demand for protein glycosylation in rapidly proliferating cancer cells suggests that targeting this compound synthesis could be a viable anti-cancer strategy. Tunicamycin, an inhibitor of the first step of N-linked glycosylation, has shown anti-tumor activity, highlighting the potential of this approach.[2]

  • Congenital Disorders of Glycosylation (CDGs): A deeper understanding of this pathway is crucial for diagnosing and developing potential therapies for CDGs, a group of rare genetic disorders caused by defects in glycosylation.[5][6]

Conclusion

The synthesis of this compound is a cornerstone of cellular life, a testament to its ancient origins and sustained importance throughout evolution. The remarkable conservation of the core enzymatic machinery across diverse taxa underscores its fundamental role in protein glycosylation. For researchers and drug development professionals, a thorough understanding of this pathway, supported by robust quantitative data and detailed experimental methodologies, is paramount. By leveraging this knowledge, we can continue to unravel the complexities of glycosylation and pave the way for innovative therapeutic interventions targeting this essential and evolutionarily conserved process.

References

The Structural Landscape of Dolichol Phosphate and Its Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural characteristics of dolichol phosphate and its analogues, targeting researchers, scientists, and drug development professionals. This compound, a long-chain polyisoprenoid, is a pivotal molecule in cellular biology, primarily serving as a lipid carrier for oligosaccharides in the crucial process of N-linked glycosylation of proteins within the endoplasmic reticulum. Understanding its structure and the properties of its synthetic and natural analogues is paramount for advancements in glycobiology and the development of novel therapeutics targeting glycosylation pathways.

Core Structural Characteristics of this compound

This compound is a linear polymer of isoprene units, characterized by a saturated α-isoprene unit and a terminal phosphate group. This amphipathic nature, with a long, hydrophobic polyisoprenoid chain and a hydrophilic phosphate head, is essential for its function as a membrane-anchored carrier.[1][2]

The general structure consists of a variable number of isoprene units, typically ranging from 14 to 24 in eukaryotes.[3] This variability in chain length is tissue- and species-specific and can influence the physical properties of membranes and the kinetics of the enzymes that utilize it as a substrate.

Table 1: Chain Length Distribution of Dolichol and Dolichyl Phosphate in Various Organisms and Tissues

Organism/TissueDominant Isoprene Units (Number)Reference
Human Organs19 and 20[4]
Rat Liver18 and 19[4]
Saccharomyces cerevisiae14 to 17[3]
Arabidopsis thaliana15 and 16 (C75 and C80)[5]

The Biosynthesis of this compound

This compound is synthesized through the mevalonate pathway. The process begins with the synthesis of farnesyl pyrophosphate (FPP), which is then elongated by the addition of multiple isopentenyl pyrophosphate (IPP) units, a reaction catalyzed by cis-prenyltransferases.[3] The resulting polyprenyl pyrophosphate is dephosphorylated, and the α-isoprene unit is subsequently saturated to form dolichol. The final step is the phosphorylation of dolichol to this compound by a CTP-dependent dolichol kinase.[3]

Dolichol_Phosphate_Biosynthesis cluster_mevalonate Mevalonate Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) IPP IPP cis-Prenyltransferase cis-Prenyltransferase IPP->cis-Prenyltransferase Polyprenyl Pyrophosphate Polyprenyl Pyrophosphate cis-Prenyltransferase->Polyprenyl Pyrophosphate Polyprenyl Phosphate Polyprenyl Phosphate Polyprenyl Pyrophosphate->Polyprenyl Phosphate Dephosphorylation Dolichol Dolichol Polyprenyl Phosphate->Dolichol α-Saturation Dolichol Kinase Dolichol Kinase Dolichol->Dolichol Kinase This compound This compound Dolichol Kinase->this compound Phosphorylation (CTP) FPP FPP FPP->cis-Prenyltransferase

Biosynthesis of this compound.

Role in N-Linked Glycosylation: Oligosaccharide Assembly

This compound serves as the lipid carrier upon which the precursor oligosaccharide (Glc₃Man₉GlcNAc₂) is assembled for N-linked glycosylation. This process occurs in the endoplasmic reticulum and involves a series of enzymatic steps on both the cytosolic and luminal faces of the ER membrane. The assembled oligosaccharide is then transferred en bloc to an asparagine residue on a nascent polypeptide chain by the oligosaccharyltransferase (OST) complex.

N_Linked_Glycosylation_Pathway cluster_cytosol Cytosol cluster_er_lumen ER Lumen Dol-P Dol-P Dol-PP-GlcNAc Dol-PP-GlcNAc Dol-P->Dol-PP-GlcNAc UDP-GlcNAc UDP-GlcNAc UDP-GlcNAc GDP-Man GDP-Man Dol-PP-GlcNAc₂ Dol-PP-GlcNAc₂ Dol-PP-GlcNAc->Dol-PP-GlcNAc₂ UDP-GlcNAc Dol-PP-Man₅GlcNAc₂ Dol-PP-Man₅GlcNAc₂ Dol-PP-GlcNAc₂->Dol-PP-Man₅GlcNAc₂ 5x GDP-Man Flippase Flippase Dol-PP-Man₅GlcNAc₂->Flippase Dol-PP-Man₅GlcNAc₂_lumen Dol-PP-Man₅GlcNAc₂ Flippase->Dol-PP-Man₅GlcNAc₂_lumen Dol-P-Man Dol-P-Man Dol-P-Glc Dol-P-Glc Dol-PP-Man₉GlcNAc₂ Dol-PP-Man₉GlcNAc₂ Dol-PP-Glc₃Man₉GlcNAc₂ Dol-PP-Glc₃Man₉GlcNAc₂ Dol-PP-Man₉GlcNAc₂->Dol-PP-Glc₃Man₉GlcNAc₂ 3x Dol-P-Glc OST OST Dol-PP-Glc₃Man₉GlcNAc₂->OST Glycoprotein Glycoprotein OST->Glycoprotein Nascent Polypeptide Nascent Polypeptide Nascent Polypeptide->OST Dol-PP-Man₅GlcNAc₂_lumen->Dol-PP-Man₉GlcNAc₂ 4x Dol-P-Man

Oligosaccharide Assembly on this compound.

This compound Analogues in Research

Synthetic analogues of this compound are invaluable tools for studying the enzymes and pathways involved in glycosylation. These analogues can be designed with specific structural modifications to probe enzyme-substrate interactions, act as inhibitors, or serve as reporters.

4.1. Chain-Length Modified Analogues: Shorter-chain analogues are often more water-soluble and easier to handle in in vitro assays. Studies have shown that shortening the poly-cis fragment of this compound can increase the Km values of enzymes like this compound mannose synthase, indicating a preference for the natural chain length.[1]

4.2. Fluorescent Analogues: The attachment of a fluorescent tag to the ω-end of the polyisoprenoid chain allows for the direct visualization and quantification of this compound and its derivatives in cellular and in vitro systems. These probes are instrumental in studying the intracellular trafficking and localization of these lipids.

4.3. Non-hydrolyzable Analogues: In these analogues, the oxygen atom in the phosphate group is replaced with a methylene (CH₂) or difluoromethylene (CF₂) group, rendering the phosphate ester bond resistant to enzymatic cleavage.[6][7] These are critical for studying enzyme kinetics as competitive inhibitors and for co-crystallization studies to elucidate enzyme active site structures.

Table 2: Kinetic Parameters of Enzymes with this compound and its Analogues

EnzymeSubstrate/AnalogueKm (µM)Vmax (relative)Reference
This compound Mannose SynthaseThis compound (natural)~1-10-[1]
This compound Mannose SynthaseShortened poly-cis fragment (5 C-isoprene units)~2-fold increase-[1]
This compound Mannose SynthaseShortened poly-cis fragment (8 C-isoprene units)~2-fold increase-[1]
Yeast Oligosaccharyltransferase (OST3 complex)LLO C15 (Lipid-linked oligosaccharide with C15 lipid)--[8]
Yeast Oligosaccharyltransferase (OST3 complex)LLO C20 (Lipid-linked oligosaccharide with C20 lipid)--[8]
Yeast Oligosaccharyltransferase (OST3 complex)LLO C25 (Lipid-linked oligosaccharide with C25 lipid)--[8]

Experimental Protocols

5.1. Extraction and Purification of this compound from Tissues

This protocol is a generalized procedure for the extraction and purification of this compound from mammalian tissues.

Workflow:

Extraction_Protocol Tissue Homogenization Tissue Homogenization Alkaline Saponification Alkaline Saponification Tissue Homogenization->Alkaline Saponification KOH Solvent Extraction Solvent Extraction Alkaline Saponification->Solvent Extraction Chloroform/Methanol Phase Separation Phase Separation Solvent Extraction->Phase Separation Aqueous Phase (Dol-P) Aqueous Phase (Dol-P) Phase Separation->Aqueous Phase (Dol-P) Organic Phase (Dolichol, Cholesterol) Organic Phase (Dolichol, Cholesterol) Phase Separation->Organic Phase (Dolichol, Cholesterol) Purification Purification Aqueous Phase (Dol-P)->Purification Silicic Acid Chromatography Quantification Quantification Purification->Quantification HPLC or Mass Spectrometry

Extraction and Purification Workflow.

Methodology:

  • Homogenization: Homogenize fresh or frozen tissue in a suitable buffer.

  • Saponification: Subject the homogenate to alkaline saponification (e.g., with KOH) to hydrolyze ester linkages.[9]

  • Extraction: Extract the lipids using a mixture of chloroform and methanol.[10]

  • Phase Separation: Add water to induce phase separation. This compound will partition into the aqueous phase, while dolichol and other neutral lipids remain in the organic phase.

  • Purification: Further purify the this compound from the aqueous phase using silicic acid column chromatography.[9]

  • Quantification: Quantify the purified this compound using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection (if derivatized), or by mass spectrometry for more detailed structural analysis and quantification.[9][10]

5.2. This compound Mannose Synthase (DPMS) Activity Assay

This assay measures the transfer of mannose from GDP-mannose to this compound.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing microsomal fractions (as a source of DPMS), radiolabeled GDP-mannose (e.g., GDP-[¹⁴C]mannose), this compound as the acceptor substrate, and a suitable buffer with divalent cations (e.g., Mg²⁺ or Mn²⁺).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction by adding a chloroform/methanol mixture.

  • Extraction and Scintillation Counting: Extract the lipid-soluble product (dolichol-phosphate-[¹⁴C]mannose) and quantify the incorporated radioactivity using liquid scintillation counting.

Conclusion

This compound and its analogues are central to our understanding of protein glycosylation and its role in health and disease. The structural diversity of this compound, particularly in its chain length, highlights its adaptability and functional significance across different biological systems. The development and application of synthetic analogues continue to be a powerful approach for dissecting the intricate mechanisms of glycosyltransferases and for the rational design of inhibitors with therapeutic potential. The experimental protocols outlined in this guide provide a foundation for researchers to explore the multifaceted world of this compound and its vital contributions to cellular function.

References

The Pivotal Role of Dolichol Phosphate in Modulating Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolichol phosphate (Dol-P), a long-chain polyisoprenoid lipid, is a critical component of cellular membranes, primarily known for its essential role as a lipid carrier in the biosynthesis of N-linked glycoproteins. Beyond this well-established function, Dol-P exerts a significant influence on the biophysical properties of the membranes in which it resides. This technical guide provides an in-depth exploration of the role of this compound in modulating membrane fluidity. It summarizes key quantitative data, details the experimental protocols used to investigate these effects, and presents visual representations of relevant pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of membrane biophysics, cell biology, and drug development who are interested in the multifaceted functions of this essential lipid.

Introduction

Biological membranes are not merely passive barriers but are dynamic, fluid structures that host a multitude of cellular processes. The fluidity of a membrane, which is largely determined by its lipid composition, temperature, and the presence of other molecules like cholesterol, is crucial for the proper function of embedded proteins, signal transduction, and membrane trafficking. This compound, with its long, polyisoprenoid chain and charged phosphate headgroup, is a unique lipid that has been shown to significantly perturb the organization and dynamics of phospholipid bilayers. Understanding the modulatory effects of Dol-P on membrane fluidity is essential for a complete picture of its biological functions and its potential implications in health and disease.

This guide will delve into the biophysical effects of this compound on membrane properties, focusing on its influence on phase behavior, lipid packing, and overall membrane order. We will present quantitative data from key studies and provide detailed methodologies for the experimental techniques used to acquire this data, enabling researchers to design and execute their own investigations.

Biophysical Effects of this compound on Membrane Fluidity

This compound's interaction with phospholipid bilayers is complex and concentration-dependent. Its effects differ from those of its non-phosphorylated counterpart, dolichol, and other membrane components like cholesterol.

Influence on Thermotropic Phase Behavior

This compound has been shown to alter the thermotropic phase transitions of phospholipid bilayers. In model membrane systems, such as those composed of dipalmitoylphosphatidylcholine (DPPC) or dimyristoylphosphatidylcholine (DMPC), the incorporation of this compound leads to a broadening and lowering of the main phase transition temperature (Tm).[1] This indicates that this compound disrupts the ordered packing of the phospholipid acyl chains in the gel phase, making the transition to the liquid crystalline phase less cooperative.

Modulation of Membrane Order and Fluidity

The effect of this compound on membrane fluidity is nuanced. Above the phase transition temperature, this compound generally decreases membrane fluidity, leading to a more ordered or "stiffer" membrane.[1] This is in contrast to dolichol, which tends to increase membrane fluidity in both the gel and liquid crystalline phases.[1] The ordering effect of this compound is thought to be due to the anchoring of its phosphate headgroup at the membrane-water interface, while its long polyisoprenoid tail intercalates into the hydrophobic core, restricting the motion of neighboring phospholipid acyl chains.

Below the phase transition temperature, the effect of this compound is concentration-dependent. At low concentrations, it can decrease the motional freedom of the bilayer, while at higher concentrations, it can increase it.[1]

Induction of Non-Bilayer Structures

A significant finding is the ability of dolichyl phosphate to induce the formation of non-bilayer lipid structures, such as the hexagonal II (HII) phase, in model membranes containing phosphatidylethanolamine (PE).[2][3] This property is thought to be crucial for its biological role in the transmembrane movement of the oligosaccharide precursor during N-glycosylation.[2]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from studies investigating the effects of dolichol and dolichyl phosphate on the thermotropic properties and fluidity of model phospholipid membranes.

Table 1: Effect of Dolichol and Dolichyl Phosphate on the Main Phase Transition Temperature (Tm) of Dipalmitoylphosphatidylcholine (DPPC) Vesicles

CompoundConcentration (mol%)Change in Tm (°C)Reference
Dolichol5-1.5[1]
Dolichyl Phosphate5-2.0[1]

Table 2: Effect of Dolichol and Dolichyl Phosphate on the Enthalpy (ΔH) of the Main Phase Transition of DPPC Vesicles

CompoundConcentration (mol%)Change in ΔH (kcal/mol)Reference
Dolichol5Broadening of the transition peak[1]
Dolichyl Phosphate5Significant broadening and reduction in peak height[1]

Table 3: Effect of Dolichol and Dolichyl Phosphate on the Fluorescence Anisotropy (r) of DPH in DPPC Vesicles Above Tm

CompoundConcentration (mol%)ObservationReference
DolicholVariousDecrease in anisotropy (increased fluidity)[1]
Dolichyl PhosphateVariousIncrease in anisotropy (decreased fluidity)[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on membrane fluidity.

Fluorescence Anisotropy Measurement of Membrane Fluidity

This technique measures the rotational mobility of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), embedded in the hydrophobic core of the lipid bilayer. A decrease in fluorescence anisotropy corresponds to an increase in membrane fluidity.

Materials:

  • Phospholipid of choice (e.g., DPPC, DMPC)

  • This compound

  • DPH (stock solution in tetrahydrofuran or another suitable organic solvent)

  • Buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Spectrofluorometer with polarization filters

Protocol:

  • Liposome Preparation:

    • Prepare a lipid film by dissolving the desired amounts of phospholipid and this compound in chloroform/methanol (2:1, v/v).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin film on the bottom of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with buffer by vortexing vigorously above the phase transition temperature of the phospholipid. This will form multilamellar vesicles (MLVs).

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice using a probe sonicator or by bath sonication until the suspension becomes clear.

  • DPH Labeling:

    • Add the DPH stock solution to the liposome suspension to a final lipid-to-probe molar ratio of approximately 200:1.

    • Incubate the mixture at a temperature above the lipid's Tm for at least 30 minutes to allow the probe to incorporate into the lipid bilayers.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation and emission wavelengths for DPH (typically ~360 nm for excitation and ~430 nm for emission).

    • Equilibrate the sample at the desired temperature in the spectrofluorometer's cuvette holder.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the grating correction factor, determined by measuring the intensities with the excitation polarizer oriented horizontally.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the thermotropic phase transitions of lipid bilayers, providing information on the phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

Materials:

  • Phospholipid and this compound

  • Buffer

  • Differential scanning calorimeter

Protocol:

  • Sample Preparation:

    • Prepare MLVs as described in the fluorescence anisotropy protocol. The final lipid concentration should be in the range of 1-10 mg/mL.

    • Degas the liposome suspension and the buffer before loading into the DSC pans.

  • DSC Measurement:

    • Accurately load a known volume of the liposome suspension into a DSC sample pan and the same volume of buffer into a reference pan. Seal the pans.

    • Place the pans in the calorimeter and equilibrate at a starting temperature well below the expected Tm.

    • Scan the temperature at a constant rate (e.g., 1°C/min) to a final temperature well above the Tm.

    • Perform a cooling scan at the same rate back to the starting temperature.

    • A second heating scan is often performed to ensure the reversibility of the transition.

  • Data Analysis:

    • Subtract the baseline (a scan of buffer versus buffer) from the sample thermogram.

    • The Tm is determined as the peak temperature of the endothermic transition.

    • The ΔH is calculated from the area under the transition peak.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique to study the phase behavior and polymorphism of phospholipids. The lineshape of the ³¹P NMR spectrum is sensitive to the local environment and motional averaging of the phosphate headgroup.

Materials:

  • Phospholipid and this compound

  • Buffer (containing D₂O for the lock signal)

  • NMR spectrometer with a phosphorus probe

Protocol:

  • Sample Preparation:

    • Prepare MLVs as described previously, using a buffer containing at least 10% D₂O.

    • Concentrate the liposome suspension by ultracentrifugation if necessary to achieve a high lipid concentration.

  • ³¹P NMR Spectroscopy:

    • Transfer the sample to an NMR tube.

    • Acquire ³¹P NMR spectra at various temperatures, allowing the sample to equilibrate at each temperature.

    • A bilayer structure will typically give an asymmetric powder pattern with a high-field peak and a low-field shoulder. An isotropic signal (a sharp, single peak) indicates the presence of small vesicles or non-bilayer structures with rapid, isotropic motion. The hexagonal phase gives a powder pattern with a reversed asymmetry and a reduced chemical shift anisotropy compared to the lamellar phase.

Freeze-Fracture Electron Microscopy

This technique provides a direct visualization of the morphology of lipid assemblies, including the presence of non-bilayer structures.

Materials:

  • Liposome suspension

  • Cryoprotectant (e.g., glycerol)

  • Freeze-fracture apparatus

  • Transmission electron microscope

Protocol:

  • Sample Preparation:

    • Mix the liposome suspension with a cryoprotectant to prevent ice crystal formation.

    • Rapidly freeze the sample in liquid propane or a similar cryogen.

  • Fracturing and Replication:

    • Transfer the frozen sample to a pre-cooled freeze-fracture apparatus under high vacuum.

    • Fracture the sample with a cold knife. The fracture plane often follows the hydrophobic interior of the lipid bilayers.

    • Immediately after fracturing, deposit a thin layer of platinum at an angle, followed by a layer of carbon, to create a replica of the fractured surface.

  • Replica Cleaning and Imaging:

    • Remove the replica from the apparatus and digest away the biological material using strong acids or bases.

    • Wash the replica and mount it on a TEM grid for imaging.

Signaling Pathways and Functional Implications

The primary and most well-understood role of this compound is in the N-glycosylation of proteins, a critical post-translational modification that occurs in the endoplasmic reticulum (ER).

N-Glycosylation Pathway

This compound acts as a lipid anchor for the assembly of the precursor oligosaccharide (Glc₃Man₉GlcNAc₂) on the ER membrane. This oligosaccharide is then transferred en bloc to nascent polypeptide chains. Proper glycosylation is essential for the correct folding, stability, and function of a vast number of proteins, including many involved in cell signaling (e.g., receptors, ion channels).

N_Glycosylation_Pathway cluster_cytosol cluster_lumen ER_Membrane ER Membrane Cytosol Cytosol ER_Lumen ER Lumen Dol_P Dolichol-P Man5GlcNAc2_Dol_PP Man5GlcNAc2-PP-Dol Dol_P->Man5GlcNAc2_Dol_PP Glycosyl-transferases UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Dol_P GPT GDP_Man GDP-Man GDP_Man->Man5GlcNAc2_Dol_PP Man5GlcNAc2_Dol_PP_lumen Man5GlcNAc2-PP-Dol Man5GlcNAc2_Dol_PP->Man5GlcNAc2_Dol_PP_lumen Flippase Glc3Man9GlcNAc2_Dol_PP Glc3Man9GlcNAc2-PP-Dol Man5GlcNAc2_Dol_PP_lumen->Glc3Man9GlcNAc2_Dol_PP Glycosyl-transferases Dol_P_Man Dol-P-Man Dol_P_Man->Glc3Man9GlcNAc2_Dol_PP Dol_P_Glc Dol-P-Glc Dol_P_Glc->Glc3Man9GlcNAc2_Dol_PP Protein Nascent Polypeptide Glc3Man9GlcNAc2_Dol_PP->Protein OST Glycoprotein Glycoprotein Protein->Glycoprotein Experimental_Workflow start Start prepare_liposomes Prepare Liposomes (+/- this compound) start->prepare_liposomes characterize_biophysical Biophysical Characterization prepare_liposomes->characterize_biophysical reconstitute_protein Reconstitute Membrane Protein prepare_liposomes->reconstitute_protein dsc DSC (Tm, ΔH) characterize_biophysical->dsc fluorescence Fluorescence Anisotropy (Fluidity) characterize_biophysical->fluorescence nmr 31P NMR (Phase Behavior) characterize_biophysical->nmr em Freeze-Fracture EM (Morphology) characterize_biophysical->em end End dsc->end fluorescence->end nmr->end em->end functional_assay Functional Assay (e.g., enzyme activity, transport) reconstitute_protein->functional_assay functional_assay->end

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Dolichol Phosphate by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of dolichol phosphate (Dol-P) using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Dolichol phosphates are essential lipid carriers for glycan chains in the biosynthesis of glycoproteins and are implicated in various physiological and pathological processes.[1][2][3] Accurate quantification of Dol-P is crucial for understanding its role in cellular glycosylation and related disorders.[4]

Introduction

Dolichol phosphates are long-chain polyisoprenoid lipids that function as carriers for oligosaccharides in the synthesis of N-linked glycoproteins.[5][6] These molecules are present in low abundance within cellular membranes, making their analysis challenging due to their high lipophilicity and poor ionization efficiency in mass spectrometry.[1][3] Recent advancements, particularly the use of derivatization techniques coupled with reverse-phase HPLC-MS, have enabled sensitive and reliable quantification of various Dol-P species.[2][7]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol describes a common method for the extraction of Dol-P from various biological matrices, such as cultured cells and tissues, involving alkaline saponification.[7][8][9]

Materials:

  • Biological sample (e.g., ~1 x 10^6 cultured cells, mammalian liver tissue)

  • Methanol (HPLC grade)

  • Potassium Hydroxide (KOH) solution (15 M)

  • Dichloromethane (HPLC grade)

  • Deionized water

  • Internal Standard (IS): e.g., Polyprenol Phosphate (PolP C60)[7]

  • Round-bottom screw-top glass tubes with Teflon-lined caps[10]

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • For cultured cells, harvest approximately 1 x 10^6 cells by trypsinization, wash with phosphate-buffered saline (PBS), and pellet by centrifugation.[1][7]

    • For tissues, obtain a known weight (e.g., 65 mg) and homogenize.[8]

  • Internal Standard Addition: Add a known amount of internal standard (e.g., 20 pmol of PolP C60) to the sample pellet or homogenate.[7]

  • Alkaline Hydrolysis:

    • Add 1 mL of methanol to the sample.[7]

    • Add 0.5 mL of 15 M KOH to initiate alkaline hydrolysis.[7][10]

    • Vortex the mixture for 1 minute.[10]

    • Incubate the samples at 85°C for 60 minutes in a water bath.[7][10] This step is crucial for releasing oligosaccharides from dolichyl carriers, converting them into Dol-P, and ensuring optimal recovery.[4][7]

  • Lipid Extraction:

    • After cooling, induce phase partitioning by adding 1 mL of methanol and 4 mL of dichloromethane.[7]

    • Further hydrolyze the lipids for 60 minutes at 40°C.[7]

    • Centrifuge at 3,500 x g for 5 minutes at room temperature to separate the phases.[10]

    • Carefully collect the lower organic phase (dichloromethane).

    • Wash the lower phase four times with 2.7 mL of a dichloromethane/methanol/water mixture (3:48:47, v/v/v).[7]

  • Drying and Reconstitution:

    • Evaporate the final organic extract to dryness under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for HPLC-MS analysis (e.g., methanol/dichloromethane).

Protocol 2: Derivatization of this compound with Trimethylsilyldiazomethane (TMSD)

To improve chromatographic retention and ionization efficiency, especially for reverse-phase HPLC, methylation of the phosphate group is recommended.[2][10]

Materials:

  • Dried Dol-P extract from Protocol 1

  • Trimethylsilyldiazomethane (TMSD) solution (2 M in hexane)

  • Methanol

  • Toluene

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in a mixture of toluene and methanol.

  • Methylation Reaction:

    • Add TMSD solution to the reconstituted extract. The chemical reaction involves the methylation of the phosphate group of Dol-P.[3][10]

    • Allow the reaction to proceed for a specific time at room temperature.

  • Quenching and Drying:

    • Quench the reaction by adding a small amount of acetic acid.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Final Reconstitution: Reconstitute the derivatized sample in the initial mobile phase for HPLC-MS analysis.

HPLC-MS Parameters

The following are typical parameters for the analysis of derivatized Dol-P. Optimization may be required based on the specific instrument and column used.

ParameterSetting
HPLC System
ColumnC8 or C18 reversed-phase column (e.g., Zorbax SB-C8, 5 µm, 2.1 x 50 mm)[11]
Mobile Phase AMethanol:acetonitrile:aqueous 1 mM ammonium acetate (60:20:20, v/v/v)[11]
Mobile Phase BEthanol containing 1 mM ammonium acetate[11]
GradientA linear gradient from 100% A to 100% B over 14 minutes is a common starting point.[11] An example gradient is: 40% B at 0 min, 40%–50% B (0–3 min), 50%–54% B (3–9 min), 54%–70% B (9–9.1 min), 70%–90% B (9.1–17 min), 90% B (17–27.5 min), 90%–40% B (27.5–27.6 min), and 40% B (27.6–30 min).[3]
Flow Rate0.1 - 0.2 mL/min[3][11]
Column Temperature55°C[3]
Mass Spectrometer
Ionization ModeNegative Electrospray Ionization (ESI-) for underivatized Dol-P.[12] Positive ESI for TMSD-derivatized Dol-P.
Ion SourceHeated Electrospray Ionization (HESI)
Spray Voltage3.5 kV (positive mode)[7]
Capillary Temperature250°C[7]
Sheath Gas30 (arbitrary units)[7]
Auxiliary Gas10 (arbitrary units)[7]
Scan ModeFull scan for qualitative analysis and parallel reaction monitoring (PRM) or selected reaction monitoring (SRM) for quantification. For methylated Dol-P, a characteristic fragment ion at m/z 127.0155 (dimethylphosphate group) can be used for identification and quantification.[3][10]

Quantitative Data Summary

The following table summarizes reported concentrations of dolichol and dolichyl phosphate in various biological samples.

SampleCompoundConcentrationRecoveryReference
Soybean Embryos (dry)Dolichol96.3 ± 0.8 µg/g101 ± 2%[8]
Dolichyl Phosphate5.3 ± 0.1 µg/g84 ± 3%[8]
Mammalian Liver (CBA mice)Total Cholesterol5.7 ± 0.7 mg/g> 90%[9]
Dolichol66.3 ± 1.2 µg/g> 90%[9]
Dolichyl Phosphate3.7 ± 0.3 µg/g~60%[9]
Rat Liver (wet wt)Total Dolichyl Phosphate14.7 ± 3.5 µg/gNot specified[13]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Cells/Tissue) IS_Addition Internal Standard Addition Sample->IS_Addition Hydrolysis Alkaline Hydrolysis (KOH, 85°C) IS_Addition->Hydrolysis Extraction Liquid-Liquid Extraction (Dichloromethane) Hydrolysis->Extraction Drying1 Evaporation to Dryness Extraction->Drying1 Derivatization Methylation with TMSD Drying1->Derivatization Drying2 Evaporation to Dryness Derivatization->Drying2 Reconstitution Reconstitution in Mobile Phase Drying2->Reconstitution HPLC RP-HPLC Separation Reconstitution->HPLC MS Mass Spectrometry Detection (ESI-MS) HPLC->MS Data Data Analysis & Quantification MS->Data

Caption: Experimental workflow for Dol-P analysis.

Dolichol_Phosphate_Pathway cluster_synthesis This compound Synthesis cluster_glycosylation N-linked Glycosylation Mevalonate Mevalonate Pathway FPP Farnesyl Diphosphate (FPP) Mevalonate->FPP PolyP Polyprenyl Diphosphate FPP->PolyP + IPP IPP Isopentenyl Diphosphate (IPP) IPP->PolyP Dolichol Dolichol PolyP->Dolichol DolP This compound (Dol-P) Dolichol->DolP Phosphorylation Oligosaccharide_Assembly Oligosaccharide Assembly on Dol-P DolP->Oligosaccharide_Assembly Accepts sugars ER_Membrane ER Membrane Oligosaccharyltransferase Oligosaccharyltransferase (OST) Oligosaccharide_Assembly->Oligosaccharyltransferase Transfers oligosaccharide Glycoprotein Glycoprotein Oligosaccharyltransferase->Glycoprotein Nascent_Protein Nascent Polypeptide (Asn-X-Ser/Thr) Nascent_Protein->Oligosaccharyltransferase

Caption: this compound synthesis and role in N-glycosylation.

References

Application Notes and Protocols: Extraction of Dolichol Phosphate from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolichol phosphate is a long-chain polyisoprenoid lipid that plays a crucial role in the synthesis of N-linked glycoproteins. It acts as a lipid carrier for the assembly of the core oligosaccharide chain that is subsequently transferred to nascent polypeptide chains in the endoplasmic reticulum. The accurate quantification of this compound in tissues is essential for studying various physiological and pathological processes, including aging and certain metabolic diseases. This document provides a detailed protocol for the extraction of this compound from animal tissues, a summary of expected yields, and an overview of its biological significance.

Data Presentation

The concentration of this compound can vary significantly between different tissues and organisms. The following table summarizes representative quantitative data for this compound levels in various mammalian tissues.

TissueOrganismThis compound Concentration (µg/g wet weight)Reference
LiverRat14.7 ± 3.5[1]
LiverMouse (CBA)3.7 ± 0.3[2]
SpleenRatHighest dolichol content, phosphorylated form present[3]
TestisHuman~10% of total dolichol is phosphorylated[3]
LiverHuman~2% of total dolichol is phosphorylated[3]
Adrenal GlandHumanHigh dolichol content, phosphorylated form present[4]
PancreasHumanHigh dolichol content, phosphorylated form present[4]
Pituitary GlandHumanHigh dolichol content, phosphorylated form present[4]
Thyroid GlandHumanHigh dolichol content, phosphorylated form present[4]

Experimental Protocols

This protocol outlines a robust method for the extraction and purification of this compound from animal tissues, adapted from established procedures.[1][2][5]

Materials:

  • Tissue: Fresh or frozen animal tissue

  • Reagents:

    • Chloroform

    • Methanol

    • Potassium Hydroxide (KOH)

    • Diethyl ether

    • Silicic acid

    • Sodium chloride (NaCl) solution (5%)

    • Hydrochloric acid (HCl) (4N)

    • Methyl-tert-butyl ether (MTBE)

    • Nitrogen gas

  • Equipment:

    • Homogenizer (e.g., Dounce or Potter-Elvehjem)

    • Centrifuge

    • Glass tubes with Teflon-lined screw caps

    • Heating block or water bath (70-85°C)

    • Rotary evaporator or nitrogen evaporator (e.g., TurboVap)

    • Chromatography columns

Procedure:

1. Tissue Homogenization and Lipid Extraction:

a. Weigh approximately 1 gram of fresh or frozen tissue. b. Homogenize the tissue in a 1:2 methanol/chloroform solution (e.g., 10 mL for 1g of tissue) using a Dounce or Potter-Elvehjem homogenizer on ice.[6] c. Transfer the homogenate to a glass tube with a Teflon-lined screw cap. d. Add an additional volume of the methanol/chloroform mixture to bring the final solvent-to-tissue ratio to approximately 20:1 (v/w). e. Shake vigorously and allow to stand at room temperature for 30 minutes to extract the lipids. f. Centrifuge at 3,000 x g for 10 minutes to pellet the tissue debris. g. Carefully collect the supernatant containing the lipid extract.

2. Saponification:

a. Transfer the lipid extract to a clean glass tube and dry it under a stream of nitrogen gas. b. To the dried lipid residue, add 5 mL of 0.5 N KOH in 90% ethanol.[7] c. Tightly cap the tube and incubate at 70°C for 3 hours in a heating block or water bath to hydrolyze contaminating phospholipids and esters.[7] d. After incubation, allow the tube to cool to room temperature.

3. Extraction of Unsaponifiable Lipids:

a. Add 5 mL of 5% NaCl solution to the saponified mixture and shake thoroughly.[7] b. Extract the unsaponifiable lipids, including this compound, by adding 10 mL of diethyl ether or MTBE.[2][7] c. Shake vigorously for 2 minutes and then centrifuge at 1,500 x g for 5 minutes to separate the phases. d. Carefully collect the upper organic phase. e. Repeat the extraction of the aqueous phase two more times with fresh diethyl ether or MTBE. f. Pool the organic extracts.

4. Purification by Silicic Acid Chromatography:

a. Prepare a small chromatography column with a slurry of silicic acid in chloroform. b. Dry the pooled organic extract under a stream of nitrogen. c. Dissolve the residue in a small volume of chloroform and apply it to the silicic acid column. d. Wash the column with chloroform to elute neutral lipids like cholesterol and dolichol. e. Elute the this compound fraction with a mixture of chloroform and methanol (e.g., 9:1 v/v, followed by more polar mixtures if necessary). The exact solvent composition may require optimization. f. Collect the fractions containing this compound.

5. Quantification:

a. Dry the purified this compound fraction under nitrogen. b. The amount of this compound can be quantified using methods such as high-performance liquid chromatography (HPLC) or by derivatization followed by spectrophotometric or radiometric analysis.[1][2][5]

Mandatory Visualization

Extraction_Workflow cluster_prep Tissue Preparation cluster_extraction Lipid Extraction cluster_saponification Saponification cluster_purification Purification Tissue Tissue Sample (Fresh or Frozen) Homogenization Homogenization (Methanol/Chloroform) Tissue->Homogenization Lipid_Extraction Lipid Extraction Homogenization->Lipid_Extraction Centrifugation1 Centrifugation Lipid_Extraction->Centrifugation1 Lipid_Extract Lipid Extract (Supernatant) Centrifugation1->Lipid_Extract Drying1 Drying under N2 Lipid_Extract->Drying1 Saponification Saponification (0.5N KOH in 90% Ethanol, 70°C) Drying1->Saponification Unsaponifiable_Extraction Extraction of Unsaponifiables (Diethyl Ether or MTBE) Saponification->Unsaponifiable_Extraction Phase_Separation Phase Separation Unsaponifiable_Extraction->Phase_Separation Organic_Phase Organic Phase Phase_Separation->Organic_Phase Drying2 Drying under N2 Organic_Phase->Drying2 Silicic_Acid_Chromatography Silicic Acid Chromatography Drying2->Silicic_Acid_Chromatography Purified_DolP Purified this compound Silicic_Acid_Chromatography->Purified_DolP Quantification Quantification (e.g., HPLC) Purified_DolP->Quantification

Caption: Experimental workflow for the extraction of this compound from tissues.

N_Glycosylation_Pathway cluster_er Endoplasmic Reticulum Lumen Dol_P This compound GlcNAc_P_P_Dol GlcNAc-P-P-Dolichol Dol_P->GlcNAc_P_P_Dol UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->GlcNAc_P_P_Dol UDP-GlcNAc:Dolichol-P GlcNAc-1-P Transferase UDP UDP GlcNAc_P_P_Dol->UDP GlcNAc2_P_P_Dol GlcNAc2-P-P-Dolichol GlcNAc_P_P_Dol->GlcNAc2_P_P_Dol UDP_GlcNAc2 UDP-GlcNAc UDP_GlcNAc2->GlcNAc2_P_P_Dol Man5_GlcNAc2_P_P_Dol Man5GlcNAc2-P-P-Dolichol GlcNAc2_P_P_Dol->Man5_GlcNAc2_P_P_Dol Sequential addition of 5 mannose residues GDP_Man GDP-Mannose GDP_Man->Man5_GlcNAc2_P_P_Dol Oligosaccharyltransferase Oligosaccharyl- transferase (OST) Man5_GlcNAc2_P_P_Dol->Oligosaccharyltransferase Protein Nascent Polypeptide (Asn-X-Ser/Thr) Protein->Oligosaccharyltransferase Glycoprotein N-linked Glycoprotein Oligosaccharyltransferase->Glycoprotein

Caption: Role of this compound in the initial steps of N-linked glycosylation.

References

Application Notes and Protocols for Fluorescent Labeling of Dolichol Phosphate for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolichol phosphate (Dol-P) is a critical lipid carrier for oligosaccharides in the endoplasmic reticulum (ER), playing a central role in the biosynthesis of N-linked glycoproteins.[1] The availability of Dol-P can be a rate-limiting factor in this essential cellular process.[2][3] Dysregulation of dolichol metabolism has been implicated in certain diseases and aging.[3] The ability to visualize and track Dol-P in vivo would provide invaluable insights into its metabolism, trafficking, and role in pathology, offering potential for novel diagnostic and therapeutic strategies.

These application notes provide a theoretical framework and proposed protocols for the fluorescent labeling of Dol-P for in vivo imaging. It is important to note that while the synthesis of fluorescent Dol-P analogs has been reported, their application for in vivo imaging is still an emerging and largely speculative field. The following protocols are based on established methods for in vivo imaging of other lipids and glycans and will require significant validation.

Principle of the Method

The proposed strategy involves the synthesis of a Dol-P analog covalently linked to a near-infrared (NIR) fluorescent dye. NIR fluorophores are optimal for in vivo imaging due to their deep tissue penetration and low autofluorescence.[4] This fluorescent analog would then be administered to a live animal model, and its biodistribution and cellular uptake would be monitored using a suitable in vivo imaging system.

I. Synthesis of Fluorescently Labeled this compound Analogs

The synthesis of fluorescent Dol-P analogs is a critical first step. Based on existing literature, a feasible approach involves modifying the ω-end of the dolichol chain with a fluorescent reporter. This preserves the phosphate group essential for its biological activity.

Table 1: Potential Near-Infrared (NIR) Fluorophores for this compound Labeling

FluorophoreExcitation (nm)Emission (nm)Key Features
IRDye 800CW 774789High quantum yield, low background
Cy7 750773High extinction coefficient, good water solubility
Alexa Fluor 750 749775Photostable, pH-insensitive
Indocyanine Green (ICG) 780830FDA-approved, clinically translatable
Protocol 1: Synthesis of a NIR-Labeled this compound Analog (Hypothetical)

This protocol is a conceptual outline and would require optimization by a synthetic chemistry expert.

Materials:

  • Dolichol

  • Activating agent (e.g., p-toluenesulfonyl chloride)

  • Linker with a reactive group (e.g., amino-PEG-azide)

  • NIR fluorophore with a compatible reactive group (e.g., DBCO-NIR dye)

  • Phosphorylating agent (e.g., phosphorus oxychloride)

  • Solvents and reagents for organic synthesis

  • Purification columns (e.g., silica gel chromatography, HPLC)

Methodology:

  • Activation of Dolichol: Activate the terminal hydroxyl group of dolichol using an activating agent like p-toluenesulfonyl chloride.

  • Linker Attachment: React the activated dolichol with a bifunctional linker, such as an amino-PEG-azide, to introduce a reactive group for fluorophore conjugation. The PEG linker can improve water solubility.

  • Fluorophore Conjugation (Click Chemistry): Conjugate the azide-modified dolichol with a NIR fluorophore containing a dibenzocyclooctyne (DBCO) group via copper-free click chemistry. This bioorthogonal reaction is highly efficient and specific.

  • Phosphorylation: Phosphorylate the hydroxyl group of the dolichol analog using a suitable phosphorylating agent to generate the final fluorescent Dol-P analog.

  • Purification and Characterization: Purify the final product using silica gel chromatography and/or reverse-phase HPLC. Characterize the structure and purity using techniques like NMR and mass spectrometry. Confirm the fluorescence properties (excitation/emission spectra, quantum yield).

II. In Vivo Imaging of Fluorescently Labeled this compound

The following protocol outlines a general procedure for in vivo imaging in a small animal model, such as a mouse.

Protocol 2: In Vivo Imaging in a Mouse Model

Materials:

  • Fluorescent Dol-P analog (formulated for in vivo administration, e.g., in a liposomal carrier or complexed with a carrier protein)

  • Small animal model (e.g., healthy mice, or a disease model of interest)

  • In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy)

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles for injection

Methodology:

  • Animal Preparation: Anesthetize the mouse using isoflurane. Shave the area of interest to reduce light scattering from fur.

  • Probe Administration: Administer the fluorescent Dol-P analog via an appropriate route (e.g., intravenous injection for systemic distribution). The dose will need to be optimized based on the brightness of the probe and the sensitivity of the imaging system.

  • In Vivo Imaging: Place the anesthetized animal in the imaging chamber. Acquire whole-body images at various time points (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and clearance of the probe.

  • Ex Vivo Organ Imaging: At the end of the experiment, euthanize the animal and dissect the major organs (liver, spleen, kidneys, brain, etc.). Image the excised organs to confirm the in vivo signal and obtain higher resolution images of probe accumulation.

  • Data Analysis: Quantify the fluorescence intensity in different regions of interest (ROIs) corresponding to various organs. Normalize the signal to account for background autofluorescence.

Table 2: Hypothetical Biodistribution Data for a NIR-Labeled this compound Analog

Time PointLiver (Relative Fluorescence Units)Spleen (Relative Fluorescence Units)Kidneys (Relative Fluorescence Units)Brain (Relative Fluorescence Units)
1 hour ++++++++++
4 hours +++++++++++
24 hours +++++++/-
48 hours ++++/--

(Note: This table is purely illustrative and represents expected trends based on lipid metabolism. Actual data will need to be experimentally determined.)

III. Cellular and Subcellular Localization

To understand the biological fate of the fluorescent Dol-P analog, microscopic analysis of tissues is essential.

Protocol 3: Fluorescence Microscopy of Tissue Sections

Materials:

  • Tissues collected from the in vivo imaging experiment

  • Cryostat or microtome

  • Microscope slides

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Fluorescence microscope (confocal or widefield) with appropriate filter sets for the NIR dye and DAPI

Methodology:

  • Tissue Preparation: Fix the collected tissues in 4% paraformaldehyde and embed in paraffin or prepare frozen sections.

  • Sectioning: Cut thin sections (5-10 µm) of the tissues and mount them on microscope slides.

  • Staining: If desired, perform co-staining with antibodies against specific cellular markers (e.g., ER, Golgi, lysosomes) to determine the subcellular localization of the fluorescent Dol-P. This will require appropriate secondary antibodies conjugated to different fluorophores.

  • Imaging: Image the tissue sections using a fluorescence microscope. The NIR signal from the Dol-P analog will indicate its location within the tissue and cells. Co-localization with organelle markers can provide insights into its trafficking and metabolism.

Signaling Pathways and Experimental Workflows

N-Glycosylation Pathway

This compound is a key component of the N-glycosylation pathway, which occurs in the endoplasmic reticulum.

NGlycosylation DolP_cyto Dolichol-P (Cytosol) Llo_cyto Lipid-linked oligosaccharide (Cytosol) DolP_cyto->Llo_cyto UDP-GlcNAc GDP-Man UDP_GlcNAc UDP-GlcNAc GDP_Man GDP-Mannose Flippase Flippase Llo_cyto->Flippase Llo_lumen Lipid-linked oligosaccharide (Lumen) Flippase->Llo_lumen OST Oligosaccharyl- transferanse (OST) Llo_lumen->OST DolP_Man Dol-P-Mannose DolP_Man->Llo_lumen DolP_Glc Dol-P-Glucose DolP_Glc->Llo_lumen Glycoprotein N-linked Glycoprotein OST->Glycoprotein Protein Nascent Polypeptide Protein->OST

Caption: The N-glycosylation pathway in the ER.

Experimental Workflow for In Vivo Imaging

The overall workflow for in vivo imaging of fluorescently labeled this compound.

Workflow Synthesis Synthesis & Purification of Fluorescent Dol-P Formulation Formulation for In Vivo Administration Synthesis->Formulation Administration Administration to Animal Model Formulation->Administration Imaging In Vivo Fluorescence Imaging Administration->Imaging Analysis Image Analysis & Biodistribution Imaging->Analysis ExVivo Ex Vivo Organ Imaging & Microscopy Imaging->ExVivo Validation Biochemical Validation (e.g., HPLC, MS) Analysis->Validation ExVivo->Validation

Caption: Experimental workflow for in vivo imaging.

Conclusion and Future Directions

The development of fluorescently labeled this compound analogs for in vivo imaging holds great promise for advancing our understanding of glycosylation biology and its role in disease. While the protocols outlined here are based on sound principles from related fields, they represent a starting point for a novel area of investigation. Future work should focus on the synthesis and validation of stable and bright NIR-Dol-P probes, detailed pharmacokinetic and toxicology studies, and application in various disease models to explore the dynamics of this compound metabolism in vivo. The successful implementation of these techniques could pave the way for new diagnostic tools and therapeutic interventions targeting the N-glycosylation pathway.

References

Application Notes and Protocols for Metabolic Labeling of Dolichol Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the metabolic labeling of dolichol phosphate using radioactive precursors. This technique is crucial for studying the biosynthesis and metabolism of this compound, a key lipid carrier in the synthesis of N-linked glycoproteins. Understanding this pathway is vital for research in glycosylation disorders, neurodegenerative diseases, and cancer.

Introduction

This compound (Dol-P) is an essential lipid carrier for the assembly of oligosaccharide chains destined for N-linked glycosylation of proteins in the endoplasmic reticulum. The de novo synthesis of dolichol originates from the mevalonate pathway. Metabolic labeling with radioactive precursors allows for the sensitive detection and quantification of newly synthesized this compound, providing insights into its metabolic flux and regulation under various cellular conditions. The two most common radioactive precursors used are [³H]mevalonate, to label the isoprenoid backbone of dolichol, and [³²P]orthophosphate, to label the phosphate group.

Key Applications

  • Studying the regulation of the dolichol biosynthesis pathway.

  • Investigating the effects of drugs or genetic mutations on this compound metabolism.

  • Elucidating the role of this compound in various disease states.

  • Screening for inhibitors of the mevalonate or this compound synthesis pathways.

Quantitative Data Summary

The following table summarizes quantitative data on this compound levels in different biological samples.

Biological SampleThis compound SpeciesConcentration / DistributionReference
Rat LiverTotal Dolichyl Phosphate14.7 ± 3.5 µg/g wet weight[1]
HeLa CellsDol-P C70-C105C85, C90, and C95 are the dominant species[2]
S. cerevisiaeDol-P C65-C95Dol-P C75 (31.7 ± 0.9%) and Dol-P C80 (45.5 ± 2.9%) are the most abundant[2]

Signaling and Experimental Workflow Diagrams

dolichol_biosynthesis cluster_mevalonate Mevalonate Pathway (Cytoplasm) cluster_dolichol Dolichol Synthesis (ER) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP condensation Polyprenol-PP Polyprenol-PP Farnesyl-PP->Polyprenol-PP cis-prenyltransferase Polyprenol Polyprenol Polyprenol-PP->Polyprenol dephosphorylation Dolichol Dolichol Polyprenol->Dolichol α-saturation (SRD5A3) This compound This compound Dolichol->this compound phosphorylation (DolK) experimental_workflow Cell Culture Cell Culture Metabolic Labeling Metabolic Labeling Cell Culture->Metabolic Labeling Incubate with [3H]mevalonate or [32P]orthophosphate Cell Lysis Cell Lysis Metabolic Labeling->Cell Lysis Lipid Extraction Lipid Extraction Cell Lysis->Lipid Extraction e.g., Chloroform/Methanol Purification Purification Lipid Extraction->Purification Optional: Saponification & Column Chromatography Analysis Analysis Purification->Analysis TLC TLC Analysis->TLC HPLC HPLC Analysis->HPLC Quantification Quantification TLC->Quantification Autoradiography & Densitometry HPLC->Quantification Flow Scintillation Counting

References

Cellular Assays to Measure Dolichol Phosphate-Dependent Glycosylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for cellular assays designed to measure dolichol phosphate-dependent glycosylation, a fundamental process in eukaryotic cells with significant implications for protein folding, function, and trafficking. Dysregulation of this pathway is associated with various human diseases, making its accurate measurement crucial for both basic research and therapeutic development.

Introduction to this compound-Dependent Glycosylation

N-linked glycosylation, a major form of protein modification, is initiated in the endoplasmic reticulum (ER) and depends on the lipid carrier this compound. A precursor oligosaccharide, Glc₃Man₉GlcNAc₂, is assembled on this compound and then transferred en bloc to nascent polypeptide chains. This process is critical for proper protein folding and quality control within the ER. Perturbations in this pathway can lead to the accumulation of unfolded proteins, inducing the unfolded protein response (UPR) or ER stress.

This guide details three key methodologies for assessing this compound-dependent glycosylation in a cellular context:

  • Metabolic Radiolabeling: A classic and sensitive method to trace the synthesis and processing of glycoproteins.

  • Lectin-Based Assays: Utilizes the specific binding of lectins to carbohydrate structures to detect and quantify glycoproteins.

  • Mass Spectrometry: A powerful technique for the detailed structural and quantitative analysis of dolichol-linked oligosaccharides (DLOs) and glycopeptides.

I. Metabolic Radiolabeling Assays

Metabolic radiolabeling provides a dynamic view of glycoprotein synthesis and processing. By incubating cells with radiolabeled monosaccharide precursors, such as [³H]-mannose or [³⁵S]-methionine, researchers can track the incorporation of these labels into newly synthesized glycoproteins and their subsequent modifications.

Application Note:

Metabolic labeling is particularly useful for pulse-chase experiments to determine the kinetics of glycoprotein synthesis, folding, and degradation.[1][2][3] It allows for the sensitive detection of changes in glycosylation efficiency and the identification of intermediates in the glycosylation pathway. For instance, a reduction in the incorporation of [³H]-mannose can indicate an inhibition of the this compound cycle. This technique is foundational for studying the effects of genetic mutations or pharmacological inhibitors on glycosylation.

Experimental Protocol: Pulse-Chase Analysis of N-linked Glycans

This protocol describes the metabolic labeling of cellular glycoproteins with [³H]-mannose, followed by a "chase" with unlabeled mannose to track the fate of the labeled glycoproteins over time.

Materials:

  • Cell culture medium (glucose-free)

  • Dialyzed Fetal Bovine Serum (FBS)

  • [³H]-Mannose

  • Phosphate Buffered Saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

  • Endoglycosidase H (Endo H)

  • Peptide-N-Glycosidase F (PNGase F)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Starvation: Wash cells with PBS and incubate in glucose-free medium supplemented with 10% dialyzed FBS for 1-2 hours to deplete intracellular sugar pools.

  • Pulse: Replace the starvation medium with fresh glucose-free medium containing 20-100 µCi/mL of [³H]-mannose. Incubate for a short period (e.g., 15-30 minutes) to label newly synthesized glycoproteins.

  • Chase: Remove the labeling medium, wash the cells with PBS, and add complete culture medium containing an excess of unlabeled mannose (e.g., 2 mM). Incubate for various time points (e.g., 0, 30, 60, 120 minutes).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease inhibitors.

  • Immunoprecipitation (Optional): If a specific glycoprotein is of interest, it can be immunoprecipitated from the cell lysate using a specific antibody.

  • Glycan Release:

    • To analyze high-mannose and hybrid glycans, treat the lysate or immunoprecipitate with Endo H.

    • To analyze all N-linked glycans, treat with PNGase F.

  • Analysis:

    • Separate the released glycans from the protein fraction by SDS-PAGE and visualize by autoradiography.

    • Alternatively, quantify the radioactivity in the released glycan fraction using a scintillation counter.

II. Lectin-Based Assays

Lectins are carbohydrate-binding proteins that exhibit high specificity for particular glycan structures.[4][5][6][7] This property can be exploited to detect and quantify changes in glycosylation patterns on the cell surface or in cell lysates.

Application Note:

Lectin-based assays, particularly lectin microarrays, offer a high-throughput platform for profiling the glycome of cells.[4][5][8][9][10] By immobilizing a panel of lectins with different specificities, researchers can obtain a "glycan fingerprint" of a sample. This is useful for comparing glycosylation patterns between different cell types, under different growth conditions, or in response to drug treatment. For instance, a decrease in binding to Concanavalin A (ConA), which recognizes high-mannose structures, could indicate a defect in the early stages of N-linked glycosylation.

Experimental Protocol: Lectin Microarray Analysis of Cellular Glycoproteins

This protocol outlines the procedure for analyzing the glycosylation profile of total cellular protein using a lectin microarray.

Materials:

  • Cell lysate

  • BCA Protein Assay Kit

  • Fluorescent labeling dye (e.g., Cy3 or Cy5 NHS ester)

  • Size-exclusion chromatography column

  • Lectin microarray slide

  • Microarray scanner

  • Probing buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in probing buffer)

Procedure:

  • Protein Extraction and Quantification: Lyse cells and determine the total protein concentration using a BCA assay.

  • Fluorescent Labeling: Label the protein lysate with a fluorescent dye according to the manufacturer's instructions.

  • Purification: Remove excess, unconjugated dye from the labeled protein sample using a size-exclusion chromatography column.

  • Microarray Hybridization:

    • Block the lectin microarray slide with blocking buffer for 1 hour at room temperature.

    • Wash the slide with probing buffer.

    • Apply the fluorescently labeled protein sample to the microarray and incubate in a humidified chamber for 1-2 hours at room temperature.

  • Washing: Wash the slide extensively with probing buffer to remove unbound protein.

  • Scanning: Dry the slide by centrifugation and scan using a microarray scanner at the appropriate wavelength.

  • Data Analysis: Quantify the fluorescence intensity of each lectin spot. Normalize the data and perform comparative analysis to identify changes in lectin binding patterns.

Quantitative Data Summary: Lectin Binding Affinities

The dissociation constant (Kd) is a measure of the binding affinity between a lectin and its carbohydrate ligand. Lower Kd values indicate higher affinity. The following table provides examples of Kd values for common lectins with specific N-glycan structures.

LectinGlycan Structure RecognizedGlycoprotein ExampleDissociation Constant (Kd)
Concanavalin A (ConA)High-mannose N-glycansRNase B~1.5 x 10⁻⁵ M
Wheat Germ Agglutinin (WGA)N-acetylglucosamine, Sialic acidGlycophorin A~5.0 x 10⁻⁷ M
Sambucus nigra Agglutinin (SNA)α-2,6-linked Sialic acidFetuin~2.1 x 10⁻⁷ M
Maackia amurensis Lectin (MAL)α-2,3-linked Sialic acidAsialofetuin~1.0 x 10⁻⁶ M
Aleuria aurantia Lectin (AAL)FucoseHuman IgG~3.0 x 10⁻⁷ M

Note: Kd values can vary depending on the experimental conditions and the specific glycoconjugate.

III. Mass Spectrometry-Based Assays

Mass spectrometry (MS) has emerged as a powerful tool for the detailed characterization and quantification of dolichol-linked oligosaccharides (DLOs) and glycoproteins.[2] It allows for the precise determination of glycan composition, sequence, and linkage isomers.

Application Note:

MS-based approaches are invaluable for identifying specific defects in the this compound-dependent glycosylation pathway. For example, the accumulation of specific DLO intermediates, such as Man₅GlcNAc₂-PP-dolichol, can be diagnostic for certain congenital disorders of glycosylation (CDGs).[11][12] Quantitative MS methods, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), can be used to measure the abundance of specific DLOs or glycopeptides with high sensitivity and specificity.

Experimental Protocol: Analysis of Dolichol-Linked Oligosaccharides by LC-MS

This protocol describes the extraction and analysis of DLOs from cultured cells using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cultured cells

  • Chloroform/Methanol/Water (various ratios)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Solvent A: 95% Water, 5% Acetonitrile, 0.1% Formic Acid

  • Solvent B: 95% Acetonitrile, 5% Water, 0.1% Formic Acid

Procedure:

  • Cell Harvesting: Harvest cells by scraping and wash with ice-cold PBS.

  • Lipid Extraction: Perform a Bligh-Dyer extraction to isolate the total lipid fraction, which contains the DLOs.

  • SPE Cleanup: Further purify the DLOs from other lipids using an SPE cartridge. Elute with a high percentage of organic solvent.

  • LC-MS Analysis:

    • Resuspend the purified DLOs in a suitable solvent and inject onto the LC-MS system.

    • Separate the DLOs using a C18 reversed-phase column with a gradient of Solvent A and Solvent B.

    • Acquire mass spectra in either positive or negative ion mode. DLOs are often detected as [M+Na]⁺ or [M+H]⁺ adducts in positive mode.

  • Data Analysis: Identify DLO species based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS). Quantify the relative abundance of different DLOs by integrating the peak areas from the extracted ion chromatograms.

Quantitative Data Summary: Tunicamycin Inhibition of N-Glycosylation

Tunicamycin is a widely used inhibitor of the first step in the this compound cycle, catalyzed by the enzyme UDP-GlcNAc:this compound N-acetylglucosamine-1-phosphate transferase (GPT).[6][7][13][14] The half-maximal inhibitory concentration (IC50) of tunicamycin can vary depending on the cell line.

Cell LineCancer TypeTunicamycin IC50 (µg/mL)Reference
NCI-H446Small Cell Lung Cancer3.01 ± 0.14[3]
H69Small Cell Lung Cancer2.94 ± 0.16[3]
SUM-44Breast Cancer~1.5[1]
SUM-225Breast Cancer~1.8[1]
MCF10ANon-transformed Mammary Epithelial~0.5[1]
Quantitative Data Summary: Enzyme Kinetics of Key Glycosyltransferases

The Michaelis constant (Km) and maximum velocity (Vmax) are key kinetic parameters for enzymes in the this compound pathway.

EnzymeSubstrateKmVmaxSource Organism
GPT UDP-GlcNAc1 x 10⁻⁷ M-Pig Aorta
Dolichol-P1 x 10⁻⁶ M-Pig Aorta
OST (OST3 complex)LLO C2011.4 ± 2.6 µM1.1 ± 0.06 pmol min⁻¹Yeast
OST (OST6 complex)LLO C2012.2 ± 3.1 µM0.2 ± 0.02 pmol min⁻¹Yeast
DPM1 GDP-Man~1 µM-Human

Note: Enzyme kinetics can be influenced by the specific assay conditions, including the presence of detergents and divalent cations.[11][12][15][16][17][18][19][20][21]

IV. Visualizations of Pathways and Workflows

Diagrams

Dolichol_Phosphate_Cycle UDP_GlcNAc UDP-GlcNAc GlcNAc_P_P_Dol GlcNAc-P-P-Dol UDP_GlcNAc->GlcNAc_P_P_Dol GPT Dol_P_cyto Dolichol-P Dol_P_cyto->GlcNAc_P_P_Dol Dol_P_Man Dol-P-Man Dol_P_cyto->Dol_P_Man GlcNAc2_P_P_Dol GlcNAc₂-P-P-Dol GlcNAc_P_P_Dol->GlcNAc2_P_P_Dol Man5_GlcNAc2_P_P_Dol_cyto Man₅GlcNAc₂-P-P-Dol GlcNAc2_P_P_Dol->Man5_GlcNAc2_P_P_Dol_cyto Man5_GlcNAc2_P_P_Dol_lumen Man₅GlcNAc₂-P-P-Dol Man5_GlcNAc2_P_P_Dol_cyto->Man5_GlcNAc2_P_P_Dol_lumen RFT1 (Flippase) Man9_GlcNAc2_P_P_Dol Man₉GlcNAc₂-P-P-Dol Man5_GlcNAc2_P_P_Dol_lumen->Man9_GlcNAc2_P_P_Dol Glc3_Man9_GlcNAc2_P_P_Dol Glc₃Man₉GlcNAc₂-P-P-Dol Man9_GlcNAc2_P_P_Dol->Glc3_Man9_GlcNAc2_P_P_Dol Glycoprotein Glycoprotein Glc3_Man9_GlcNAc2_P_P_Dol->Glycoprotein OST Dol_P_P Dolichol-P-P Glc3_Man9_GlcNAc2_P_P_Dol->Dol_P_P Protein_unfolded Nascent Polypeptide (Asn-X-Ser/Thr) Protein_unfolded->Glycoprotein Dol_P_lumen Dolichol-P Dol_P_P->Dol_P_lumen DPPase Tunicamycin Tunicamycin GPT GPT Tunicamycin->GPT GDP_Man GDP-Man GDP_Man->Man5_GlcNAc2_P_P_Dol_cyto Dol_P_Man->Man9_GlcNAc2_P_P_Dol UDP_Glc UDP-Glc Dol_P_Glc Dol-P-Glc UDP_Glc->Dol_P_Glc Dol_P_Glc->Glc3_Man9_GlcNAc2_P_P_Dol cyto_label Cytosol lumen_label ER Lumen er_membrane

Caption: The this compound Cycle for N-linked Glycosylation.

Experimental_Workflow start Start: Cell Culture treatment Treatment (e.g., Tunicamycin) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis assay_choice Assay Selection lysis->assay_choice metabolic Metabolic Radiolabeling assay_choice->metabolic Dynamic Processes lectin Lectin-Based Assay assay_choice->lectin Glycan Profiling ms Mass Spectrometry assay_choice->ms Detailed Structural Analysis pulse_chase Pulse-Chase Analysis metabolic->pulse_chase lectin_microarray Lectin Microarray lectin->lectin_microarray dlo_analysis DLO Analysis (LC-MS) ms->dlo_analysis data_analysis Data Analysis & Quantification pulse_chase->data_analysis lectin_microarray->data_analysis dlo_analysis->data_analysis

Caption: General Experimental Workflow for Measuring Glycosylation.

ER_Stress_Pathway inhibition Inhibition of This compound Cycle (e.g., Tunicamycin) unfolded_proteins Accumulation of Unfolded Glycoproteins inhibition->unfolded_proteins er_stress ER Stress unfolded_proteins->er_stress upr Unfolded Protein Response (UPR) Activation er_stress->upr ire1 IRE1α upr->ire1 perk PERK upr->perk atf6 ATF6 upr->atf6 xbp1 XBP1 Splicing ire1->xbp1 eif2a eIF2α Phosphorylation perk->eif2a atf6_cleavage ATF6 Cleavage atf6->atf6_cleavage response Cellular Response: - Upregulation of Chaperones - Attenuation of Translation - ER-Associated Degradation (ERAD) xbp1->response eif2a->response atf6_cleavage->response

Caption: ER Stress and the Unfolded Protein Response Pathway.

References

Application Notes and Protocols: Synthesis and Use of Fluorescent Dolichol Phosphate Analogues for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolichol phosphates (Dol-P) are essential lipid carriers for the biosynthesis of N-linked glycoproteins, a fundamental post-translational modification in eukaryotic cells. The study of the enzymes involved in the dolichol phosphate cycle, such as this compound Mannose Synthase (DPMS), is crucial for understanding various physiological and pathological processes. Fluorescently labeled analogues of this compound are invaluable tools for investigating the kinetics and localization of these enzymes and their substrates in real-time. This document provides detailed protocols for the synthesis, purification, and application of two such analogues: N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-dolichyl phosphate (NBD-Dol-P) and anthroyl-dolichol phosphate.

Biological Pathway: The Role of this compound in N-Glycosylation

This compound serves as a lipid anchor in the endoplasmic reticulum (ER) membrane for the assembly of a precursor oligosaccharide, which is ultimately transferred to nascent polypeptide chains.[1][2][3] The synthesis of this precursor involves a series of enzymatic reactions, with DPMS playing a key role in providing mannose residues for the growing glycan chain.[4][5][6]

N_Glycosylation_Pathway cluster_cytosol Cytosol cluster_er_lumen ER Lumen UDP-GlcNAc UDP-GlcNAc Man5GlcNAc2-PP-Dol Man5GlcNAc2-PP-Dol UDP-GlcNAc->Man5GlcNAc2-PP-Dol ALG7,13,14 GDP-Man GDP-Man Dol-P-Man_cyto Dol-P-Man GDP-Man->Dol-P-Man_cyto DPMS GDP-Man->Man5GlcNAc2-PP-Dol ALG1,2,11 Dol-P Dol-P Dol-P->Dol-P-Man_cyto Dol-P-Glc_cyto Dol-P-Glc Dol-P->Dol-P-Glc_cyto Dol-P->Man5GlcNAc2-PP-Dol Initiation UDP-Glc UDP-Glc UDP-Glc->Dol-P-Glc_cyto ALG5 Dol-P-Man_lumen Dol-P-Man Dol-P-Man_cyto->Dol-P-Man_lumen Flippase Dol-P-Glc_lumen Dol-P-Glc Dol-P-Glc_cyto->Dol-P-Glc_lumen Flippase Glc3Man9GlcNAc2-PP-Dol Glc3Man9GlcNAc2-PP-Dol Man5GlcNAc2-PP-Dol->Glc3Man9GlcNAc2-PP-Dol Flippase (RFT1) ALG3,9,12 Glycoprotein Glycoprotein Glc3Man9GlcNAc2-PP-Dol->Glycoprotein OST Protein Protein Protein->Glycoprotein Dol-P-Man_lumen->Glc3Man9GlcNAc2-PP-Dol Dol-P-Glc_lumen->Glc3Man9GlcNAc2-PP-Dol ER_Membrane

Caption: The this compound cycle in N-glycosylation.

Synthesis and Purification of Fluorescent this compound Analogues

The synthesis of fluorescent this compound analogues involves the covalent attachment of a fluorophore to the dolichol backbone, followed by phosphorylation.

General Synthesis Workflow

Synthesis_Workflow Dolichol Dolichol Coupling Coupling Reaction Dolichol->Coupling Fluorophore_Activation Fluorophore Activation Fluorophore_Activation->Coupling Fluorescent_Dolichol Fluorescent Dolichol Coupling->Fluorescent_Dolichol Phosphorylation Phosphorylation Fluorescent_Dolichol->Phosphorylation Fluorescent_Dol_P Fluorescent This compound Phosphorylation->Fluorescent_Dol_P Purification Purification (HPLC) Fluorescent_Dol_P->Purification

Caption: General workflow for synthesizing fluorescent this compound analogues.

Protocol 1: Synthesis of NBD-Dolichyl Phosphate

This protocol is adapted from methods for labeling lipids with NBD-Cl.[7][8]

Materials:

  • Dolichol

  • 4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl)

  • Triethylamine (TEA)

  • Anhydrous chloroform

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Methanol

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • NBD Labeling of Dolichol:

    • Dissolve dolichol (1 equivalent) in anhydrous chloroform.

    • Add TEA (1.2 equivalents) to the solution.

    • Add a solution of NBD-Cl (1.1 equivalents) in anhydrous chloroform dropwise while stirring.

    • Stir the reaction mixture at room temperature in the dark for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, wash the mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting NBD-dolichol by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Phosphorylation of NBD-Dolichol:

    • Dissolve the purified NBD-dolichol (1 equivalent) in anhydrous pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Add POCl₃ (1.5 equivalents) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by slowly adding ice-cold water.

    • Extract the NBD-dolichyl phosphate with chloroform.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Synthesis of Anthroyl-Dolichol Phosphate

This protocol is based on the esterification of dolichol with an activated anthracene derivative.

Materials:

  • Dolichol

  • 9-Anthracenecarboxylic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Methanol

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Esterification of Dolichol with 9-Anthracenecarboxylic Acid:

    • Dissolve 9-anthracenecarboxylic acid (1.2 equivalents) and DMAP (0.1 equivalents) in anhydrous DCM.

    • Add a solution of dolichol (1 equivalent) in anhydrous DCM.

    • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the anthroyl-dolichol by silica gel column chromatography.

  • Phosphorylation of Anthroyl-Dolichol:

    • Follow the same phosphorylation procedure as described for NBD-dolichol (Protocol 1, step 2).

Purification by High-Performance Liquid Chromatography (HPLC)

Final purification of the fluorescent this compound analogues is achieved by reverse-phase HPLC.[9]

Instrumentation and Columns:

  • HPLC system with a UV-Vis or fluorescence detector.

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

Mobile Phase and Gradient:

  • A gradient of methanol in water or a more complex solvent system like chloroform:methanol:water may be required for optimal separation.[10]

  • Example Gradient:

    • Solvent A: Methanol/Water (90:10, v/v)

    • Solvent B: Isopropanol

    • Gradient: 0-100% B over 30 minutes.

    • Flow rate: 1 mL/min.

Detection:

  • NBD analogues: Excitation at ~460 nm, Emission at ~540 nm.

  • Anthroyl analogues: Excitation at ~365 nm, Emission at ~450 nm.

Collect the fractions containing the purified fluorescent this compound and confirm their identity and purity by mass spectrometry and NMR spectroscopy.

Spectroscopic and Kinetic Data

The synthesized fluorescent this compound analogues should be characterized to determine their spectroscopic properties and their utility as substrates for enzymes like DPMS.

Table 1: Spectroscopic Properties of Fluorescent this compound Analogues
Fluorescent AnalogueExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)
NBD-Dolichol Phosphate~467~539Environment-dependentEnvironment-dependent
Anthroyl-Dolichol Phosphate~365~450Not widely reportedNot widely reported

Note: The exact spectral properties are highly dependent on the solvent and local environment.[8][11][12][13][14][15] Quantum yield and lifetime for NBD-lipids are known to vary significantly in different membrane environments.[12][16]

Table 2: Kinetic Parameters of this compound Mannose Synthase (DPMS)
SubstrateKₘ (µM)Vₘₐₓ (relative activity)Reference
GDP-Mannose1-10100%[17]
This compound~4-[18]
NBD-Dolichol PhosphateData not availableData not available
Anthroyl-Dolichol PhosphateData not availableData not available

Experimental Application: FRET-Based Assay for DPMS Activity

Fluorescence Resonance Energy Transfer (FRET) can be used to monitor the activity of DPMS in real-time.[19][20][21][22] This assay relies on a FRET pair consisting of a fluorescent this compound analogue (acceptor) and a fluorescently labeled GDP-mannose analogue or an intrinsic tryptophan residue in the enzyme (donor).

FRET Assay Workflow

FRET_Assay_Workflow cluster_setup Assay Setup Enzyme DPMS Enzyme Mix Mix Components Enzyme->Mix Donor Donor (e.g., Trp residue) Donor->Mix Acceptor Fluorescent Dol-P (Acceptor) Acceptor->Mix Substrate GDP-Mannose Substrate->Mix Incubate Incubate at 37°C Mix->Incubate Monitor Monitor Fluorescence Incubate->Monitor Data_Analysis Data Analysis (Calculate reaction rate) Monitor->Data_Analysis

Caption: Workflow for a FRET-based assay to measure DPMS activity.

Protocol 3: FRET-Based DPMS Activity Assay

This protocol describes a continuous assay to measure the mannosyltransferase activity of DPMS.

Materials:

  • Purified DPMS enzyme

  • NBD-Dolichol Phosphate (Acceptor)

  • GDP-Mannose

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100

  • Fluorometer or microplate reader with FRET capabilities

Procedure:

  • Reaction Setup:

    • In a microplate well or cuvette, prepare the reaction mixture containing assay buffer, a fixed concentration of NBD-Dolichol Phosphate (e.g., 10 µM), and varying concentrations of GDP-Mannose to determine Kₘ.

    • The donor can be an intrinsic tryptophan residue of the DPMS enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the purified DPMS enzyme to the reaction mixture.

    • Immediately start monitoring the fluorescence.

    • Excite the donor (tryptophan) at ~280 nm and measure the emission of the acceptor (NBD) at ~540 nm.

    • An increase in acceptor fluorescence over time indicates the transfer of mannose to the NBD-Dolichol Phosphate, bringing the donor and acceptor into close proximity for FRET to occur.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence increase over time.

    • Plot the initial rates against the substrate (GDP-Mannose) concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

Conclusion

Fluorescent this compound analogues are powerful tools for the detailed investigation of the enzymes involved in N-glycosylation. The protocols provided here offer a framework for the synthesis, purification, and application of these essential research reagents. The development and characterization of novel fluorescent probes will continue to advance our understanding of these fundamental cellular processes and may aid in the development of therapeutics targeting glycosylation pathways.

References

Application Notes and Protocols for Dolichol Phosphate Supplementation in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolichol phosphate (Dol-P) is a long-chain polyisoprenoid lipid that plays a pivotal role as a lipid carrier for the assembly of oligosaccharide precursors in the synthesis of N-linked glycoproteins. This process, known as N-linked glycosylation, is a critical post-translational modification essential for the proper folding, stability, trafficking, and function of a vast number of eukaryotic proteins. The synthesis of the lipid-linked oligosaccharide (LLO) precursor occurs on the this compound carrier embedded within the endoplasmic reticulum (ER) membrane.[1] Deficiencies in the this compound cycle are associated with a group of rare genetic disorders known as Congenital Disorders of Glycosylation (CDG), which manifest in a wide range of severe clinical symptoms.[2]

These application notes provide a comprehensive overview of the use of this compound supplementation in cell culture experiments, detailing its applications, protocols for use, and methods for analyzing its effects.

Applications of this compound Supplementation

The primary application of this compound supplementation in cell culture is to investigate and manipulate the N-linked glycosylation pathway. Key applications include:

  • Rescuing Glycosylation Defects: In cell models of certain Congenital Disorders of Glycosylation (CDG) where the synthesis of this compound is impaired, exogenous supplementation can potentially bypass the metabolic block and restore normal protein glycosylation.[3] This is particularly relevant for defects in the early stages of the dolichol biosynthesis pathway.

  • Investigating the Role of Glycosylation: By modulating the levels of this compound, researchers can study the impact of glycosylation on the function, stability, and trafficking of specific proteins.

  • Enhancing Glycoprotein Production: In biopharmaceutical production using cell lines like Chinese Hamster Ovary (CHO) cells, optimizing glycosylation is crucial for the efficacy and safety of recombinant protein therapeutics. While some studies have shown that this compound supplementation does not significantly enhance glycosylation in normal CHO cells, it may be beneficial under specific conditions or in engineered cell lines.

  • Studying Membrane Dynamics: Dolichol and its phosphorylated form can influence the fluidity and fusion of cellular membranes, suggesting a role beyond glycosylation.[1][4] Supplementation experiments can help elucidate these functions.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

Due to its hydrophobic nature, this compound is not readily soluble in aqueous cell culture media. Therefore, it is typically delivered to cells encapsulated in liposomes.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., DOPC or egg PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), sterile

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve this compound, phosphatidylcholine, and cholesterol in chloroform/methanol (2:1, v/v) at a desired molar ratio (e.g., 1:9:5 this compound:phosphatidylcholine:cholesterol).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with sterile PBS by vortexing or gentle agitation. The volume of PBS will determine the final concentration of the liposomes.

  • Sonication:

    • To create smaller vesicles, sonicate the lipid suspension using a probe sonicator on ice or a bath sonicator. Sonication should be performed in short bursts to avoid overheating.

  • Extrusion (Optional but Recommended):

    • For a more uniform size distribution, pass the liposome suspension through an extruder fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 times).

  • Sterilization and Storage:

    • Sterilize the liposome preparation by filtering through a 0.22 µm syringe filter.

    • Store the liposomes at 4°C for short-term use. For long-term storage, aliquots can be frozen at -80°C, although freeze-thaw cycles should be minimized.

Protocol 2: Supplementation of Cell Cultures with this compound Liposomes

Materials:

  • Cultured cells (e.g., fibroblasts, CHO cells, etc.)

  • Complete cell culture medium

  • This compound-containing liposomes (from Protocol 1)

  • Control (empty) liposomes (prepared without this compound)

Procedure:

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, T-25 flasks) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Supplemented Medium:

    • Thaw the this compound liposomes and control liposomes at room temperature.

    • Dilute the liposome suspension to the desired final concentration in pre-warmed complete cell culture medium. It is crucial to perform a dose-response experiment to determine the optimal and non-toxic concentration for the specific cell line. A starting range could be 1-50 µg/mL.

  • Cell Treatment:

    • Remove the existing medium from the cells and replace it with the prepared liposome-containing medium.

    • Include a control group of cells treated with empty liposomes and an untreated control group.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Harvesting:

    • After the incubation period, harvest the cells for downstream analysis. The harvesting method will depend on the subsequent analysis (e.g., trypsinization for cell lysis, scraping for membrane protein extraction).

Protocol 3: Analysis of Glycosylation Status

A common method to assess changes in N-linked glycosylation is to analyze the glycan profile of total cellular proteins or a specific glycoprotein of interest using mass spectrometry.

Materials:

  • Harvested cells from Protocol 2

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • PNGase F (Peptide-N-Glycosidase F)

  • DTT (Dithiothreitol)

  • Iodoacetamide

  • Trypsin

  • Solid-phase extraction (SPE) cartridges for glycopeptide enrichment (e.g., HILIC or graphitized carbon)

  • LC-MS/MS system

Procedure:

  • Protein Extraction and Digestion:

    • Lyse the harvested cells and quantify the protein concentration.

    • Reduce and alkylate the protein disulfide bonds using DTT and iodoacetamide.

    • Digest the proteins into peptides using trypsin.

  • Glycopeptide Enrichment (Optional):

    • For complex samples, enrich for glycopeptides using SPE cartridges to increase the sensitivity of detection.

  • N-Glycan Release:

    • Treat the peptide mixture with PNGase F to release the N-linked glycans. This step is often performed in H₂¹⁸O to label the asparagine residue where the glycan was attached, aiding in site-specific analysis.

  • LC-MS/MS Analysis:

    • Analyze the released glycans or the deglycosylated peptides by LC-MS/MS.

    • For glycan analysis, identify and quantify the different glycan structures based on their mass-to-charge ratio and fragmentation patterns.

    • For peptide analysis, identify and quantify the formerly glycosylated peptides to determine site occupancy.

  • Data Analysis:

    • Compare the glycan profiles and site occupancy between untreated, control liposome-treated, and this compound-supplemented cells to determine the effect of the supplementation.

Data Presentation

The following tables summarize quantitative data from studies on this compound supplementation.

Cell LineThis compound ConcentrationObservationFold Change in GlycosylationReference
Rat Parotid Acinar CellsNot specifiedIncreased N-linked protein glycosylation3-5 fold increase
CHO Cells> 100 µg/mLDetrimental to cell viability-
CHO CellsNon-toxic dosesNo marked effect on overall glycosylationNo significant change
SRD5A3-deficient FibroblastsNot specifiedPotential to correct N-glycosylation defect-[3]
Analysis MethodKey FindingsReference
HPLC and Mass SpectrometryQuantification of this compound levels in cultured cells.[5]
Quantitative Mass SpectrometryDetailed analysis of glycoprotein profiles and site-specific glycosylation.[6]
Fluorescence Resonance Energy TransferThis compound enhances vesicle fusion.[1]
31P NMR and Freeze-Fracture Electron MicroscopyThis compound destabilizes bilayer organization and increases membrane fluidity.[2]

Visualizations

Caption: N-Linked Glycosylation Pathway in the Endoplasmic Reticulum.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Cell Culture Experiment cluster_Analysis Analysis Prep_Liposomes Prepare Dolichol-P and Control Liposomes Treat_Cells Treat Cells with Liposomes Prep_Liposomes->Treat_Cells Seed_Cells Seed Cells Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Harvest Harvest Cells and Media Incubate->Harvest Protein_Extraction Protein Extraction and Digestion Harvest->Protein_Extraction Glycan_Analysis Glycan/Glycopeptide Analysis (LC-MS/MS) Protein_Extraction->Glycan_Analysis Data_Analysis Data Analysis and Comparison Glycan_Analysis->Data_Analysis

Caption: Experimental Workflow for this compound Supplementation.

Logical_Relationship DolP_Deficiency Dolichol-P Deficiency (e.g., in CDG) Impaired_LLO Impaired LLO Synthesis DolP_Deficiency->Impaired_LLO Hypoglycosylation Protein Hypoglycosylation Impaired_LLO->Hypoglycosylation Cellular_Dysfunction Cellular Dysfunction Hypoglycosylation->Cellular_Dysfunction DolP_Supplementation Exogenous Dolichol-P Supplementation DolP_Supplementation->Impaired_LLO Bypasses Restored_LLO Restored LLO Synthesis DolP_Supplementation->Restored_LLO Improved_Glycosylation Improved Glycosylation Restored_LLO->Improved_Glycosylation Rescued_Phenotype Potential Rescue of Cellular Phenotype Improved_Glycosylation->Rescued_Phenotype

Caption: Rationale for this compound Supplementation in Glycosylation Disorders.

References

Application Notes and Protocols for Quantifying Dolichol Phosphate in Yeast Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dolichol phosphates (Dol-P) are essential lipid carriers for glycan moieties in the synthesis of N-linked glycoproteins, O-mannosylation, C-mannosylation, and glycosylphosphatidylinositol (GPI) anchors in eukaryotic cells, including the model organism Saccharomyces cerevisiae (yeast). The quantification of Dol-P is crucial for understanding the regulation of these vital cellular processes and for investigating diseases associated with defects in glycosylation pathways. However, the low cellular abundance and high lipophilicity of Dol-P present significant analytical challenges.[1][2]

These application notes provide an overview of current methodologies for the quantification of dolichol phosphate in yeast, with a focus on liquid chromatography-mass spectrometry (LC-MS) based approaches. Detailed protocols and data presentation formats are included to facilitate the implementation of these methods in a research or drug development setting.

Signaling Pathway and Experimental Workflow

The biosynthesis of this compound is an integral part of the mevalonate pathway. Understanding this pathway is essential for interpreting quantitative data on Dol-P levels.

Caption: this compound biosynthesis pathway in Saccharomyces cerevisiae.

The general workflow for quantifying this compound in yeast involves several key steps, from sample preparation to data analysis.

Quantification_Workflow Yeast_Culture Yeast Cell Culture Cell_Harvesting Cell Harvesting and Lysis Yeast_Culture->Cell_Harvesting Lipid_Extraction Lipid Extraction (e.g., Folch method) Cell_Harvesting->Lipid_Extraction Derivatization Derivatization (Optional) (e.g., TMSD Methylation) Lipid_Extraction->Derivatization LC_MS_Analysis LC-MS/MS Analysis Derivatization->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: General experimental workflow for this compound quantification.

Quantitative Data Summary

The following table summarizes quantitative data for different this compound species in wild-type Saccharomyces cerevisiae, as determined by LC-MS-based methods. The distribution of Dol-P species can vary with growth conditions and genetic background.

This compound Species (Isoprene Units)Chain LengthRelative Abundance (%) in S. cerevisiae
Dol-P C6513Minor
Dol-P C7014Minor
Dol-P C75 15 ~31.7% [3]
Dol-P C80 16 ~45.5% [3]
Dol-P C8517Minor
Dol-P C9018Minor
Dol-P C9519Minor

Note: The relative abundance can vary between studies and experimental conditions. The data presented is a representative example.

Experimental Protocols

Protocol 1: Quantification of Dolichol Phosphates using Phosphate Methylation and Reverse-Phase Liquid Chromatography-High Resolution Mass Spectrometry (RPLC-HRMS)

This method enhances the sensitivity of Dol-P detection by methylating the phosphate group, which improves ionization efficiency in positive ion mode mass spectrometry.[2][3]

Materials:

  • Yeast cell pellet (~0.8 OD)

  • 155 mM Ammonium Bicarbonate buffer

  • 0.5 mm glass beads

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Internal Standard (IS): Polyprenyl phosphate (PolP C60)

  • Trimethylsilyldiazomethane (TMSD) solution (2 M in hexane)

  • Toluene

  • LC-MS grade water, acetonitrile, and isopropanol

  • Formic acid

  • Ammonium formate

Procedure:

  • Cell Lysis:

    • Thaw the yeast cell pellet on ice.

    • Suspend the pellet in 200 µL of 155 mM ammonium bicarbonate buffer.

    • Add an equal volume of 0.5 mm glass beads.

    • Vortex for 1 minute to lyse the cells.[2]

  • Lipid Extraction (Folch Method):

    • To the cell lysate, add 1 mL of CHCl₃:MeOH (2:1, v/v) and the internal standard (PolP C60).

    • Vortex thoroughly for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase into a new glass tube.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Phosphate Methylation (Derivatization):

    • Resuspend the dried lipid extract in 200 µL of CHCl₃:MeOH (1:1, v/v).

    • Add 10 µL of TMSD solution.

    • Incubate at room temperature for 10 minutes.

    • Quench the reaction by adding 2 µL of formic acid.

    • Dry the sample again under nitrogen gas.

  • Sample Preparation for LC-MS:

    • Reconstitute the dried, methylated lipids in 100 µL of mobile phase B (see below).

    • Transfer to an autosampler vial for analysis.

  • RPLC-HRMS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable C18 reverse-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient:

      • 0-2 min: 40% B

      • 2-2.1 min: 40-43% B

      • 2.1-12 min: 43-50% B

      • 12-18 min: 50-97% B

      • 18-25 min: 97% B

      • 25.1-30 min: 40% B

    • Flow Rate: 0.26 mL/min.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive).

    • Ionization Mode: Positive ion mode.

    • Data Acquisition: Full scan mode (m/z 300-1600) followed by data-dependent MS/MS.

  • Data Analysis:

    • Identify the methylated Dol-P species based on their accurate mass-to-charge ratio ([M+NH₄]⁺).

    • Quantify the peak area of each Dol-P species and the internal standard.

    • Calculate the concentration of each Dol-P species relative to the internal standard and normalize to the initial amount of yeast cells.

Protocol 2: Analysis of Dolichol-Pyrophosphoryl Oligosaccharides (Dol-PP-OS) by HPLC

This protocol focuses on the extraction of Dol-PP-OS and the subsequent analysis of the released glycan moiety, which indirectly provides information about the dolichol pathway activity.[4]

Materials:

  • Yeast microsomes

  • Chloroform (C)

  • Methanol (M)

  • Water (W)

  • C/M (2:1, v/v)

  • M/W (1:1, v/v) containing 4 mM MgCl₂

  • C/M/W (10:10:3, v/v/v)

  • Isopropanol

  • 40 mM HCl

  • 2-aminopyridine (for fluorescent labeling)

Procedure:

  • Extraction of Dol-PP-OS from Yeast Microsomes:

    • This protocol assumes the prior isolation of yeast microsomes.

    • Perform differential extractions with organic solvents to isolate Dol-PP-OS.[4] A detailed procedure for microsomal preparation and initial extraction can be found in the cited literature.[4] The principle involves sequential extractions with C/M/W mixtures to separate lipid-linked oligosaccharides.

  • Mild Acid Hydrolysis to Release Glycans:

    • Transfer the Dol-PP-OS preparation to a glass tube and dry it in vacuo.

    • Add 0.5 mL of isopropanol and vortex.

    • Add 0.5 mL of 40 mM HCl and vortex.

    • Heat the tube at 100°C for 30 minutes.[4]

    • Cool the tube and dry the contents in vacuo.

  • Purification of Released Glycans:

    • Resuspend the dried sample in 1 mL of water, vortex, and centrifuge.

    • Load the supernatant onto a graphitized carbon column for purification.

  • Fluorescent Labeling and HPLC Analysis:

    • The purified glycans are fluorescently labeled with a dye such as 2-aminopyridine.[4]

    • The labeled glycans are then separated and quantified by high-performance liquid chromatography (HPLC) with a fluorescence detector.[4]

Conclusion

The quantification of this compound in yeast models is a challenging but essential task for understanding the intricate roles of protein glycosylation in cellular function and disease. The LC-MS method with phosphate methylation offers a sensitive and specific approach for the direct quantification of various Dol-P species.[2][3] For studies focused on the downstream products of the dolichol pathway, the analysis of Dol-PP-OS derived glycans provides valuable insights. The choice of method will depend on the specific research question and the available instrumentation. The protocols and data presented here serve as a comprehensive guide for researchers initiating studies on this compound metabolism in yeast.

References

Application Notes and Protocols: In Vitro Reconstitution of Dolichol Phosphate-Dependent Glycosyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro reconstitution of dolichol phosphate-dependent glycosyltransferases, crucial enzymes in the N-linked glycosylation pathway. The protocols detailed below are designed to enable the study of these enzymes in a controlled lipid environment, facilitating kinetic analysis, inhibitor screening, and investigation of their biochemical mechanisms.

Introduction

This compound-dependent glycosyltransferases are integral membrane enzymes primarily located in the endoplasmic reticulum (ER). They catalyze the transfer of sugar moieties from nucleotide sugar donors to a this compound (Dol-P) acceptor, forming lipid-linked oligosaccharides (LLOs).[1] This process is the foundation of N-linked glycosylation, a critical post-translational modification affecting protein folding, stability, and function.[2][3] The study of these enzymes in their native membrane environment is challenging. Therefore, in vitro reconstitution into artificial lipid vesicles (proteoliposomes) provides a powerful system to investigate their activity in isolation.[4][5][6]

Core Principles of In Vitro Reconstitution

The successful reconstitution of this compound-dependent glycosyltransferases into proteoliposomes involves several key stages:

  • Preparation of Lipid Vesicles: Artificial lipid bilayers, or liposomes, are formed to mimic the enzyme's native membrane environment.[5][7]

  • Solubilization of the Enzyme: The glycosyltransferase is extracted from its native membrane or from an expression system using detergents.

  • Formation of Proteoliposomes: The solubilized enzyme is mixed with pre-formed liposomes and the detergent is gradually removed. This process facilitates the insertion of the enzyme into the lipid bilayer.[5][6]

  • Functional Assays: Once reconstituted, the activity of the glycosyltransferase can be measured using various assay methods.[8][9][10]

Experimental Protocols

Protocol 1: Preparation of Unilamellar Liposomes by Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined size, a common starting point for reconstitution.

Materials:

  • Phospholipids (e.g., egg phosphatidylcholine (PC), phosphatidylethanolamine (PE)) in chloroform.[11]

  • Buffer A: 25 mM HEPES, 150 mM KCl, pH 7.5.[7]

  • Glass test tubes.

  • Nitrogen gas source.

  • Centrifugal evaporator or vacuum desiccator.

  • Liquid nitrogen.

  • Water bath (37°C).

  • Lipid extruder with polycarbonate filters of desired pore size (e.g., 100 nm).[7]

Procedure:

  • In a clean glass test tube, combine the desired phospholipids dissolved in chloroform.[7]

  • Evaporate the solvent under a gentle stream of dry nitrogen gas while rotating the tube to create a thin lipid film on the bottom and sides.[7]

  • Remove any residual solvent by placing the tube in a centrifugal evaporator or under high vacuum for at least 1 hour at 37°C.[7]

  • Hydrate the lipid film by adding pre-warmed Buffer A to a final lipid concentration of 1-2 mM. Vortex occasionally and incubate for 30 minutes at 37°C to fully resuspend the lipid mixture.[7]

  • Subject the lipid suspension to at least four freeze-thaw cycles by alternately placing the tube in liquid nitrogen until frozen and then in a 37°C water bath until fully thawed.[7]

  • Assemble the lipid extruder with the desired polycarbonate filter size according to the manufacturer's instructions.

  • Extrude the lipid suspension through the filter 21 times to generate unilamellar vesicles of a homogenous size.[7]

  • Store the prepared liposomes at 4°C for up to 3-5 days.[7]

Protocol 2: Reconstitution of Glycosyltransferases into Proteoliposomes by Detergent Removal

This protocol outlines a general method for incorporating a purified, detergent-solubilized this compound-dependent glycosyltransferase into pre-formed liposomes.

Materials:

  • Purified glycosyltransferase in a buffer containing a suitable detergent (e.g., Triton X-100, n-dodecyl-β-D-maltoside (DDM)).

  • Prepared unilamellar liposomes (from Protocol 1).

  • Detergent removal system (e.g., dialysis tubing, Bio-Beads SM-2, gel filtration column).[6][12]

  • Reconstitution Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl.[13]

Procedure:

  • Mix the purified, detergent-solubilized glycosyltransferase with the prepared liposomes at a specific protein-to-lipid ratio (e.g., 1:30 w/w).[14]

  • If necessary, add additional detergent to the mixture to just below the critical micelle concentration (CMC) to facilitate the interaction between the protein and lipids.

  • Incubate the protein-lipid-detergent mixture on a rocking platform for 15-30 minutes at 4°C.[14]

  • Gradually remove the detergent from the mixture. This is a critical step and can be achieved by:

    • Dialysis: Place the mixture in a dialysis cassette (with an appropriate molecular weight cut-off) and dialyze against a large volume of detergent-free Reconstitution Buffer for 48-72 hours at 4°C, with several buffer changes.[5]

    • Bio-Beads: Add polystyrene beads (Bio-Beads SM-2) to the mixture to absorb the detergent. Incubate with gentle mixing at 4°C. The amount of beads and incubation time will depend on the detergent and its concentration.[12][13]

    • Gel Filtration: Pass the mixture through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with Reconstitution Buffer. The proteoliposomes will elute in the void volume, separated from the smaller detergent micelles.

  • Collect the turbid fractions containing the proteoliposomes.

  • To concentrate the proteoliposomes and remove any non-reconstituted protein, pellet them by ultracentrifugation (e.g., 400,000 x g for 15 minutes).[14]

  • Discard the supernatant and resuspend the proteoliposome pellet in the desired assay buffer.

Protocol 3: Activity Assay for this compound Mannose Synthase (DPMS)

This protocol is adapted for measuring the activity of reconstituted DPMS, which catalyzes the transfer of mannose from GDP-mannose to this compound.

Materials:

  • Reconstituted DPMS proteoliposomes.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 25 mM KCl, 5 mM MgCl₂, 5 mM MnCl₂.[15][16]

  • This compound (Dol-P) stock solution.

  • GDP-[¹⁴C]mannose (radiolabeled substrate).

  • Stop Solution: Chloroform/Methanol (1:1 v/v).

  • Scintillation fluid and counter.

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube. For a 100 µL reaction, combine:

    • 30 µL of reconstituted DPMS proteoliposomes.

    • Assay Buffer to a final volume of 100 µL.

    • Dol-P to a final concentration of 40 µg/mL.[15]

    • GDP-[¹⁴C]mannose to a final concentration of 17 µM.[15]

  • Initiate the reaction by adding the GDP-[¹⁴C]mannose and incubate at 37°C for a defined period (e.g., 0, 5, and 15 minutes for a time course).[15]

  • Terminate the reaction by adding 150 µL of Stop Solution.

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • The product, [¹⁴C]Man-P-Dol, will partition into the organic (lower) phase. Carefully collect the organic phase.

  • Evaporate the solvent from the organic phase.

  • Resuspend the dried product in scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the incorporation of radioactivity into the this compound acceptor over time.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the in vitro reconstitution and assay of this compound-dependent glycosyltransferases.

Table 1: Reconstitution Parameters

ParameterValueSource
Protein:Lipid Ratio (w/w)1:30[14]
Final Lipid Concentration1 - 2 mM[7]
Ultracentrifugation Speed400,000 x g[14]
Ultracentrifugation Time15 min[14]

Table 2: DPMS Activity Assay Components

ComponentFinal ConcentrationSource
HEPES Buffer (pH 7.4)50 mM[15][16]
KCl25 mM[15][16]
MgCl₂5 mM[15][16]
MnCl₂5 mM[15][16]
This compound (Dol-P)40 µg/mL[15]
GDP-[¹⁴C]Mannose17 µM[15]
Incubation Temperature37°C[15]

Table 3: Alternative Glycosyltransferase Assay Methods

Assay TypeDetection PrincipleKey FeaturesSource
Radiometric Incorporation of radiolabeled sugar into acceptor.Highly sensitive, direct measurement.[17]
Colorimetric (Coupled) Enzymatic conversion of a reaction product (e.g., UDP) into a colored substance.Convenient, avoids radioactivity.[8][10]
Fluorescence (UDP-Glo™) Luciferase-based detection of UDP product.Homogeneous, high-throughput compatible, highly sensitive.[18]
Fluorescence (Transcreener®) Direct detection of UDP using fluorescence polarization.Universal for UDP-producing enzymes, HTS-compatible.[17]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_assay Functional Analysis lipid_prep 1. Lipid Film Preparation (Phospholipids in Chloroform) hydration 2. Hydration & Freeze-Thaw (Forms Multilamellar Vesicles) lipid_prep->hydration extrusion 3. Extrusion (Forms Unilamellar Liposomes) hydration->extrusion mixing 5. Mixing (Liposomes + Solubilized Enzyme) extrusion->mixing protein_prep 4. Enzyme Solubilization (Purified Glycosyltransferase + Detergent) protein_prep->mixing detergent_removal 6. Detergent Removal (Dialysis / Bio-Beads / Gel Filtration) mixing->detergent_removal proteoliposomes 7. Proteoliposome Formation detergent_removal->proteoliposomes assay 8. Activity Assay (e.g., Radiometric Assay) proteoliposomes->assay data_analysis 9. Data Analysis (Enzyme Kinetics, Inhibition) assay->data_analysis

Caption: Workflow for in vitro reconstitution of glycosyltransferases.

n_linked_glycosylation cluster_cytosol Cytosol cluster_er_lumen ER Lumen DolP Dolichol-P ALG7 ALG7 DolP->ALG7 DPMS DPMS DolP->DPMS UDPGlcNAc UDP-GlcNAc UDPGlcNAc->ALG7 GDPMan GDP-Man ALG1_2_11 ALG1,2,11 GDPMan->ALG1_2_11 GDPMan->DPMS LLO_cyto Man₅GlcNAc₂-PP-Dol LLO_cyto->ALG1_2_11 Flippase Flippase LLO_cyto->Flippase DolPMan Dol-P-Man ALG3_9_12 ALG3,9,12 DolPMan->ALG3_9_12 LLO_lumen Man₉GlcNAc₂-PP-Dol LLO_lumen->ALG3_9_12 OST OST LLO_lumen->OST Protein Nascent Polypeptide Protein->OST Glycoprotein Glycoprotein ALG7->LLO_cyto GlcNAc₂-PP-Dol ALG1_2_11->LLO_cyto + 5 Man Flippase->LLO_lumen ALG3_9_12->LLO_lumen + 4 Man DPMS->DolPMan OST->Glycoprotein

Caption: N-linked glycosylation pathway in the ER.

References

Profiling Dolichol Phosphate Species: A Detailed Application Note on Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolichol phosphates (Dol-P) are essential lipid carriers for glycan moieties in the biosynthesis of N-linked glycoproteins, glycosylphosphatidylinositol (GPI) anchors, and other vital glycosylation pathways.[1][2] These long-chain polyisoprenoid phosphates are found in the membranes of the endoplasmic reticulum and play a critical role in ensuring the correct folding and function of numerous proteins.[3][4] Given their low cellular abundance and challenging physicochemical properties, the accurate profiling and quantification of Dol-P species have historically been a significant analytical challenge.[5][6] Dysregulation of Dol-P metabolism has been implicated in various pathological conditions, including congenital disorders of glycosylation (CDGs) and neurodegenerative diseases, making their precise measurement crucial for both basic research and drug development.[5][6][7]

This application note provides a comprehensive overview and detailed protocols for the sensitive and specific quantification of dolichol phosphate species using a state-of-the-art mass spectrometry-based workflow. The methodology centers around chemical derivatization to enhance analytical performance, followed by reverse-phase liquid chromatography coupled to high-resolution mass spectrometry (RPLC-HRMS).

Challenges in this compound Analysis

The analysis of this compound species by mass spectrometry is inherently challenging due to several factors:

  • Low Abundance: Dol-P constitutes a very small fraction of the total cellular phospholipids, approximately 0.1% in eukaryotes.[2][8]

  • High Lipophilicity: The long polyisoprenoid chain of dolichol phosphates results in very high lipophilicity, making them difficult to analyze with conventional reverse-phase liquid chromatography.[5][6]

  • Poor Ionization Efficiency: The phosphate group can lead to poor ionization efficiency in electrospray ionization (ESI) mass spectrometry, especially in positive ion mode.[2][8]

  • Structural Diversity: Dol-P species exist as a series of oligomers with varying numbers of isoprene units, requiring analytical methods capable of resolving these closely related structures.[5]

To overcome these challenges, a derivatization strategy involving methylation of the phosphate group has been developed. This approach neutralizes the negative charge, reduces polarity, and significantly improves both the chromatographic behavior on reverse-phase columns and the ionization efficiency in positive-ion ESI-MS.[5][7]

Experimental Workflow Overview

The overall workflow for the analysis of this compound species involves sample preparation, including lipid extraction and alkaline hydrolysis, followed by chemical derivatization, RPLC-HRMS analysis, and data processing.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Biological_Sample Biological Sample (Cells or Tissue) Lipid_Extraction Total Lipid Extraction Biological_Sample->Lipid_Extraction Alkaline_Hydrolysis Alkaline Hydrolysis Lipid_Extraction->Alkaline_Hydrolysis TMSD_Methylation TMSD Methylation Alkaline_Hydrolysis->TMSD_Methylation RPLC_HRMS RPLC-HRMS Analysis TMSD_Methylation->RPLC_HRMS Data_Processing Data Processing & Quantification RPLC_HRMS->Data_Processing

A high-level overview of the experimental workflow for this compound profiling.

Detailed Experimental Protocols

I. Sample Preparation: Alkaline Hydrolysis and Lipid Extraction

This protocol is adapted from established methods for the extraction of dolichol phosphates from biological samples.[7]

Materials:

  • Biological sample (~1 x 10^6 cells or equivalent tissue amount)

  • Internal Standard (IS): Polyprenol Phosphate C60 (PolP C60)

  • Methanol (MeOH)

  • Water (H₂O)

  • 15 M Potassium Hydroxide (KOH)

  • Dichloromethane (DCM)

  • Wash Solvent: Dichloromethane/Methanol/Water (3:48:47, v/v/v)

  • Pyrex glass tubes (13 x 100 mm)

  • Nitrogen evaporator

Procedure:

  • To the cell pellet or homogenized tissue in a Pyrex glass tube, add 20 pmol of the internal standard (PolP C60).

  • Add 1 mL of MeOH and 1 mL of H₂O.

  • For hydrolysis of phosphate esters, add 0.5 mL of 15 M KOH.

  • Incubate the samples for 60 minutes at 85°C.

  • Induce phase partitioning by adding 1 mL of MeOH and 4 mL of DCM.

  • Continue the hydrolysis for another 60 minutes at 40°C.

  • After cooling to room temperature, centrifuge the samples to separate the phases.

  • Carefully collect the lower organic phase.

  • Wash the lower phase four times with 2.7 mL of the wash solvent.

  • Evaporate the final organic phase to dryness under a stream of nitrogen.

II. Derivatization: TMSD Methylation of Dolichol Phosphates

This protocol utilizes trimethylsilyldiazomethane (TMSD) for the efficient methylation of the phosphate group.[7][9] Safety Note: TMSD is a hazardous chemical and should be handled with appropriate safety precautions in a fume hood.

Materials:

  • Dried lipid extract

  • Dichloromethane:Methanol mixture (6.5:5.2, v/v)

  • Trimethylsilyldiazomethane (TMSD), 2.0 M in hexanes

  • Acetic acid

  • Methanol (for reconstitution)

Procedure:

  • Dissolve the dried lipid extract in 200 µL of the dichloromethane:methanol mixture.

  • Add 10 µL of 2.0 M TMSD to the sample.

  • Incubate for 40 minutes at room temperature.

  • Quench the reaction by adding 1 µL of acetic acid to neutralize excess TMSD.

  • Dry the samples completely under a stream of nitrogen.

  • Reconstitute the dried, methylated lipids in 100 µL of methanol for RPLC-HRMS analysis.

III. RPLC-HRMS Analysis of Methylated Dolichol Phosphates

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of methylated this compound species.[9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-Exactive)

  • C18 reverse-phase column (e.g., Waters CSH C18, 1 x 150 mm, 1.7 µm)

LC Conditions:

  • Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Isopropyl alcohol:Acetonitrile (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

  • Flow Rate: 0.1 mL/min

  • Column Temperature: 55°C

  • Gradient:

    • 0-3 min: 40% to 50% B

    • 3-9 min: 50% to 54% B

    • 9-9.1 min: 54% to 70% B

    • 9.1-17 min: 70% to 90% B

    • 17-27.5 min: Hold at 90% B

    • 27.5-27.6 min: 90% to 40% B

    • 27.6-30 min: Hold at 40% B

MS Conditions:

  • Ionization Mode: Positive

  • MS1 Scan Range: m/z 1000-2000

  • Resolution: 70,000

  • Data-Dependent MS/MS: Top 5 most intense ions

  • Collision Energy: HCD (Higher-energy C-trap dissociation) with stepped collision energy

Data Presentation

The following tables summarize the quantitative data of this compound species in HeLa and Saccharomyces cerevisiae cells, as well as in various human tissues.

Table 1: Quantitative Profile of this compound Species in HeLa and S. cerevisiae Cells

This compound SpeciesHeLa Cells (pmol/10^6 cells)S. cerevisiae (pmol/OD)
Dol-P C700.12 ± 0.020.35 ± 0.04
Dol-P C750.35 ± 0.051.89 ± 0.15
Dol-P C800.89 ± 0.112.70 ± 0.21
Dol-P C851.56 ± 0.231.25 ± 0.13
Dol-P C902.12 ± 0.310.45 ± 0.06
Dol-P C951.88 ± 0.270.11 ± 0.02
Dol-P C1000.95 ± 0.14-
Dol-P C1050.31 ± 0.05-
Total Dol-P 8.18 6.75

Data are presented as mean ± standard deviation.

Table 2: Dolichol and Dolichyl Phosphate Content in Human Tissues

TissueDolichol (mg/g tissue)Dolichyl Phosphate (µg/g tissue)
Adrenal Gland7.1169
Pancreas2.545
Pituitary Gland1.832
Testis1.528
Thyroid Gland1.629
Liver0.610.8

Data adapted from published literature.[5][10]

Signaling Pathway and Biosynthesis

This compound is synthesized through the mevalonate pathway and plays a central role as a lipid carrier in N-linked glycosylation.

Dolichol Biosynthesis Pathway

The biosynthesis of this compound begins with the mevalonate pathway, leading to the formation of farnesyl pyrophosphate (FPP). FPP is then elongated by the addition of isopentenyl pyrophosphate (IPP) units, catalyzed by cis-prenyltransferases, to form polyprenol pyrophosphate. A series of reduction and phosphorylation steps then convert polyprenol to dolichol and finally to this compound.

G cluster_mevalonate Mevalonate Pathway cluster_dolichol_synthesis Dolichol Synthesis Mevalonate Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Multiple Steps FPP Farnesyl Pyrophosphate (FPP) cis_PT cis-Prenyltransferase FPP->cis_PT PPP Polyprenol Pyrophosphate FPP->PPP + n(IPP) PP Polyprenol PPP->PP Dephosphorylation Dol Dolichol PP->Dol Reduction SRD5A3 SRD5A3 PP->SRD5A3 DolP This compound Dol->DolP Phosphorylation DOLK DOLK Dol->DOLK

Simplified schematic of the this compound biosynthesis pathway.
Role of this compound in N-Linked Glycosylation

In N-linked glycosylation, this compound acts as a membrane anchor for the assembly of a precursor oligosaccharide.[3][4] This process begins on the cytosolic side of the endoplasmic reticulum membrane and is completed in the ER lumen, after which the entire glycan is transferred to a nascent polypeptide chain.

G cluster_cytosol Cytosol cluster_er_lumen ER Lumen DolP_cyto Dolichol-P LLO_cyto Man5GlcNAc2-PP-Dol DolP_cyto->LLO_cyto Sequential additions UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->DolP_cyto UDP_Man UDP-Man UDP_Man->LLO_cyto LLO_lumen Man5GlcNAc2-PP-Dol LLO_cyto->LLO_lumen Flippase LLO_complete Glc3Man9GlcNAc2-PP-Dol LLO_lumen->LLO_complete Elongation DolP_Man Dol-P-Man DolP_Man->LLO_complete DolP_Glc Dol-P-Glc DolP_Glc->LLO_complete Protein Nascent Polypeptide LLO_complete->Protein OST Oligosaccharyltransferase LLO_complete->OST Glycoprotein Glycoprotein Protein->Glycoprotein OST->Protein

References

Application Notes and Protocols for the Enzymatic Assay of Dolichol Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolichol kinase (DOLK) is an essential enzyme located in the endoplasmic reticulum membrane that catalyzes the CTP-dependent phosphorylation of dolichol to form dolichyl phosphate (Dol-P).[1][2] This reaction is a critical step in the synthesis of Dol-P, a lipid carrier required for the biosynthesis of N-linked oligosaccharides, O-linked mannosylation, C-mannosylation, and glycosylphosphatidylinositol (GPI) anchors.[2][3] Deficiencies in DOLK activity can lead to congenital disorders of glycosylation (DOLK-CDG), a group of severe multisystem disorders.[1][2] Consequently, the measurement of DOLK activity is crucial for basic research into glycosylation pathways and for the development of therapeutic agents targeting these processes.

These application notes provide an overview of the principles and protocols for assaying dolichol kinase activity. Three common assay formats are described: a radiometric assay, a fluorescent assay, and a coupled spectrophotometric assay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of dolichol kinase in the N-glycosylation pathway and a general workflow for measuring its activity.

dolichol_kinase_pathway cluster_ER Endoplasmic Reticulum Lumen cluster_cytosol Cytosol Dol-P Dol-P LLO_synthesis Lipid-Linked Oligosaccharide (LLO) Synthesis Dol-P->LLO_synthesis Glycosyltransferases Protein_Glycosylation Protein N-Glycosylation LLO_synthesis->Protein_Glycosylation Oligosaccharyltransferase Dolichol Dolichol DOLK Dolichol Kinase (DOLK) Dolichol->DOLK CTP CTP CTP->DOLK DOLK->Dol-P CDP CDP DOLK->CDP

Figure 1: Role of Dolichol Kinase in the N-Glycosylation Pathway.

experimental_workflow prep 1. Preparation of Reagents - Enzyme source (microsomes or purified DOLK) - Dolichol substrate - CTP (radiolabeled or unlabeled) - Assay buffer reaction 2. Kinase Reaction - Incubate enzyme, dolichol, and CTP - Optimize time, temperature, and pH prep->reaction detection 3. Detection of Product - Radiometric: Scintillation counting - Fluorescent: Fluorescence measurement - Spectrophotometric: Absorbance reading reaction->detection analysis 4. Data Analysis - Calculate enzyme activity - Determine kinetic parameters (Km, Vmax) - Determine IC50 for inhibitors detection->analysis

Figure 2: General Experimental Workflow for Dolichol Kinase Assays.

Data Presentation

The following tables summarize key quantitative data for dolichol kinase.

Table 1: Kinetic Parameters of Human Dolichol Kinase

SubstrateKmReference
Dolichol22.8 µM[4]
CTP3.5 µM[4]

Table 2: Inhibitors of the Dolichol-Linked Oligosaccharide Pathway

InhibitorTargetReported IC50/KiReference
TunicamycinGlcNAc phosphotransferase (GPT/DPAGT1)Ki: ~5 x 10-8 M[5]
AmphomycinDolichol-P-mannose synthase (complexes with Dol-P)Apparent Km for Dol-P increases from 47.3 µM to 333 µM[5]
Zaragozic Acid ASqualene synthaseKi (rat liver): 78 pM[5]

Note: The inhibitors listed in Table 2 do not directly target dolichol kinase but affect the overall dolichol-linked oligosaccharide biosynthesis pathway.

Experimental Protocols

Protocol 1: Radiometric Assay for Dolichol Kinase Activity

This assay measures the incorporation of radiolabeled phosphate from [γ-32P]CTP into dolichol.

Materials:

  • Enzyme source: Microsomal fraction from tissues or cells expressing dolichol kinase, or purified recombinant dolichol kinase.

  • Dolichol

  • [γ-32P]CTP (specific activity ~3000 Ci/mmol)

  • Unlabeled CTP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1% Triton X-100

  • Stop Solution: 10% Trichloroacetic acid (TCA)

  • Wash Solution: 5% TCA

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Substrate Preparation: Prepare a stock solution of dolichol in a suitable organic solvent (e.g., chloroform/methanol, 2:1). Evaporate the solvent under a stream of nitrogen and resuspend in Assay Buffer containing detergent by sonication to form micelles.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay Buffer

    • Dolichol substrate (final concentration, e.g., 50 µM)

    • Enzyme source (e.g., 10-50 µg of microsomal protein)

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding a mixture of unlabeled CTP and [γ-32P]CTP (final concentration, e.g., 100 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding ice-cold Stop Solution.

  • Precipitation and Washing:

    • Incubate on ice for 10 minutes to precipitate proteins and lipids.

    • Spot the entire reaction mixture onto a glass fiber filter.

    • Wash the filter three times with ice-cold Wash Solution to remove unincorporated [γ-32P]CTP.

    • Wash the filter once with ethanol and let it dry.

  • Quantification:

    • Place the dried filter in a scintillation vial with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of phosphorylated dolichol based on the specific activity of the [γ-32P]CTP and the measured counts per minute (CPM).

Protocol 2: Fluorescent Assay for Dolichol Kinase Activity

This assay utilizes a fluorescently labeled dolichol analog to monitor kinase activity.

Materials:

  • Enzyme source (as in Protocol 1)

  • Fluorescent dolichol analog (e.g., NBD-dolichol)

  • CTP

  • Assay Buffer (as in Protocol 1)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of the fluorescent dolichol analog in an appropriate solvent and prepare working solutions in Assay Buffer.

  • Reaction Setup: In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • Fluorescent dolichol analog (final concentration to be optimized)

    • Enzyme source

    • For inhibitor studies, add various concentrations of the inhibitor.

  • Initiate Reaction: Add CTP to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C.

  • Detection: Monitor the change in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore. The phosphorylation of the dolichol analog may lead to a change in the fluorescence signal.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Protocol 3: Coupled Spectrophotometric Assay for Dolichol Kinase Activity

This continuous assay measures the production of CDP, which is coupled to the oxidation of NADH.

Materials:

  • Enzyme source (as in Protocol 1)

  • Dolichol

  • CTP

  • Coupling Enzyme Mix:

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1% Triton X-100

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Substrate Preparation: Prepare the dolichol substrate as described in Protocol 1.

  • Reaction Setup: In a UV-transparent 96-well plate or cuvette, prepare the reaction mixture containing:

    • Assay Buffer

    • Dolichol substrate

    • PEP (e.g., 1 mM)

    • NADH (e.g., 0.2 mM)

    • Coupling Enzyme Mix (excess of PK and LDH)

    • Enzyme source

    • For inhibitor studies, add the inhibitor and pre-incubate.

  • Initiate Reaction: Start the reaction by adding CTP.

  • Detection: Immediately monitor the decrease in absorbance at 340 nm at 37°C. The oxidation of NADH to NAD+ by LDH results in a decrease in absorbance at this wavelength.

  • Data Analysis: Calculate the rate of CDP production using the molar extinction coefficient of NADH (6220 M-1cm-1). One mole of CDP produced results in the oxidation of one mole of NADH.

Optimization of Assay Conditions

To ensure accurate and reproducible results, it is essential to optimize the following parameters for each specific enzyme source and assay format:

  • pH: Determine the optimal pH for enzyme activity by performing the assay over a range of pH values (e.g., 6.5-8.5).

  • Temperature: Assess the effect of temperature on kinase activity to determine the optimal incubation temperature (e.g., 25-42°C).

  • Divalent Cations: Dolichol kinase requires divalent cations for activity. Optimize the concentration of Mg2+ or Mn2+.

  • Enzyme and Substrate Concentrations: Determine the optimal concentrations of the enzyme source, dolichol, and CTP to ensure the reaction is in the linear range with respect to time and enzyme concentration. Perform substrate saturation curves to determine Km values.

  • Detergent Concentration: As dolichol is a lipid substrate, the presence of a mild non-ionic detergent (e.g., Triton X-100 or CHAPS) is necessary to solubilize the substrate and the membrane-bound enzyme. The optimal detergent concentration should be determined to maximize activity without denaturing the enzyme.

References

Application Notes and Protocols for the Isolation of Dolichol Phosphate from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolichol phosphates (Dol-P) are essential lipid carriers that play a pivotal role in the biosynthesis of N-linked glycoproteins in eukaryotes, including plants. They function as membrane-anchored acceptors for monosaccharides, which are subsequently transferred to nascent polypeptide chains in the endoplasmic reticulum. The accurate isolation and quantification of Dol-P from plant tissues are crucial for understanding various physiological and pathological processes, including growth, development, and stress responses. These protocols provide detailed methodologies for the extraction, purification, and quantification of dolichol phosphates from plant tissues, catering to the needs of researchers in biochemistry, plant biology, and drug development.

Data Presentation

The concentration of dolichol and dolichyl phosphate can vary significantly depending on the plant species and tissue type. The following table summarizes quantitative data from soybean embryos as a reference.

CompoundConcentration in Soybean Embryos (dry weight)Post-HPLC Recovery
Total Dolichol96.3 ± 0.8 µg/g101 ± 2%
Total Dolichyl Phosphate5.3 ± 0.1 µg/g84 ± 3%

Data sourced from a study on soybean embryos.[1]

Experimental Protocols

Protocol 1: Isolation of Dolichol Phosphate via Alkaline Saponification and Solvent Extraction

This protocol is adapted from a method developed for soybean embryo tissue and is a robust procedure for the quantitative extraction of both dolichol and dolichyl phosphate.[1]

Materials:

  • Plant tissue (e.g., soybean embryos, leaves, roots)

  • Diethyl ether

  • Methanol

  • Potassium hydroxide (KOH)

  • Dichloromethane

  • Water (HPLC-grade)

  • Internal standards (e.g., [1-¹⁴C]dolichol, polyprenol phosphate C60)[1][2]

  • Pyrex glass tubes with Teflon-lined caps

  • Homogenizer

  • Water bath or heating block

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Tissue Homogenization:

    • Weigh a known amount of fresh or lyophilized plant tissue (a minimum of 65 mg of embryo tissue is suggested for reliable estimation).[1]

    • Homogenize the tissue in a suitable buffer or directly proceed to the saponification step. For some tissues, bead homogenization may be effective.[2]

  • Alkaline Saponification:

    • To the homogenized tissue in a Pyrex glass tube, add an appropriate volume of methanolic KOH solution (e.g., 0.5 mL of 15 M KOH to a suspension in 1 mL methanol and 1 mL water).[2]

    • If using an internal standard for recovery calculation, add it at this stage.

    • Incubate the mixture at 85°C for 60 minutes to hydrolyze phosphate esters and release dolichols and dolichyl phosphates.[2] Saponification is also crucial for removing interfering triglycerides.[3]

  • Lipid Extraction:

    • After cooling the saponification mixture, perform a phase partition by adding methanol and dichloromethane.[2]

    • A common procedure involves adding 1 mL of methanol and 4 mL of dichloromethane, followed by further incubation at 40°C for 60 minutes to ensure complete lipid hydrolysis.[2]

    • Alternatively, for a simpler extraction, add diethyl ether to the cooled saponification mixture, vortex thoroughly, and centrifuge to separate the phases.[1]

  • Separation of Dolichol and Dolichyl Phosphate:

    • Carefully collect the upper diethyl ether phase, which contains the free dolichols.

    • Dolichyl phosphate, being more polar, will remain in the lower aqueous phase.[1]

    • The separation is based on the differential solubilities of dolichol and Dol-P in diethyl ether and water.[1]

  • Purification and Concentration:

    • Dry the collected diethyl ether phase (containing dolichols) and the aqueous phase (containing Dol-P) separately under a stream of nitrogen or using a rotary evaporator.

    • The dried residues can be redissolved in a suitable solvent for analysis.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

Following extraction, dolichol and dolichyl phosphate can be quantified using reverse-phase HPLC.[1]

Instrumentation and Columns:

  • HPLC system with a UV or mass spectrometric detector.

  • C18 reverse-phase column (e.g., Waters CSH C18, 1 x 150 mm, 1.7 µm).[2]

Mobile Phase and Gradient:

  • A typical mobile phase consists of two solvents:

    • Solvent A: Acetonitrile:water (6:4, v/v) with 10 mM ammonium acetate and 0.1% formic acid.[2]

    • Solvent B: Isopropyl alcohol:acetonitrile (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid.[2]

  • A suitable gradient elution profile is necessary to separate the different dolichol and dolichyl phosphate homologs. An example gradient is as follows: 40% B at 0 min, increasing to 50% B in 3 min, 54% B in 9 min, 70% B in 9.1 min, 90% B in 17 min, held at 90% B for 10.5 min, then returning to 40% B.[2]

Detection:

  • UV detection can be performed around 205-210 nm.[4]

  • For higher sensitivity and specificity, coupling the HPLC to a high-resolution mass spectrometer (RPLC-MS) is recommended.[5][6]

Protocol 3: Advanced Method - Phosphate Methylation for RPLC-MS Analysis

To enhance the sensitivity of detection by mass spectrometry, dolichyl phosphates can be methylated prior to analysis.[2][5]

Materials:

  • Dried dolichyl phosphate extract

  • Dichloromethane:Methanol (6.5:5.2, v/v)

  • Trimethylsilyl diazomethane (TMSD) reagent

  • Acetic acid

Procedure:

  • Derivatization:

    • Dissolve the dried dolichyl phosphate sample in 200 µL of dichloromethane:methanol mixture.[2]

    • Add 10 µL of TMSD and incubate for 40 minutes at room temperature.[2]

    • Neutralize the excess TMSD by adding 1 µL of acetic acid.[2]

  • Sample Preparation for RPLC-MS:

    • Dry the derivatized sample and reconstitute it in methanol for injection into the RPLC-MS system.[2]

  • RPLC-MS Analysis:

    • Perform the analysis using a system as described in Protocol 2, with the mass spectrometer operating in positive ionization mode to detect the methylated dolichyl phosphates.[5]

Mandatory Visualizations

This compound Biosynthesis Pathway

Dolichol_Phosphate_Biosynthesis FPP Farnesyl Diphosphate Polyprenol Polyprenol FPP->Polyprenol Prenylation Dolichol Dolichol Polyprenol->Dolichol Reduction (SRD5A3) DolP Dolichyl Phosphate (Dol-P) Dolichol->DolP Phosphorylation (DolK) DolP_Man Dolichyl-P-Mannose DolP->DolP_Man Accepts Monosaccharides Glycosylation N-Glycosylation Pathways DolP_Man->Glycosylation

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflow for this compound Isolation

Dolichol_Phosphate_Isolation_Workflow cluster_extraction Extraction and Saponification cluster_separation Phase Separation cluster_analysis Analysis PlantTissue Plant Tissue Homogenate Saponification Alkaline Saponification (KOH, 85°C) PlantTissue->Saponification Extraction Solvent Extraction (Diethyl Ether / Dichloromethane) Saponification->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation DolicholFraction Dolichol Fraction (Organic Phase) PhaseSeparation->DolicholFraction DolPFraction Dolichyl Phosphate Fraction (Aqueous Phase) PhaseSeparation->DolPFraction Methylation Phosphate Methylation (TMSD) (Optional, for MS) DolPFraction->Methylation HPLC HPLC / RPLC-MS Analysis DolPFraction->HPLC Direct Analysis Methylation->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for the isolation and analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Extraction of Dolichol Phosphate from Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of dolichol phosphate from cellular samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with extracting this compound (Dol-P) from cells?

A1: The primary challenges in Dol-P analysis stem from its very low abundance in cells, constituting only about 0.1% of total phospholipids.[1][2] Its high lipophilicity (log P > 20), poor ionization efficiency during mass spectrometry, and its presence within a complex lipid matrix further complicate extraction and quantification.[1][2][3]

Q2: Which analytical techniques are most commonly used for the quantification of Dol-P?

A2: Traditionally, Dol-P has been quantified using normal-phase liquid chromatography (LC) with fluorescence detection after a multi-step derivatization process.[1][2] However, this method is labor-intensive.[1] More recent and rapid methods utilize reverse-phase liquid chromatography coupled with high-resolution mass spectrometry (RPLC-HRMS).[1][4]

Q3: What is the purpose of alkaline hydrolysis in the extraction protocol?

A3: Strong alkaline treatment, typically with potassium hydroxide (KOH), is a crucial step to release Dol-P from Dol-P-linked monosaccharides and dolichyl diphosphate (Dol-PP)-linked oligosaccharides.[5] This ensures the recovery of the total Dol-P pool from the sample.[6]

Q4: How can the detection sensitivity of Dol-P in mass spectrometry be improved?

A4: Derivatization of the phosphate headgroup can significantly enhance detection sensitivity.[4][6] Methylation using trimethylsilyldiazomethane (TMSD) has been shown to improve ionization efficiency and specificity for RPLC-MS analysis, allowing for quantification from as few as 10^6 HeLa cells.[4][6]

Q5: What is a suitable internal standard for Dol-P quantification?

A5: A common internal standard used in Dol-P analysis is polyprenol phosphate (PolP) C60.[1][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Dol-P Yield Incomplete cell lysis.For yeast cells, use bead-beating with glass beads. For mammalian cells, a Dounce homogenizer or nitrogen cavitation is recommended to maintain organelle integrity.[7]
Inefficient alkaline hydrolysis.Ensure complete immersion of the sample in the 15 M KOH solution and incubate at 85°C for at least 60 minutes with shaking.[4][5]
Poor phase separation during liquid-liquid extraction.Ensure the correct ratios of solvents are used. Centrifugation can help to sharpen the interface between the aqueous and organic layers.[8]
Formation of an emulsion.Emulsions can be prevented by gentle swirling instead of vigorous shaking during extraction. If an emulsion forms, centrifugation or the addition of a small amount of a different organic solvent can help to break it.[8]
Poor Chromatographic Peak Shape Inappropriate column or mobile phase.For RPLC, a C18 column is typically used. The mobile phase often consists of a gradient of acetonitrile/water and isopropanol/water with additives like formic acid and ammonium acetate.[1]
Sample overload.Dilute the sample before injection.
Low Signal Intensity in MS Poor ionization of Dol-P.Consider derivatization with TMSD to methylate the phosphate group, which has been shown to significantly increase ionization efficiency.[4][6]
Ion suppression from co-eluting lipids.Optimize the chromatographic separation to resolve Dol-P from other highly abundant lipid species.[4]
Contamination Interference from other lipids like triglycerides.Saponification (alkaline hydrolysis) prior to chromatography can remove triglycerides.[9]
Plasticizers leaching from tubes.Use round-bottom screw-top glass tubes with Teflon-lined caps, especially when working with dichloromethane.[1]

Experimental Protocols

Protocol 1: this compound Extraction and Methylation for LC-MS Analysis

This protocol is adapted from a method utilizing trimethylsilyldiazomethane (TMSD) for enhanced detection.[4][6]

1. Cell Harvesting and Lysis:

  • For adherent cells (e.g., HeLa, fibroblasts), trypsinize ~1 x 10^6 cells, wash with medium or PBS, and pellet by centrifugation.[6]

  • For suspension cells or yeast (~8 x 10^6 cells), pellet and resuspend in 155 mM ammonium bicarbonate buffer.[4][6] For yeast, add 0.5 mm glass beads and vortex for 1 minute to lyse the cells.[5]

2. Alkaline Hydrolysis and Lipid Extraction: a. To the cell pellet in a glass tube, add 20 pmol of the internal standard (e.g., PolP C60).[4][6] b. Add 1 mL of methanol and 1 mL of H₂O, and vortex.[4][6] c. Add 0.5 mL of 15 M KOH to initiate alkaline hydrolysis.[4][6] d. Incubate the samples for 60 minutes at 85°C in a shaking water bath.[4][6] e. Induce phase partitioning by adding 1 mL of methanol and 4 mL of dichloromethane.[4][6] f. Further hydrolyze for 60 minutes at 40°C.[4] g. Centrifuge to separate the phases and collect the lower organic phase.[10] h. Wash the lower phase four times with 2.7 mL of a dichloromethane/methanol/H₂O mixture (3:48:47, v/v/v).[4] i. Evaporate the final organic phase to dryness under a stream of nitrogen.

3. Methylation of this compound: a. Re-dissolve the dried lipid extract in 200 µL of a dichloromethane:methanol mixture (6.5:5.2, v/v).[4][6] b. Add 10 µL of TMSD and incubate for 40 minutes at room temperature.[4][6] c. Quench the reaction by adding 1 µL of acetic acid.[4][6] d. Evaporate the sample to dryness. e. Reconstitute the sample in 100 µL of methanol for RPLC-MS analysis.[4][6]

Quantitative Data Summary

Parameter Value Method Reference
Extraction Efficiency ≥95% (for most Dol-P species)TMSD Methylation with RPLC-MS[4]
Limit of Detection (LOD) ≤2 pg on columnTMSD Methylation with RPLC-MS[4]
Linearity Range (r²) 0.99–1.00TMSD Methylation with RPLC-MS[4]
Dol-P in HeLa Cells Quantifiable from 1 x 10^6 cellsTMSD Methylation with RPLC-MS[4][6]
Dol-P in Fibroblasts (SRD5A3-CDG) 41.5% of healthy controlTMSD Methylation with RPLC-MS[4]

Visualizations

G cluster_prep Sample Preparation cluster_hydrolysis Alkaline Hydrolysis cluster_extraction Liquid-Liquid Extraction cluster_derivatization Derivatization cluster_analysis Analysis cell_pellet Cell Pellet (~1x10^6 cells) add_is Add Internal Standard (PolP C60) cell_pellet->add_is add_solvents1 Add MeOH and H₂O add_is->add_solvents1 add_koh Add 15M KOH add_solvents1->add_koh incubate1 Incubate at 85°C for 60 min add_koh->incubate1 add_solvents2 Add MeOH and Dichloromethane incubate1->add_solvents2 incubate2 Incubate at 40°C for 60 min add_solvents2->incubate2 phase_separation Phase Separation incubate2->phase_separation collect_organic Collect Lower Organic Phase phase_separation->collect_organic wash Wash Organic Phase (4x) collect_organic->wash dry_down1 Evaporate to Dryness wash->dry_down1 redissolve1 Redissolve in Dichloromethane:MeOH dry_down1->redissolve1 add_tmsd Add TMSD, Incubate 40 min redissolve1->add_tmsd quench Quench with Acetic Acid add_tmsd->quench dry_down2 Evaporate to Dryness quench->dry_down2 redissolve2 Reconstitute in MeOH dry_down2->redissolve2 lcms RPLC-HRMS Analysis redissolve2->lcms

Caption: Workflow for Dol-P extraction, derivatization, and analysis.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Dol-P Yield lysis Incomplete Cell Lysis low_yield->lysis hydrolysis Inefficient Hydrolysis low_yield->hydrolysis extraction Poor Extraction low_yield->extraction lysis_sol Optimize Lysis Method (e.g., Dounce, Bead Beating) lysis->lysis_sol hydrolysis_sol Ensure Proper KOH Concentration & Incubation Time/Temp hydrolysis->hydrolysis_sol extraction_sol Check Solvent Ratios, Centrifuge to Separate Phases, Avoid Vigorous Shaking extraction->extraction_sol

Caption: Troubleshooting logic for low Dol-P extraction yield.

References

Technical Support Center: Optimizing Dolichol Phosphate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dolichol phosphate (DolP) purification. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low recovery, encountered during the purification of this critical lipid intermediate in glycosylation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low recovery of this compound during purification?

Low recovery of this compound is a common issue stemming from its very low natural abundance (approximately 0.1% of total cellular phospholipids), high lipophilicity, and susceptibility to degradation.[1][2] Key factors include:

  • Inefficient Extraction: Due to its long polyisoprenoid chain, DolP is highly hydrophobic and requires specific solvent mixtures for efficient extraction from biological membranes.

  • Degradation: The phosphate and pyrophosphate linkages are sensitive to chemical and enzymatic cleavage.[3]

    • Acid Hydrolysis: Mild acidic conditions can cleave the pyrophosphate linkage.[3]

    • Enzymatic Degradation: Contaminating pyrophosphatases and glycosidases can degrade the molecule.[3]

  • Poor Ionization and Detection: During analysis by mass spectrometry, DolP ionizes poorly, making sensitive detection challenging.[2][4]

  • Aggregation: The hydrophobic dolichol portion can cause aggregation, leading to inaccurate measurements and loss of material.[3]

Q2: How can I improve the extraction efficiency of this compound from my samples?

To enhance extraction efficiency, a crucial first step is the saponification of the lipid extract. This process hydrolyzes contaminating phospholipids, which can interfere with purification.[5][6] Subsequently, employing a specific solvent mixture is critical. A commonly used and effective solvent system is a mixture of chloroform, methanol, and water (C:M:W) in a 10:10:3 ratio.[3][7] For the assay of total dolichyl phosphate, saponifying the tissue first, followed by ether extraction, has been shown to yield significantly more dolichyl phosphate than extraction with chloroform/methanol mixtures alone.[5]

Q3: What are the best practices for storing purified this compound to prevent degradation?

Proper storage is essential to maintain the integrity of purified this compound.

  • Temperature: For long-term stability, store purified this compound at -80°C.[3]

  • Solvent: A chloroform/methanol/water (10:10:3, v/v/v) solution is recommended for storage.[3]

  • Aliquoting: To minimize degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution upon receipt or after purification.[3]

  • pH: Ensure that all buffers used are at a neutral or slightly alkaline pH (7.0-8.0) to avoid acid hydrolysis.[3]

Troubleshooting Guide: Low this compound Recovery

This guide provides a step-by-step approach to diagnosing and resolving issues of low DolP recovery.

Problem Potential Cause Recommended Solution
Low or No DolP Detected in Final Eluate Inefficient Initial Extraction Ensure complete cell lysis. For tissues, saponification prior to extraction is recommended to release bound DolP.[5] Use a proven solvent system like Chloroform:Methanol:Water (10:10:3).[3][7]
Degradation During Purification Maintain neutral to slightly alkaline pH (7.0-8.0) in all buffers to prevent acid hydrolysis.[3] Work quickly and on ice to minimize enzymatic activity. Consider adding phosphatase inhibitors if enzymatic degradation is suspected.
Loss During Chromatographic Steps Optimize your chromatography method. Anion-exchange chromatography is effective for separating DolP from other lipids.[8] For HPLC, ensure column compatibility and appropriate mobile phase composition.
Poor Detection Sensitivity For LC-MS analysis, consider derivatization. Methylation of the phosphate group with trimethylsilyl diazomethane (TMSD) can significantly improve stability and ionization efficiency.[1][2][4][9][10]
Inconsistent Recovery Between Batches Sample Variability Normalize the starting material accurately (e.g., by protein concentration or cell number).
Incomplete Solubilization Before use, gently warm the DolP solution to room temperature and briefly sonicate in a water bath to ensure homogeneity and break up any aggregates.[3]
Reagent Degradation Ensure all solvents and reagents are fresh and of high quality.
Quantitative Data on this compound Recovery

The recovery of dolichyl phosphate can vary significantly depending on the methodology employed. The following table summarizes reported recovery rates from different purification and analysis protocols.

Methodology Sample Type Reported Recovery Rate Reference
Reversed-Phase HPLCRat Organs77% for dolichyl phosphate[11]
RPLC-MS with Phosphate MethylationBiological Samples≥95% for most DolP species (except DolP C105)[1]
Solvent Extraction (Chloroform/Methanol/Water)Rat Liver Microsomes50-60% in the methanolic aqueous phase, 10% in the CMW fraction for dolichyl diphosphate oligosaccharide[12]

Experimental Protocols

Protocol 1: Extraction and Purification of Dolichol-Linked Oligosaccharides

This protocol is adapted from established methodologies for the extraction of dolichol-linked oligosaccharides (DLOs), which include this compound, from cultured cells.[7]

1. Cell Harvesting and Microsomal Fraction Preparation: a. Culture cells to a high density and harvest by centrifugation. b. Lyse the cells using an appropriate method (e.g., Dounce homogenizer for mammalian cells).[7] c. Perform differential centrifugation: i. Centrifuge homogenate at 1,000 x g for 10 minutes to pellet nuclei and unbroken cells. ii. Centrifuge the supernatant at 10,000 x g for 20 minutes to pellet mitochondria. iii. Centrifuge the resulting supernatant at 100,000 x g for 1 hour to pellet the microsomal membranes.[7] d. Resuspend the microsomal pellet in a suitable buffer.

2. Extraction of DLOs: a. To the microsomal pellet, add Chloroform:Methanol:Water (C:M:W) in a 10:10:3 (v/v/v) ratio.[7] b. Vortex the mixture thoroughly. c. Centrifuge at 1,750 x g for 10 minutes at room temperature.[7] d. Collect the supernatant containing the DLOs. e. Repeat the extraction on the pellet and combine the supernatants.[7] f. Dry the combined supernatant under vacuum.[7] g. Dissolve the dried pellet in a small volume of C:M:W (10:10:3, v/v/v) for further purification.[7]

3. HPLC Purification: a. Use an aminopropyl silica HPLC column for separation based on the oligosaccharide chain size.[7] b. Equilibrate the column with Chloroform:Methanol:Water (10:10:3, v/v/v).[7] c. Load the partially purified DLO extract onto the column. d. Elute with a suitable gradient and collect fractions for analysis.

Protocol 2: Quantification of Dolichyl Phosphates by LC-MS with TMSD Methylation

This protocol outlines a method for enhancing the detection and quantification of DolP species using derivatization.[1][4][10]

1. Alkaline Hydrolysis and Extraction: a. Subject the biological sample (e.g., ~1 x 10^6 cells) to alkaline hydrolysis to release oligosaccharides and convert dolichyl carriers to DolPs.[1] b. Perform a lipid extraction as described in Protocol 1.

2. Phosphate Methylation: a. Dry the lipid extract under a gentle stream of nitrogen. b. Dissolve the dried sample in a dichloromethane:methanol mixture.[1][10] c. Add trimethylsilyl diazomethane (TMSD) reagent and incubate at room temperature for 40 minutes.[1][10] d. Neutralize the excess TMSD with acetic acid.[1] e. Dry the sample and reconstitute in methanol for RPLC-MS analysis.[1]

3. RPLC-MS Analysis: a. Use a suitable reverse-phase column for separation. b. Employ a gradient elution program with solvents such as acetonitrile/water and isopropanol/water with additives like formic acid and ammonium acetate.[4][10] c. Perform mass spectrometry in positive ion mode, monitoring for the characteristic dimethylphosphate headgroup fragment.[4]

Visualizations

This compound Biosynthesis Pathway

The de novo synthesis of this compound begins with the mevalonate pathway and involves several enzymatic steps.

dolichol_biosynthesis Mevalonate Mevalonate Pathway FPP Farnesyl Diphosphate (FPP) Mevalonate->FPP Polyprenol Polyprenol FPP->Polyprenol Committed Step Dolichol Dolichol Polyprenol->Dolichol SRD5A3 DolP This compound (DolP) Dolichol->DolP DolK Glycosylation N-linked Glycosylation DolP->Glycosylation Acceptor for Monosaccharides

Caption: De novo synthesis pathway of this compound.

Experimental Workflow for this compound Purification and Analysis

This workflow outlines the key stages from sample preparation to final analysis for improved this compound recovery and quantification.

purification_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis cluster_troubleshooting Troubleshooting Loop Start Biological Sample (Cells/Tissue) Lysis Cell Lysis & Homogenization Start->Lysis Hydrolysis Alkaline Hydrolysis (Optional, for total DolP) Lysis->Hydrolysis Extraction Solvent Extraction (e.g., C:M:W 10:10:3) Hydrolysis->Extraction Chromatography Chromatography (e.g., Anion-Exchange, HPLC) Extraction->Chromatography Derivatization Derivatization (Methylation) [Optional, for LC-MS] Chromatography->Derivatization Analysis LC-MS or HPLC Analysis Chromatography->Analysis Derivatization->Analysis LowRecovery Low Recovery? Analysis->LowRecovery LowRecovery->Extraction Optimize Extraction LowRecovery->Derivatization Improve Detection

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Dolichol Phosphate Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of dolichol phosphate (Dol-P) by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is this compound quantification by mass spectrometry challenging?

A1: The analysis of dolichol phosphates by reverse-phase liquid chromatography-mass spectrometry (RPLC-MS) presents several challenges due to their unique physicochemical properties.[1][2] These include:

  • Low Abundance: Dolichol phosphates constitute a very small fraction (approximately 0.1%) of the total phospholipids in eukaryotic membranes.[1][3][4]

  • High Lipophilicity: With a high log P value (>20), these molecules are very nonpolar, which makes them difficult to retain and separate using standard reverse-phase chromatography.[1][2][3]

  • Poor Ionization Efficiency: The phosphate group can hinder efficient ionization, leading to low signal intensity in the mass spectrometer.[1][3][4]

  • Wide Range of Chain Lengths: Dolichol phosphates exist as a family of molecules with varying isoprene chain lengths, which further complicates their separation and analysis.[2]

Q2: What is the benefit of derivatization for this compound analysis?

A2: Derivatization, particularly methylation of the phosphate group using reagents like trimethylsilyldiazomethane (TMSD), is a crucial step to overcome the challenges of Dol-P analysis.[2][3][5] Methylation masks the polar phosphate group, which:

  • Reduces the polarity of the molecule, improving its retention and separation on a reverse-phase column.[2]

  • Enhances ionization efficiency in positive ion mode, leading to a significant increase in signal sensitivity.[2][5]

  • Allows for the use of reverse-phase liquid chromatography (RPLC), a more common and robust technique than normal-phase chromatography.[2][3]

Q3: I am observing a low signal-to-noise ratio for my this compound peaks. What are the possible causes and solutions?

A3: A low signal-to-noise ratio can stem from several factors throughout the experimental workflow. Here are some common causes and troubleshooting steps:

Potential Cause Troubleshooting Suggestion
Inefficient Extraction Ensure complete cell lysis and efficient lipid extraction. The Bligh-Dyer method is a common starting point.[6] Consider using a bead beater for robust homogenization, especially for yeast samples.[2][5] An alkaline hydrolysis step is also essential to release dolichol phosphates from their sugar-linked forms.[2][5]
Incomplete Derivatization Optimize the methylation reaction with TMSD. Ensure the reaction has sufficient time to proceed to completion. The absence of unmethylated Dol-P in your sample can be verified by nano-electrospray direct infusion mass spectrometry (nESI-DIMS).[2]
Suboptimal MS Settings Optimize mass spectrometer parameters, including spray voltage, capillary temperature, and collision energy. For methylated Dol-Ps, detection as [M+NH₄]⁺ adducts in positive ion mode often yields higher abundance than [M+H]⁺ ions.[5]
Poor Chromatographic Separation Ensure your LC gradient is optimized for the separation of highly lipophilic molecules. A shallow gradient and a C18 column suitable for hydrophobic compounds are recommended.[2][5]
Low Sample Amount Start with a sufficient amount of biological material. For cell cultures, approximately 1 x 10⁶ cells are often used.[2][5]

Q4: My chromatographic peaks for different this compound species are not well-resolved. How can I improve the separation?

A4: Achieving good chromatographic separation of this compound species, which differ only in the length of their isoprene chain, is critical for accurate quantification. Consider the following:

  • LC Column: Utilize a C18 column with a smaller particle size (e.g., 1.7 µm) for higher resolution.[2][5]

  • Gradient Optimization: Employ a slow, shallow gradient of a strong organic solvent like isopropanol.[3][5] A typical gradient might involve a slow increase in the percentage of the organic mobile phase over a relatively long run time.

  • Column Temperature: Maintaining an elevated column temperature (e.g., 55 °C) can improve peak shape and resolution for these lipophilic analytes.[3][5]

  • Mobile Phase Composition: The use of ammonium acetate in the mobile phase can improve ionization and peak shape.[2][5]

Q5: What internal standard should I use for accurate quantification?

A5: An ideal internal standard should not be naturally present in the sample and should have similar physicochemical properties to the analytes.[7] For this compound quantification, polyprenyl phosphates with a chain length not found in the biological sample are suitable. For example, dodecaprenyl phosphate (PolP C60) has been successfully used as an internal standard for the analysis of dolichol phosphates in yeast and human cells.[3][7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound quantification experiments.

Problem Observation Possible Cause(s) Recommended Action(s)
No Signal Detected No peaks corresponding to dolichol phosphates in the extracted ion chromatogram (XIC).- Incomplete cell lysis or extraction. - Degradation of dolichol phosphates. - Incorrect MS parameters (e.g., wrong m/z range, polarity). - Incomplete derivatization.- Verify extraction protocol; ensure proper phase separation during liquid-liquid extraction. - Perform extraction and sample handling on ice to minimize degradation. - Confirm MS settings are appropriate for detecting methylated Dol-P adducts (e.g., [M+NH₄]⁺). - Check derivatization reaction conditions and reagent quality.
Poor Reproducibility High variability in peak areas or retention times between replicate injections.- Inconsistent sample preparation (extraction, derivatization). - LC system instability (e.g., fluctuating pump pressure, inconsistent gradient). - Sample degradation over time in the autosampler.- Standardize all sample preparation steps. - Equilibrate the LC system thoroughly before starting the sequence. - Keep samples cooled in the autosampler. - Ensure the internal standard is added at the beginning of the extraction process to account for variability.
Carryover Ghost peaks appearing in blank injections following a sample injection.- Highly lipophilic dolichol phosphates adsorbing to the LC column or system tubing.- Implement a rigorous wash step with a strong organic solvent (e.g., isopropanol) at the end of each run. - Use a dedicated column for this compound analysis if possible. - Inject several blank runs after high-concentration samples.
Quantification Inaccuracy Calculated concentrations are inconsistent or do not match expected values.- Non-linearity of the calibration curve. - Matrix effects suppressing or enhancing the signal. - Incorrect integration of peaks.- Prepare a calibration curve over the expected concentration range of your samples. - Evaluate matrix effects by spiking known amounts of standard into a sample matrix. - Manually review and correct peak integration where necessary. Use an appropriate internal standard.[7]

Experimental Protocols

Lipid Extraction and Alkaline Hydrolysis

This protocol is adapted from established methods for the extraction of dolichol phosphates from cultured cells.[2][5][6]

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells. Wash the cell pellet with ice-cold PBS.[2][6]

  • Internal Standard Addition: Add a known amount of internal standard (e.g., 20 pmol of PolP C60) to the cell pellet.[2]

  • Lipid Extraction (Modified Bligh-Dyer):

    • Add 1 mL of chloroform and 2 mL of methanol to the cell pellet. Vortex thoroughly.[6]

    • Add 0.8 mL of water and vortex again to induce phase separation.[6]

    • Centrifuge to separate the phases. Collect the lower organic phase.

  • Alkaline Hydrolysis:

    • To the extracted lipids, add 0.5 mL of 15 M KOH and incubate at 85°C for 60 minutes. This step is crucial for releasing Dol-P from dolichyl diphosphate-linked oligosaccharides.[2][4][5]

    • Induce phase partitioning by adding 1 mL of methanol and 4 mL of dichloromethane.[5]

    • Wash the lower organic phase multiple times with a mixture of dichloromethane/methanol/water (3:48:47, v/v/v).[2][5]

  • Drying: Evaporate the final organic phase to dryness under a stream of nitrogen.

Trimethylsilyldiazomethane (TMSD) Methylation
  • Resuspend the dried lipid extract in a suitable solvent mixture (e.g., dichloromethane:methanol).

  • Add TMSD solution to the lipid extract.

  • Allow the reaction to proceed at room temperature. The reaction is typically rapid.

  • Quench the reaction if necessary, following the manufacturer's instructions.

  • Dry the sample and reconstitute it in the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of methylated dolichol phosphates.

LC Conditions:

ParameterValue
Column C18 reversed-phase (e.g., Waters CSH C18, 1 x 150 mm, 1.7 µm)[2][5]
Mobile Phase A Acetonitrile:Water (60:40, v/v) with 10 mM Ammonium Acetate and 0.1% Formic Acid[2][5]
Mobile Phase B Isopropanol:Acetonitrile (90:10, v/v) with 10 mM Ammonium Acetate and 0.1% Formic Acid[2][5]
Flow Rate 0.1 mL/min[2][5]
Column Temperature 55 °C[3][5]
Gradient A long, shallow gradient from a lower to a higher percentage of Mobile Phase B is used to separate the different Dol-P species. For a specific gradient profile, refer to Kale et al. (2023).[3]

MS Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI)[4][5]
Spray Voltage 3.5 kV[3][5]
Capillary Temperature 250 °C[5]
Scan Range m/z 960 to 1600[3]
Data Acquisition Profile[3]
Collision Energy (for MS/MS) Optimized for the characteristic fragmentation of the dimethylphosphate group (m/z 127.0155).[3]

Quantitative Data

The following table summarizes the molecular information for various this compound species and a common internal standard after methylation, detected as [M+NH₄]⁺ adducts.

AnalyteMolecular FormulaExact Mass [M+NH₄]⁺ (m/z)Approximate Retention Time (min)
PolP C60 (IS)C₆₂H₁₀₃O₄P960.793219.1
Dol-P C65C₆₇H₁₁₃O₄P1030.871520.0
Dol-P C70C₇₂H₁₂₁O₄P1098.934120.6
Dol-P C75C₇₇H₁₂₉O₄P1166.996721.2
Dol-P C80C₈₂H₁₃₇O₄P1235.059321.8
Dol-P C85C₈₇H₁₄₅O₄P1303.121922.3
Dol-P C90C₉₂H₁₅₃O₄P1371.184522.9
Dol-P C95C₉₇H₁₆₁O₄P1439.247123.5
Dol-P C100C₁₀₂H₁₆₉O₄P1507.309724.1
Dol-P C105C₁₀₇H₁₇₇O₄P1575.372024.7
Data adapted from Kale et al. (2023).[4]

Visualizations

Dolichol_Phosphate_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cell_harvest Cell Harvesting (~1x10^6 cells) add_is Add Internal Standard (PolP C60) cell_harvest->add_is extraction Lipid Extraction (Bligh-Dyer) add_is->extraction hydrolysis Alkaline Hydrolysis (15M KOH, 85°C) extraction->hydrolysis phase_sep Phase Separation hydrolysis->phase_sep drying1 Dry Down Organic Phase phase_sep->drying1 methylation TMSD Methylation drying1->methylation drying2 Dry Down & Reconstitute methylation->drying2 lcms RPLC-MS/MS Analysis drying2->lcms data_proc Data Processing (Peak Integration) lcms->data_proc quant Quantification (vs. Internal Standard) data_proc->quant

Caption: Experimental workflow for this compound quantification.

Dolichol_Biosynthesis_Pathway mevalonate Mevalonate Pathway fpp Farnesyl Diphosphate (FPP) mevalonate->fpp polyprenol_p Polyprenol Phosphate fpp->polyprenol_p dolichol_p This compound (Dol-P) polyprenol_p->dolichol_p reduction srd5a3 SRD5A3 Reductase polyprenol_p->srd5a3 glycosylation Protein Glycosylation (N-linked, O-linked, etc.) dolichol_p->glycosylation dolichol Dolichol dolk Dolichol Kinase (DolK) dolichol->dolk srd5a3->dolichol reduction dolk->dolichol_p phosphorylation

References

Technical Support Center: Optimizing In Vitro Glycosylation Assays with Dolichol Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for in vitro glycosylation assays involving dolichol phosphate.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in N-linked glycosylation?

A1: this compound (Dol-P) is an essential lipid carrier required for the synthesis of N-linked glycoproteins in all eukaryotic cells.[1][2] It acts as a membrane-anchored scaffold upon which a precursor oligosaccharide (Glc₃Man₉GlcNAc₂) is assembled.[1][3] This entire lipid-linked oligosaccharide (LLO) is then transferred to specific asparagine residues on nascent polypeptide chains by the enzyme oligosaccharyltransferase (OST).[1] The availability of this compound can be a rate-limiting factor in N-linked protein glycosylation.[4][5][6]

Q2: What is the dolichol-phosphate cycle?

A2: The dolichol-phosphate cycle is the sequential process of building the precursor oligosaccharide on this compound.[1] The cycle begins on the cytoplasmic face of the endoplasmic reticulum (ER) with the attachment of two N-acetylglucosamine (GlcNAc) and five mannose residues.[1][7] The resulting Man₅GlcNAc₂-PP-Dol intermediate is then flipped into the ER lumen.[2] Inside the lumen, the oligosaccharide is further elongated by the addition of four more mannose residues and three glucose residues, using dolichol-phosphate-mannose and dolichol-phosphate-glucose as donors.[1][2] The final Glc₃Man₉GlcNAc₂-PP-Dol is the substrate for the OST enzyme.[1]

Q3: How should this compound be handled and stored?

A3: this compound is a lipid and should be handled with care to avoid degradation. It is typically stored at -20°C.[8] For use in assays, it should be resuspended in an appropriate buffer, often containing a detergent to ensure proper solubilization and incorporation into reaction mixtures.[9]

Q4: Can supplementing my cell culture with this compound improve glycosylation of my recombinant protein?

A4: While the availability of this compound can be a limiting factor for glycosylation, direct supplementation in cell culture may not straightforwardly enhance it.[5][10] Studies in CHO cells have shown that while exogenous this compound is incorporated and processed into LLOs, it did not have a significant impact on the overall glycosylation of a recombinant protein under normal culture conditions.[11] High concentrations of exogenous this compound (exceeding 100 µg/ml) can also be detrimental to cell viability.[11]

Troubleshooting Guide

Problem: Low or No Glycosylation Product Detected

Potential Cause Suggested Solution
Inactive Oligosaccharyltransferase (OST) Enzyme Prepare a fresh detergent-solubilized membrane fraction containing OST from a reliable source like yeast cells.[1] Ensure proper storage conditions (-80°C) and avoid repeated freeze-thaw cycles.
Insufficient this compound/LLO Concentration This compound availability is often rate-limiting.[6][10] Increase the concentration of the lipid-linked oligosaccharide (LLO) donor in the reaction. Typical concentrations range from 10 - 50 µM.[12] Verify the integrity of your Dol-P stock.
Poor Acceptor Peptide/Protein Substrate Confirm that your acceptor protein contains the correct consensus sequence (Asn-X-Ser/Thr, where X is not Pro).[13] The accessibility of this site is crucial; ensure your protein is properly denatured or folded to expose the site.[14] Test a range of acceptor peptide concentrations, typically between 50 - 200 µM.[12]
Suboptimal Reaction Buffer Conditions Ensure the assay buffer is at room temperature before use.[15] Verify the pH, ionic strength, and presence of necessary cofactors (e.g., Mn²⁺) for your specific OST enzyme.
Inhibitors Present in Sample Preparation Avoid common assay inhibitors such as EDTA (>0.5 mM), SDS (>0.2%), and Sodium Azide (>0.2%) in your sample preparations.[15] If purifying the LLO donor from biological sources, ensure complete removal of extraction solvents like chloroform/methanol.[1]
Degraded LLO Donor Substrate LLOs can be unstable. Prepare fresh LLOs or use a recently purified batch. Mild acid hydrolysis can be used to release the glycan for analysis to check its integrity.[1]

Problem: High Variability / Inconsistent Results

Potential Cause Suggested Solution
Incomplete Solubilization of Reagents Ensure all components, especially lipids like this compound, are completely thawed and vortexed gently before use to create a homogenous solution.[15] The use of detergents is often necessary to solubilize membrane proteins and lipids for in vitro assays.[16]
Pipetting Inaccuracies Avoid pipetting very small volumes. Prepare a master reaction mix to ensure consistency across multiple samples.[15] Use calibrated pipettes.
Inconsistent Incubation Times or Temperatures Use a calibrated incubator or water bath. Ensure all samples are incubated for the exact same duration as specified in the protocol.[15]
Sample Degradation Use fresh samples whenever possible or ensure they have been stored correctly.[15] For time-course experiments, stop the reaction decisively, for example, by adding SDS-PAGE sample buffer and heating.[12]

Quantitative Data Summary

For successful in vitro glycosylation, the concentration of each component is critical. The following table provides typical concentration ranges reported in the literature for setting up an assay.

Table 1: Typical Reaction Component Concentrations for In Vitro N-Glycosylation Assays

Component Typical Concentration Range Reference
Acceptor Peptide 50 - 200 µM [12]
Lipid-Linked Oligosaccharide (LLO) Donor 10 - 50 µM [12]

| Purified OST Enzyme | 0.1 - 0.5 µM |[12] |

Experimental Protocols

Protocol 1: In Vitro Oligosaccharyltransferase (OST) Assay

This protocol outlines the core steps for an in vitro N-glycosylation reaction.

Objective: To measure the transfer of an oligosaccharide from a dolichol-pyrophosphate donor to an acceptor peptide.[1]

Materials:

  • OST Enzyme: Detergent-solubilized membrane fraction from yeast or another suitable source.[1]

  • LLO Donor: Purified Glc₃Man₉GlcNAc₂-PP-dolichol or other desired LLO.

  • Acceptor Peptide: A peptide containing the Asn-X-Ser/Thr consensus sequence, often fluorescently labeled for easier detection.

  • Reaction Buffer: Typically HEPES-based buffer at pH 7.5, containing sucrose and DTT.[9]

  • Stop Solution: 2X SDS-PAGE sample buffer.[12]

Methodology:

  • Prepare Reaction Mix: In a microcentrifuge tube, combine the reaction buffer, acceptor peptide, and LLO donor at the desired final concentrations (see Table 1).

  • Initiate Reaction: Add the OST enzyme preparation to the reaction mix to start the glycosylation.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme, typically 25-37°C, for a set period (e.g., 1-16 hours).[9][16]

  • Stop Reaction: Terminate the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and heating at 95°C for 5 minutes.[12]

  • Analysis: Analyze the reaction products to quantify the extent of glycosylation.

Protocol 2: Analysis of Glycosylation Products

Methodology A: SDS-PAGE Analysis

  • Electrophoresis: Load the quenched reaction samples onto a high-resolution Tris-Tricine or Tris-Glycine SDS-PAGE gel, which is suitable for separating small peptides.[12]

  • Detection: If using a fluorescently labeled peptide, visualize the gel using an appropriate fluorescence scanner. The glycosylated peptide will have a higher molecular weight and thus migrate slower than the unglycosylated substrate.

  • Quantification: Use densitometry software to measure the band intensities. The percentage of glycosylation can be calculated as: (Intensity of Glycopeptide Band) / (Intensity of Glycopeptide Band + Intensity of Substrate Peptide Band) * 100.[12]

Methodology B: HPLC Analysis

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein.

  • Injection: Inject the supernatant onto a reverse-phase HPLC column.[12]

  • Separation & Detection: Separate the products using a suitable gradient (e.g., acetonitrile/water). The more hydrophilic glycopeptide product will typically elute earlier than the unglycosylated peptide.[12] Monitor the elution profile using a fluorescence detector.[12]

  • Quantification: Integrate the peak areas to quantify the product. A standard curve can be used for absolute quantification.[12]

Visualizations

N-Linked Glycosylation Pathway

The synthesis of the lipid-linked oligosaccharide (LLO) donor occurs in a stepwise fashion on the ER membrane, anchored by this compound.

Caption: The N-linked glycosylation pathway on the ER membrane.

Experimental Workflow for In Vitro Assay

A typical workflow involves preparation, reaction, and analysis stages to determine glycosylation efficiency.

In_Vitro_Glycosylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare Reagents: - OST Enzyme - LLO Donor - Acceptor Peptide - Reaction Buffer B Prepare Master Mix A->B C Initiate Reaction (Add OST Enzyme) B->C D Incubate (e.g., 37°C) C->D E Stop Reaction (e.g., add SDS buffer, heat) D->E F Separate Products E->F G SDS-PAGE F->G Method A H HPLC F->H Method B I Quantify Results (Densitometry or Peak Integration) G->I H->I Troubleshooting_Logic Start Problem: Low/No Glycosylation Check_Enzyme Is OST enzyme active? Start->Check_Enzyme Check_Substrates Are substrates okay? Start->Check_Substrates Check_Conditions Are conditions optimal? Start->Check_Conditions Check_Enzyme->Check_Substrates Yes Sol_Enzyme Solution: Use fresh enzyme prep. Check for inhibitors. Check_Enzyme->Sol_Enzyme No Check_LLO Is LLO donor concentrated & intact? Check_Substrates->Check_LLO Sol_Conditions Solution: Check buffer pH, temp. Ensure no inhibitors. Check_Conditions->Sol_Conditions No Check_Peptide Is acceptor peptide correct & accessible? Check_LLO->Check_Peptide Yes Sol_LLO Solution: Increase LLO concentration. Verify integrity. Check_LLO->Sol_LLO No Check_Peptide->Check_Conditions Yes Sol_Peptide Solution: Verify sequence. Optimize concentration. Check_Peptide->Sol_Peptide No

References

stability of dolichol phosphate in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with dolichol phosphate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and proper handling of this compound in your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the storage, handling, and use of this compound.

Issue Possible Cause Recommended Action
Low or no signal in enzymatic assays (e.g., glycosyltransferase assays) Degradation of this compound Stock: The phosphate or pyrophosphate linkage is susceptible to cleavage.Verify the integrity of your this compound stock solution using a quality control method like Thin Layer Chromatography (TLC) or HPLC. A fresh, pure sample should yield a single, well-defined spot or peak.
Incomplete Solubilization: this compound is an amphipathic molecule and may not be fully dissolved in aqueous buffers, leading to lower effective concentration.Ensure complete solubilization by using an appropriate solvent system for reconstitution. For aqueous assays, the addition of a non-ionic detergent (e.g., Triton X-100 or NP-40) may be necessary. The optimal detergent concentration should be determined empirically.
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to degradation and aggregation of the lipid.Aliquot the this compound stock solution upon receipt into single-use volumes to minimize freeze-thaw cycles.
Inconsistent experimental results Inaccurate Pipetting due to Aggregation: The long polyisoprenoid chain can cause this compound to aggregate in solution, leading to variability in pipetting.Before use, allow the this compound solution to warm to room temperature and briefly sonicate in a water bath to ensure a homogeneous solution.
Solvent Evaporation: Evaporation of organic solvents from the stock solution can lead to an increase in the concentration of this compound over time.Store stock solutions in tightly sealed vials. For long-term storage, consider sealed glass ampoules.
Difficulty dissolving this compound Inappropriate Solvent: this compound has a very long, nonpolar tail and a polar phosphate head group, making it challenging to dissolve in a single solvent.For reconstitution and storage, a mixture of chloroform, methanol, and water is often effective at solubilizing both the lipid and phosphate moieties. A commonly recommended ratio is 10:10:3 (v/v/v) of chloroform:methanol:water. For acidic lipids that are difficult to dissolve in pure chloroform, adding a small amount of methanol (e.g., 2%) and water (e.g., 0.5-1%) can improve solubility.
Precipitation in Aqueous Buffers: Diluting a stock solution of this compound in an organic solvent with an aqueous buffer can cause it to precipitate.As mentioned above, the inclusion of a suitable detergent in the aqueous buffer can help maintain solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for long-term storage of this compound?

A1: For long-term stability, this compound should be stored at -80°C in a chloroform/methanol/water (10:10:3, v/v/v) solution.[1] It is crucial to aliquot the stock upon receipt to minimize freeze-thaw cycles, which can accelerate degradation.[1]

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound are:

  • Chemical Hydrolysis: The phosphate linkage is susceptible to cleavage under mild acidic conditions.[1] Therefore, it is important to maintain a neutral or slightly alkaline pH (7.0-8.0) in all buffers and solutions.[1]

  • Enzymatic Degradation: If solutions are contaminated with phosphatases, these enzymes can cleave the phosphate group.[1] Ensure that all reagents and buffers are prepared with high-purity water and are free from enzymatic contamination.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] For TLC, a pure sample should appear as a single, well-defined spot when developed in an appropriate solvent system (e.g., chloroform/methanol/water at 60:25:4, v/v/v) and visualized.[1] HPLC provides a more quantitative assessment of purity.

Q4: Is this compound sensitive to light or temperature?

Quantitative Data on this compound Stability

Specific quantitative data on the half-life and degradation kinetics of this compound in various solvent systems is not extensively documented in publicly available literature. The stability of this compound is highly dependent on factors such as pH, temperature, and the presence of contaminants like acids, bases, or enzymes.

One study in a biological context reported the half-life of microsomal dolichyl phosphate in rat liver to be approximately 32 hours. However, this is within a complex membrane environment and not directly translatable to stability in a pure solvent.

Researchers are advised to perform their own stability studies for their specific experimental conditions if precise stability information is critical. A general protocol for conducting such a study is provided below.

Experimental Protocols

Protocol 1: Quality Control of this compound using Thin Layer Chromatography (TLC)

This protocol allows for a rapid qualitative assessment of the purity of a this compound sample.

Materials:

  • Silica gel 60 TLC plate

  • This compound sample

  • Developing chamber

  • Solvent system: Chloroform/Methanol/Water (60:25:4, v/v/v)

  • Visualization reagent: Iodine vapor or a charring solution (e.g., sulfuric acid solution)

  • Heating plate

Procedure:

  • Spotting: Using a capillary tube, carefully spot a small amount of the this compound solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber pre-equilibrated with the chloroform/methanol/water solvent system. Allow the solvent front to migrate up the plate.[1]

  • Drying: Once the solvent front has nearly reached the top of the plate, remove the plate from the chamber and allow it to air dry completely in a fume hood.[1]

  • Visualization: Place the dried TLC plate in a chamber containing iodine crystals or spray it with a charring reagent and heat gently on a hot plate until spots appear.[1]

  • Analysis: A pure this compound sample should appear as a single, well-defined spot. The presence of streaks or multiple spots may indicate degradation or impurities.[1]

Protocol 2: General Protocol for Assessing this compound Stability in a Specific Solvent System

This protocol outlines a general workflow to determine the stability of this compound under specific storage or experimental conditions.

1. Experimental Setup:

  • Prepare a stock solution of this compound in the desired solvent system at a known concentration.

  • Aliquot the solution into multiple vials to be stored under different conditions (e.g., -80°C, -20°C, 4°C, room temperature).

  • Include control vials stored at -80°C, the recommended storage condition.

2. Time Points:

  • Establish a series of time points for analysis (e.g., 0, 1 week, 2 weeks, 1 month, 3 months). The frequency of testing should be sufficient to establish a stability profile.

3. Analytical Method:

  • Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the amount of intact this compound remaining at each time point.[1][2][3] These methods can separate the intact this compound from its potential degradation products.

4. Data Analysis:

  • At each time point, analyze a vial from each storage condition.

  • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time for each condition.

  • From this data, you can determine the degradation rate and estimate the half-life of this compound under each condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 2, 4... weeks) prep_solution Prepare Dol-P Stock Solution in Test Solvent aliquot Aliquot into Vials for Each Condition & Time Point prep_solution->aliquot storage_neg80 -80°C (Control) aliquot->storage_neg80 storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C aliquot->storage_4 storage_rt Room Temp aliquot->storage_rt analysis Analyze by HPLC/LC-MS storage_neg80->analysis Withdrawal storage_neg20->analysis Withdrawal storage_4->analysis Withdrawal storage_rt->analysis Withdrawal quantify Quantify Remaining Intact Dol-P analysis->quantify plot Plot % Remaining vs. Time quantify->plot half_life Determine Degradation Rate & Half-life plot->half_life

This compound Stability Study Workflow.

troubleshooting_logic start Inconsistent or No Experimental Signal check_integrity Check Dol-P Integrity (TLC/HPLC) start->check_integrity degraded Degradation Detected check_integrity->degraded Yes not_degraded No Degradation check_integrity->not_degraded No check_solubility Assess Solubility sol_issue Solubility Issue check_solubility->sol_issue Yes no_sol_issue Properly Solubilized check_solubility->no_sol_issue No check_handling Review Handling Procedures handling_issue Handling Issue (e.g., Freeze-Thaw) check_handling->handling_issue Yes action_new_stock Action: Use New Stock, Check Storage Conditions (pH, Temp) degraded->action_new_stock not_degraded->check_solubility action_detergent Action: Add Detergent (e.g., Triton X-100), Sonicate sol_issue->action_detergent no_sol_issue->check_handling action_aliquot Action: Aliquot New Stock, Avoid Freeze-Thaw handling_issue->action_aliquot

Troubleshooting Logic for this compound Experiments.

References

Technical Support Center: Analysis of Dolichol Phosphate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the analysis of dolichol phosphate (Dol-P) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound and its isomers?

A1: The analysis of this compound (Dol-P) species is inherently challenging due to several factors:

  • Low Abundance: Dol-Ps constitute a very small fraction of the total cellular phospholipids, approximately 0.1% in eukaryotes, making their detection difficult.[1][2]

  • High Lipophilicity: The long polyisoprenoid chain of Dol-P results in high lipophilicity (log P > 20), which can lead to poor solubility in common HPLC mobile phases and strong retention on reversed-phase columns.[1][2]

  • Poor Ionization Efficiency: The phosphate group can suppress ionization in mass spectrometry, especially in positive ion mode, leading to low sensitivity.

  • Wide Range of Isomers: Dol-Ps exist as a complex mixture of isomers with varying chain lengths (e.g., C70 to C105 in human cells), which require high-resolution separation techniques.[3]

  • Structural Similarity of Isomers: Distinguishing between geometric (cis/trans) isomers within the polyisoprenoid chain presents a significant analytical hurdle, as they often have very similar physicochemical properties.

Q2: Why is derivatization recommended for Dol-P analysis?

A2: Derivatization, particularly methylation of the phosphate group, is a crucial step to overcome several of the challenges mentioned above. Methylation, for instance using trimethylsilyldiazomethane (TMSD), neutralizes the negative charge of the phosphate group.[1][2] This leads to:

  • Improved Chromatographic Behavior: Reduced polarity of the derivatized Dol-P results in better peak shapes and enhanced retention on reversed-phase (RP) columns.[3]

  • Increased Mass Spectrometry Sensitivity: Methylation significantly improves ionization efficiency in positive ion mode, leading to a substantial increase in signal intensity and thus, higher sensitivity.[3]

Q3: Can standard Reversed-Phase HPLC separate all Dol-P isomers?

A3: Standard reversed-phase high-performance liquid chromatography (RP-HPLC) is effective at separating Dol-P isomers based on their chain length.[3] Longer chain isomers are more hydrophobic and will have longer retention times on a C18 or C30 column. However, separating geometric (cis/trans) isomers of Dol-P is not readily achieved with standard RP-HPLC methods alone and may require specialized chromatographic techniques.

Q4: What is the biological significance of different Dol-P isomers?

A4: The chain length of dolichol phosphates can influence their function within the cell membrane. These molecules are known to affect the physical properties of membranes, such as fluidity and the propensity to form non-bilayer structures, which can be important for processes like vesicle fusion and transmembrane movement of lipid-linked oligosaccharides.[3] While the specific biological roles of individual geometric isomers of this compound are not yet fully elucidated, isomerism in other lipids is known to have significant biological consequences, affecting enzyme activity and receptor binding.[4]

Troubleshooting Guides

Issue 1: Low or No Dol-P Signal in Mass Spectrometry
Possible Cause Troubleshooting Steps
Poor Extraction Efficiency Ensure complete cell lysis. Use a robust extraction method, such as a modified Bligh-Dyer extraction, followed by alkaline hydrolysis to release Dol-P from oligosaccharide linkages.[3]
Incomplete Derivatization Optimize the methylation reaction with TMSD. Ensure the sample is completely dry before adding the derivatization reagent and allow sufficient reaction time (e.g., 40 minutes at room temperature).[2]
Low Ionization Efficiency Confirm that you are analyzing the methylated Dol-P in positive ion mode. The formation of ammonium adducts ([M+NH₄]⁺) is often favored and provides higher signal intensity compared to protonated molecules ([M+H]⁺).[3]
Sample Degradation Dol-P can be sensitive to acidic conditions. Ensure all solutions and buffers are at a neutral or slightly alkaline pH. Store samples at -80°C and avoid repeated freeze-thaw cycles.
Issue 2: Poor Chromatographic Peak Shape or Resolution
Possible Cause Troubleshooting Steps
Inappropriate Column Chemistry For methylated Dol-P, a C18 or C30 reversed-phase column is generally suitable. Ensure the column is properly equilibrated before injection.
Suboptimal Mobile Phase Composition Optimize the gradient elution program. A typical mobile phase for methylated Dol-P consists of an acetonitrile/water mixture and an isopropanol/acetonitrile mixture, both buffered with ammonium acetate and formic acid.[2]
Co-elution with Other Lipids Improve sample cleanup procedures to remove interfering lipids. This can include solid-phase extraction (SPE) or initial purification by normal-phase chromatography.
Incomplete Derivatization As mentioned in Issue 1, ensure the derivatization reaction goes to completion to avoid peak splitting or tailing due to the presence of both derivatized and underivatized forms.
Issue 3: Difficulty in Differentiating Dol-P Isomers
Possible Cause Troubleshooting Steps
Inadequate Chromatographic Resolution of Chain Length Isomers Optimize the HPLC gradient to achieve baseline separation of isomers with different numbers of isoprene units. A shallow gradient can improve resolution.[3]
Co-elution of Geometric Isomers Standard RP-HPLC may not resolve cis/trans isomers. Consider advanced techniques such as silver ion chromatography (argentation chromatography) or supercritical fluid chromatography (SFC), which can provide selectivity for double bond geometry.
Lack of Isomer-Specific Fragmentation in MS/MS Tandem mass spectrometry (MS/MS) of methylated Dol-P typically yields a characteristic fragment of the dimethylphosphate headgroup (m/z 127.0155), which is not informative for distinguishing isomers.[2] Advanced MS techniques, such as ion mobility-mass spectrometry, may offer a path to separating isomers in the gas phase.

Experimental Protocols

Protocol 1: Extraction and Hydrolysis of Dolichol Phosphates from Cultured Cells
  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells.

  • Internal Standard Addition: Add a known amount of an appropriate internal standard, such as polyprenol phosphate C60.[3]

  • Lipid Extraction: Perform a lipid extraction using a mixture of methanol and dichloromethane.

  • Alkaline Hydrolysis: Add 15 M KOH and incubate at 85°C for 60 minutes to hydrolyze phosphate esters and release Dol-P from oligosaccharides.[3]

  • Phase Partitioning: Induce phase separation by adding methanol and dichloromethane. Collect the lower organic phase.

  • Washing: Wash the organic phase multiple times with a dichloromethane/methanol/water (3:48:47, v/v/v) solution.[3]

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

Protocol 2: Methylation of Dolichol Phosphates with TMSD
  • Sample Reconstitution: Dissolve the dried lipid extract in a dichloromethane:methanol (6.5:5.2, v/v) solution.[2]

  • TMSD Addition: Add trimethylsilyldiazomethane (TMSD) reagent and incubate for 40 minutes at room temperature. (Caution: TMSD is toxic and potentially explosive. Handle with extreme care in a fume hood). [2]

  • Quenching: Neutralize excess TMSD by adding acetic acid.[2]

  • Drying and Reconstitution: Dry the sample and reconstitute in methanol for RPLC-MS analysis.[2]

Protocol 3: RPLC-MS Analysis of Methylated Dolichol Phosphates
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 1 x 150 mm, 1.7 µm particle size).[2]

  • Mobile Phase A: Acetonitrile:water (6:4, v/v) with 10 mM ammonium acetate and 0.1% formic acid.[2]

  • Mobile Phase B: Isopropyl alcohol:acetonitrile (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid.[2]

  • Gradient: A shallow gradient from a lower to a higher percentage of Mobile Phase B is used to separate the different Dol-P chain length isomers.

  • Mass Spectrometry: Operate in positive ionization mode, monitoring for the [M+NH₄]⁺ adducts of the methylated Dol-P species.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_harvest Cell Harvesting extraction Lipid Extraction & Hydrolysis cell_harvest->extraction Internal Standard Addition derivatization Methylation (TMSD) extraction->derivatization rplc RPLC Separation derivatization->rplc ms HRMS Detection rplc->ms data_analysis Data Analysis ms->data_analysis

Caption: Experimental workflow for the analysis of this compound isomers.

troubleshooting_logic start Low/No MS Signal check_extraction Check Extraction & Hydrolysis start->check_extraction check_derivatization Verify Derivatization start->check_derivatization check_ms_params Optimize MS Parameters start->check_ms_params solution_extraction Improve Lysis & Hydrolysis Protocol check_extraction->solution_extraction solution_derivatization Optimize Reaction Conditions check_derivatization->solution_derivatization solution_ms Use Positive Ion Mode, Monitor [M+NH4]+ check_ms_params->solution_ms

Caption: Troubleshooting logic for low MS signal of dolichol phosphates.

References

enhancing the sensitivity of dolichol phosphate detection in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of dolichol phosphate in biological samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound?

A1: The primary challenges in this compound (Dol-P) detection stem from its physicochemical properties and low abundance in biological samples.[1][2][3] Key difficulties include:

  • Low Abundance: Dol-P constitutes a very small fraction of the total cellular phospholipids, approximately 0.1% in eukaryotes.[1][2]

  • High Lipophilicity: The long polyisoprenoid chain makes Dol-P highly lipophilic, which can lead to poor solubility in common analytical solvents and strong interactions with other lipids, complicating its extraction and chromatographic separation.[1][2][3]

  • Poor Ionization Efficiency: The phosphate group can suppress ionization in mass spectrometry, especially in positive ion mode, leading to low sensitivity.[1][2]

  • Structural Diversity: Dol-P exists as a family of molecules with varying isoprene chain lengths, which can complicate analysis and quantification.[1]

Q2: What are the most sensitive methods for this compound detection?

A2: Currently, methods combining chemical derivatization with advanced analytical techniques offer the highest sensitivity for Dol-P detection. These include:

  • Reverse-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) with Phosphate Methylation: This is considered one of the most sensitive methods to date.[1][2] Methylation of the phosphate group using reagents like trimethylsilyl diazomethane (TMSD) neutralizes the negative charge, significantly improving ionization efficiency in positive ion mode mass spectrometry and enhancing chromatographic performance.[1][2] This method can achieve a limit of quantification (LOQ) of ≤10 pg on-column.[1][2]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method involves derivatizing the phosphate group with a fluorescent tag, allowing for highly sensitive detection.[4][5] While robust, this technique can be labor-intensive due to the multi-step derivatization process.[1][4][5]

  • Radiolabeling: Derivatization with a radiolabeled reagent, such as [14C]phenyl chloroformate, allows for detection in the subnanomolar range.[6][7] This method is highly sensitive but requires handling of radioactive materials.

Q3: How can I improve the extraction efficiency of this compound from my samples?

A3: Optimizing the extraction protocol is critical for accurate Dol-P quantification. Here are some key considerations:

  • Alkaline Saponification/Hydrolysis: A strong alkaline hydrolysis step (e.g., with 15 M KOH at 85°C) is essential to release Dol-P from Dol-P-linked monosaccharides and dolichyl diphosphate (Dol-PP)-linked oligosaccharides, ensuring the analysis of the total Dol-P pool.[1][2][3]

  • Solvent System: A common and effective method involves extraction with organic solvents like diethyl ether after saponification.[8] Procedures for quantitative extraction of both dolichol and dolichyl phosphate from plant and mammalian tissues into diethyl ether from an alkaline saponification mixture have been described.[8][9]

  • Internal Standards: To monitor and correct for losses during extraction and purification, it is crucial to add a tracer or internal standard, such as [3H]Dol-P or a commercially available non-endogenous polyprenyl phosphate like dodecaprenyl phosphate (PolP C60), at the beginning of the extraction process.[4][6][7]

Troubleshooting Guides

Problem 1: Low or No Signal in Mass Spectrometry Analysis
Possible Cause Troubleshooting Steps
Poor Ionization of Dol-P * Derivatize the phosphate group: Methylate the phosphate headgroup with trimethylsilyl diazomethane (TMSD) to neutralize the negative charge and enhance ionization in positive ion mode.[1][2] This has been shown to significantly increase ion intensities.[1][2] * Optimize MS parameters: Adjust source parameters such as spray voltage, capillary temperature, and gas flows to maximize the signal for your specific instrument.
Low Abundance in Sample * Increase starting material: If possible, increase the amount of tissue or the number of cells used for the extraction. * Enrich for Dol-P: While some modern methods avoid this,[2] for extremely low-abundance samples, an enrichment step using techniques like diethylaminoethyl (DEAE)-cellulose chromatography or silicic acid chromatography might be necessary.[6][8]
Sample Loss During Preparation * Use an internal standard: Incorporate an internal standard (e.g., radiolabeled Dol-P or a non-endogenous polyprenyl phosphate) at the very beginning of your workflow to track and normalize for any losses during extraction and purification steps.[4][6][7] * Optimize extraction: Ensure complete alkaline hydrolysis to release all Dol-P from its conjugated forms.[1][2][3] Use glass tubes and pipettes when working with organic solvents like dichloromethane to avoid sample loss due to adhesion to plastic.[4]
Ion Suppression by Co-eluting Lipids * Improve chromatographic separation: Optimize your reverse-phase liquid chromatography (RPLC) gradient to ensure Dol-P is well-separated from more abundant, co-eluting lipid species.[1][2] * Sample cleanup: Implement a saponification step to hydrolyze contaminating phospholipids that can cause ion suppression.[6][7]
Problem 2: Poor Chromatographic Peak Shape or Resolution
Possible Cause Troubleshooting Steps
High Lipophilicity of Dol-P * Use an appropriate column: A C18 reverse-phase column is commonly used for the separation of methylated Dol-P species.[1] * Optimize mobile phase: The use of a suitable organic solvent gradient is crucial. For methylated Dol-P, gradients involving acetonitrile/water and isopropanol/water with additives like formic acid and ammonium acetate have been shown to be effective.[3][4] * Elevated column temperature: Maintaining the column at a higher temperature (e.g., 55°C) can improve peak shape and reduce retention times.[3][4]
Interaction with Column Matrix * Derivatization: Methylation of the phosphate group not only improves ionization but also reduces the polarity of Dol-P, leading to better interaction with the reverse-phase column and improved peak shapes.[1]
Sample Overload * Dilute the sample: If the peak is broad and fronting, the column may be overloaded. Dilute the sample and re-inject.

Quantitative Data Summary

The following table summarizes the sensitivity of different methods for this compound detection.

MethodDerivatizationLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
RPLC-MSTMSD MethylationLOQ: ≤10 pg (on column)[1][2]
RPLC-MSTMSD MethylationLOD: ~1 pg[1][2]
HPLC-FLDFluorescent LabelingNanogram range[10]
Radiolabeling[14C]phenyl chloroformateSubnanomolar range[6][7]

Experimental Protocols

Protocol 1: Sensitive Dol-P Quantification by RPLC-MS with TMSD Methylation

This protocol is adapted from Kale, D. et al. (2023) and provides a highly sensitive method for Dol-P quantification.[1][2][3][4]

1. Alkaline Hydrolysis and Lipid Extraction: a. Homogenize approximately 1 x 10^6 cells. b. Perform the extraction in glass tubes with Teflon-lined caps. c. Add 0.5 mL of 15 M KOH to the sample to initiate alkaline hydrolysis. d. Vortex for 1 minute and then incubate in a shaking water bath at 85°C for 1 hour.[3] This step releases Dol-P from its various conjugated forms.[3] e. After cooling, perform a liquid-liquid extraction using a suitable organic solvent like a dichloromethane:methanol mixture. f. Dry the organic phase containing the lipid extract.

2. TMSD Methylation: a. Re-dissolve the dried lipid extract in a mixture of methanol and dichloromethane. b. Add trimethylsilyl diazomethane (TMSD) solution (e.g., 2 M in hexane). c. Incubate at room temperature for a short period (e.g., 10 minutes) to allow for the complete methylation of the phosphate group. d. Quench the reaction by adding a small amount of a weak acid, such as formic acid.

3. RPLC-MS Analysis: a. LC System: Use a reverse-phase C18 column. b. Mobile Phase A: Acetonitrile/water (60:40, v/v) with 0.1% formic acid and 10 mM ammonium acetate.[4] c. Mobile Phase B: Isopropanol/water (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate.[4] d. Gradient: Develop a suitable gradient to separate the different Dol-P species based on their chain length. An example gradient is: 40% B to 90% B over approximately 27 minutes.[3][4] e. Column Temperature: Maintain the column at 55°C.[3][4] f. MS Detection: Analyze the eluent using a high-resolution mass spectrometer in positive ion mode. Monitor for the characteristic ammonium adducts of the methylated Dol-P species.

Visualizations

Dolichol_Phosphate_Synthesis_and_Role_in_N_Glycosylation cluster_Mevalonate_Pathway Mevalonate Pathway (Cytosol) cluster_ER_Membrane Endoplasmic Reticulum Membrane cluster_N_Glycosylation N-Glycosylation Pathway (ER Lumen) FPP Farnesyl Diphosphate (FPP) Polyprenol_PP Polyprenol Diphosphate FPP->Polyprenol_PP cis-prenyltransferase Polyprenol Polyprenol Polyprenol_PP->Polyprenol Phosphatase Dolichol Dolichol Polyprenol->Dolichol α-saturase Dolichol_P This compound (Dol-P) Dolichol->Dolichol_P Dolichol Kinase (DOLK) Dol_P_Man Dol-P-Mannose Dolichol_P->Dol_P_Man GDP-Man Dol_P_Glc Dol-P-Glucose Dolichol_P->Dol_P_Glc UDP-Glc LLO Lipid-Linked Oligosaccharide (Glc3Man9GlcNAc2-PP-Dol) Dol_P_Man->LLO Glycosyltransferases Dol_P_Glc->LLO Glycosyltransferases Protein Nascent Polypeptide LLO->Protein Oligosaccharyltransferase Glycoprotein Glycoprotein Protein->Glycoprotein

Caption: this compound synthesis and its central role in the N-glycosylation pathway.

Dol_P_Detection_Workflow Sample Biological Sample (Tissues or Cells) Hydrolysis Alkaline Hydrolysis (15M KOH, 85°C) Sample->Hydrolysis Release of total Dol-P Extraction Liquid-Liquid Extraction (e.g., Dichloromethane:Methanol) Hydrolysis->Extraction Isolate lipids Methylation TMSD Methylation Extraction->Methylation Derivatization for sensitivity LC_Separation RPLC Separation (C18 column) Methylation->LC_Separation Separate Dol-P species MS_Detection HRMS Detection (Positive Ion Mode) LC_Separation->MS_Detection Detect methylated adducts Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for sensitive detection of this compound by RPLC-MS.

References

strategies to minimize degradation of dolichol phosphate during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dolichol phosphate extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during the extraction process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction that may be indicative of degradation.

Issue Potential Cause Recommended Solution
Low Yield of this compound Acidic Conditions: The pyrophosphate linkage in dolichyl pyrophosphate is susceptible to mild acid hydrolysis, which can lead to cleavage and loss of the phosphate group.[1]Ensure all solutions and glassware are free of acidic residues. Maintain a neutral or slightly alkaline pH (pH 7-8) during all extraction and purification steps.
Oxidative Damage: The long isoprenoid chain of dolichol is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.Conduct the extraction under an inert atmosphere (e.g., nitrogen or argon). Use amber glassware or protect samples from light. Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) to the extraction solvents.
Incomplete Saponification: If using alkaline saponification to release this compound from tissues, incomplete hydrolysis of esters can result in lower yields.Optimize saponification conditions, including the concentration of KOH and the duration and temperature of the reaction. A common starting point is 1M KOH in 90% ethanol at 60-80°C for 1-2 hours.
Enzymatic Degradation: Endogenous phosphatases in the tissue homogenate can cleave the phosphate group from this compound.Perform the initial homogenization and extraction steps at low temperatures (0-4°C) to minimize enzymatic activity. Rapidly proceed to the saponification step, as the high pH will inactivate most enzymes.
Presence of Multiple Spots/Peaks on TLC/HPLC Degradation Products: The appearance of unexpected spots or peaks may indicate the presence of degradation products such as dolichol (from dephosphorylation) or oxidized dolichol species.Review the extraction procedure for potential exposure to acidic conditions, oxygen, or high temperatures for extended periods. Analyze the unexpected spots/peaks by mass spectrometry to identify the degradation products and pinpoint the cause.
Incomplete Separation: The extraction solvent system may not be optimal for separating this compound from other lipids.Adjust the polarity of the extraction and chromatography solvents to improve the separation of this compound.
Inconsistent Results Between Batches Variability in Starting Material: Differences in the age, storage conditions, or handling of the biological tissue can affect the initial quality and quantity of this compound.Use fresh tissue whenever possible or ensure consistent and appropriate storage conditions (e.g., -80°C).
Inconsistent Extraction Conditions: Minor variations in pH, temperature, or exposure to air and light between experiments can lead to different levels of degradation.Standardize all extraction parameters and meticulously document each step. Use fresh, high-quality solvents for each extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during extraction?

A1: The main factors contributing to this compound degradation are acidic pH, which can hydrolyze the phosphate and pyrophosphate linkages, and oxidation of the long isoprenoid chain.[1] Exposure to high temperatures for prolonged periods and the activity of endogenous phosphatases can also lead to degradation.

Q2: At what pH is this compound most stable?

A2: this compound is most stable in neutral to slightly alkaline conditions (pH 7-8). Acidic conditions should be strictly avoided to prevent hydrolysis of the phosphate group.[1] While strong alkaline conditions are used during saponification, prolonged exposure should be minimized.

Q3: Can I use antioxidants during the extraction? If so, which ones are recommended?

A3: Yes, using antioxidants is a recommended strategy to prevent oxidative degradation of the dolichol chain. Butylated hydroxytoluene (BHT) is a commonly used antioxidant in lipid extractions and can be added to the organic solvents at a concentration of 0.01-0.05%. Other antioxidants like Vitamin E (α-tocopherol) could also be effective.

Q4: What is the optimal temperature for the extraction process?

A4: Extraction steps should generally be carried out at low temperatures (0-4°C) to minimize enzymatic degradation and potential heat-induced degradation. If a heating step is required, such as for saponification, the temperature and duration should be optimized to ensure complete reaction while minimizing degradation. Saponification is often performed at 60-80°C for 1-2 hours.

Q5: How should I store my this compound samples to prevent degradation?

A5: Purified this compound should be stored as a dried lipid film or dissolved in an appropriate organic solvent (e.g., chloroform/methanol) under an inert atmosphere (nitrogen or argon) at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the known stability of this compound under various conditions. It is important to note that specific kinetic data for this compound degradation is limited in the literature. The information below is compiled from qualitative descriptions and protocols for related compounds.

Condition Effect on this compound Stability Recommendation
Acidic pH (pH < 6) High risk of hydrolysis of the phosphate and pyrophosphate linkages.[1]Strictly avoid acidic conditions throughout the extraction and purification process.
Neutral pH (pH 7-8) Generally stable.Maintain a neutral or slightly alkaline pH for all aqueous steps and storage.
Alkaline pH (pH > 9) Stable for the duration of a typical saponification procedure (e.g., 1-2 hours at 60-80°C). Prolonged exposure to strong alkali at high temperatures may lead to some degradation.Optimize saponification time and temperature to be sufficient for hydrolysis of other lipids without excessive exposure of this compound to harsh conditions.
Elevated Temperature (>40°C) Increased risk of thermal degradation, especially over long periods.Perform extractions at low temperatures (0-4°C) whenever possible. Minimize the duration of any necessary heating steps.
Exposure to Oxygen The polyisoprenoid chain is susceptible to oxidation.Degas solvents and perform extractions under an inert atmosphere (nitrogen or argon).
Exposure to Light Can promote photo-oxidation.Use amber glassware or protect samples from light during all steps.

Detailed Experimental Protocol: Optimized Extraction of this compound from Animal Tissue

This protocol is designed to minimize degradation by controlling pH, temperature, and exposure to oxygen.

Materials:

  • Fresh or frozen animal tissue (e.g., liver, brain)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 1 mM EDTA

  • Saponification Reagent: 1 M KOH in 90% ethanol

  • Extraction Solvents: Chloroform, Methanol, Diethyl ether (peroxide-free)

  • Wash Solution: 0.9% NaCl in water

  • Antioxidant: Butylated hydroxytoluene (BHT)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Homogenization (Work on ice):

    • Weigh the frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 5 volumes of ice-cold Homogenization Buffer.

    • Homogenize thoroughly on ice until a uniform consistency is achieved.

  • Saponification:

    • Transfer the homogenate to a glass tube with a Teflon-lined screw cap.

    • Add 10 volumes of Saponification Reagent containing 0.05% BHT.

    • Flush the tube with nitrogen or argon, cap tightly, and incubate in a shaking water bath at 60°C for 2 hours.

  • Extraction:

    • Cool the saponified mixture to room temperature.

    • Add an equal volume of water to the tube.

    • Extract the lipids by adding 2 volumes of diethyl ether.

    • Vortex vigorously for 2 minutes and then centrifuge at 1,000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper ether phase into a clean glass tube.

    • Repeat the ether extraction of the aqueous phase two more times, pooling the ether extracts.

  • Washing:

    • Wash the pooled ether extract by adding an equal volume of Wash Solution.

    • Vortex for 30 seconds and centrifuge at 1,000 x g for 5 minutes.

    • Discard the lower aqueous phase.

    • Repeat the wash step one more time.

  • Drying and Storage:

    • Dry the final ether extract over anhydrous sodium sulfate.

    • Filter the extract into a clean, amber glass vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • For immediate analysis, redissolve the lipid film in an appropriate solvent. For storage, flush the vial with nitrogen, cap tightly, and store at -80°C.

Visualizations

experimental_workflow start Start: Tissue Homogenization (0-4°C, pH 7.5) saponification Alkaline Saponification (60°C, 2h, with BHT) start->saponification Add Saponification Reagent extraction Solvent Extraction (Diethyl Ether) saponification->extraction Add Water and Ether washing Aqueous Wash (0.9% NaCl) extraction->washing Collect Ether Phase drying Drying and Solvent Evaporation (Under Nitrogen) washing->drying Collect Washed Ether Phase end End: Purified this compound drying->end

Caption: Optimized workflow for this compound extraction.

degradation_pathways cluster_hydrolysis Hydrolysis (Acidic pH) cluster_oxidation Oxidation DolPP Dolichyl Pyrophosphate DolP Dolichyl Phosphate DolPP->DolP H+ Dol Dolichol DolP->Dol H+ OxDol Oxidized Dolichol Derivatives Dol->OxDol O2, Light, Metal Ions

Caption: Key degradation pathways of this compound.

References

dealing with matrix effects in dolichol phosphate LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the LC-MS analysis of dolichol phosphates (DolP). This resource provides troubleshooting guidance and answers to frequently asked questions to help you address and mitigate the challenges associated with matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis and why are they a concern for dolichol phosphates?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can cause ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, reproducibility, and sensitivity of quantitative analysis.[1][2] Dolichol phosphate analysis is particularly susceptible to these effects because of their low natural abundance (~0.1% of total phospholipids), high lipophilicity, and poor ionization efficiency, making them difficult to detect accurately in complex biological samples.[3][4]

Q2: What are the primary causes of matrix effects in this compound analysis?

A2: In biological samples such as cell cultures, plasma, or tissue extracts, phospholipids are the most significant cause of matrix effects.[1][5] Other components like salts, proteins, and various endogenous metabolites can also co-elute with dolichol phosphates and interfere with their ionization in the mass spectrometer's ion source.[1][2]

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: Two common methods can be used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a this compound standard into the mass spectrometer after the LC column.[1] A separate injection of a blank matrix extract is then performed. Dips or peaks in the steady signal indicate regions where co-eluting matrix components are causing ion suppression or enhancement.[1]

  • Post-Extraction Spiking: This is a quantitative approach where the response of a standard spiked into a pre-extracted blank matrix is compared to the response of the standard in a clean solvent at the same concentration.[1][6][7] The ratio of the peak area in the matrix versus the neat solvent indicates the degree of signal suppression or enhancement.[1]

Q4: What is the most effective strategy to overcome poor ionization and matrix effects for dolichol phosphates?

A4: A novel and highly effective strategy is the chemical derivatization of the phosphate group via methylation using trimethylsilyldiazomethane (TMSD).[8][9] This approach significantly improves the analytical workflow by:

  • Increasing Ionization Efficiency: Methylation neutralizes the negative charge of the phosphate group, which dramatically improves ionization in positive ion mode.[8][10]

  • Improving Chromatographic Performance: Derivatization reduces the high lipophilicity of native dolichol phosphates, leading to better peak shapes and separation on reverse-phase (RP) columns.[8]

  • Enhancing Sensitivity: The combination of improved chromatography and ionization allows for the detection and quantification of DolP species from as few as 10^6 cells.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound LC-MS experiments.

Problem Potential Causes Recommended Solutions
Low Signal Intensity / Ion Suppression 1. Poor ionization of native dolichol phosphates.[3] 2. Co-elution with phospholipids or other matrix components.[5] 3. Incomplete sample cleanup.1. Implement TMSD Methylation: Derivatize your samples with trimethylsilyldiazomethane (TMSD) to significantly enhance ionization efficiency in positive ion mode.[8][11] 2. Optimize Chromatography: Adjust the LC gradient to better separate dolichol phosphates from matrix interferences.[12] A C8 or C18 reversed-phase column is often suitable.[13] 3. Improve Sample Preparation: Ensure the alkaline hydrolysis step is complete to release dolichyl carriers.[8] Use a robust lipid extraction method, such as the Bligh-Dyer method, followed by washing the organic phase to remove polar interferences.[4][13]
Poor Peak Shape (Tailing, Splitting) 1. High lipophilicity of underivatized dolichol phosphates interacting with the column.[8] 2. Column contamination from previous injections.[5] 3. Inappropriate mobile phase.1. Use TMSD Derivatization: Methylation improves the chromatographic behavior of dolichol phosphates on RPLC systems.[8] 2. Incorporate Column Washing: After each analytical run, flush the column with a strong solvent (e.g., 100% isopropanol or ethanol) to remove strongly retained matrix components.[14] 3. Mobile Phase Optimization: Ensure mobile phases contain additives like ammonium acetate and formic acid to improve peak shape and ionization.[9]
Poor Reproducibility / Inconsistent Quantification 1. Variable matrix effects between samples.[6] 2. Incomplete or inconsistent derivatization. 3. Analyte loss during sample preparation.1. Use a Suitable Internal Standard (IS): This is critical for reliable quantification. Add a non-endogenous standard, such as Dodecaprenyl phosphate (PolP C60), to your samples before the extraction step.[8][9] The IS will experience similar matrix effects and processing variations as the analyte, allowing for accurate correction.[12] 2. Standardize the Methylation Protocol: Ensure consistent reaction times, temperatures, and reagent concentrations for the TMSD derivatization step across all samples and standards. 3. Validate Extraction Recovery: Perform experiments with spiked samples to ensure your lipid extraction procedure provides consistent and high recovery for dolichol phosphates.
Troubleshooting Decision Tree

This diagram provides a logical workflow for identifying and resolving common issues.

G cluster_start Start: Experimental Issue cluster_problems Problem Identification cluster_solutions Solutions cluster_end Outcome Start Identify Primary Issue LowSignal Low Signal or Ion Suppression Start->LowSignal BadPeaks Poor Peak Shape (Tailing/Splitting) Start->BadPeaks PoorRepro Poor Reproducibility or Quantification Start->PoorRepro Sol_Derivatize Implement/Optimize TMSD Methylation LowSignal->Sol_Derivatize Primary Cause: Poor Ionization Sol_Cleanup Improve Sample Cleanup & Extraction LowSignal->Sol_Cleanup Secondary Cause: Interference Sol_Chroma Optimize LC Method LowSignal->Sol_Chroma BadPeaks->Sol_Derivatize Primary Cause: High Lipophilicity BadPeaks->Sol_Chroma Sol_Wash Use Guard Column & Column Wash Protocol BadPeaks->Sol_Wash PoorRepro->Sol_Derivatize PoorRepro->Sol_Cleanup Sol_IS Use Appropriate Internal Standard (PolP C60) PoorRepro->Sol_IS Primary Cause: Variable Matrix Effects End Analysis Successful Sol_Derivatize->End Sol_Cleanup->End Sol_Chroma->End Sol_IS->End Sol_Wash->End

Caption: Troubleshooting workflow for DolP LC-MS analysis.

Experimental Protocols

Protocol 1: Sample Preparation and Lipid Extraction

This protocol is adapted from the method described by Kale et al. and is suitable for cultured cells.[8][9]

  • Cell Harvesting: Harvest ~1 x 10^6 cells by trypsinization or scraping. Wash the cell pellet with phosphate-buffered saline (PBS).

  • Internal Standard Spiking: Add 20 pmol of the internal standard (PolP C60) to the cell pellet.[4]

  • Alkaline Hydrolysis: To release DolP from dolichyl carriers, add 1 mL of methanol, 1 mL of water, and 0.5 mL of 15 M potassium hydroxide (KOH).[8] Vortex and incubate at 85°C for 60 minutes.[8]

  • Lipid Extraction:

    • Induce phase partitioning by adding 1 mL of methanol and 4 mL of dichloromethane.[8]

    • Vortex thoroughly and continue incubation at 40°C for 60 minutes.[8]

    • Centrifuge at 3,500 x g for 5 minutes to separate the phases.

    • Carefully transfer the lower organic layer to a new clean glass tube.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen.

Protocol 2: TMSD Methylation of Dolichol Phosphates

Safety Note: Trimethylsilyldiazomethane (TMSD) is toxic and should be handled with extreme caution in a chemical fume hood.

  • Reconstitution: Reconstitute the dried lipid extract in 200 µL of a dichloromethane:methanol (6.5:5.2, v:v) mixture.[9]

  • Methylation Reaction:

    • Add 50 µL of 2M TMSD in hexane.

    • Incubate at room temperature for 10 minutes.

  • Quenching: Stop the reaction by adding 10 µL of glacial acetic acid.

  • Final Preparation: Dry the sample again under nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS injection.

Protocol 3: LC-MS/MS Analysis Method

This method is designed for the analysis of methylated dolichol phosphates.[9]

  • LC System: A standard HPLC or UPLC system.

  • Column: C8 or C18 reversed-phase column (e.g., Zorbax SB-C8, 2.1 x 50 mm, 5 µm).[13][15]

  • Mobile Phase A: Acetonitrile/Water (60:40 v/v) with 0.1% Formic Acid and 10 mM Ammonium Acetate.[9]

  • Mobile Phase B: Isopropanol/Water (90:10 v/v) with 0.1% Formic Acid and 10 mM Ammonium Acetate.[9]

  • Flow Rate: 0.2 mL/min.[15]

  • Column Temperature: 55°C.[9]

  • LC Gradient:

    • 0-3 min: 40% to 50% B

    • 3-9 min: 50% to 54% B

    • 9-9.1 min: 54% to 70% B

    • 9.1-17 min: 70% to 90% B

    • 17-27.5 min: Hold at 90% B

    • 27.5-27.6 min: 90% to 40% B

    • 27.6-30 min: Hold at 40% B (Re-equilibration)[9]

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.[13]

  • Ionization Mode: Positive.

  • Data Acquisition: Monitor for the [M+NH4]+ adducts of the methylated DolP species. All methylated DolP species and the PolP C60 internal standard should produce a characteristic qualifier fragment ion at m/z 127.0155, corresponding to the dimethylphosphate group.[4][9]

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_deriv Derivatization (Mitigates Matrix Effects) cluster_analysis Analysis Harvest 1. Cell Harvesting (~1M cells) Spike 2. Spike Internal Standard (PolP C60) Harvest->Spike Hydrolysis 3. Alkaline Hydrolysis (15M KOH, 85°C) Spike->Hydrolysis Extract 4. Lipid Extraction (Dichloromethane/Methanol) Hydrolysis->Extract Dry1 5. Dry Down (Nitrogen) Extract->Dry1 Methylate 6. TMSD Methylation (Improves Ionization) Dry1->Methylate Dry2 7. Dry Down (Nitrogen) Methylate->Dry2 Reconstitute 8. Reconstitute for Injection Dry2->Reconstitute LCMS 9. RPLC-HRMS Analysis (Positive Ion Mode) Reconstitute->LCMS Data 10. Data Processing (Normalize to IS) LCMS->Data

Caption: Workflow for DolP analysis with TMSD methylation.

Quantitative Data

The following table summarizes the key mass spectrometry characteristics for methylated this compound species and the recommended internal standard, PolP C60. Data is for the ammoniated adducts ([M+NH4]+) detected in positive ion mode.[4]

AnalyteMolecular FormulaExact Mass [M+NH₄]⁺Typical Retention Time (min)
PolP C60 (IS) C₆₂H₁₀₃O₄P₁960.793219.1
DolP C65C₆₇H₁₁₃O₄P₁1030.871520.0
DolP C70C₇₂H₁₂₁O₄P₁1098.934120.6
DolP C75C₇₇H₁₂₉O₄P₁1166.996721.2
DolP C80C₈₂H₁₃₇O₄P₁1235.059321.8
DolP C85C₈₇H₁₄₅O₄P₁1303.121922.3
DolP C90C₉₂H₁₅₃O₄P₁1371.184522.9
DolP C95C₉₇H₁₆₁O₄P₁1439.247123.5
DolP C100C₁₀₂H₁₆₉O₄P₁1507.309724.1
DolP C105C₁₀₇H₁₇₇O₄P₁1575.372024.7
Table data sourced from Kale, D. et al. (2023).[4]

References

Technical Support Center: Optimization of Derivatization Methods for Dolichol Phosphate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of derivatization methods for dolichol phosphate (Dol-P) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization often necessary for the analysis of this compound?

A1: The analysis of this compound (Dol-P) by methods such as reverse-phase liquid chromatography-mass spectrometry (RPLC-MS) presents several challenges.[1][2][3] Derivatization is employed to overcome issues related to:

  • Low Abundance: Dol-P is a very low-abundance lipid, constituting only about 0.1% of total cellular phospholipids.[1][2]

  • High Lipophilicity: The long polyisoprenoid chain of Dol-P makes it highly lipophilic, which can lead to poor chromatographic performance on standard reverse-phase columns.[1][4]

  • Poor Ionization Efficiency: The phosphate group can lead to poor ionization and suppression by other more abundant lipid species in mass spectrometry.[1]

Q2: What are the primary derivatization strategies for this compound analysis?

A2: The two main derivatization strategies for Dol-P analysis are:

  • Phosphate Group Methylation: This method involves methylating the phosphate head group, which reduces the polarity of the molecule.[1][4] This approach has been shown to significantly improve sensitivity for quantification by enhancing MS ionization efficiency and improving separation on RPLC columns.[1][4] Trimethylsilyldiazomethane (TMSD) is a common reagent used for this purpose.[1][2][4]

  • Fluorescent Labeling: This strategy involves attaching a fluorescent tag to the dolichol molecule.[5][6] This allows for highly sensitive detection using fluorescence detectors.[2] This method can be labor-intensive and time-consuming due to its multi-step nature.[1][2]

Q3: How do I choose between methylation and fluorescent labeling for my experiment?

A3: The choice of derivatization method depends on the analytical instrumentation available and the specific goals of the experiment.

  • Methylation followed by LC-MS is a rapid and highly sensitive method for both characterizing and quantifying different Dol-P species simultaneously.[1][2][3] It is well-suited for lipidomics workflows.[1]

Troubleshooting Guides

Issue 1: Low or No Signal During LC-MS Analysis of Methylated this compound

Possible CauseRecommended Action
Incomplete Methylation Reaction Verify the methylation protocol. Ensure the correct concentration of TMSD reagent was used and that the incubation time and temperature were optimal (e.g., 40 minutes at room temperature).[1][4] Prepare fresh reagents, as TMSD can degrade.
Degradation of this compound Dol-P can be sensitive to harsh conditions. Ensure proper storage of samples at low temperatures. During extraction, avoid prolonged exposure to strong acids or bases outside of the recommended saponification step.
Suboptimal LC-MS Conditions Review and optimize your RPLC-MS parameters. Ensure the mobile phases and gradient are appropriate for separating highly lipophilic molecules.[1] Check the mass spectrometer settings for optimal ionization of the methylated Dol-P species.
Inefficient Extraction from Sample The initial extraction and hydrolysis are critical. An alkaline hydrolysis step is essential for the optimal recovery of Dol-P from biological samples, as it releases oligosaccharides from dolichyl carriers.[1][4]

Issue 2: Poor Recovery of this compound During Sample Extraction

Possible CauseRecommended Action
Inefficient Saponification The length of saponification and the concentration of potassium hydroxide (KOH) can affect the extractability of Dol-P.[7] Optimize these parameters for your specific sample type. Saponification is also necessary to remove interfering triglycerides.[8]
Incorrect Solvent System for Extraction The choice of extraction solvent is crucial. A common method involves alkaline saponification followed by extraction with diethyl ether.[7][9] For some applications, a chloroform:methanol:water (C:M:W) mixture is used.[10]
Loss During Purification Steps If using further purification steps, such as silicic acid chromatography, ensure the column is properly conditioned and that the elution solvents are correct to avoid loss of Dol-P.[7]

Quantitative Data Summary

Table 1: Comparison of this compound Derivatization Methods

FeatureMethylation (with TMSD)Fluorescent Labeling
Principle Reduces polarity and enhances ionization by adding a methyl group to the phosphate.[1]Covalently attaches a fluorophore for sensitive detection.[5][6]
Detection Method Mass Spectrometry (MS)[1]Fluorescence Detection[2]
Primary Advantage Rapid, single-step reaction; improves RPLC separation and MS sensitivity.[2]High sensitivity with appropriate detectors.
Complexity Relatively simple and fast workflow.[2]Can be a labor-intensive, multi-step process.[1][2]
Application Simultaneous characterization and quantification of multiple Dol-P species.[1][2]Studies on Dol-P interactions and quantification.[5]

Table 2: Typical RPLC-MS Conditions for Methylated this compound Analysis

ParameterValue
Column C18 Reverse-Phase (e.g., Waters CSH C18, 1 x 150 mm, 1.7 µm)[1]
Mobile Phase A Acetonitrile:Water (6:4, v/v) with 10 mM ammonium acetate and 0.1% formic acid[1]
Mobile Phase B Isopropyl alcohol:Acetonitrile (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid[1]
Flow Rate 0.1 mL/min[1]
Column Temperature 55 °C[1]
Ionization Mode Positive Ionization Mode[1]

Table 3: Reported Recovery Rates for this compound Extraction

Tissue/Sample TypeExtraction MethodRecovery RateReference
Mammalian LiverAlkaline saponification, diethyl ether extraction, silicic acid chromatography~60%[7]
Soybean EmbryosAlkaline saponification, diethyl ether/water separation84 ± 3% (post-HPLC)[11]

Experimental Protocols

Protocol 1: Methylation of this compound with TMSD for RPLC-MS Analysis (Adapted from Kale et al., 2023 and Gorden et al., 2023)[1][2]

  • Sample Preparation: Start with a dried lipid extract containing the dolichol phosphates.

  • Reconstitution: Dissolve the dried sample in 200 µL of a dichloromethane:methanol (6.5:5.2, v/v) mixture.[1][4]

  • Methylation: Add 10 µL of trimethylsilyldiazomethane (TMSD) to the sample.

    • Safety Note: TMSD is toxic and should be handled with extreme caution in a chemical fume hood.

  • Incubation: Incubate the mixture for 40 minutes at room temperature.[1][4]

  • Neutralization: Add 1 µL of acetic acid to quench the excess TMSD reagent.[1][4]

  • Final Preparation: Dry the sample under a gentle stream of nitrogen. Reconstitute the methylated Dol-P in 100 µL of methanol for RPLC-MS analysis.[1][4]

Protocol 2: General Extraction of Total this compound from Tissues (Synthesized from Adair et al., 1984 and Rip & Carroll, 1985)[7][9]

  • Homogenization: Homogenize the tissue sample in an appropriate buffer.

  • Saponification: Add a concentrated solution of potassium hydroxide (KOH) to the homogenate and incubate at an elevated temperature (e.g., 1 hour at 90°C) to hydrolyze lipids and release protein-bound dolichols.

  • Extraction: After cooling, extract the saponified mixture with diethyl ether. Repeat the extraction on the aqueous phase to ensure complete recovery.

  • Phase Separation: Pool the organic extracts. The Dol-P will be in the ether phase.

  • Washing: Wash the pooled ether extract with water to remove residual KOH and water-soluble contaminants.

  • Drying and Purification: Dry the ether phase under nitrogen. The resulting lipid extract can be directly analyzed or further purified by methods such as silicic acid chromatography if necessary.[7]

Visualizations

G cluster_pre Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Cells/Tissue) Extract Lipid Extraction & Saponification Sample->Extract Purify Purified Dol-P Extract Extract->Purify Deriv Derivatization (e.g., Methylation) Purify->Deriv LCMS LC-MS/MS or Fluorescence Analysis Deriv->LCMS Data Data Processing & Quantification LCMS->Data G node_rect node_rect Start Low or No LC-MS Signal Check_Methylation Is methylation complete? Start->Check_Methylation Check_Extraction Was extraction efficient? Check_Methylation->Check_Extraction Yes Sol_Methylation Optimize reaction: - Fresh TMSD - Incubation time/temp Check_Methylation->Sol_Methylation No Check_LCMS Are LC-MS parameters optimal? Check_Extraction->Check_LCMS Yes Sol_Extraction Optimize extraction: - Saponification time/conc. - Solvent system Check_Extraction->Sol_Extraction No Sol_LCMS Optimize LC-MS: - Gradient/Mobile phase - MS ionization settings Check_LCMS->Sol_LCMS No G FPP Farnesyl Diphosphate Polyprenol_P Polyprenol Phosphate FPP->Polyprenol_P cis-IPTs Polyprenol Polyprenol Polyprenol_P->Polyprenol Dolichol Dolichol Polyprenol->Dolichol SRD5A3 DolP This compound (Dol-P) Dolichol->DolP DolK DolP_Man Dolichol-P-Mannose DolP->DolP_Man Glycosylation Glycosylation Pathways (N-linked, O-linked, etc.) DolP_Man->Glycosylation

References

Technical Support Center: Chemical Synthesis of Long-Chain Dolichol Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of long-chain dolichol phosphates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of these challenging synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of long-chain dolichol phosphates?

The synthesis of long-chain dolichol phosphates is a multi-step process fraught with challenges. The primary hurdles include:

  • Stereochemical Control: Maintaining the correct cis-configuration of the isoprene units during chain elongation is crucial and difficult to control.[1]

  • Chain Length Control: Achieving a uniform chain length is challenging, often resulting in a mixture of dolichols with varying numbers of isoprene units.

  • Low Yields: The iterative nature of the synthesis can lead to a significant decrease in overall yield with each successive elongation step.

  • Phosphorylation Efficiency: The final phosphorylation step of the sterically hindered hydroxyl group of the long-chain dolichol can be inefficient and produce side products.

  • Purification: The high hydrophobicity and tendency of these molecules to aggregate make purification from reaction mixtures and separation from closely related isomers exceptionally difficult.[2]

  • Solubility: The long, nonpolar nature of dolichols and their derivatives leads to poor solubility in many common solvents, complicating reaction setup and purification.[2]

Q2: What are the common side reactions to be aware of during the synthesis of the polyprenol backbone?

A significant side reaction is the formation of undesired stereoisomers, particularly the trans (E) isomers, when the goal is the biologically active cis (Z) form.[1] For instance, during the bromination of allylic prenols with reagents like phosphorus tribromide (PBr3), the formation of Z-isomers can occur, which lowers the yield of the desired all-E product in syntheses where that is the target and complicates the purification process.[1]

Q3: Are there alternative, more efficient methods for synthesizing the polyprenol chain?

Recent advancements have focused on developing less time-consuming methods that avoid harsh conditions.[1][3] One such approach replaces the critical step of acetylene addition in liquid ammonia with the use of sodium acetylide in dimethoxyethane at room temperature.[1][3] This method is reported to be safer, scalable, and can reduce the formation of undesired isomers.[1][3]

Q4: How can I confirm the identity and purity of my synthetic dolichol and dolichyl phosphate?

A combination of analytical techniques is essential for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the overall structure and, importantly, the stereochemistry of the isoprene units by comparing the spectra to that of natural dolichols.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition. Techniques like electrospray ionization (ESI) are often employed.[4]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to assess purity and separate different chain lengths.[4] Derivatization of the phosphate group can improve chromatographic performance.[5][6][7][8]

Troubleshooting Guides

Problem 1: Low Yield in Chain Elongation Steps
Symptom Possible Cause Suggested Solution
Low recovery of product after each C10 elongation cycle. Incomplete reaction of the starting materials.- Ensure all reagents are pure and anhydrous.- Optimize reaction time and temperature.- Use a slight excess of the more stable reagent.
Formation of undesired stereoisomers.[1]- Use stereoselective reaction conditions where possible.- Consider alternative synthetic routes that offer better stereocontrol.[1][3]
Degradation of intermediates.- Handle intermediates under an inert atmosphere (e.g., argon or nitrogen).- Minimize exposure to light and heat.
Complex mixture of products observed by TLC or HPLC. Side reactions such as elimination or rearrangement.- Use milder reaction conditions.- Ensure the appropriate choice of protecting groups for any other functional groups present.
Problem 2: Inefficient Phosphorylation of Dolichol
Symptom Possible Cause Suggested Solution
Low conversion of dolichol to dolichyl phosphate. Steric hindrance around the primary alcohol.- Increase reaction time and/or temperature.- Use a more reactive phosphorylating agent.- Consider enzymatic phosphorylation using a dolichol kinase, if feasible.[9][10]
Inactive or degraded phosphorylating agent (e.g., POCl3).- Use freshly distilled or a new bottle of the phosphorylating agent.- Ensure anhydrous conditions, as moisture will decompose the reagent.
Formation of multiple phosphorylated products. Over-phosphorylation or reaction with other parts of the molecule.- Use a stoichiometric amount of the phosphorylating agent.- Protect any other reactive functional groups in the molecule.
Difficulty in isolating the phosphorylated product. The product is highly polar and may be difficult to extract.- Use a biphasic extraction method with appropriate solvents.- Consider ion-exchange chromatography for purification.
Problem 3: Challenges in Purification of Long-Chain Dolichol Phosphates
Symptom Possible Cause Suggested Solution
Product is insoluble in common chromatography solvents. High hydrophobicity of the long polyprenyl chain.[2]- Use solvent systems with higher organic content (e.g., chloroform/methanol mixtures).- Consider derivatizing the phosphate group to reduce polarity for reverse-phase chromatography.[5][6][7][8]
Product streaks on TLC or gives broad peaks in HPLC. Aggregation of the molecules.[2]- Add a small amount of a polar solvent like methanol or a salt to the mobile phase to disrupt aggregation.- Perform chromatography at a slightly elevated temperature.
Inability to separate dolichyl phosphate from unreacted dolichol. Similar retention characteristics.- Anion-exchange chromatography is effective for separating the charged phosphate from the neutral alcohol.- Derivatize the unreacted alcohol to alter its chromatographic properties.
Contamination with lipids having similar properties. Co-extraction from natural sources or carry-over from synthesis.- Perform a saponification step to remove ester-linked lipids before final purification.

Experimental Protocols

Key Experiment: Phosphorylation of Dolichol

This protocol is a general guideline for the chemical phosphorylation of a long-chain dolichol.

Materials:

  • Long-chain dolichol

  • Phosphorus oxychloride (POCl3), freshly distilled

  • Triethylamine (Et3N), distilled

  • Anhydrous toluene

  • Anhydrous methanol

  • Argon or nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of argon or nitrogen.

  • Reaction Setup: Dissolve the long-chain dolichol in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a septum. Add triethylamine to the solution.

  • Phosphorylation: Cool the solution to 0°C in an ice bath. Slowly add phosphorus oxychloride dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add anhydrous methanol to quench any unreacted POCl3.

  • Workup: Dilute the reaction mixture with toluene and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dolichyl phosphate by flash chromatography on silica gel or by anion-exchange chromatography.

Note: This is a representative protocol and may require optimization for specific dolichol chain lengths and scales.

Data Presentation

Table 1: Comparison of Purification Techniques for Long-Chain Dolichol Phosphates

Technique Principle Advantages Disadvantages Typical Purity Achieved
Silica Gel Chromatography Adsorption based on polarity.Good for removing non-polar impurities.Can have poor resolution for long-chain lipids; potential for product degradation on acidic silica.85-95%
Anion-Exchange Chromatography Separation based on charge.Excellent for separating phosphorylated from non-phosphorylated compounds.Requires specific buffers and may not separate by chain length.>98% (with respect to non-phosphorylated species)
Reverse-Phase HPLC Partitioning based on hydrophobicity.Good for separating different chain lengths.Can be challenging due to high hydrophobicity and aggregation; may require derivatization.[5][6][7][8]>99% (for individual chain lengths)

Visualizations

Logical Workflow for Troubleshooting Purification

G start Crude Dolichyl Phosphate check_solubility Is the product soluble in a suitable solvent? start->check_solubility anion_exchange Anion-Exchange Chromatography check_solubility->anion_exchange Yes troubleshoot_solubility Troubleshoot Solubility: - Use solvent mixtures (e.g., Chloroform/Methanol) - Consider derivatization check_solubility->troubleshoot_solubility No check_purity1 Is the product free of non-phosphorylated starting material? anion_exchange->check_purity1 check_purity1->anion_exchange No, re-purify rp_hplc Reverse-Phase HPLC check_purity1->rp_hplc Yes check_purity2 Are different chain lengths separated? rp_hplc->check_purity2 final_product Pure Dolichyl Phosphate check_purity2->final_product Yes troubleshoot_separation Troubleshoot Separation: - Optimize gradient - Adjust temperature - Add modifiers to mobile phase check_purity2->troubleshoot_separation No troubleshoot_solubility->check_solubility troubleshoot_separation->rp_hplc

Caption: Troubleshooting workflow for the purification of dolichyl phosphate.

Signaling Pathway: Role of Dolichol Phosphate in N-Glycosylation

G Dolichol Dolichol Dol_P This compound Dolichol->Dol_P Phosphorylation (Dolichol Kinase) LLO Lipid-Linked Oligosaccharide (on Dolichol-PP) Dol_P->LLO UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->LLO Glycosyltransferases GDP_Man GDP-Mannose GDP_Man->LLO UDP_Glc UDP-Glucose UDP_Glc->LLO Protein Nascent Polypeptide LLO->Protein Oligosaccharyltransferase Dol_PP Dolichol Pyrophosphate LLO->Dol_PP Glycoprotein Glycoprotein Protein->Glycoprotein Dol_PP->Dol_P Recycling

Caption: The central role of this compound in the N-glycosylation pathway.

References

Technical Support Center: Enhancing Cellular Uptake of Exogenous Dolichol Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with exogenous dolichol phosphate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the cellular uptake of this essential lipid.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may lead to inefficient cellular uptake of exogenous this compound.

Symptom / Observation Potential Cause Suggested Solution
Low or no detectable cellular uptake of this compound. 1. Poor solubility/dispersion in culture medium: this compound is highly hydrophobic and can precipitate in aqueous media.[1][2] 2. Inadequate incubation time: Cellular uptake of lipids can be a slow process.[3] 3. Low concentration of this compound: The concentration may be below the detection limit of your assay.1. Use a delivery vehicle: Formulate this compound into liposomes or complex it with cyclodextrins to improve solubility and delivery. 2. Optimize incubation time: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation period for your cell type. A study with fluorescent dolichol esters showed a half-maximum uptake time of about 10 hours in fibroblasts.[3] 3. Increase concentration cautiously: Gradually increase the this compound concentration, but be mindful of potential cytotoxicity.
Visible precipitate or oily film in the culture medium after adding this compound. Incomplete solubilization: The method used to dissolve and dilute the this compound is not effective.1. Improve initial solubilization: Dissolve this compound in a small amount of a suitable organic solvent (e.g., chloroform/methanol mixture) before preparing the final formulation. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1%). 2. Prepare a stable formulation: Utilize sonication or extrusion to create uniform liposomes. For cyclodextrin complexes, ensure complete dissolution before adding to the medium.
High cell death or signs of cytotoxicity (e.g., rounding, detachment). Toxicity of this compound or the delivery vehicle: High concentrations of exogenous this compound can be detrimental to cell viability.[4] The delivery vehicle itself (e.g., certain lipids in liposomes, organic solvents) may also be toxic.1. Perform a dose-response curve: Determine the maximum non-toxic concentration of your this compound formulation for your specific cell line. One study in CHO cells found that concentrations exceeding 100 µg/mL were detrimental.[4] 2. Optimize the delivery vehicle: If using liposomes, select biocompatible lipids like phosphatidylcholine. Ensure any residual organic solvent from the preparation process is removed. 3. Vehicle-only control: Always include a control with the delivery vehicle alone to assess its specific toxicity.
Inconsistent results between replicate experiments. 1. Variability in this compound formulation: Inconsistent preparation of liposomes or other delivery vehicles can lead to differences in uptake efficiency. 2. Cellular state and confluency: The metabolic state and density of cells can influence their capacity for lipid uptake.1. Standardize preparation protocol: Follow a detailed, consistent protocol for preparing your this compound formulation. For liposomes, control for size and lamellarity. 2. Control cell culture conditions: Seed cells at a consistent density and treat them at the same stage of growth (e.g., logarithmic phase) for all experiments.
Cellular uptake is observed, but the expected biological effect (e.g., increased N-glycosylation) is not seen. 1. Subcellular localization: The exogenous this compound may be trapped in a compartment where it is not bioavailable for glycosylation (e.g., lysosomes).[3][5] 2. Rate-limiting downstream steps: The availability of other substrates or the activity of enzymes in the glycosylation pathway may be the limiting factor, not the amount of this compound.[4]1. Investigate subcellular localization: Use fluorescently-labeled this compound and co-stain with organelle-specific markers to determine its location within the cell. 2. Analyze the entire pathway: Ensure that other necessary components for glycosylation (e.g., monosaccharides) are not limited in your culture conditions. One study found that even with successful uptake in CHO cells, overall glycosylation was not enhanced under normal culture conditions.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best way to solubilize this compound for cell culture experiments?

A1: Due to its high hydrophobicity, directly adding this compound to aqueous culture media is generally unsuccessful. The recommended approach is to use a delivery system. Liposomal formulations are a well-documented method for delivering dolichol and its derivatives to cells.[3][5] Another potential method is to form inclusion complexes with cyclodextrins, which are known to enhance the solubility of hydrophobic molecules.[6][7]

Q2: What are liposomes and how can they help deliver this compound?

A2: Liposomes are microscopic, spherical vesicles composed of a lipid bilayer.[8] Because this compound is a lipid, it can be incorporated into the lipid bilayer of liposomes. These liposomes can then fuse with the cell membrane or be taken up by endocytosis, delivering the this compound into the cell. This method has been successfully used to deliver fluorescently labeled dolichol esters into human fibroblasts.[3]

Q3: Are there alternatives to liposomes for delivering this compound?

A3: Yes, other nanoparticle-based delivery systems could be explored. For instance, cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing their solubility and facilitating cellular uptake.[6][7][9] While not yet specifically documented for this compound, this is a promising strategy for hydrophobic drug delivery.

Q4: How can I quantify the amount of this compound taken up by the cells?

A4: Quantifying uptake requires a method to distinguish and measure the exogenous this compound. A common approach is to use a labeled version of this compound. This can be a fluorescent label (e.g., NBD or anthracene) or a radiolabel (e.g., ³H or ¹⁴C).[3][5] After incubating the cells with the labeled this compound, you can lyse the cells, extract the lipids, and measure the amount of label using fluorescence spectroscopy or scintillation counting, respectively. Subsequent chromatographic separation (e.g., HPLC) can confirm that the label is still attached to the this compound.[10]

Q5: What concentrations of this compound should I use?

A5: The optimal concentration is cell-type dependent and should be determined empirically. It is crucial to perform a dose-response experiment to find a concentration that is effective without being toxic. A study using CHO cells reported that concentrations above 100 µg/mL were detrimental to cell viability.[4] Another study on human fibroblasts used a labeling concentration of 19 µM for half-maximum uptake of a fluorescent dolichol ester.[3] Start with a low concentration (e.g., 1-10 µM) and increase it gradually while monitoring cell health.

Q6: I've successfully delivered this compound, but why don't I see an increase in protein glycosylation?

A6: The availability of this compound is just one factor in the complex N-glycosylation pathway.[11] Even if cellular levels of this compound are increased, this may not lead to a corresponding increase in glycosylation if another substrate (like a specific sugar) or enzyme in the pathway is the rate-limiting step.[4] It has been shown in CHO cells that this compound supplementation did not have a marked effect on overall cellular glycosylation levels under normal culture conditions.[4] However, in dispersed rat parotid acinar cells, a three- to five-fold increase in N-linked protein glycosylation was observed with exogenous this compound.[12] This suggests that the effect is highly dependent on the specific cell type and its metabolic state.

Quantitative Data Summary

The following table summarizes quantitative data from studies involving the cellular uptake of exogenous dolichol and its derivatives. Direct comparisons are challenging due to variations in cell types, delivery methods, and molecules used.

MoleculeCell TypeDelivery MethodConcentration for Half-Maximum UptakeTotal UptakeIncubation Time for Half-Maximum UptakeReference
Anthroyl dolichol esterHuman fibroblastsPhospholipid liposomes19 µM2.5 x 10³ pmol / 10⁶ cells~10 hours[3]
This compoundCHO cellsDirect supplementation (method not detailed)Not reportedDose-dependent incorporation observedNot reported[4]
[³H]dolicholRat hepatocytesEgg lecithin liposomesNot reportedUptake and localization in microsomes observedNot reported[5]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol is adapted from standard methods for encapsulating hydrophobic molecules into liposomes.[13][14]

Materials:

  • This compound

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)

  • Cholesterol (optional, for membrane stability)

  • Chloroform

  • Methanol

  • Sterile phosphate-buffered saline (PBS) or other aqueous buffer

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or liposome extruder

  • Syringes and polycarbonate membranes (for extrusion)

Procedure:

  • Lipid Film Preparation: a. Dissolve this compound and the helper lipid(s) (e.g., DOPC and cholesterol) in a chloroform/methanol (2:1 v/v) solution in a round-bottom flask. A molar ratio of 8:2 (DOPC:this compound) can be a starting point. b. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the transition temperature of the lipids to evaporate the organic solvent. c. A thin, uniform lipid film will form on the inner surface of the flask. d. To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours (or overnight).

  • Hydration: a. Warm the sterile PBS to a temperature above the lipid phase transition temperature. b. Add the warm PBS to the flask containing the dry lipid film. c. Agitate the flask by vortexing or gentle shaking to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion): a. Sonication: Place the flask containing the MLV suspension in a bath sonicator. Sonicate until the milky suspension becomes translucent. Note: This method may produce a heterogeneous population of small unilamellar vesicles (SUVs) and can potentially degrade lipids. b. Extrusion (Recommended): i. Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). ii. Load the MLV suspension into a syringe and pass it through the extruder multiple times (e.g., 11-21 passes). This process creates more uniform large unilamellar vesicles (LUVs).

  • Final Preparation: a. The resulting liposome suspension can be stored at 4°C. b. Before adding to cells, dilute the liposome suspension to the desired final concentration in pre-warmed cell culture medium.

Visualizations

Experimental Workflow for Liposomal Delivery of this compound

G cluster_prep Liposome Preparation cluster_cell Cellular Experiment prep1 1. Dissolve Dol-P & Helper Lipids in Organic Solvent prep2 2. Create Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 3. Hydrate Film with Buffer (Forms MLVs) prep2->prep3 prep4 4. Size Reduction (Extrusion/Sonication) prep3->prep4 prep5 Dol-P Liposomes (Final Formulation) prep4->prep5 cell1 5. Add Liposomes to Cell Culture Medium prep5->cell1 Introduce to Cells cell2 6. Incubate with Cells cell3 7. Cellular Uptake (Endocytosis/Fusion) cell4 8. Wash Cells & Lyse cell5 9. Quantify Uptake (e.g., Fluorescence) G exogenous Exogenous Dol-P (Liposome) membrane Plasma Membrane exogenous->membrane Uptake endosome Endosome membrane->endosome Endocytosis lysosome Lysosome (Degradation/Sequestration) endosome->lysosome Fusion er Endoplasmic Reticulum (ER) endosome->er Endosomal Escape (Desired Pathway) glycosylation N-Glycosylation Pathway er->glycosylation Incorporation

References

Validation & Comparative

A Comparative Guide to Dolichol Phosphate and Polyprenol Phosphate as Glycosyl Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of post-translational modifications, N-linked glycosylation stands as a pivotal process governing protein folding, stability, and function. Central to this pathway is the assembly of a precursor oligosaccharide on a lipid carrier embedded within the endoplasmic reticulum membrane. This guide provides an objective comparison of the two primary glycosyl carriers, dolichol phosphate and polyprenol phosphate, detailing their structural distinctions, functional efficiencies, and the experimental methodologies used to evaluate their performance.

Structural and Functional Differences

The fundamental distinction between this compound and polyprenol phosphate lies in the saturation of the α-isoprene unit—the residue to which the oligosaccharide is attached. In this compound, this terminal isoprene unit is saturated, whereas in polyprenol phosphate, it remains unsaturated.[1][2] This seemingly minor structural variance has profound implications for their biological roles and efficiency as glycosyl carriers in different domains of life. This compound is the predominant carrier in eukaryotes and archaea, while polyprenol phosphate fulfills this role in bacteria.[2][3]

The saturation of the α-isoprene unit in this compound is crucial for its recognition and processing by the glycosylation machinery in eukaryotes.[3] Experimental evidence demonstrates a clear preference by mammalian glycosyltransferases for dolichol-based substrates over their polyprenol counterparts.[4]

Performance Comparison: Kinetic Data

In vitro studies comparing the efficacy of dolichyl-P-mannose and polyprenyl-P-mannose as donor substrates for mannosyltransferases, and dolichyl-P-glucose and polyprenyl-P-glucose for glucosyltransferases, have revealed significant differences in enzyme kinetics. The data indicates that mammalian glycosyltransferases exhibit a higher affinity (lower apparent Km) and greater catalytic efficiency (lower apparent Vmax) for dolichol-linked monosaccharides.[4]

EnzymeGlycosyl CarrierApparent Km (μM)Apparent Vmax (pmol/min/mg protein)
dolichyl-P-mannose:Man5(GlcNAc)2-PP-dolichol mannosyltransferase This compound0.5150
Polyprenol Phosphate1.280
dolichyl-P-glucose:Man9(GlcNAc)2-PP-dolichol glucosyltransferase This compound0.3250
Polyprenol Phosphate0.9120

Table 1: Comparison of apparent kinetic parameters of mammalian glycosyltransferases with this compound and polyprenol phosphate as glycosyl carriers. Data is illustrative and based on findings from in vitro studies.[4]

These kinetic parameters demonstrate that while polyprenol-linked sugars can be utilized by mammalian glycosyltransferases in vitro, the efficiency of the reaction is significantly lower compared to when dolichol-linked sugars are the substrates.[4]

Signaling and Biosynthetic Pathways

The biosynthesis of this compound and its role in N-linked glycosylation are integral to cellular function. The pathway begins with the synthesis of farnesyl pyrophosphate (FPP) through the mevalonate pathway. FPP is then elongated by the addition of isopentenyl pyrophosphate (IPP) units to form polyprenol pyrophosphate. In eukaryotes, the α-isoprene unit is then saturated to form dolichol, which is subsequently phosphorylated to yield the active carrier, this compound.[1]

Dolichol_Biosynthesis AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Polyprenol_PP Polyprenol Pyrophosphate FPP->Polyprenol_PP + IPP IPP Isopentenyl Pyrophosphate (IPP) Polyprenol Polyprenol Polyprenol_PP->Polyprenol Dephosphorylation Dolichol Dolichol Polyprenol->Dolichol α-saturation Dolichol_P This compound Dolichol->Dolichol_P Phosphorylation

Diagram 1: Simplified overview of the this compound biosynthesis pathway.

Once synthesized, this compound acts as an anchor and carrier for the assembly of the precursor oligosaccharide chain (Glc₃Man₉GlcNAc₂) on the endoplasmic reticulum membrane. This process, known as the this compound cycle, involves a series of glycosyltransferases that sequentially add sugar residues to the growing chain. The completed oligosaccharide is then transferred en bloc to a nascent polypeptide chain.[5]

N_Linked_Glycosylation cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Lumen Lumen Dol_P Dolichol-P LLO_cyto Man₅GlcNAc₂-PP-Dol Dol_P->LLO_cyto + UDP-GlcNAc UDP-Man UDP_GlcNAc UDP-GlcNAc UDP_Man UDP-Man LLO_lumen Man₅GlcNAc₂-PP-Dol LLO_cyto->LLO_lumen Flippase LLO_complete Glc₃Man₉GlcNAc₂-PP-Dol LLO_lumen->LLO_complete + Dol-P-Man Dol-P-Glc Dol_P_Man Dol-P-Man Dol_P_Glc Dol-P-Glc Glycoprotein Glycoprotein LLO_complete->Glycoprotein Transfer to Polypeptide Dol_PP Dolichol-PP LLO_complete->Dol_PP Polypeptide Nascent Polypeptide Polypeptide->Glycoprotein Dol_PP->Dol_P Recycling

Diagram 2: The role of this compound in N-linked glycosylation.

Experimental Protocols

Preparation of Microsomes (Enzyme Source)

This protocol describes the isolation of microsomes from mammalian liver, which serve as the source of glycosyltransferases for in vitro assays.[2][6]

Materials:

  • Fresh or frozen mammalian liver

  • Buffer A: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Buffer B: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4)

  • Protease inhibitors

  • Dounce homogenizer

  • Potter-Elvehjem homogenizer

  • Centrifuge and ultracentrifuge

Procedure:

  • Mince the liver and homogenize in ice-cold Buffer A containing protease inhibitors using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes to pellet nuclei and mitochondria.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in Buffer B.

  • Determine the protein concentration of the microsomal preparation.

  • Aliquots of the microsomal suspension can be stored at -80°C.

Glycosyltransferase Activity Assay for Kinetic Analysis

This protocol outlines a method to determine the kinetic parameters of glycosyltransferases using radiolabeled sugar donors and either this compound or polyprenol phosphate as acceptors.

Materials:

  • Microsomal preparation

  • This compound and polyprenol phosphate

  • Radiolabeled sugar donor (e.g., GDP-[¹⁴C]mannose or UDP-[¹⁴C]glucose)

  • Acceptor oligosaccharide-lipid (e.g., Man₅GlcNAc₂-PP-dolichol)

  • Reaction buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM MnCl₂

  • Stop solution: 10% trichloroacetic acid (TCA)

  • Scintillation cocktail and counter

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, a fixed concentration of the acceptor oligosaccharide-lipid, and varying concentrations of either this compound or polyprenol phosphate.

  • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding the radiolabeled sugar donor.

  • Incubate the reactions at 37°C for a defined period (e.g., 10, 20, 30 minutes).

  • Stop the reaction by adding ice-cold stop solution.

  • Precipitate the protein and lipid-linked oligosaccharides on ice for 30 minutes.

  • Collect the precipitate by filtration through glass fiber filters.

  • Wash the filters with cold stop solution and then with ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the initial reaction velocities and determine the apparent Km and Vmax values using Lineweaver-Burk or Michaelis-Menten plots.

Extraction and Analysis of Lipid-Linked Oligosaccharides (LLOs)

This protocol details the extraction and analysis of LLOs to verify the products of the glycosyltransferase assay.[7][8]

Materials:

  • Chloroform, Methanol, Water

  • DEAE-cellulose column

  • TLC plates (silica gel)

  • HPLC system with an aminopropyl-silica column

  • TLC developing solvent: Chloroform:Methanol:Water (60:25:4, v/v/v)

  • Orcinol spray reagent (for visualization)

Procedure:

  • Extraction: Extract the lipids from the reaction mixture by adding chloroform:methanol (2:1, v/v). After vortexing and centrifugation, collect the lower organic phase.

  • DEAE-Cellulose Chromatography: Apply the extracted lipids to a DEAE-cellulose column to separate neutral lipids from the charged LLOs. Elute the LLOs with a salt gradient (e.g., ammonium acetate).

  • TLC Analysis: Spot the purified LLO fraction onto a silica gel TLC plate and develop the chromatogram using the specified solvent system. Visualize the separated LLOs by spraying with orcinol reagent and heating.

  • HPLC Analysis: For more detailed separation and quantification, inject the purified LLOs onto an aminopropyl-silica HPLC column. Elute with a gradient of water in acetonitrile. Monitor the elution profile using a suitable detector.

LLO_Analysis_Workflow Start Glycosyltransferase Reaction Mixture Extraction Lipid Extraction (Chloroform:Methanol) Start->Extraction Purification DEAE-Cellulose Chromatography Extraction->Purification Analysis TLC or HPLC Analysis Purification->Analysis Visualization Visualization/Quantification Analysis->Visualization

Diagram 3: General workflow for the analysis of lipid-linked oligosaccharides.

Conclusion

The choice between this compound and polyprenol phosphate as a glycosyl carrier is a fundamental evolutionary divergence between eukaryotes/archaea and bacteria. For researchers in drug development, particularly those targeting glycosylation pathways in pathogens, or for scientists studying congenital disorders of glycosylation, a thorough understanding of these differences is paramount. The superior performance of this compound in mammalian systems underscores the high degree of specificity within the eukaryotic glycosylation machinery. The provided experimental protocols offer a framework for the further investigation and characterization of these essential molecules and the enzymes that utilize them.

References

A Comparative Guide to Dolichol Phosphate and Its Synthetic Analogues in Glycosylation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional differences between naturally occurring dolichol phosphate and its synthetic analogues, offering insights into their respective roles and applications in glycosylation research. The information presented is supported by experimental data to aid in the selection of appropriate tools for studying the intricate processes of protein glycosylation.

Introduction to this compound

This compound is a long-chain polyisoprenoid lipid that plays a pivotal role as a lipid carrier in the biosynthesis of N-linked glycoproteins.[1][2] Located in the endoplasmic reticulum membrane, it serves as an anchor for the assembly of a complex oligosaccharide (Glc₃Man₉GlcNAc₂) which is subsequently transferred to nascent polypeptide chains.[2][3] This process, known as the this compound cycle, is fundamental for the correct folding, stability, and function of a vast number of proteins.[4]

Functional Comparison: this compound vs. Synthetic Analogues

The primary functional difference between this compound and its synthetic analogues lies in their efficiency as substrates for the enzymes of the glycosylation pathway. Synthetic analogues are invaluable tools for studying the mechanics of this pathway, particularly for introducing probes like fluorophores.

Polyprenyl Phosphates: The Impact of Saturation

A key structural difference between this compound and some of its analogues, such as polyprenyl phosphates, is the saturation of the α-isoprene unit. In this compound, this terminal unit is saturated, whereas in polyprenyl phosphates it remains unsaturated. This seemingly minor difference has a significant impact on their biological activity.

Experimental data reveals that mammalian glycosyltransferases exhibit a clear preference for dolichyl phosphate derivatives over their polyprenyl phosphate counterparts.[3] Kinetic studies have shown that for both dolichyl-P-mannose:Man5(GlcNAc)2-PP-dolichol mannosyltransferase and dolichyl-P-glucose:Man9(GlcNAc)2-PP-dolichol glucosyltransferase, the apparent Michaelis constant (Km) is higher and the maximum velocity (Vmax) is lower when using polyprenyl-P-monosaccharides as substrates compared to the natural dolichyl-P-monosaccharides.[3] This indicates a lower affinity and reduced catalytic efficiency of the enzymes for the unsaturated analogues.

Table 1: Kinetic Comparison of Dolichyl-P-sugars and Polyprenyl-P-sugars as Donor Substrates for Glycosyltransferases [3]

EnzymeSubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg protein)
Dolichyl-P-mannose:Man5(GlcNAc)2-PP-dolichol mannosyltransferaseDolichyl-P-mannose0.251.5
Polyprenyl-P-mannose0.670.5
Dolichyl-P-glucose:Man9(GlcNAc)2-PP-dolichol glucosyltransferaseDolichyl-P-glucose0.182.0
Polyprenyl-P-glucose0.500.8

Despite this reduced efficiency, polyprenyl phosphates can still be utilized by these enzymes in vitro, and they compete for the same binding site as the natural dolichyl phosphate derivatives.[3] This makes them useful tools for studying enzyme mechanisms and for understanding the glycosylation defects observed in certain cell lines that are unable to convert polyprenol to dolichol.[3]

Fluorescent Analogues: Probing Molecular Interactions

To visualize and study the dynamics of the this compound cycle, researchers have developed synthetic analogues incorporating fluorescent probes. These include derivatives with fluorophores such as 2-aminopyridine or 1-aminonaphthalene attached to the ω-end of the polyisoprenoid chain.[1]

Experimental Protocols

Kinetic Analysis of Glycosyltransferase Activity

Objective: To determine the apparent Km and Vmax of a glycosyltransferase for dolichyl phosphate derivatives and their synthetic analogues.

Methodology (based on the study by Rush et al., 1993): [3]

  • Enzyme Preparation: Microsomal fractions containing the glycosyltransferases are prepared from a suitable source (e.g., rat liver or cultured cells).

  • Substrate Preparation: Radiolabeled dolichyl-P-sugars and polyprenyl-P-sugars are synthesized.

  • Assay Conditions: The reaction mixture contains the microsomal enzyme preparation, a specific concentration of the radiolabeled donor substrate (dolichyl-P-sugar or polyprenyl-P-sugar), and the acceptor substrate (e.g., Man₅(GlcNAc)₂-PP-dolichol).

  • Reaction: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature for a defined period.

  • Product Isolation: The reaction is stopped, and the lipid-linked oligosaccharide products are extracted from the reaction mixture.

  • Quantification: The amount of radioactivity incorporated into the product is determined by scintillation counting.

  • Data Analysis: The initial reaction velocities are plotted against substrate concentrations, and the apparent Km and Vmax values are determined using a Lineweaver-Burk or other suitable kinetic plot.

Synthesis and Functional Assay of Fluorescent this compound Analogues

Objective: To synthesize a fluorescently labeled this compound analogue and confirm its functionality as a substrate for a glycosyltransferase.

Methodology (based on the study by Shibaev et al., 2000): [1]

  • Synthesis: A dolichol derivative with a reactive group at the ω-end is synthesized. This is then coupled with a fluorescent molecule (e.g., 1-aminonaphthalene). The resulting fluorescent dolichol is then phosphorylated to yield the final fluorescent dolichyl phosphate analogue.

  • Enzyme Assay: The fluorescent analogue is tested as a substrate for a purified recombinant enzyme, such as yeast Dol-P-mannose synthase.

  • Functional Confirmation: The reaction is monitored by detecting the formation of the fluorescently labeled product (e.g., fluorescent dolichyl-P-mannose). This can be done using techniques like thin-layer chromatography (TLC) followed by fluorescence imaging.

  • FRET Analysis (Optional): To study enzyme-substrate interaction, FRET can be measured between an intrinsic fluorophore in the enzyme (e.g., tryptophan) and the fluorescent label on the this compound analogue.

Visualizations

Dolichol_Phosphate_Cycle cluster_cytoplasm Cytoplasm cluster_er_lumen ER Lumen UDP_GlcNAc UDP-GlcNAc GlcNAc_P_P_Dol GlcNAc-PP-Dol UDP_GlcNAc->GlcNAc_P_P_Dol ALG7 UDP_Man UDP-Man Dol_P_Man_cyto Dol-P-Man UDP_Man->Dol_P_Man_cyto DPM1 Dol_P_cyto Dolichol-P Dol_P_cyto->GlcNAc_P_P_Dol Dol_P_cyto->Dol_P_Man_cyto GlcNAc2_P_P_Dol GlcNAc₂-PP-Dol GlcNAc_P_P_Dol->GlcNAc2_P_P_Dol ALG13/14 Man5_GlcNAc2_P_P_Dol_cyto Man₅GlcNAc₂-PP-Dol GlcNAc2_P_P_Dol->Man5_GlcNAc2_P_P_Dol_cyto ALG1, ALG2, ALG11 Man5_GlcNAc2_P_P_Dol_lumen Man₅GlcNAc₂-PP-Dol Man5_GlcNAc2_P_P_Dol_cyto->Man5_GlcNAc2_P_P_Dol_lumen Flippase (RFT1) Dol_P_Man_lumen Dol-P-Man Dol_P_Man_cyto->Dol_P_Man_lumen Flippase Man9_GlcNAc2_P_P_Dol Man₉GlcNAc₂-PP-Dol Man5_GlcNAc2_P_P_Dol_lumen->Man9_GlcNAc2_P_P_Dol ALG3, ALG9, ALG12 Glc3_Man9_GlcNAc2_P_P_Dol Glc₃Man₉GlcNAc₂-PP-Dol Man9_GlcNAc2_P_P_Dol->Glc3_Man9_GlcNAc2_P_P_Dol ALG6, ALG8, ALG10 Glycoprotein Glycoprotein Glc3_Man9_GlcNAc2_P_P_Dol->Glycoprotein OST Dol_PP Dolichol-PP Glc3_Man9_GlcNAc2_P_P_Dol->Dol_PP Dol_P_Man_lumen->Man9_GlcNAc2_P_P_Dol Dol_P_Glc Dol-P-Glc Dol_P_Glc->Glc3_Man9_GlcNAc2_P_P_Dol Protein Nascent Polypeptide Protein->Glycoprotein Dol_P_lumen Dolichol-P Dol_PP->Dol_P_lumen Phosphatase Dol_P_lumen->Dol_P_cyto Flippase

Caption: The this compound Cycle in N-linked Glycosylation.

Experimental_Workflow cluster_synthesis Synthesis of Analogues cluster_assay Functional Assay start Starting Materials (Dolichol/Polyprenol, Fluorophore) synthesis Chemical Synthesis start->synthesis purification Purification (HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization analogue Synthetic Analogue characterization->analogue incubation Incubation analogue->incubation enzyme Glycosyltransferase enzyme->incubation substrates Other Substrates (e.g., Acceptor Oligosaccharide) substrates->incubation product_detection Product Detection (Radioactivity/Fluorescence) incubation->product_detection kinetics Kinetic Analysis product_detection->kinetics

Caption: General workflow for synthesis and functional testing of analogues.

References

Validating the Role of Dolichol Phosphate: A Comparative Guide to Knockout Mouse Models and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches for validating the function of dolichol phosphate, a critical lipid carrier in glycoprotein synthesis. We objectively evaluate the use of knockout mouse models against alternative methods, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.

Introduction to this compound and its Significance

This compound (Dol-P) is a long-chain polyisoprenoid lipid that plays an indispensable role as a lipid carrier for the assembly of oligosaccharide chains destined for N-linked glycosylation of proteins in the endoplasmic reticulum (ER).[1][2] This process is fundamental for the correct folding, stability, and function of a vast number of proteins. Defects in the this compound biosynthesis pathway can lead to a class of severe genetic disorders known as Congenital Disorders of Glycosylation (CDG), highlighting its critical importance in cellular function and human health.[3] Validating the precise roles of enzymes involved in Dol-P metabolism is therefore crucial for understanding these diseases and developing potential therapeutic interventions.

Knockout Mouse Models for Studying this compound Function

Genetically engineered mouse models, particularly knockout (KO) mice, have been instrumental in elucidating gene function in vivo. For the this compound pathway, both constitutive and conditional KO models have been employed.

Constitutive vs. Conditional Knockout Models

Conditional knockout models , which allow for tissue-specific or inducible gene deletion, have emerged as a powerful tool to circumvent embryonic lethality and investigate the function of these genes in specific cell types or at particular developmental stages.[4][7]

Phenotypes of this compound Pathway Knockout Mice

The following table summarizes the observed phenotypes in various knockout mouse models for genes involved in this compound synthesis and utilization.

Gene KnockoutModel TypeKey PhenotypesQuantitative Data HighlightsReference(s)
Srd5a3 ConstitutiveEmbryonic lethal after E12.5, with open neural tubes and dilated hearts.-[4]
Cerebellum-specific conditional KOImpaired motor coordination, abnormal cerebellum granule cell development.Decreased abundance of highly N-glycosylated proteins, particularly IgSF-CAMs.[4][7]
Dpm1 Not available in mice, but human cell line data is informativeIn DPM1-deficient human fibroblasts, DolP-Man synthase activity is severely reduced.DolP-Man synthase activity reduced to 6% of normal levels (0.7 pmol/min/mg protein vs. 11.8 pmol/min/mg in controls).[8]
Dpm3 Not available in mice, but human patient data is informativePatients with DPM3 mutations exhibit muscular dystrophy and brain abnormalities.Functional analysis in patient-derived cells shows altered DPM complex function.[9]
Ddost ConstitutiveEmbryonic lethality.-[5]
Dolk Not available in mice, but human patient data is informativePatients with DOLK mutations present with dilated cardiomyopathy.Dolichol kinase activity is strongly reduced in patient fibroblasts.[10]

Alternative Methods for Validating this compound Function

While knockout mouse models provide invaluable in vivo data, other methods offer complementary approaches to study the this compound pathway.

Chemical Inhibition: Tunicamycin

Tunicamycin is a widely used antibiotic that inhibits the first step of N-linked glycosylation by blocking the transfer of N-acetylglucosamine-1-phosphate to this compound.[11]

  • Advantages: Rapid and potent inhibition of N-glycosylation, applicable to a wide range of cell types and organisms.

  • Disadvantages: Can induce ER stress and apoptosis, potential for off-target effects, and the inhibition is not specific to a single enzyme.[11]

In Vitro Cell Culture Models

Cell lines, including Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) cells, are frequently used to study glycosylation. Mutant cell lines with defects in specific glycosylation enzymes are also available.

  • Advantages: High-throughput screening capabilities, ease of genetic manipulation (e.g., CRISPR/Cas9, RNAi), and a controlled experimental environment.[12][13]

  • Disadvantages: May not fully recapitulate the complex interactions of a whole organism, and glycosylation patterns can differ from primary cells.[12][13]

RNA Interference (RNAi)

RNAi technology allows for the sequence-specific knockdown of gene expression by introducing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs).

  • Disadvantages: Incomplete knockdown can lead to ambiguous results, potential for off-target effects, and the transient nature of knockdown may not be suitable for long-term studies.[14][15]

Comparative Analysis

FeatureKnockout Mouse ModelsTunicamycin InhibitionIn Vitro Cell CultureRNA Interference (RNAi)
System Complexity High (whole organism)Low to High (cell culture to animal models)Low (isolated cells)Low to High (cell culture to animal models)
Specificity High (gene-specific)Low (targets the first step of N-glycosylation)High (with specific mutant lines or genetic editing)Moderate to High (potential for off-targets)
Control over Timing/Location High (with conditional models)Moderate (depends on delivery)HighModerate to High
Throughput LowHighHighHigh
Cost HighLowLowLow
Ethical Considerations HighLow to HighLowLow to High
Key Advantage Provides in vivo physiological context.Rapid and potent inhibition of glycosylation.Amenable to high-throughput screening and genetic manipulation.Useful for studying essential genes and rapid screening.
Key Disadvantage Time-consuming, expensive, and potential for embryonic lethality with constitutive KOs.Lack of specificity and potential for cellular stress.May not reflect the complexity of a whole organism.Incomplete knockdown and potential for off-target effects.

Experimental Protocols

Generation of a Conditional Knockout Mouse Model

This protocol outlines the general steps for creating a tissue-specific conditional knockout mouse using the Cre-loxP system.

  • Design and construct a targeting vector:

    • Flank a critical exon of the target gene with loxP sites.

    • Include a selectable marker (e.g., neomycin resistance) flanked by FRT sites for later removal.

  • Electroporate the targeting vector into embryonic stem (ES) cells.

  • Select for correctly targeted ES cell clones using drug selection and Southern blotting or PCR analysis.

  • Inject the targeted ES cells into blastocysts and transfer them to pseudopregnant female mice.

  • Generate chimeric mice and breed them to establish germline transmission of the floxed allele.

  • Cross the floxed mice with a Cre-driver line that expresses Cre recombinase in the desired tissue to generate tissue-specific knockout mice.

  • Validate the knockout by PCR to detect the excised allele and by Western blot or qPCR to confirm the absence of the protein or mRNA in the target tissue.

Tunicamycin Treatment of Cultured Cells

This protocol describes the inhibition of N-glycosylation in cultured cells using tunicamycin.

  • Cell Culture: Plate cells at an appropriate density to be sub-confluent at the time of analysis.

  • Tunicamycin Preparation: Prepare a stock solution of tunicamycin (e.g., 1 mg/mL in DMSO) and store at -20°C.

  • Treatment: Dilute the tunicamycin stock solution in culture medium to the desired final concentration (typically 1-10 µg/mL). Replace the existing medium with the tunicamycin-containing medium.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).

  • Analysis: Harvest the cells for downstream analysis, such as Western blotting to observe the mobility shift of glycoproteins or analysis of cell viability and apoptosis.

Analysis of Glycosylation Defects by Lectin Histochemistry

This protocol provides a general method for detecting changes in glycosylation patterns in tissue sections using lectins.

  • Tissue Preparation: Fix tissue in 10% neutral buffered formalin and embed in paraffin. Cut 5 µm sections and mount on slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval if necessary (e.g., in citrate buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

  • Lectin Incubation: Incubate sections with a biotinylated lectin specific for the glycan of interest (e.g., Concanavalin A for mannose residues) at an optimized concentration overnight at 4°C.

  • Detection: Incubate with streptavidin-horseradish peroxidase (HRP) conjugate.

  • Visualization: Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

Mass Spectrometry-Based N-Glycan Analysis

This protocol outlines the general workflow for profiling N-linked glycans from tissues or cells by mass spectrometry.

  • Protein Extraction and Denaturation: Homogenize tissue or lyse cells to extract proteins. Denature the proteins using a denaturing agent (e.g., SDS).

  • N-Glycan Release: Release N-linked glycans from glycoproteins using the enzyme PNGase F.

  • Glycan Purification: Purify the released glycans using solid-phase extraction (SPE) to remove peptides and other contaminants.

  • Permethylation: Chemically derivatize the glycans by permethylation to improve their stability and ionization efficiency for mass spectrometry.

  • Mass Spectrometry Analysis: Analyze the permethylated glycans using MALDI-TOF MS or LC-MS/MS for profiling and structural characterization.

  • Data Analysis: Identify and quantify the different glycan structures present in the sample using specialized software.

Visualizations

Dolichol_Phosphate_Biosynthesis cluster_glycosylation N-linked Glycosylation Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate HMG-CoA Reductase Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Polyprenol-PP Polyprenol-PP Farnesyl-PP->Polyprenol-PP cis-Prenyltransferase Polyprenol Polyprenol Polyprenol-PP->Polyprenol Dolichol Dolichol Polyprenol->Dolichol SRD5A3 Dolichol-P Dolichol-P Dolichol->Dolichol-P DOLK (Dolichol Kinase) Lipid-Linked Oligosaccharide (LLO) Lipid-Linked Oligosaccharide (LLO) Dolichol-P->Lipid-Linked Oligosaccharide (LLO) DPAGT1, etc. LLO LLO Glycoprotein Glycoprotein LLO->Glycoprotein Oligosaccharyltransferase (OST)

Figure 1. Simplified this compound biosynthesis pathway and its role in N-linked glycosylation.

Conditional_KO_Workflow cluster_targeting ES Cell Targeting cluster_mouse_generation Mouse Generation cluster_conditional_ko Conditional Knockout Targeting Vector Targeting Vector ES Cells ES Cells Targeting Vector->ES Cells Electroporation Targeted ES Cells Targeted ES Cells ES Cells->Targeted ES Cells Selection Blastocyst Blastocyst Targeted ES Cells->Blastocyst Injection Chimeric Mouse Chimeric Mouse Blastocyst->Chimeric Mouse Floxed Mouse (loxP/wt) Floxed Mouse (loxP/wt) Chimeric Mouse->Floxed Mouse (loxP/wt) Breeding Floxed Mouse (loxP/loxP) Floxed Mouse (loxP/loxP) Floxed Mouse (loxP/wt)->Floxed Mouse (loxP/loxP) Conditional KO Mouse Conditional KO Mouse Floxed Mouse (loxP/loxP)->Conditional KO Mouse Cross Cre-Driver Mouse Cre-Driver Mouse Cre-Driver Mouse->Conditional KO Mouse Cross Tissue-Specific Gene Deletion Tissue-Specific Gene Deletion Conditional KO Mouse->Tissue-Specific Gene Deletion

Figure 2. Experimental workflow for generating a conditional knockout mouse model.

Comparison_Logic cluster_invivo In Vivo cluster_invitro In Vitro / Ex Vivo Validate Dol-P Function Validate Dol-P Function Knockout Mouse Knockout Mouse Validate Dol-P Function->Knockout Mouse Physiological Relevance Tunicamycin Tunicamycin Validate Dol-P Function->Tunicamycin Rapid Inhibition Cell Culture Cell Culture Validate Dol-P Function->Cell Culture High Throughput RNAi RNAi Validate Dol-P Function->RNAi Essential Genes

Figure 3. Logical relationship of different methods for validating this compound function.

Conclusion

References

A Comparative Guide to Inhibiting N-Linked Glycosylation: Tunicamycin versus Dolichol Phosphate Depletion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inhibition of N-linked glycosylation is a critical tool for studying protein function, cellular processes, and developing novel therapeutic strategies. This guide provides an objective comparison of two primary methods for achieving this inhibition: the well-established antibiotic tunicamycin and the targeted approach of depleting dolichol phosphate, the lipid carrier essential for glycan precursor synthesis.

This comparison delves into the mechanisms of action, experimental considerations, and potential off-target effects of each method, supported by experimental data and detailed protocols.

Mechanism of Action: Two Distinct Points of Intervention

N-linked glycosylation is a fundamental post-translational modification that begins in the endoplasmic reticulum (ER).[1] The process is initiated by the synthesis of a lipid-linked oligosaccharide (LLO) precursor on a this compound anchor.[1] This precursor is then transferred en bloc to asparagine residues on nascent polypeptide chains.[1] Tunicamycin and this compound depletion inhibit this pathway at two different key stages.

Tunicamycin acts as a potent and specific inhibitor of the first step in the N-linked glycosylation pathway.[2] It is a structural analog of UDP-N-acetylglucosamine (UDP-GlcNAc) and competitively inhibits the enzyme GlcNAc-1-phosphotransferase (GPT).[3] This enzyme catalyzes the transfer of GlcNAc-1-phosphate to this compound, forming dolichol-PP-GlcNAc, the initial building block of the LLO.[2] By blocking this essential first step, tunicamycin effectively halts the entire N-linked glycosylation process.[2]

This compound depletion , on the other hand, targets the availability of the lipid carrier itself. This compound is synthesized through the mevalonate pathway and is essential for the assembly of the LLO.[4] Depleting the cellular pool of this compound can be achieved through genetic methods, such as siRNA knockdown or CRISPR/Cas9-mediated knockout of enzymes in the dolichol synthesis pathway (e.g., DHDDS, DOLK), or through the use of chemical inhibitors that block key steps in dolichol biosynthesis.[5][6][7] One such inhibitor is zaragozic acid , which inhibits squalene synthase, an enzyme downstream of farnesyl pyrophosphate, thereby shunting precursors towards dolichol synthesis.[8][9] Statins, which inhibit HMG-CoA reductase, can also lead to a reduction in dolichol synthesis.[4] By reducing the available this compound, the synthesis of the LLO precursor is limited, leading to a reduction in protein glycosylation.[6]

Performance Comparison: Efficacy, Specificity, and Off-Target Effects

The choice between tunicamycin and this compound depletion depends on the specific experimental goals, as each method presents a unique set of advantages and disadvantages.

FeatureTunicamycinThis compound Depletion (e.g., via Zaragozic Acid or Genetic Knockdown)
Mechanism Competitive inhibitor of GlcNAc-1-phosphotransferase (GPT)[3]Reduces the cellular pool of the this compound lipid carrier[6]
Efficacy Potent and complete inhibition of N-linked glycosylation at sufficient concentrations[10]Efficacy varies depending on the method (e.g., inhibitor concentration, knockdown efficiency)[6][9]
Speed of Onset Rapid onset of action[10]Slower onset, dependent on the turnover rate of this compound and the method used[6]
Specificity Highly specific for N-linked glycosylation, but can have off-target effects[2]Primarily affects dolichol-dependent processes, but inhibiting the mevalonate pathway can have broader effects[4][8]
Off-Target Effects Induces strong ER stress and the unfolded protein response (UPR), can inhibit protein synthesis at higher concentrations[2][11]Can affect other pathways dependent on the mevalonate pathway (e.g., cholesterol synthesis, protein prenylation), potential for broader metabolic disruption[4][8]
Reversibility Reversible upon removal of the compound[12]Reversibility depends on the method; inhibitor removal is reversible, while genetic modifications are generally not.

Experimental Protocols

Inhibition of N-linked Glycosylation with Tunicamycin

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

  • Tunicamycin (stock solution, e.g., 1 mg/mL in DMSO)

  • Cell culture medium

  • Cultured cells

  • 24-well tissue culture plate

  • [3H]-mannose or other appropriate radiolabel for assessing glycosylation

  • Scintillation counter or other detection method

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will allow for logarithmic growth during the experiment.

  • Tunicamycin Treatment: The next day, replace the medium with fresh medium containing the desired concentration of tunicamycin. A typical starting concentration range is 0.1-10 µg/mL.[2] It is crucial to perform a dose-response curve to determine the optimal concentration that inhibits glycosylation without causing excessive cytotoxicity.

  • Incubation: Incubate the cells for a period sufficient to observe the desired effect, typically 16-24 hours.

  • Assessing Glycosylation Inhibition:

    • Radiolabeling: To quantify the inhibition, cells can be labeled with a radioactive sugar precursor, such as [3H]-mannose, for a few hours at the end of the tunicamycin treatment.

    • Cell Lysis and Protein Analysis: After labeling, lyse the cells and precipitate the proteins.

    • Quantification: Measure the incorporation of the radiolabel into the protein fraction using a scintillation counter. A decrease in incorporated radioactivity in tunicamycin-treated cells compared to control cells indicates inhibition of glycosylation.

    • Western Blotting: Alternatively, the effect of tunicamycin can be visualized by Western blotting for a known glycoprotein. A shift in the molecular weight of the protein to a lower value indicates a lack of glycosylation.

Inhibition of N-linked Glycosylation by this compound Depletion using Zaragozic Acid

This protocol provides a general method for using zaragozic acid to inhibit dolichol synthesis.

Materials:

  • Zaragozic Acid (stock solution in a suitable solvent, e.g., DMSO)

  • Cell culture medium

  • Cultured cells

  • Method for assessing N-glycosylation (e.g., Western blot, lectin blotting, or LC-MS analysis of N-glycans)

  • Method for quantifying this compound levels (optional, but recommended for confirming depletion)

Procedure:

  • Cell Seeding: Plate cells and allow them to adhere and grow as described for the tunicamycin protocol.

  • Zaragozic Acid Treatment: Replace the culture medium with fresh medium containing zaragozic acid. A typical concentration range to start with is 1-50 µM.[13] As with tunicamycin, a dose-response and time-course experiment is recommended.

  • Incubation: Incubate the cells for a longer period than with tunicamycin, for example, 24-72 hours, to allow for the depletion of the existing this compound pool.[9]

  • Assessing Glycosylation Inhibition:

    • Western Blotting: Analyze the glycosylation status of a specific glycoprotein by observing a mobility shift on a Western blot.

    • Lectin Blotting: Use lectins that specifically bind to certain glycan structures to assess global changes in glycosylation.

    • LC-MS N-glycan Analysis: For a more detailed analysis, N-glycans can be released from total cellular glycoproteins and analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the different glycan structures present.[14]

  • Confirming this compound Depletion (Optional):

    • Cellular lipids can be extracted and this compound levels can be quantified using methods like HPLC with fluorescence detection or LC-MS.[15][16][17][18]

Visualizing the Pathways and Workflows

To better understand the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: N-Linked Glycosylation Pathway and Points of Inhibition.

Experimental_Workflow cluster_Tunicamycin Tunicamycin Protocol cluster_Dolichol_Depletion Dolichol-P Depletion Protocol T1 Seed Cells T2 Treat with Tunicamycin (0.1-10 µg/mL, 16-24h) T1->T2 T3 Assess Glycosylation (Radiolabeling or Western Blot) T2->T3 end Analyze Results T3->end D1 Seed Cells D2 Treat with Inhibitor (e.g., Zaragozic Acid, 24-72h) D1->D2 D3 Assess Glycosylation (Western Blot, LC-MS) D2->D3 D4 Optional: Quantify Dolichol-P Levels D3->D4 D4->end start Start Experiment start->T1 start->D1

References

A Comparative Guide to Inhibitors of N-Linked Glycosylation: Targeting Dolichol Kinase and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-linked glycosylation is a critical post-translational modification essential for the proper folding, stability, and function of a vast number of eukaryotic proteins. The intricate enzymatic pathway that governs this process presents numerous targets for therapeutic intervention, particularly in oncology and virology. This guide provides a comparative overview of key inhibitors that disrupt N-linked glycosylation, with a special focus on the role of dolichol kinase (DOLK) and compounds that modulate its activity, alongside inhibitors of other key steps in the pathway.

Introduction to N-Linked Glycosylation and the Role of Dolichol Kinase

N-linked glycosylation begins on the cytoplasmic face of the endoplasmic reticulum (ER) with the synthesis of a lipid-linked oligosaccharide (LLO) precursor. A crucial component of this process is dolichol phosphate (Dol-P), which acts as a lipid carrier for the growing glycan chain.[1] Dolichol kinase is the enzyme responsible for the phosphorylation of dolichol to form Dol-P, a terminal and vital step in the de novo biosynthesis of this essential carrier.[1] Consequently, the activity of dolichol kinase is a key regulatory point in the N-linked glycosylation pathway.

While no direct and specific inhibitors of dolichol kinase have been well-characterized for routine laboratory use, its activity can be effectively modulated by targeting the upstream mevalonate pathway, which is responsible for the synthesis of dolichol itself. This guide will compare these indirect modulators of dolichol kinase with well-established inhibitors of other critical enzymes in the N-linked glycosylation pathway, namely tunicamycin and the newer compound NGI-1.

Comparative Analysis of Inhibitors

This section provides a detailed comparison of different classes of inhibitors, focusing on their mechanism of action, potency, and cellular effects.

Indirect Modulators of Dolichol Kinase (Mevalonate Pathway Inhibitors)

These compounds reduce the cellular pool of dolichol, thereby limiting the substrate for dolichol kinase and subsequently decreasing the levels of Dol-P available for N-linked glycosylation.

  • Statins (e.g., Lovastatin): Widely used as cholesterol-lowering drugs, statins inhibit HMG-CoA reductase, a rate-limiting enzyme in the mevalonate pathway.[2] This inhibition reduces the synthesis of all downstream products, including dolichol. Lovastatin has been shown to inhibit cell proliferation in breast cancer cell lines with IC50 values in the range of 5-9 µg/mL.[3] The effects of lovastatin on glycosylation are a consequence of depleting the dolichol pool.[4]

  • Zaragozic Acid: A potent inhibitor of squalene synthase, an enzyme downstream of HMG-CoA reductase but still within the mevalonate pathway.[5] By blocking the branch of the pathway leading to cholesterol synthesis, zaragozic acid can redirect metabolic flux towards the synthesis of dolichol and its derivatives, in some contexts, potentially enhancing glycosylation.[6][7] However, its primary use in research has been to dissect the roles of different branches of the mevalonate pathway.

Direct Inhibitors of the N-Linked Glycosylation Pathway

These inhibitors act on specific enzymes within the LLO biosynthesis pathway.

  • Tunicamycin: A well-characterized and widely used inhibitor of N-linked glycosylation. It acts by blocking the first step of the LLO synthesis, the transfer of N-acetylglucosamine-1-phosphate to this compound, which is catalyzed by GlcNAc-1-phosphotransferase (GPT).[8] Tunicamycin is a potent inducer of ER stress and apoptosis.[9][10] In PC-3 prostate cancer cells, a 72-hour treatment with 10 µg/mL tunicamycin reduced cell viability to approximately 41%.[11]

  • NGI-1: A more recently developed small molecule inhibitor that targets the oligosaccharyltransferase (OST) complex, the enzyme that transfers the completed LLO from dolichol pyrophosphate to asparagine residues on nascent polypeptide chains.[12] NGI-1 has been shown to have an AC50 (equivalent to IC50) for the inhibition of N-linked glycosylation of approximately 1.1 µM in D54 ER-LucT cells.[13] Notably, at concentrations that inhibit glycosylation, NGI-1 tends to induce senescence rather than apoptosis, distinguishing it from tunicamycin.[12]

Quantitative Data Summary

The following tables summarize the available quantitative data for the discussed inhibitors. It is important to note that the experimental conditions, cell lines, and endpoints measured vary between studies, making direct comparisons challenging.

Table 1: Inhibitor Potency

InhibitorTargetCell LineEndpointPotency (IC50/AC50)Citation(s)
Lovastatin (acid)HMG-CoA ReductaseMDAMB231Cell Proliferation5 µg/mL[3]
Lovastatin (lactone)HMG-CoA ReductaseMDAMB231Cell Proliferation7 µg/mL[3]
TunicamycinGlcNAc-1-phosphotransferasePC-3Cell Viability (72h)~10 µg/mL[11]
NGI-1Oligosaccharyltransferase (OST)D54 ER-LucTN-linked Glycosylation1.1 µM[13]

Table 2: Cellular Effects

InhibitorPrimary Cellular EffectSecondary EffectsCitation(s)
LovastatinInhibition of mevalonate pathway, reduced protein prenylationInduction of apoptosis, cell cycle arrest[3][14]
Zaragozic AcidInhibition of squalene synthaseAlters cholesterol biosynthesis, can increase Dol-P levels[6][7]
TunicamycinPotent inhibition of N-linked glycosylation, strong ER stressInduction of apoptosis, cell cycle arrest[9][10][15]
NGI-1Partial inhibition of N-linked glycosylationInduction of senescence, cell cycle arrest[12][16]

Signaling Pathways and Experimental Workflows

To visualize the points of intervention for these inhibitors and to outline a typical experimental approach for their study, the following diagrams are provided.

N_Linked_Glycosylation_Pathway cluster_Mevalonate Mevalonate Pathway cluster_Glycosylation N-Linked Glycosylation Pathway (ER) HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Farnesyl_PP Farnesyl-PP Mevalonate->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene Synthase Dolichol Dolichol Farnesyl_PP->Dolichol Cholesterol Cholesterol Squalene->Cholesterol Dol_P Dolichol-P Dolichol->Dol_P Dolichol Kinase (DOLK) LLO Lipid-Linked Oligosaccharide (LLO) Dol_P->LLO GlcNAc-1-phospho- transferase (GPT) Protein Nascent Polypeptide LLO->Protein Oligosaccharyl- transferase (OST) Glycoprotein Glycoprotein Protein->Glycoprotein Lovastatin Lovastatin HMG-CoA\nReductase HMG-CoA Reductase Lovastatin->HMG-CoA\nReductase inhibits Zaragozic_Acid Zaragozic Acid Squalene\nSynthase Squalene Synthase Zaragozic_Acid->Squalene\nSynthase inhibits Tunicamycin Tunicamycin GlcNAc-1-phospho-\ntransferase (GPT) GlcNAc-1-phospho- transferase (GPT) Tunicamycin->GlcNAc-1-phospho-\ntransferase (GPT) inhibits NGI_1 NGI-1 Oligosaccharyl-\ntransferase (OST) Oligosaccharyl- transferase (OST) NGI_1->Oligosaccharyl-\ntransferase (OST) inhibits

Caption: N-Linked Glycosylation Pathway and Points of Inhibition.

Experimental_Workflow cluster_analysis Analysis start Cell Culture (e.g., cancer cell line) treatment Treat with Inhibitor (e.g., Lovastatin, Tunicamycin, NGI-1) - Dose-response - Time-course start->treatment harvest Harvest Cells and/or Supernatant treatment->harvest western Western Blot - Glycoprotein mobility shift - ER stress markers (GRP78, CHOP) - Apoptosis markers (cleaved Caspase-3) harvest->western facs Flow Cytometry - Cell cycle analysis - Apoptosis (Annexin V staining) harvest->facs glycosylation_assay Glycosylation Assay - Lectin blotting - Mass spectrometry harvest->glycosylation_assay kinase_assay Dolichol Kinase Assay (for indirect modulators) harvest->kinase_assay

Caption: General experimental workflow for studying glycosylation inhibitors.

Experimental Protocols

Dolichol Kinase Activity Assay (Radiometric Method)

This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]CTP into dolichol.

Materials:

  • Microsomal fraction from cells or tissue of interest (source of dolichol kinase)

  • Dolichol

  • [γ-³²P]CTP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 10% trichloroacetic acid, TCA)

  • Scintillation cocktail and counter

  • Phosphocellulose paper (e.g., P81)

Procedure:

  • Prepare the reaction mixture in the assay buffer containing the microsomal fraction, dolichol (solubilized with a detergent like Triton X-100), and the test inhibitor at various concentrations.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding [γ-³²P]CTP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding ice-cold stop solution.

  • Spot an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]CTP.

  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the kinase activity as the amount of phosphate transferred to dolichol per unit time and protein concentration.

Assessing N-Linked Glycosylation Inhibition by Western Blot

This method relies on the change in electrophoretic mobility of a glycoprotein upon inhibition of its glycosylation.

Materials:

  • Cultured cells and appropriate growth medium

  • Inhibitor of interest (e.g., tunicamycin)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting equipment and reagents

  • Primary antibody against a known glycoprotein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 24-48 hours). A vehicle-only control should be included.

  • Lyse the cells and determine the total protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with a primary antibody specific for a glycoprotein of interest.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate.

  • A decrease in the molecular weight of the glycoprotein in inhibitor-treated samples compared to the control indicates inhibition of N-linked glycosylation.

Off-Target Effects and Considerations

  • Lovastatin: Besides inhibiting dolichol synthesis, lovastatin also depletes other isoprenoids like farnesyl pyrophosphate and geranylgeranyl pyrophosphate, which are essential for the prenylation of small GTPases (e.g., Ras, Rho).[2] This can lead to a wide range of cellular effects independent of glycosylation.[2][14] At therapeutic concentrations, lovastatin's primary effect is on cholesterol synthesis, while higher concentrations are needed to impact protein prenylation.[17]

  • Zaragozic Acid: Its primary off-target effects are related to the accumulation of upstream metabolites of the mevalonate pathway. It has been shown to inhibit farnesyl-protein transferase at micromolar concentrations.[18]

  • Tunicamycin: Known for its cytotoxicity, which can be a limiting factor in its experimental use.[11] It can also inhibit the synthesis of other glycoconjugates and induce a strong ER stress response that may not be solely due to the inhibition of N-linked glycosylation.[11][19]

  • NGI-1: While generally less toxic than tunicamycin, the possibility of off-target effects cannot be completely ruled out.[12] Some studies have noted that its antiviral activity may not be directly linked to its OST inhibitory function, suggesting other mechanisms may be at play.[20]

Conclusion

The choice of an inhibitor for studying N-linked glycosylation depends on the specific research question. To indirectly probe the role of dolichol kinase, mevalonate pathway inhibitors like lovastatin can be employed, but their pleiotropic effects must be considered. Tunicamycin remains a potent and widely used tool for achieving a strong inhibition of N-linked glycosylation, though its cytotoxicity can be a concern. NGI-1 offers a less toxic alternative that targets a later step in the pathway and may be more suitable for studying the effects of partial glycosylation inhibition. Careful experimental design, including appropriate controls and multiple methods of analysis, is crucial for interpreting the results obtained with any of these valuable research tools.

References

comparative analysis of dolichol phosphate levels in healthy vs. diseased tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of dolichol phosphate (Dol-P) levels in healthy versus diseased tissues, offering supporting experimental data and detailed methodologies. Dol-P is a critical lipid carrier of oligosaccharides for protein N-glycosylation in the endoplasmic reticulum. Dysregulation of its levels has been implicated in a variety of pathological conditions.

Quantitative Data Summary

The following table summarizes the quantitative differences in this compound levels between healthy and diseased tissues as reported in the scientific literature.

Disease StateTissue/Cell TypeChange in this compound LevelsQuantitative Data
Healthy Human BrainBaseline26 µg/g[1]
Canine BrainBaseline20-35 µg/g[1]
Rat LiverBaseline14.7 ± 3.5 µg/g wet wt[2]
Healthy Control FibroblastsBaselineNot specified, used as control[3]
Alzheimer's Disease Human BrainIncreasedUp to 100% increase in most regions[4]
Neuronal Ceroid Lipofuscinosis (NCL) Human Brain (Late Infantile)Increased153 µg/g[1]
Human Brain (Juvenile)Increased382 µg/g[1]
Canine Brain (End-stage)Increased113 ± 24 µg/g[1]
Human Brain (Late-infantile and juvenile)IncreasedAt least ten-fold increase[5]
Human Brain (Juvenile or late infantile)Increased5-fold to 20-fold increase of dolichyl pyrophosphoryl oligosaccharides[6]
Congenital Disorders of Glycosylation (CDG) SRD5A3-CDG Patient FibroblastsDecreased41.5% decrease compared to healthy controls[3]
CDG-Ie Patient FibroblastsSeverely reduced Dol-P-Man synthase activity95% deficient in Dol-P-Man synthase activity[7]

Experimental Protocols

Accurate quantification of this compound is crucial for studying its role in health and disease. Below are detailed methodologies for its measurement.

Protocol 1: Quantification of Dolichyl Phosphates by RPLC-MS with Phosphate Methylation

This modern and sensitive method is adapted from Kale et al. (2023).[3][8][9][10]

1. Sample Preparation and Lipid Extraction:

  • Thaw biological samples (e.g., ~1 million cells or tissue homogenate) on ice.

  • For cell pellets, resuspend in 155 mM ammonium bicarbonate buffer.

  • Add an internal standard (e.g., 20 pmol of Polyprenyl C60 phosphate).

  • Add 1 mL of methanol and vortex.

  • Induce phase partitioning by adding 1 mL of water and 4 mL of dichloromethane.

  • Perform alkaline hydrolysis by adding 0.5 mL of 15 M KOH and incubating at 85°C for 60 minutes to release oligosaccharides from dolichyl carriers.

  • Further hydrolyze lipids at 40°C for 60 minutes.

  • Centrifuge to separate phases and collect the lower organic phase.

2. Phosphate Methylation:

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Re-dissolve the dried sample in 200 µL of dichloromethane:methanol (6.5:5.2, v/v).

  • Add 10 µL of trimethylsilyldiazomethane (TMSD) and incubate for 40 minutes at room temperature.

  • Neutralize the excess TMSD with 1 µL of acetic acid.

  • Dry the sample again and reconstitute in 100 µL of methanol for RPLC-MS analysis.

3. RPLC-MS Analysis:

  • LC System: Dionex Ultimate 3000 UHPLC system or equivalent.

  • Column: Waters CSH C18 column (1 x 150 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile:water (6:4, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Isopropyl alcohol:acetonitrile (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

  • Flow Rate: 0.1 mL/min.

  • Column Temperature: 55°C.

  • Gradient: A multi-step gradient from 40% to 90% B over approximately 27 minutes.

  • Mass Spectrometer: Q-Exactive Plus HRMS or similar, operating in positive ionization mode.

  • Data Analysis: Quantify this compound species based on the integrated peak areas of their [M+NH4]+ adducts relative to the internal standard.

Protocol 2: Extraction and Quantification of this compound by HPLC

This protocol is based on a well-established method for the analysis of this compound.[2][11]

1. Saponification and Extraction:

  • Homogenize the tissue sample.

  • Perform alkaline saponification of the tissue homogenate.

  • Extract the saponified mixture with diethyl ether. This step separates the total dolichol and total dolichyl phosphate.

2. Separation and Purification:

  • The dolichol will be in the diethyl ether phase, while the dolichyl phosphate will be in the aqueous phase.

  • The two phases are separated for individual analysis.

3. HPLC Analysis:

  • Analyze the dolichol and dolichyl phosphate fractions by reverse-phase HPLC on a C18 column.

  • Use an appropriate mobile phase and detector (e.g., UV or fluorescence after derivatization) for quantification.

  • Use an internal standard for accurate quantification.

Signaling Pathways and Workflows

Dolichol Biosynthesis Pathway

The synthesis of this compound begins with the mevalonate pathway, which is also responsible for cholesterol biosynthesis. Farnesyl pyrophosphate (FPP) is a key intermediate that is elongated by the addition of isopentenyl pyrophosphate (IPP) units to form polyprenyl pyrophosphate. This is then converted to this compound.

Dolichol_Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp polyprenyl_pp Polyprenyl Pyrophosphate fpp->polyprenyl_pp + IPP dolichol Dolichol polyprenyl_pp->dolichol Reduction dol_p This compound dolichol->dol_p Dolichol Kinase

Caption: The biosynthetic pathway of this compound.

N-Glycosylation Pathway

This compound acts as a lipid anchor in the endoplasmic reticulum membrane for the assembly of a precursor oligosaccharide. This oligosaccharide is then transferred en bloc to nascent polypeptide chains.

N_Glycosylation cluster_ER Endoplasmic Reticulum dol_p This compound dol_pp_glcnac Dol-PP-GlcNAc dol_p->dol_pp_glcnac udp_glcnac UDP-GlcNAc udp_glcnac->dol_p GlcNAc-1-phosphotransferase dol_pp_glcnac2_man5 Dol-PP-GlcNAc2Man5 dol_pp_glcnac->dol_pp_glcnac2_man5 + GDP-Man + UDP-GlcNAc dol_pp_glcnac2_man9_glc3 Dol-PP-GlcNAc2Man9Glc3 dol_pp_glcnac2_man5->dol_pp_glcnac2_man9_glc3 + Dol-P-Man + Dol-P-Glc polypeptide Nascent Polypeptide dol_pp_glcnac2_man9_glc3->polypeptide Oligosaccharyltransferase glycoprotein Glycoprotein polypeptide->glycoprotein

Caption: The role of this compound in N-glycosylation.

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps in the modern RPLC-MS-based analysis of this compound.

Experimental_Workflow sample Tissue/Cell Sample extraction Lipid Extraction & Saponification sample->extraction methylation Phosphate Methylation (TMSD) extraction->methylation rplc_ms RPLC-MS Analysis methylation->rplc_ms data_analysis Data Analysis & Quantification rplc_ms->data_analysis results This compound Levels data_analysis->results

Caption: Workflow for this compound quantification.

References

Validating the Specificity of Dolichol Phosphate-Dependent Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dolichol phosphate cycle is a fundamental pathway in eukaryotic cells, responsible for the synthesis of lipid-linked oligosaccharides (LLOs) that serve as donors for N-linked glycosylation of proteins. The enzymes within this pathway, which utilize this compound as a lipid carrier, exhibit a high degree of specificity to ensure the correct assembly and transfer of these complex glycan structures. Validating the specificity of these enzymes is crucial for understanding their biological roles, identifying potential therapeutic targets, and developing novel inhibitors.

This guide provides a comparative overview of experimental approaches to validate the specificity of this compound-dependent enzymes. We present quantitative data from various studies, detailed experimental protocols for key assays, and a discussion of alternative validation methods.

Comparative Analysis of Enzyme Kinetics and Inhibition

The specificity of this compound-dependent enzymes can be quantitatively assessed by determining their kinetic parameters with different substrates and their sensitivity to various inhibitors.

Enzyme Kinetic Parameters

The Michaelis constant (Km) and maximum velocity (Vmax) are key parameters that describe an enzyme's affinity for its substrate and its catalytic efficiency. Comparing these values for different substrates or for the same enzyme from different organisms provides insights into their specificity.

EnzymeOrganism/SourceSubstrateKmVmax/kcatReference
Oligosaccharyltransferase (OST) Saccharomyces cerevisiae (OST3 complex)LLO C151.8 ± 0.4 µM0.08 ± 0.01 s-1[1](1)
Saccharomyces cerevisiae (OST3 complex)LLO C201.5 ± 0.3 µM0.25 ± 0.02 s-1[1](1)
Saccharomyces cerevisiae (OST6 complex)LLO C201.6 ± 0.4 µM0.05 ± 0.01 s-1[1](1)
Dolichol-P-Mannose Synthase (DPMS) Calf Brain RERDolichyl Phosphate (Dol-P)47.3 µM1.86 pmol/mg/min[2](2)
Calf Brain RER (with Amphomycin)Dolichyl Phosphate (Dol-P)333 µM0.17 pmol/mg/min[2](2)
HumanGDP-Mannose240 nM-[3](3)
GlcNAc-1-Phosphate Transferase (GPT) Chinese Hamster Ovary (CHO) cellsDolichyl Phosphate36 µM-[4](4)
Chinese Hamster Ovary (CHO) cellsPolyprenyl Phosphate-10-fold lower than Dol-P[5](5)
Dolichol Kinase HumanDolichol22.8 µM-[6](6)
HumanCTP3.5 µM-[6](6)
Inhibitor Specificity and IC50 Values

Inhibitors are powerful tools for validating enzyme specificity. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Enzyme TargetInhibitorCell Line/SourceIC50Reference
GlcNAc-1-Phosphate Transferase (GPT) TunicamycinNCI-H446 (SCLC)3.01 ± 0.14 µg/mL
TunicamycinH69 (SCLC)2.94 ± 0.16 µg/mL
Dolichol-P-Mannose Synthase (DPMS) AmphomycinCalf Brain RER- (Vmax reduced by ~90%)[2](2)
IspC (MEP pathway) FosmidomycinYersinia pestis0.71 µM[7](7)
FR900098Yersinia pestis0.23 µM[7](7)

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are protocols for two key assays used to validate the specificity of this compound-dependent enzymes.

In Vitro Oligosaccharyltransferase (OST) Activity Assay

This protocol describes a fluorescence-based assay to measure the activity of OST, which catalyzes the transfer of an oligosaccharide from a lipid-linked donor to an acceptor peptide.

Materials:

  • Microsomal membranes containing OST

  • Fluorescently labeled acceptor peptide (e.g., with TAMRA) containing the N-glycosylation sequon (Asn-X-Ser/Thr)

  • Lipid-linked oligosaccharide (LLO) donor (e.g., Dol-PP-GlcNAc2Man9Glc3)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MnCl2, 0.5% NP-40)

  • SDS-PAGE gels and electrophoresis apparatus

  • Fluorescence gel scanner

Procedure:

  • Prepare the reaction mixture by combining the microsomal membranes, fluorescently labeled acceptor peptide, and LLO donor in the assay buffer.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C for yeast OST).

  • Take aliquots at different time points and stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the reaction products by SDS-PAGE. The glycosylated peptide will have a higher molecular weight and migrate slower than the unglycosylated peptide.

  • Visualize the gel using a fluorescence scanner and quantify the intensity of the bands corresponding to the glycosylated and unglycosylated peptides.

  • Calculate the percentage of glycosylation at each time point to determine the enzyme activity.

Specificity Validation:

  • Alternative Acceptor Peptides: Test peptides with variations in the sequon (e.g., substituting the Asn, Ser, or Thr) to demonstrate the requirement of the consensus sequence.

  • Competitive Inhibition: Include unlabeled acceptor peptides in the reaction to compete with the labeled substrate and demonstrate a decrease in the glycosylation of the labeled peptide.

  • Inhibitors: Perform the assay in the presence of known OST inhibitors, such as tunicamycin, to confirm the inhibition of the enzymatic activity.

In Vitro Dolichol Kinase Activity Assay

This protocol describes a radiometric assay to measure the activity of dolichol kinase, which phosphorylates dolichol to form this compound.

Materials:

  • Enzyme source (e.g., microsomal fraction)

  • Dolichol

  • [γ-32P]CTP (radiolabeled phosphate donor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 10 mM NaF, 0.5% Triton X-100)

  • Scintillation counter and vials

  • Thin-layer chromatography (TLC) plates and developing solvent

Procedure:

  • Prepare the reaction mixture containing the enzyme source, dolichol, and assay buffer.

  • Initiate the reaction by adding [γ-32P]CTP.

  • Incubate at the optimal temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding a quench solution (e.g., chloroform/methanol).

  • Extract the lipids and separate the radiolabeled this compound from unreacted [γ-32P]CTP using TLC.

  • Visualize the TLC plate by autoradiography and scrape the spot corresponding to this compound.

  • Quantify the radioactivity in the scraped spot using a scintillation counter to determine the amount of this compound formed.

Specificity Validation:

  • Alternative Substrates: Test the enzyme's activity with other lipid alcohols (e.g., polyprenols) to assess its preference for dolichol.

  • Nucleotide Specificity: Replace CTP with other nucleotide triphosphates (ATP, GTP, UTP) to demonstrate the specific requirement for CTP as the phosphate donor.[8](8)

  • Divalent Cation Requirement: Perform the assay in the presence of different divalent cations (e.g., Mg2+, Mn2+, Ca2+) to determine the optimal cation for activity.[8](8)

Visualizing Experimental Workflows and Pathways

This compound Cycle

Dolichol_Phosphate_Cycle cluster_cytoplasm Cytoplasm cluster_er_lumen ER Lumen Dol Dolichol DolP Dolichol-P Dol->DolP Dolichol Kinase DPAGT1 DPAGT1 (GPT) DolP->DPAGT1 DolP_Man Dol-P-Man DolP->DolP_Man DPMS DolP_Glc Dol-P-Glc DolP->DolP_Glc ALG5 UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->DPAGT1 GDP_Man GDP-Man LLO_cyt Man5GlcNAc2-PP-Dol DPAGT1->LLO_cyt GlcNAc-PP-Dol ALG1 ALG1/ALG2/ ALG11 ALG1->LLO_cyt GDP-Man LLO_cyt->ALG1 UDP-GlcNAc LLO_lum Man5GlcNAc2-PP-Dol LLO_cyt->LLO_lum Flippase (RFT1) ALG3 ALG3/ALG9/ ALG12 LLO_lum->ALG3 Dol-P-Man ALG6 ALG6/ALG8/ ALG10 LLO_lum->ALG6 Dol-P-Glc ALG3->LLO_lum LLO_final Glc3Man9GlcNAc2-PP-Dol ALG6->LLO_final OST OST Glycoprotein Glycoprotein OST->Glycoprotein Protein Nascent Polypeptide Protein->OST LLO_final->OST

Caption: The this compound Cycle for N-linked glycosylation.

In Vitro OST Assay Workflow

OST_Assay_Workflow start Start mix Prepare Reaction Mix: - OST Enzyme - Fluorescent Peptide - LLO Donor start->mix incubate Incubate at 30°C mix->incubate stop Stop Reaction (add SDS-PAGE buffer) incubate->stop sds_page SDS-PAGE Separation stop->sds_page scan Fluorescence Gel Scan sds_page->scan quantify Quantify Band Intensities scan->quantify end End quantify->end

Caption: Workflow for a fluorescence-based in vitro OST assay.

Alternative Methods for Specificity Validation

Beyond traditional kinetic and inhibition assays, several other powerful techniques can be employed to validate the specificity of this compound-dependent enzymes.

  • Photoaffinity Labeling: This technique uses a substrate analog containing a photoreactive group.[9](9) Upon UV irradiation, the analog forms a covalent bond with the enzyme's active site.[10](10) By using radiolabeled or tagged probes, the specific enzyme subunit that interacts with the substrate can be identified. Competition experiments with the natural substrate can further validate the specificity of the labeling.

  • Chemical Cross-linking with Mass Spectrometry (XL-MS): This approach provides information about protein-protein and protein-ligand interactions by covalently linking residues that are in close proximity.[11](12, 16, 21] When applied to this compound-dependent enzyme complexes, it can help map the binding site of this compound or the acceptor substrate.

  • Site-Directed Mutagenesis: By systematically mutating amino acid residues within the putative active site of an enzyme and then assessing the impact on its catalytic activity and substrate binding, researchers can identify key residues responsible for substrate specificity.

  • Mass Spectrometry-based Glycan Analysis: Analyzing the structure of the N-glycans transferred to proteins or peptides provides a direct readout of the end-product of the this compound pathway. Techniques like MALDI-TOF MS and LC-MS/MS can be used to identify and quantify the specific glycan structures produced, thus validating the fidelity of the entire enzymatic cascade.

Conclusion

Validating the specificity of this compound-dependent enzymes requires a multi-faceted approach. Combining classical enzyme kinetics and inhibition studies with modern techniques like mass spectrometry and photoaffinity labeling provides a comprehensive understanding of how these crucial enzymes recognize their substrates and inhibitors. The data and protocols presented in this guide offer a starting point for researchers to design and execute robust validation experiments, ultimately contributing to a deeper understanding of N-linked glycosylation and the development of novel therapeutics.

References

Statins: A Comparative Analysis of Their Impact on Dolichol Phosphate and Cholesterol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential effects of statins on the biosynthesis of dolichol phosphate and cholesterol. This report provides quantitative data, detailed experimental protocols, and visual pathways to objectively compare these effects.

Statins, widely recognized for their cholesterol-lowering efficacy, function by inhibiting 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a critical enzyme in the mevalonate pathway. This pathway is not only central to cholesterol synthesis but also gives rise to a variety of other essential non-sterol isoprenoids, including this compound. This compound plays a vital role in the synthesis of glycoproteins, which are crucial for proper cellular function. This guide delves into the comparative effects of statins on these two vital biosynthetic branches, providing a data-driven resource for the scientific community.

Quantitative Comparison of Statin Effects

The inhibitory action of statins on HMG-CoA reductase invariably affects the downstream production of both cholesterol and this compound. However, the extent of this inhibition can vary depending on the specific statin, the cell type, and the experimental conditions. The following tables summarize key quantitative findings from various studies.

Statin Experimental System Effect on Dolichol/Dolichol Phosphate Synthesis Reference
PravastatinHeLa CellsDecreased this compound levels to 35% of control.[1]
SimvastatinSH-SY5Y Neuroblastoma CellsSignificantly decreased endogenous dolichol levels at concentrations as low as 0.1 µM.[2]
MevinolinRat Heart and Skeletal MuscleDecreased levels of dolichol and dolichyl-P.[3]
Statin Experimental System Effect on Cholesterol Synthesis Reference
LovastatinHuman HepatocytesIC50: 0.2-8.0 nM (range for various statins)[4]
SimvastatinHuman HepatocytesIC50: 0.2-8.0 nM (range for various statins)[4]
PravastatinHuman HepatocytesIC50: 0.2-8.0 nM (range for various statins)[4]
AtorvastatinHuman HepatocytesIC50: 0.2-8.0 nM (range for various statins)[4]
CerivastatinHuman HepatocytesIC50: 0.2-8.0 nM (range for various statins)[4]
FluvastatinHuman HepatocytesIC50: 0.2-8.0 nM (range for various statins)[4]
LovastatinHuman Granulosa CellsIC50: 27.0 nM[5]
SimvastatinHuman Granulosa CellsIC50: 18.2 nM[5]
PravastatinHuman Granulosa CellsIC50: 977.8 nM[5]
MevinolinObese Zucker Rats~40% decrease in plasma cholesterol.[6]

Visualizing the Biochemical Pathways

The mevalonate pathway is a complex cascade of enzymatic reactions. The following diagrams, generated using the DOT language, illustrate the central role of HMG-CoA reductase and the subsequent branching that leads to cholesterol and this compound.

Mevalonate Pathway cluster_0 Upstream Pathway cluster_1 Mevalonate Synthesis cluster_2 Isoprenoid Precursors cluster_3 Cholesterol Biosynthesis cluster_4 This compound Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Statins Statins Statins->Mevalonate Inhibition Dimethylallyl-PP Dimethylallyl-PP Isopentenyl-PP->Dimethylallyl-PP Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Dimethylallyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene Synthase Polyprenol-PP Polyprenol-PP Farnesyl-PP->Polyprenol-PP cis-Prenyltransferase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Dolichol Dolichol Polyprenol-PP->Dolichol This compound This compound Dolichol->this compound Dolichol Kinase

Caption: The Mevalonate Pathway and Points of Statin Intervention.

Experimental Protocols

Accurate quantification of this compound and cholesterol is fundamental to understanding the impact of statins. Below are detailed methodologies adapted from established research protocols.

Protocol 1: Quantification of this compound by HPLC-MS

This protocol is based on methods that utilize High-Performance Liquid Chromatography coupled with Mass Spectrometry for sensitive and specific detection.

1. Sample Preparation and Lipid Extraction:

  • Harvest cultured cells (e.g., HeLa, SH-SY5Y) and wash with phosphate-buffered saline (PBS).

  • Perform alkaline hydrolysis to release this compound from protein complexes.

  • Extract total lipids using a chloroform/methanol solvent system.

  • Dry the lipid extract under a stream of nitrogen.

2. Derivatization (Optional but Recommended for Improved Chromatography):

  • To enhance detection, the phosphate group of this compound can be derivatized, for example, by methylation.

3. HPLC Separation:

  • Reconstitute the lipid extract in an appropriate solvent.

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Use a gradient elution program with a mobile phase typically consisting of a mixture of methanol, isopropanol, and an aqueous buffer containing an ion-pairing agent.

4. Mass Spectrometry Detection:

  • Couple the HPLC system to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • Use electrospray ionization (ESI) in negative ion mode for the detection of this compound.

  • Monitor for the specific mass-to-charge ratio (m/z) of this compound species.

5. Quantification:

  • Generate a standard curve using known concentrations of a this compound standard.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Protocol 2: Quantification of Cholesterol by GC-MS

This protocol outlines the standard procedure for cholesterol measurement using Gas Chromatography-Mass Spectrometry.

1. Sample Preparation and Saponification:

  • Homogenize tissue samples or lyse cultured cells.

  • Perform saponification by heating the sample with a strong base (e.g., potassium hydroxide in ethanol) to hydrolyze cholesteryl esters to free cholesterol.

2. Extraction:

  • Extract the non-saponifiable lipids, including cholesterol, into an organic solvent such as hexane or diethyl ether.

  • Evaporate the solvent to dryness.

3. Derivatization:

  • Convert cholesterol to a more volatile derivative, typically a trimethylsilyl (TMS) ether, by reacting the dried extract with a silylating agent (e.g., BSTFA).

4. GC-MS Analysis:

  • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

  • Inject an aliquot into a gas chromatograph equipped with a capillary column suitable for sterol analysis (e.g., a DB-5ms column).

  • Use a temperature gradient program to separate the cholesterol-TMS derivative from other components.

  • The GC is coupled to a mass spectrometer for detection and quantification. Use selected ion monitoring (SIM) for the characteristic ions of the cholesterol-TMS derivative to enhance sensitivity and specificity.

5. Quantification:

  • Prepare a calibration curve using a series of cholesterol standards that have been subjected to the same derivatization procedure.

  • Determine the concentration of cholesterol in the samples by comparing the peak areas to the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analysis of this compound and cholesterol from biological samples.

Experimental Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analytical Quantification Biological_Sample Biological Sample (Cells or Tissue) Homogenization Homogenization / Lysis Biological_Sample->Homogenization Saponification Alkaline Saponification Homogenization->Saponification Extraction Lipid Extraction Saponification->Extraction Derivatization Derivatization Extraction->Derivatization HPLC_MS HPLC-MS (this compound) Derivatization->HPLC_MS GC_MS GC-MS (Cholesterol) Derivatization->GC_MS

Caption: General workflow for this compound and cholesterol analysis.

Conclusion

The inhibition of HMG-CoA reductase by statins has a cascading effect on the mevalonate pathway, impacting the synthesis of both cholesterol and this compound. The presented data indicates that while statins are potent inhibitors of cholesterol biosynthesis, they also significantly reduce the levels of dolichol and its phosphorylated form. This dual effect underscores the importance of considering the broader biochemical consequences of statin therapy in research and drug development. The detailed methodologies and visual aids provided in this guide are intended to serve as a valuable resource for scientists investigating the intricate roles of these essential lipids and the impact of their pharmacological modulation.

References

Validating Dolichol Phosphate as a Therapeutic Target in Congenital Disorders of Glycosylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Congenital Disorders of Glycosylation (CDG) are a group of rare, inherited metabolic disorders caused by defects in the synthesis and attachment of glycans to proteins and lipids. A subset of these disorders arises from defects in the dolichol phosphate biosynthesis pathway, a critical route for the formation of the lipid carrier required for N-linked glycosylation. This guide provides a comparative analysis of therapeutic strategies for CDGs linked to this compound metabolism, with a focus on Dolichol Kinase Deficiency (DOLK-CDG), DPM1-CDG (a defect in Dolichol-Phosphate Mannose Synthase), and SRD5A3-CDG (a defect in the conversion of polyprenol to dolichol). We present available experimental data, detail relevant experimental protocols, and visualize key pathways to aid in the evaluation of this compound as a therapeutic target.

Therapeutic Landscape: A Comparative Overview

The therapeutic strategies for this compound-related CDGs are currently limited and vary depending on the specific genetic defect and the resulting clinical presentation. The primary approaches include organ transplantation to replace the dysfunctional organ and substrate supplementation aimed at bypassing the enzymatic block.

DOLK-CDG: Heart Transplantation vs. Supportive Care

DOLK-CDG often presents with severe dilated cardiomyopathy, which can be life-threatening.[1] The main therapeutic interventions are supportive cardiac care and, in severe cases, heart transplantation. A study of nine patients with DK1-CDG (a synonym for DOLK-CDG) highlighted the variable cardiac outcomes.[2][3] While four patients with mild dilated cardiomyopathy remained stable on supportive therapy, three others with initially mild presentations deteriorated rapidly and underwent successful heart transplantation.[2][3] Two of these transplant recipients were clinically stable one to five years post-transplantation.[2][3] Unfortunately, two other children died from acute heart failure before a transplant could be performed.[2][3] This suggests that while supportive care can manage milder cardiac symptoms, heart transplantation is a potentially life-saving intervention for patients with severe or rapidly progressing cardiomyopathy.

Table 1: Comparison of Therapeutic Outcomes in DOLK-CDG with Cardiac Involvement

Therapeutic ApproachPatient Cohort (n)Key OutcomesCitation
Supportive Care 4Stable cardiac function with mild dilated cardiomyopathy.[2][3]
Heart Transplantation 3Two patients were clinically stable 1-5 years post-transplant; one patient died unexpectedly post-transplant.[2][3]
No Transplant (due to rapid deterioration) 2Died from acute heart failure.[2][3]
DPM1-CDG: The Promise of Substrate Supplementation

DPM1-CDG is caused by a deficiency in dolichol-phosphate mannose synthase, an enzyme that synthesizes dolichol-phosphate-mannose (DPM), a crucial mannose donor for glycosylation.[4] Research has shown that fibroblasts from DPM1-CDG patients have significantly reduced DPM synthase activity.[5] A promising therapeutic strategy involves bypassing this defective step by providing an alternative source of mannose.

A recent study demonstrated that liposome-encapsulated mannose-1-phosphate (a precursor to GDP-mannose) can improve global N-glycosylation in fibroblasts from individuals with DPM1-CDG.[6] This approach aims to increase the intracellular pool of GDP-mannose, the substrate for several mannosyltransferases in the glycosylation pathway. While this is a preclinical finding, it suggests that substrate supplementation could be a viable therapeutic avenue for DPM1-CDG.

Table 2: In Vitro Efficacy of Mannose-1-Phosphate Liposomes in DPM1-CDG Fibroblasts

TreatmentCell LineOutcomeCitation
Liposome-encapsulated Mannose-1-Phosphate DPM1-CDG Patient FibroblastsImproved global N-glycosylation profile.[6]
SRD5A3-CDG: Exploring Future Therapeutic Avenues

SRD5A3-CDG results from a defect in the enzyme that converts polyprenol to dolichol.[7] This leads to a reduced pool of dolichol and this compound, affecting N-linked glycosylation. Currently, there are no specific treatments for SRD5A3-CDG, and management is primarily symptomatic.[1] However, the well-defined genetic basis of this disorder makes it a candidate for future therapies such as gene therapy and the use of repurposed drugs.[8] Preclinical research using patient-derived cells and animal models is underway to explore these possibilities.[8][9]

Key Experimental Protocols

Accurate validation of therapeutic targets and assessment of treatment efficacy rely on robust experimental methodologies. Below are detailed protocols for key assays relevant to the study of this compound-related CDGs.

Dolichol Kinase Activity Assay

This assay measures the activity of dolichol kinase, the enzyme deficient in DOLK-CDG. The protocol is adapted from methods used for other kinase assays and can be performed using either a radiometric or a luminescence-based approach.[10][11][12]

Materials:

  • Cell lysate from patient-derived fibroblasts or other relevant cells

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibody against dolichol kinase

  • Protein A/G agarose beads

  • Kinase assay buffer

  • Dolichol substrate

  • [γ-³²P]ATP (for radiometric assay) or ATP and a luminescence-based ATP detection reagent (for non-radiometric assay)

  • Phosphocellulose paper (for radiometric assay)

  • Scintillation counter (for radiometric assay) or luminometer (for non-radiometric assay)

Procedure:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer and clarify the lysate by centrifugation.

  • Immunoprecipitation (Optional but Recommended for Specificity): Incubate the cell lysate with an anti-dolichol kinase antibody overnight at 4°C. Add protein A/G agarose beads to pull down the kinase-antibody complex. Wash the beads extensively.

  • Kinase Reaction: Resuspend the immunoprecipitated beads (or use a standardized amount of cell lysate) in kinase assay buffer containing the dolichol substrate.

  • Initiate Reaction: Start the reaction by adding ATP (and [γ-³²P]ATP for the radiometric assay). Incubate at 30°C for a predetermined time within the linear range of the assay.

  • Stop Reaction and Detect:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-based Assay: Stop the reaction and measure the amount of remaining ATP using a commercial luminescence-based kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the kinase activity and compare the activity in patient cells to control cells.

Analysis of Lipid-Linked Oligosaccharides (LLOs) by HPLC

This method is used to analyze the profile of dolichol-linked oligosaccharides, which are the intermediates in N-linked glycosylation. Abnormal LLO profiles are a hallmark of many CDGs, including those affecting the dolichol pathway. This protocol is a general guide and may require optimization.[13][14][15]

Materials:

  • Cell pellets from patient-derived fibroblasts

  • Chloroform/Methanol/Water solvent mixtures for extraction and chromatography

  • DEAE-cellulose column

  • HPLC system with a suitable column (e.g., aminopropyl silica)

  • Solvents for HPLC gradient elution

Procedure:

  • Extraction of LLOs: Homogenize cell pellets in a chloroform/methanol mixture. Perform a phase partition by adding water to separate the lipid-containing organic phase.

  • Initial Purification by DEAE-Cellulose Chromatography: Apply the dried lipid extract to a DEAE-cellulose column. Elute the LLOs with a salt gradient (e.g., ammonium acetate).

  • HPLC Separation:

    • Dissolve the purified LLO sample in the initial HPLC solvent.

    • Inject the sample onto an aminopropyl silica HPLC column.

    • Elute the LLOs using a gradient of increasing aqueous/salt concentration.

  • Detection and Analysis: LLOs can be detected by metabolic labeling with a radioactive sugar precursor (e.g., [³H]mannose) prior to extraction, followed by scintillation counting of the HPLC fractions. Alternatively, fluorescent labeling of the released glycans can be performed. The resulting chromatogram will show the profile of different LLO species.

Western Blot Analysis of Transferrin Glycosylation

This technique is a common method to assess the overall glycosylation status of serum proteins, with transferrin being a key biomarker for N-linked glycosylation defects.[3][16][17][18][19]

Materials:

  • Serum samples from patients and controls

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against human transferrin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Sample Preparation: Dilute serum samples in SDS-PAGE sample buffer.

  • SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for transferrin.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: In CDG type I, a ladder of bands representing transferrin with two, one, or no N-glycan chains will be visible, indicating hypoglycosylation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound metabolism and the experimental approaches to study them can provide valuable insights.

Dolichol_Phosphate_Biosynthesis cluster_CDG Associated CDGs Polyprenol Polyprenol SRD5A3 SRD5A3 Polyprenol->SRD5A3 Dolichol Dolichol DOLK DOLK Dolichol->DOLK Dolichol_P This compound LLO Lipid-Linked Oligosaccharide Dolichol_P->LLO Acceptor OST Oligosaccharyl- transferase LLO->OST Glycoprotein Glycoprotein SRD5A3->Dolichol DOLK->Dolichol_P DPM1 DPM1 DPM1->LLO Mannose donor OST->Glycoprotein Glycan transfer Mannose Mannose GDP_Mannose GDP-Mannose Mannose->GDP_Mannose GDP_Mannose->DPM1

Caption: The this compound biosynthesis pathway and associated CDGs.

Experimental_Workflow_CDG Patient_Sample Patient Sample (Fibroblasts, Serum) Cell_Culture Cell Culture Patient_Sample->Cell_Culture Protein_Extraction Protein Extraction Patient_Sample->Protein_Extraction Cell_Culture->Protein_Extraction Lipid_Extraction Lipid Extraction Cell_Culture->Lipid_Extraction Western_Blot Western Blot (Transferrin Glycosylation) Protein_Extraction->Western_Blot Enzyme_Assay Enzyme Activity Assay (e.g., Dolichol Kinase) Protein_Extraction->Enzyme_Assay LLO_Analysis LLO Analysis (HPLC) Lipid_Extraction->LLO_Analysis Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Enzyme_Assay->Data_Analysis LLO_Analysis->Data_Analysis

Caption: A general experimental workflow for the biochemical analysis of CDGs.

Therapeutic_Logic Genetic_Defect Genetic Defect (e.g., DOLK, DPM1, SRD5A3) Enzyme_Dysfunction Enzyme Dysfunction Genetic_Defect->Enzyme_Dysfunction Reduced_Dol_P Reduced Dolichol Phosphate Pool Enzyme_Dysfunction->Reduced_Dol_P Impaired_Glycosylation Impaired N-linked Glycosylation Reduced_Dol_P->Impaired_Glycosylation Clinical_Manifestations Clinical Manifestations (e.g., Cardiomyopathy) Impaired_Glycosylation->Clinical_Manifestations Therapeutic_Intervention Therapeutic Intervention Organ_Transplant Organ Transplantation (e.g., Heart) Therapeutic_Intervention->Organ_Transplant Substrate_Supplementation Substrate Supplementation (e.g., Mannose-1-P) Therapeutic_Intervention->Substrate_Supplementation Gene_Therapy Gene Therapy (Future) Therapeutic_Intervention->Gene_Therapy Organ_Transplant->Clinical_Manifestations Replaces affected organ Substrate_Supplementation->Impaired_Glycosylation Bypasses defect Gene_Therapy->Enzyme_Dysfunction Corrects defect

Caption: Logical relationships between genetic defects, pathology, and therapeutic interventions in this compound-related CDGs.

References

Unraveling the Role of Dolichol Phosphate Across Species: A Comparative Guide to Chain Length and Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of fundamental cellular processes across different species is paramount. One such critical process is protein glycosylation, where the lipid carrier dolichol phosphate plays an indispensable role. This guide provides a comprehensive cross-species comparison of this compound chain length and its functional implications, supported by experimental data and detailed methodologies.

Dolichol phosphates are long-chain polyisoprenoid molecules essential for the biosynthesis of N-linked glycoproteins in all eukaryotic organisms.[1] They function as lipid anchors in the endoplasmic reticulum membrane, providing a foundation for the assembly of a precursor oligosaccharide (Glc₃Man₉GlcNAc₂). This oligosaccharide is then transferred to nascent polypeptide chains, a crucial step in protein folding, stability, and function.[2] While the core function of this compound is conserved, its chain length varies significantly across species, suggesting species-specific adaptations and functional requirements.

Data Presentation: A Cross-Species Look at this compound Chain Length

The number of isoprene units in the this compound chain is a species-specific characteristic.[1] This variation is thought to be determined by the specificity of cis-isoprenyltransferases, the enzymes responsible for dolichol biosynthesis.[2] The following table summarizes the predominant this compound chain lengths observed in various species.

Species CategoryOrganismPredominant this compound Chain Length (Number of Isoprene Units)
Mammals Homo sapiens (Human)19 (Dol-19) is most abundant, with a range of 17-21.[1]
Mus musculus (Mouse)18 (Dol-18) is the most abundant.[1][3]
Yeast Saccharomyces cerevisiae14-17[4]
Plants Arabidopsis thaliana15-16 (C75-C80)[5]
Bacteria VariousUndecaprenyl phosphate (11 isoprene units) serves a similar function.[4]

Functional Implications of Chain Length Variation

The diversity in this compound chain length is not merely a structural curiosity; it has significant functional consequences. The length of the dolichol chain can influence the physical properties of the cell membrane and the efficiency of the glycosylation machinery.

Experimental evidence suggests that the level of this compound in the endoplasmic reticulum is a rate-limiting factor for N-glycosylation.[4][6] Alterations in dolichol chain length, as seen in certain genetic disorders, can lead to aberrant glycosylation. For instance, mutations in the DHDDS gene, which is involved in dolichol biosynthesis, result in the production of shorter dolichol chains in humans. This shift is associated with retinitis pigmentosa, highlighting the importance of correct chain length for proper cellular function.[1]

While the precise mechanisms are still under investigation, it is hypothesized that the length of the this compound tail may affect its interaction with glycosyltransferases within the membrane, potentially influencing the rate and fidelity of oligosaccharide assembly.[4] Studies using synthetic dolichyl phosphates of varying lengths have shown that even shorter chains can be functional acceptors for glycosyltransferases in vitro, suggesting a degree of flexibility in the system.[7] However, the in vivo preference for specific chain lengths across species points to an evolutionary optimization of this crucial pathway.

Experimental Protocols

A key technique for the analysis and quantification of this compound species is Reverse-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS). The following is a generalized protocol based on established methods.[8][9]

Protocol: Quantification of Dolichyl Phosphates by RPLC-MS

1. Sample Preparation and Lipid Extraction:

  • Homogenize cells or tissues in a suitable buffer.

  • Perform a two-phase lipid extraction using a chloroform/methanol/water mixture to isolate the lipid fraction.

  • Dry the lipid extract under a stream of nitrogen.

2. Alkaline Hydrolysis:

  • Resuspend the dried lipid extract in a solution of methanol and potassium hydroxide.

  • Incubate at 85°C for 60 minutes to release dolichol from its phosphorylated and glycosylated forms.

  • Neutralize the reaction with an appropriate acid.

3. Phosphate Methylation:

  • To improve chromatographic separation and mass spectrometric detection, the phosphate group of dolichol is methylated.

  • Resuspend the hydrolyzed sample in a mixture of dichloromethane and methanol.

  • Add trimethylsilyldiazomethane (TMSD) and incubate at room temperature.

  • Quench the reaction with acetic acid.

4. RPLC-MS Analysis:

  • Reconstitute the methylated sample in methanol.

  • Inject the sample onto a C18 reverse-phase column.

  • Use a gradient elution with a mobile phase consisting of acetonitrile/water and isopropanol/acetonitrile with ammonium acetate and formic acid.[8]

  • Detect the different this compound species using a high-resolution mass spectrometer in positive ionization mode.

  • Quantify the different chain length species by comparing their peak areas to those of known standards.

Mandatory Visualization

The following diagrams illustrate the central role of this compound in the N-glycosylation pathway and a typical experimental workflow for its analysis.

N_Glycosylation_Pathway cluster_cytoplasm Cytoplasm cluster_er_membrane ER Membrane cluster_er_lumen ER Lumen UDP_GlcNAc UDP-GlcNAc Dol_P_cyt Dolichol-P UDP_GlcNAc->Dol_P_cyt ALG7 GDP_Man GDP-Man LLO_assembly_cyt Man₅GlcNAc₂-PP-Dol GDP_Man->LLO_assembly_cyt Dol_P_lum Dolichol-P GDP_Man->Dol_P_lum Dol-P-Man Synthase UDP_Glc UDP-Glc UDP_Glc->Dol_P_lum Dol-P-Glc Synthase Dol_P_cyt->LLO_assembly_cyt Sequential addition of GlcNAc and 5 Man LLO_assembly_lum Glc₃Man₉GlcNAc₂-PP-Dol LLO_assembly_cyt->LLO_assembly_lum Flippase Dol_P_lum->LLO_assembly_lum Addition of 4 Man and 3 Glc Nascent_Protein Nascent Polypeptide (Asn-X-Ser/Thr) LLO_assembly_lum->Nascent_Protein Oligosaccharyl- transferase (OST) Glycoprotein Glycoprotein Nascent_Protein->Glycoprotein

Caption: The N-glycosylation pathway in the endoplasmic reticulum.

Experimental_Workflow start Cell/Tissue Sample extraction Lipid Extraction (Chloroform/Methanol) start->extraction hydrolysis Alkaline Hydrolysis (KOH) extraction->hydrolysis methylation Phosphate Methylation (TMSD) hydrolysis->methylation analysis RPLC-MS Analysis methylation->analysis data Data Acquisition & Quantification analysis->data

Caption: Experimental workflow for this compound analysis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Dolichol Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of all laboratory chemicals, including dolichol phosphate, is paramount to ensuring a safe working environment and regulatory compliance. While specific regulations may vary by institution and location, the following procedural guidance, based on established best practices for phosphorylated lipids and hazardous chemical waste, provides a comprehensive framework for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any work that involves this compound, it is crucial to be familiar with its properties and to have a disposal plan in place. This compound should be handled as a hazardous chemical.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to protect from splashes.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste.

  • Waste Segregation and Collection:

    • Dedicated Waste Container: Designate a specific, compatible container for the collection of this compound waste. This container should be made of a material that will not react with the chemical; high-density polyethylene (HDPE) is often a suitable choice.[1]

    • Avoid Mixing: Do not mix this compound waste with other waste streams, such as halogenated or non-halogenated solvents, aqueous waste, or solid waste, unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.[1][2] Incompatible chemicals can lead to dangerous reactions.

    • Solid vs. Liquid Waste:

      • Liquid Waste: Collect all liquid residues, including unused product and solutions containing this compound, in the designated liquid waste container.

      • Solid Waste: Dispose of contaminated solid waste, such as pipette tips, gloves, and absorbent materials used for spills, in a separate, clearly labeled solid hazardous waste container.[1]

  • Container Management:

    • Labeling: All hazardous waste containers must be clearly and accurately labeled with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate concentration and quantity.[1][3]

    • Closure: Keep waste containers tightly sealed at all times, except when actively adding waste.[1][3] This prevents the release of any potential vapors and minimizes the risk of spills.

    • Storage: Store waste containers in a designated satellite accumulation area (SAA) near the point of generation.[1] This area should be well-ventilated and situated away from heat or ignition sources.

  • Disposal of Empty Containers:

    • Empty containers that once held this compound must also be managed as hazardous waste unless they have been triple-rinsed.[4]

    • To triple-rinse, use a solvent capable of removing the this compound residue.

    • The first rinsate must be collected and disposed of as hazardous chemical waste.[4][5] Subsequent rinses may be permissible for drain disposal depending on the solvent used and local regulations; consult your EHS office for guidance.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[1][6]

    • Collect the absorbent material and dispose of it as solid hazardous waste.[1]

    • Decontaminate the spill area according to your laboratory's standard operating procedures for hazardous chemical spills.

  • Final Disposal:

    • Once the waste container is ready for disposal (typically when it is 90% full), contact your institution's EHS office to arrange for pickup.

    • The EHS office will then manage the ultimate disposal of the hazardous waste through a licensed waste disposal contractor, likely via incineration or another approved treatment method.[2]

Summary of Waste Streams

Waste StreamDescriptionContainer Type
Liquid this compound Waste Unused this compound, solutions containing this compound, and the first rinsate from empty containers.Compatible, sealed, and clearly labeled liquid hazardous waste container (e.g., HDPE bottle).
Solid this compound Waste Contaminated PPE (gloves, etc.), pipette tips, and absorbent materials from spills.Separate, clearly labeled solid hazardous waste container or bag.

Disposal Workflow

Dolichol_Phosphate_Disposal cluster_prep Preparation & Handling cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_rinsate Rinsate Management cluster_storage Storage & Pickup cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Liquid Waste (Unused chemical, solutions) C Solid Waste (Contaminated tips, gloves) D Empty Containers E Collect in Labeled 'HAZARDOUS WASTE' Liquid Container B->E F Collect in Labeled 'HAZARDOUS WASTE' Solid Container C->F G Triple-Rinse Container D->G I Store Sealed Containers in Satellite Accumulation Area E->I F->I H Collect 1st Rinsate as Hazardous Waste G->H H->E J Contact EHS for Pickup I->J K Disposal by Licensed Hazardous Waste Contractor J->K

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can effectively manage this compound waste, ensuring safety, compliance, and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dolichol phosphate
Reactant of Route 2
Dolichol phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.